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  • Product: d-Cysteine methyl ester
  • CAS: 88806-98-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D-Cysteine Methyl Ester: Properties, Applications, and Protocols

Abstract D-Cysteine methyl ester is a non-proteinogenic amino acid derivative of increasing significance in the fields of medicinal chemistry, peptide synthesis, and pharmacology. As the enantiomer of the naturally occur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-Cysteine methyl ester is a non-proteinogenic amino acid derivative of increasing significance in the fields of medicinal chemistry, peptide synthesis, and pharmacology. As the enantiomer of the naturally occurring L-cysteine methyl ester, it offers unique stereochemical properties that are leveraged to enhance the stability and efficacy of novel therapeutics. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and characterization of D-cysteine methyl ester, most commonly handled as its hydrochloride salt for improved stability and solubility. We delve into its core applications, with a particular focus on its role in creating proteolytically resistant peptides and its emerging use in counteracting opioid-induced respiratory depression. Detailed protocols for synthesis and safe handling are provided to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.

Chapter 1: Core Physicochemical Properties

D-Cysteine methyl ester is the methyl ester of the D-enantiomer of the amino acid cysteine. The presence of the thiol (-SH) group, a primary amine, and a carboxylic acid ester in a chiral configuration makes it a valuable and reactive building block. For laboratory use, it is almost exclusively supplied as the hydrochloride salt (D-cysteine methyl ester hydrochloride) to protect the primary amine from oxidation and improve its handling characteristics and solubility.

Structure and Nomenclature

The structure of D-cysteine methyl ester features a central carbon atom (α-carbon) bonded to an amino group, a carboxyl methyl ester group, a thiol-containing side chain, and a hydrogen atom. Its D-configuration places the amino group on the right in a Fischer projection when the carboxyl group is at the top.

SynthesisWorkflow A D-Cysteine + Anhydrous Methanol B Add Trimethylchlorosilane (TMSCl) (in situ HCl generation) A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D D->C Reaction Incomplete E Concentrate under Reduced Pressure D->E Reaction Complete F Recrystallize (e.g., Methanol/Ether) E->F G Pure D-Cysteine Methyl Ester HCl F->G SPPS_Cycle cluster_0 SPPS Cycle with D-Cysteine A Resin-Bound Peptide with free N-terminus B Couple Activated Fmoc-D-Cys(Trt)-OH A->B Coupling Reagents (e.g., HBTU) C Wash B->C D Fmoc Deprotection (Piperidine) C->D E Wash D->E F Resin-Bound Peptide +1 D-Cys(Trt) residue E->F F->A Repeat for next amino acid Start Start->A

Exploratory

D-Cysteine Methyl Ester Hydrochloride (CAS No. 70361-61-4): A Technical Guide for Advanced Drug Development

Introduction: Beyond the Canonical Twenty—The Strategic Imperative of D-Amino Acids In the landscape of contemporary drug discovery and peptide therapeutics, the strategic incorporation of non-canonical amino acids has e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty—The Strategic Imperative of D-Amino Acids

In the landscape of contemporary drug discovery and peptide therapeutics, the strategic incorporation of non-canonical amino acids has emerged as a cornerstone of innovation. Among these, D-amino acids, the chiral mirror images of their ubiquitous L-counterparts, offer a powerful tool to overcome the inherent limitations of peptide-based drugs, most notably their susceptibility to enzymatic degradation. This guide provides an in-depth technical overview of D-cysteine methyl ester hydrochloride, a pivotal building block in the synthesis of stabilized, high-efficacy peptide therapeutics. Its CAS Number is 70361-61-4.[1]

This document will delve into the fundamental properties, synthesis, and applications of D-cysteine methyl ester hydrochloride, with a focus on the causal reasoning behind its utility in modern pharmaceutical research. We will explore not just the "how," but the "why," providing researchers and drug development professionals with the field-proven insights necessary to leverage this compound to its full potential.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount to its effective and safe implementation in any research and development workflow. The following table summarizes the key characteristics of D-cysteine methyl ester hydrochloride.

PropertyValueSource(s)
CAS Number 70361-61-4TCI[1]
Molecular Formula C₄H₉NO₂S·HClCymitQuimica[2]
Molecular Weight 171.65 g/mol CymitQuimica[2]
Appearance White to off-white crystalline powderCymitQuimica[2]
Solubility Soluble in waterCymitQuimica[2]
Purity Typically >98.0%TCI[1]
Storage Store in a cool, dry place. Keep container tightly closed.ChemicalBook[3]

Safety and Handling: D-cysteine methyl ester hydrochloride should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and ensure adequate ventilation.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][5][6]

The Strategic Advantage of D-Cysteine Incorporation: Engineering Proteolytic Resistance

The primary driver for incorporating D-amino acids into peptide therapeutics is to enhance their metabolic stability.[7][8][9] Natural proteases, the enzymes responsible for peptide degradation in the body, have evolved to recognize and cleave peptide bonds between L-amino acids.[10] The introduction of a D-amino acid creates a stereochemical barrier, rendering the adjacent peptide bonds resistant to this enzymatic hydrolysis.[10] This seemingly simple substitution can dramatically increase the in-vivo half-life of a peptide drug, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[11]

The following diagram illustrates the principle of enzymatic evasion through D-amino acid incorporation:

Mechanism of Enhanced Peptide Stability cluster_0 L-Peptide Degradation cluster_1 D-Peptide Stability L_Peptide L-Peptide Chain Protease Protease L_Peptide->Protease Recognition & Binding Cleaved_L Inactive Fragments Protease->Cleaved_L Hydrolysis D_Peptide Peptide with D-Cysteine Protease_D Protease D_Peptide->Protease_D Steric Hindrance (No Recognition) No_Cleavage Intact, Active Peptide Protease_D->No_Cleavage No Hydrolysis

Caption: D-amino acid incorporation prevents protease recognition, enhancing peptide stability.

Synthesis of D-Cysteine Methyl Ester Hydrochloride: A Step-by-Step Protocol

The most common and efficient method for the synthesis of amino acid methyl esters is the Fischer esterification.[5][6][12][13] This acid-catalyzed reaction between the carboxylic acid of the amino acid and methanol is a robust and scalable process.

Reaction Scheme:

D-Cysteine + CH₃OH (in excess) --[H⁺ catalyst]--> D-Cysteine Methyl Ester + H₂O

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-cysteine (1 equivalent) in anhydrous methanol (a significant excess, e.g., 10-20 equivalents).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and cautiously add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise to the stirring suspension. Alternatively, dry hydrogen chloride gas can be bubbled through the solution, or acetyl chloride can be carefully added to generate HCl in situ.[12][14] The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[5][6]

  • Reaction Progression: After the addition of the acid catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude product, D-cysteine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.

The following diagram outlines the workflow for the synthesis of D-cysteine methyl ester hydrochloride:

Synthesis Workflow Start Start: D-Cysteine & Methanol Acid_Addition Add Acid Catalyst (e.g., SOCl₂) Start->Acid_Addition Reflux Reflux (2-4 hours) Acid_Addition->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Product: D-Cysteine Methyl Ester HCl Recrystallization->Product D-Cysteine in Targeted Cancer Therapy D_Cys D-Cysteine xCT xCT/CD98 Transporter (Overexpressed in Cancer Cells) D_Cys->xCT Selective Uptake Cancer_Cell Cancer Cell xCT->Cancer_Cell Mitochondrion Mitochondrion Cancer_Cell->Mitochondrion NFS1 NFS1 Enzyme Mitochondrion->NFS1 FeS_Cluster Iron-Sulfur Cluster Synthesis NFS1->FeS_Cluster Inhibition Respiration Mitochondrial Respiration FeS_Cluster->Respiration Disrupted DNA_Replication DNA Replication FeS_Cluster->DNA_Replication Disrupted Tumor_Growth Tumor Growth Respiration->Tumor_Growth Impaired DNA_Replication->Tumor_Growth Impaired

Sources

Foundational

D-Cysteine Methyl Ester: A Comprehensive Technical Guide for Advanced Research

An In-depth Examination of its Physicochemical Properties, Synthesis, and Strategic Applications in Peptide Chemistry and Drug Development Abstract D-cysteine methyl ester, a pivotal derivative of the non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of its Physicochemical Properties, Synthesis, and Strategic Applications in Peptide Chemistry and Drug Development

Abstract

D-cysteine methyl ester, a pivotal derivative of the non-proteinogenic amino acid D-cysteine, serves as a critical building block in synthetic organic chemistry, particularly within the realms of peptide synthesis and pharmaceutical development. Its unique structural features—a protected carboxyl group, a free amine, and a reactive thiol side chain—offer strategic advantages for complex molecular construction. This guide provides an exhaustive analysis of D-cysteine methyl ester, focusing on its fundamental physicochemical properties, validated synthesis protocols, and its multifaceted applications. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document aims to be an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of D-Cysteine Methyl Ester

In the landscape of synthetic chemistry, the precise control over reactive functional groups is paramount. D-cysteine methyl ester emerges as a valuable tool by providing a stable, yet readily modifiable, scaffold. The esterification of the carboxylic acid to a methyl ester prevents its participation in unwanted side reactions, such as amide bond formation, while leaving the primary amine and the thiol group available for subsequent chemical transformations.[1] This strategic protection is particularly crucial in the stepwise assembly of peptides and other complex molecules.[2]

Furthermore, the "D-" configuration of this amino acid derivative offers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, a property that is highly desirable in the design of therapeutic peptides with enhanced in vivo stability. The presence of the thiol group opens a vast array of possibilities for chemical modification, including the formation of disulfide bridges, conjugation to other molecules, and participation in various coupling reactions.[3] This guide will delve into the technical nuances of leveraging these properties for advanced research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization of a chemical entity is the bedrock of reproducible science. D-cysteine methyl ester is most commonly handled and stored as its hydrochloride salt, which enhances its stability and solubility in aqueous media.[4]

Core Properties

A summary of the key physicochemical properties of D-cysteine methyl ester hydrochloride is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C4H9NO2S·HCl[4]
Molecular Weight 171.64 g/mol [4][5]
CAS Number 70361-61-4[4]
Appearance White to off-white crystalline powder[4][5]
Melting Point 135 °C[5]
Solubility Soluble in water and methanol.[4][5]
Optical Rotation [α]20/D +1.5 to +3.5° (c=20, MeOH)[5]
Storage Conditions Room temperature, in a cool, dark, and dry place under an inert atmosphere. The compound is hygroscopic.[5]
Spectroscopic Data for Structural Verification

Confirmation of the chemical identity and purity of D-cysteine methyl ester is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (D₂O): The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. Expected chemical shifts are approximately: δ 4.45 (t, 1H, α-CH), 3.87 (s, 3H, -OCH₃), and 3.16 (t, 2H, β-CH₂).[6][7] The coupling patterns (triplets in this case) give valuable information about the neighboring protons.[8]

    • ¹³C NMR: Carbon NMR offers complementary information about the carbon skeleton.[9] While specific data for the D-isomer is less commonly published, the signals for the L-isomer provide a close approximation and would show distinct peaks for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the methyl carbon.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption peaks include a strong C=O stretching vibration around 1710 cm⁻¹ for the ester, a strong N-H stretching vibration for the amine group, and a weak S-H stretching vibration around 2580 cm⁻¹.[6]

Synthesis of D-Cysteine Methyl Ester Hydrochloride

The most common and efficient method for the preparation of D-cysteine methyl ester hydrochloride is the Fischer esterification of D-cysteine.[11][12] This acid-catalyzed reaction is favored for its simplicity and cost-effectiveness.[13]

Fischer Esterification: A Validated Protocol

This protocol is adapted from established procedures for the esterification of amino acids.[14][15]

Objective: To synthesize D-cysteine methyl ester hydrochloride from D-cysteine hydrochloride monohydrate.

Reaction Scheme:

Figure 1: General workflow for the Fischer esterification of D-cysteine.

Materials:

  • D-cysteine hydrochloride monohydrate

  • Methanol (anhydrous)

  • Acetyl chloride (or Thionyl chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation of Methanolic HCl: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol. Cool the flask in an ice bath. Slowly add acetyl chloride dropwise to the stirred methanol.[14] This in-situ generation of HCl is a common and convenient method for creating an acidic environment for the esterification. The reaction is exothermic and should be performed with caution.

  • Reaction: To the freshly prepared methanolic HCl solution, add D-cysteine hydrochloride monohydrate in one portion.[14]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield the pure D-cysteine methyl ester hydrochloride as a white solid.

Causality and Experimental Choices:

  • Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[12]

  • Acid Catalyst: The acid catalyst (HCl generated in situ) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[11]

  • Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials (hydrolysis of the ester). Therefore, using anhydrous methanol and generating HCl in situ helps to minimize the water content.

Key Applications in Research and Development

D-cysteine methyl ester is a versatile building block with significant applications in peptide synthesis and the development of novel therapeutics.[4]

Peptide Synthesis

The primary application of D-cysteine methyl ester is in the synthesis of peptides, both in solution-phase and solid-phase methodologies.

  • Incorporation into Peptide Chains: The free amine group allows for standard amide bond coupling reactions with the C-terminus of a growing peptide chain. The methyl ester protects the C-terminus of the D-cysteine residue itself.

  • Side-Chain Anchoring in Solid-Phase Peptide Synthesis (SPPS): A novel and efficient method involves anchoring Fmoc-Cys-OCH₃ to a trityl-based resin via its thiol side-chain. This strategy allows for the synthesis of peptides with a C-terminal cysteine methyl ester.[16][17][18] This approach can reduce the risk of racemization at the C-terminal residue, a common side reaction in SPPS.[16][19]

Figure 2: Workflow for SPPS using D-cysteine methyl ester side-chain anchoring.

Drug Development and Medicinal Chemistry

The unique properties of D-cysteine and its derivatives make them attractive for various therapeutic applications.

  • Enhanced Bioavailability and Cell Permeability: Esterification of the carboxyl group increases the lipophilicity of the molecule compared to the parent amino acid. This can enhance its ability to cross cell membranes, a crucial factor for drug efficacy.[1] Studies have shown that cell-permeant thiol esters like D-cysteine ethyl ester (a close analog) can have significant biological effects, such as overcoming physical dependence on morphine in animal models.[20][21][22][23]

  • Antioxidant and Cellular Protection: Cysteine derivatives are precursors to glutathione, a major intracellular antioxidant.[24] By delivering a cysteine moiety into cells, these compounds can help combat oxidative stress, which is implicated in a wide range of diseases.[25]

  • Chiral Building Block for Novel Therapeutics: D-cysteine methyl ester can be used as a starting material for the synthesis of more complex chiral molecules with potential therapeutic activity.[26] Its thiol group is a versatile handle for introducing other functionalities or for creating constrained cyclic structures.[27]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage of D-cysteine methyl ester hydrochloride are essential for ensuring user safety and maintaining the integrity of the compound.

  • Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. If there is a risk of generating dust, a dust mask is recommended.[1]

  • Storage: The compound is stable under recommended storage conditions but is hygroscopic and may be sensitive to air.[5][24] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[6]

Conclusion

D-cysteine methyl ester, particularly in its hydrochloride salt form, is more than just a derivative of a non-canonical amino acid. It is a strategically designed building block that offers solutions to common challenges in synthetic chemistry. Its protected C-terminus, reactive N-terminus and thiol group, and its D-chiral nature provide researchers with a powerful tool for the construction of complex peptides and novel drug candidates. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is crucial for leveraging its full potential in advancing scientific discovery and therapeutic innovation.

References

  • Diaz-Rodriguez, V., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. Available from: [Link]

  • Milkowski, J. D., Veber, D. F., & Hirschmann, R. S-L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • Kamal, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... Available from: [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. Available from: [Link]

  • Merck. L-Cysteine methyl ester 98 18598-63-5. Available from: [Link]

  • Synfacts. (2013). Synthesis of Peptides Using Cysteine Side-Chain-Anchored Trityl Resin. Thieme. Available from: [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Available from: [Link]

  • The Mouseion at the JAXlibrary. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Available from: [Link]

  • Grokipedia. Cysteine methyl ester. Available from: [Link]

  • Martin, G. E., & Williams, A. J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Available from: [Link]

  • Vedejs, E., & Weiss, A. H. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters. Available from: [Link]

  • Ohkubo, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Akkaya, E. U. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • OUCI. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Available from: [Link]

  • Grala, A., et al. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. MDPI. Available from: [Link]

  • LSU Scholarly Repository. (2015). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Available from: [Link]

  • Chang, S. G. (1989). A process for the preparation of cysteine from cystine. Google Patents.
  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Available from: [Link]

  • The Organic Chemistry Tutor. (2014). Fischer Esterification to Make Esters from Carboxylic Acids. YouTube. Available from: [Link]

  • Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available from: [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. r/askscience. Available from: [Link]

  • Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. PMC. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of d-Cysteine Methyl Ester in Organic Solvents

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. D-cysteine methyl ester, a pivotal building...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. D-cysteine methyl ester, a pivotal building block in the synthesis of various pharmaceuticals, presents unique challenges and opportunities due to its chiral nature and reactive thiol group. Its solubility in organic solvents dictates the feasibility of reaction pathways, purification strategies, and ultimately, the efficiency of drug synthesis. This guide provides a deep dive into the solubility of D-cysteine methyl ester, offering both a theoretical framework and practical, field-proven methodologies for its determination and application.

Physicochemical Foundations of d-Cysteine Methyl Ester Solubility

D-cysteine methyl ester is most commonly handled as its hydrochloride salt (D-Cysteine Methyl Ester HCl), a white to off-white crystalline powder.[1] This salt form significantly influences its solubility characteristics. The molecule possesses several key features that govern its interaction with organic solvents:

  • The Amino Group (as a hydrochloride salt): The protonated amine (-NH3+Cl-) is highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This feature enhances solubility in polar solvents.[2]

  • The Methyl Ester Group (-COOCH3): This group introduces a degree of lipophilicity compared to the free carboxylic acid of D-cysteine, allowing for some solubility in less polar organic solvents.

  • The Thiol Group (-SH): The thiol group is weakly polar and can participate in hydrogen bonding, further influencing solvent interactions.

The interplay of these functional groups results in a molecule with a complex solubility profile, generally favoring polar solvents.

Chirality and Solubility: A Note on D- vs. L-Isomers

A critical point for researchers is the relationship between the D- and L-enantiomers of cysteine methyl ester in terms of solubility. Enantiomers are non-superimposable mirror images and possess identical physical properties in a non-chiral environment. This includes melting point, boiling point, and, crucially, solubility in achiral solvents. Therefore, the extensive solubility data available for L-cysteine methyl ester hydrochloride can be confidently applied to its D-enantiomer. This guide will leverage this principle, presenting data from the L-isomer with the explicit understanding of its direct applicability to the D-isomer.

Quantitative Solubility Data of Cysteine Methyl Ester Hydrochloride

The following table summarizes the mole fraction solubility (x) of L-cysteine methyl ester hydrochloride in a range of organic solvents at various temperatures, as determined by the static gravimetric method.[3] This data is directly applicable to D-cysteine methyl ester hydrochloride.

Solvent283.15 K (10 °C)298.15 K (25 °C)313.15 K (40 °C)328.15 K (55 °C)
Methanol 0.04580.06320.08450.1092
Ethanol 0.01930.02680.03630.0478
n-Propanol 0.00980.01370.01880.0251
Isopropanol 0.00650.00920.01280.0173
n-Butanol 0.00530.00750.01040.0141
sec-Butanol 0.00350.00510.00720.0099
Isobutanol 0.00280.00410.00580.0081
Acetone 0.02150.02870.03740.0475
Ethyl Acetate 0.00360.00520.00730.0101
Acetonitrile 0.00240.00350.00500.0070
1,4-Dioxane 0.00710.01010.01400.0189
Dichloromethane 0.00090.00140.00210.0030
n-Pentanol 0.00420.00590.00820.0112
2-Butanone 0.01230.01680.02250.0296
Analysis of Solubility Trends

The data reveals several key trends:

  • Effect of Temperature: In all tested solvents, the solubility of cysteine methyl ester hydrochloride increases with increasing temperature.[3] This endothermic dissolution process is typical for most solid solutes.

  • Polarity and Hydrogen Bonding: The highest solubility is observed in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. This is due to favorable interactions between the solvent and the polar functional groups of the solute.

  • Alkyl Chain Length in Alcohols: Within the homologous series of n-alcohols (methanol, ethanol, n-propanol, n-butanol), solubility decreases as the alkyl chain length increases.[3][4] This is attributed to the decreasing polarity and hydrogen bonding capability of the longer-chain alcohols.

  • Low Solubility in Nonpolar Solvents: Solubility is significantly lower in less polar solvents like dichloromethane and ethyl acetate, and lowest in nonpolar solvents.[3]

Experimental Determination of Solubility: A Self-Validating System

The "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a liquid is the static gravimetric method , often referred to as the shake-flask method .[5][6] This method is reliable and, when performed correctly, provides highly accurate data. The following protocol is designed as a self-validating system, incorporating best practices to ensure data integrity.

The Static Gravimetric Method: A Detailed Protocol

This method involves creating a saturated solution of D-cysteine methyl ester hydrochloride in the chosen solvent at a constant temperature, followed by the gravimetric determination of the solute concentration in a known mass of the solution.

Materials and Equipment:
  • D-Cysteine Methyl Ester Hydrochloride (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Jacketed glass vials or flasks

  • Thermostatic water bath with precise temperature control (±0.1 °C)

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to ±0.0001 g)

  • Syringes and syringe filters (PTFE for organic solvents)[7]

  • Drying oven

  • Desiccator

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Weighing cluster_analysis 4. Gravimetric Analysis prep_vial Add excess solute to a known mass of solvent in a jacketed vial equilibrate Place vial in thermostatic bath. Stir at constant temperature for 24-48 hours. prep_vial->equilibrate settle Stop stirring and allow solid to settle for at least 3 hours. equilibrate->settle sample Withdraw supernatant using a pre-heated/pre-cooled syringe and filter. settle->sample weigh_solution Dispense filtrate into a pre-weighed vial and record the total mass. sample->weigh_solution dry Evaporate the solvent in a drying oven until constant mass is achieved. weigh_solution->dry weigh_solute Cool in a desiccator and weigh the remaining solute. dry->weigh_solute

Caption: Workflow for the static gravimetric solubility determination.

Step-by-Step Methodology:
  • Preparation of the Saturated Solution:

    • Add an excess amount of D-cysteine methyl ester hydrochloride to a pre-weighed, jacketed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[8]

    • Add a known mass of the selected organic solvent to the vial.

    • Place a magnetic stir bar in the vial and seal it tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

    • After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 3 hours. This step is critical to avoid aspirating solid particles during sampling.[9]

  • Sampling:

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter compatible with the organic solvent (e.g., PTFE).[7] To avoid temperature-induced precipitation or dissolution, pre-heat or pre-cool the syringe to the experimental temperature.

    • Dispense the filtrate into a pre-weighed vial, seal it immediately, and record the total mass of the vial and the saturated solution.

  • Gravimetric Analysis:

    • Place the vial with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.[10]

    • Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it.[11]

    • Continue this process until a constant mass is achieved, indicating that all the solvent has evaporated.

    • The final mass is that of the dissolved D-cysteine methyl ester hydrochloride.

Calculations:

The mole fraction solubility (x) is calculated as follows:

  • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

  • Mass of the solute = (Mass of vial + dried solute) - (Mass of empty vial)

  • Mass of the solvent = Mass of the saturated solution - Mass of the solute

  • Moles of solute = Mass of the solute / Molar mass of D-cysteine methyl ester HCl

  • Moles of solvent = Mass of the solvent / Molar mass of the solvent

  • Mole fraction (x) = Moles of solute / (Moles of solute + Moles of solvent)

Causality Behind Experimental Choices
  • Why the Static (Shake-Flask) Method? This method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reproducible solubility data.[6]

  • Why Excess Solute? The presence of a solid phase in equilibrium with the solution is the definition of a saturated solution. Without excess solid, one cannot be certain that the saturation point has been reached.[8]

  • Why a Long Equilibration Time? The dissolution of a solid is a kinetic process. A long equilibration time with constant agitation ensures that the system has reached a steady state where the rate of dissolution equals the rate of precipitation.[5]

  • Why Filtration? It is essential to separate the undissolved solid from the saturated solution before analysis. Failure to do so will result in an overestimation of the solubility.[9] The use of syringe filters is a rapid and efficient method for this separation.

  • Why Constant Temperature? Solubility is highly dependent on temperature.[3] Precise temperature control is crucial for obtaining accurate and reproducible results.

Troubleshooting Common Issues in Gravimetric Analysis
IssuePotential CauseSolution
Inconsistent solubility values Insufficient equilibration time.Determine the equilibration time experimentally by measuring concentration at various time points until it plateaus.
Temperature fluctuations.Ensure the thermostatic bath maintains a stable temperature (±0.1 °C).
Overestimation of solubility Undissolved solid in the sample.Allow sufficient time for the solid to settle before sampling. Ensure the filter is properly fitted and not damaged.
Underestimation of solubility Precipitation during sampling.Pre-heat or pre-cool the syringe and filter to the experimental temperature.
Incomplete drying of the solute.Dry the sample to a constant mass.
Solute degradation Drying temperature is too high.Determine the decomposition temperature of the solute and use a lower drying temperature, possibly under vacuum.

Alternative and Complementary Methods: UV-Vis Spectroscopy

While the gravimetric method is highly accurate, it can be time-consuming. UV-Vis spectroscopy offers a faster, high-throughput alternative for determining solubility, particularly when screening multiple solvents or conditions.[12]

Principle of UV-Vis Spectroscopic Solubility Determination

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] D-cysteine methyl ester, while not having a strong chromophore, will exhibit some absorbance in the UV region.

Experimental Workflow

G cluster_calib 1. Calibration Curve cluster_sample 2. Saturated Solution Analysis cluster_calc 3. Calculation prep_standards Prepare a series of standard solutions of known concentrations. measure_abs Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). prep_standards->measure_abs plot_curve Plot absorbance vs. concentration to create a calibration curve. measure_abs->plot_curve calc_conc Use the calibration curve and the measured absorbance to determine the concentration of the diluted sample. plot_curve->calc_conc prep_sat Prepare a saturated solution (as in the gravimetric method). sample_filter Sample and filter the supernatant. prep_sat->sample_filter dilute Dilute the saturated solution to fall within the range of the calibration curve. sample_filter->dilute measure_sample Measure the absorbance of the diluted sample. dilute->measure_sample measure_sample->calc_conc calc_sol Calculate the original solubility, accounting for the dilution factor. calc_conc->calc_sol

Caption: Workflow for UV-Vis spectroscopic solubility determination.

Comparison of Gravimetric and UV-Vis Methods
FeatureGravimetric MethodUV-Vis Spectroscopy Method
Principle Direct mass measurementIndirect measurement via light absorbance
Accuracy High ("Gold Standard")Moderate to High (dependent on calibration)
Throughput LowHigh (amenable to 96-well plate format)
Sample Req. Larger amountsSmaller amounts
Speed Slow (days)Fast (hours)
Limitations Time-consuming, not suitable for volatile solutesRequires a chromophore, potential for interference from impurities

Expert Insight: The gravimetric method is preferred for generating definitive, high-quality thermodynamic solubility data for publication or regulatory submission. UV-Vis spectroscopy is an excellent choice for rapid screening of solvents, formulation development, and in-process controls where speed is a priority.

Practical Implications in Drug Development

A thorough understanding of the solubility of D-cysteine methyl ester in various organic solvents is not merely an academic exercise. It has profound practical implications in the pharmaceutical industry:

  • Reaction Solvent Selection: The choice of solvent for a synthetic step involving D-cysteine methyl ester is critical. The solvent must be able to dissolve the reactants to a sufficient concentration to allow for an efficient reaction rate. The data presented in this guide can aid in the rational selection of solvents to avoid reaction failures due to poor solubility.

  • Purification and Crystallization: Solubility data is essential for developing effective purification strategies. Crystallization, a common method for purifying intermediates, relies on the differential solubility of the compound in a solvent or solvent mixture at different temperatures. The data herein can be used to select appropriate solvent systems for crystallization.

  • Formulation Development: For drug products where D-cysteine methyl ester or a derivative is the active pharmaceutical ingredient (API), solubility in various excipients (which may be organic liquids) is a key parameter in formulation design.[13]

Conclusion

The solubility of D-cysteine methyl ester hydrochloride in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. This guide has provided a comprehensive overview of its solubility, grounded in quantitative data and robust experimental methodologies. By understanding the physicochemical principles, leveraging the provided data, and employing the detailed protocols, researchers and drug development professionals can make informed decisions, optimize processes, and accelerate the development of new therapeutics. The self-validating nature of the described experimental protocols ensures the generation of trustworthy and reliable data, a cornerstone of scientific integrity.

References

  • Wang, P., et al. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data, 66(1), 588-597. [Link]

  • Figshare. (2020). Solubility Behavior and Polymorphism of l‑Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]

  • ResearchGate. (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • Scribd. (n.d.). Filtration Techniques in Organic Chemistry | PDF. [Link]

  • ResearchGate. (2025). Temperature Effect, Activation Energies and Thermodynamic Adsorption Studies of L-Cysteine Methyl Ester Hydrochloride As Copper Corrosion Inhibitor In Nitric Acid 2M. [Link]

  • ACS Publications. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • Analytical chemistry. (n.d.). Gravimetric Analysis. [Link]

  • EBSCO. (n.d.). Gravimetric analysis | Chemistry | Research Starters. [Link]

  • NIST. (2021). Gravimetric Troubleshooting Checklist. [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). 3. Basic Analytical Techniques.
  • ACS Publications. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

  • Scribd. (n.d.). Steps in Gravimetric Analysis | PDF | Solubility | Analytical Chemistry. [Link]

  • Research and Reviews. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]

  • Unknown. (n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]

  • Aijiren HPLC Vials. (2024). Which Syringe Filter Material is Best for Filtering Organic Solvents?[Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. [Link]

  • Unknown. (2016). GRAVIMETRIC ANALYSIS.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PMC. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • ACS Publications. (2009). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). [Link]

  • ResearchGate. (2014). Solubilities Studies of Basic Amino Acids. [Link]

  • MDPI. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]

  • Unknown. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB.
  • ResearchGate. (n.d.). (PDF) Comparison of Gravimetric Method with UV-Vis Spectrophotometry for Determination of Reaction Order in Natural Dyes Adsorption Process. [Link]

  • Analytical Chemistry - Fiveable. (n.d.). 4.1 Principles of gravimetric analysis. [Link]

  • PubMed. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Aqueous Solubility of D-Cysteine Methyl Ester Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications such as peptide synthesis, antio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications such as peptide synthesis, antioxidant research, and the development of therapeutic agents.

Introduction: The Significance of D-Cysteine Methyl Ester Hydrochloride

D-cysteine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-cysteine, a non-proteinogenic amino acid. The presence of the methyl ester group can modify the compound's reactivity and biological activity, making it a valuable tool in various scientific disciplines.[1] As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form.[1] Its applications are diverse, ranging from its use as a building block in peptide synthesis to its role in studying redox reactions and protein structure and function.[1]

A fundamental understanding of its aqueous solubility is paramount for any application involving its dissolution in biological or chemical systems. Solubility dictates the compound's bioavailability, its utility in solution-based assays, and the design of formulation and delivery strategies in pharmaceutical development.

Physicochemical Properties and Expected Solubility Profile

While specific quantitative data is elusive, the molecular structure of D-cysteine methyl ester hydrochloride provides significant insight into its solubility behavior.

PropertyValue/DescriptionSource
Molecular Formula C4H9NO2S·HCl[2]
Molecular Weight 171.64 g/mol [2]
Appearance White to almost white crystalline powder[1][2]
Melting Point Approximately 135 °C[2]
Qualitative Water Solubility Soluble, yields an almost transparent solution[1][2]

The hydrochloride salt form is a key determinant of its water solubility. The protonated amine group and the chloride counter-ion significantly increase the polarity of the molecule, facilitating its interaction with polar water molecules. This is a common strategy to enhance the aqueous solubility of amine-containing compounds.[1][3]

It is important to note that while enantiomers (D- and L-forms) have identical physical properties in an achiral environment (such as melting point, density, and solubility in achiral solvents like water), their interactions with other chiral molecules can differ. For the purposes of this guide, the fundamental principles governing the solubility of the L-enantiomer in water are directly applicable to the D-enantiomer.

Factors Influencing Aqueous Solubility

The solubility of D-cysteine methyl ester hydrochloride in water is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for preparing solutions of desired concentrations and for interpreting experimental results.

Temperature

For most solids, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the crystal and to break the hydrogen bonds between water molecules to accommodate the solute. While specific data for the D-enantiomer is unavailable, a study on L-cysteine methyl ester hydrochloride in various non-aqueous solvents demonstrated a consistent increase in solubility with rising temperature.[4] It is highly probable that D-cysteine methyl ester hydrochloride exhibits similar behavior in water.

pH

The pH of the aqueous solution will have a significant impact on the solubility of D-cysteine methyl ester hydrochloride. The molecule possesses an ionizable amino group. As a hydrochloride salt, the amino group is already protonated. In acidic to neutral solutions, it will remain in its charged, highly water-soluble form. However, as the pH increases into the basic range, the amino group will be deprotonated, leading to the formation of the free base, D-cysteine methyl ester. This free base is expected to be significantly less soluble in water due to the loss of a formal charge and an increase in its non-polar character.

The following diagram illustrates the relationship between pH and the ionization state of D-cysteine methyl ester.

G cluster_0 Influence of pH on D-Cysteine Methyl Ester Hydrochloride Protonated_Form Protonated Form (High Solubility) Free_Base Free Base (Low Solubility) Protonated_Form->Free_Base Increase pH (Addition of Base) Free_Base->Protonated_Form Decrease pH (Addition of Acid)

Caption: pH-dependent equilibrium of D-cysteine methyl ester.

Experimental Determination of Aqueous Solubility

Given the absence of readily available quantitative data, researchers may need to determine the aqueous solubility of D-cysteine methyl ester hydrochloride experimentally. The following section outlines a standard protocol for this purpose.

The Static Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent (in this case, water) for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

G cluster_workflow Shake-Flask Solubility Determination Workflow start Start add_excess Add Excess Solid to Water start->add_excess equilibrate Equilibrate (Shake/Stir) (e.g., 24-72h at constant T) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Sources

Exploratory

d-Cysteine methyl ester mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of D-Cysteine Methyl Ester Introduction D-cysteine methyl ester is a synthetic, cell-permeable derivative of the non-proteinogenic amino acid D-cysteine.[1][2] In th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of D-Cysteine Methyl Ester

Introduction

D-cysteine methyl ester is a synthetic, cell-permeable derivative of the non-proteinogenic amino acid D-cysteine.[1][2] In the landscape of drug development and biomedical research, it is gaining significant attention not for the properties of the ester itself, but for its function as a highly efficient prodrug. Its core mechanism of action revolves around its intracellular conversion to D-cysteine, which then serves as a substrate for a specific and potent enzymatic pathway for the production of hydrogen sulfide (H₂S).[3][4] This pathway, distinct from the canonical L-cysteine metabolic routes, offers a unique tissue-specific approach to leveraging the therapeutic benefits of H₂S, a critical gasotransmitter involved in a myriad of physiological processes.[5][6]

This guide provides a detailed exploration of the molecular journey of D-cysteine methyl ester, from cellular entry to its ultimate impact on cellular signaling cascades. We will dissect the enzymatic machinery responsible for its conversion, the downstream effects of its metabolic byproduct, H₂S, and the experimental methodologies used to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

The Core Mechanism: A Prodrug's Journey to a Bioactive Gasotransmitter

The action of D-cysteine methyl ester is a sequential process, beginning with its entry into the cell and culminating in the generation of H₂S in specific subcellular compartments. The use of the D-isomer is a key strategic choice, as it is not a substrate for the primary enzymes that metabolize L-cysteine, such as cystathionyl-tRNA synthetase or γ-glutamylcysteine synthetase.[5] This allows D-cysteine to be channeled efficiently into the H₂S production pathway, particularly in tissues where the requisite enzymes are highly expressed.[5][7]

Step 1: Cellular Uptake and Bioactivation

As an esterified amino acid, D-cysteine methyl ester exhibits increased lipophilicity compared to its parent compound, D-cysteine. This chemical modification facilitates its diffusion across the plasma membrane into the cytoplasm.[4][8] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the methyl ester bond, releasing D-cysteine and methanol. This bioactivation step is critical, as it "unmasks" the D-cysteine, making it available for the next stage of the enzymatic cascade.

Step 2: The DAO/3MST Enzymatic Pathway for H₂S Generation

The conversion of D-cysteine to H₂S is a two-step enzymatic process that represents a novel pathway for gasotransmitter production, distinct from the well-established L-cysteine pathways involving Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).[3][9] This D-cysteine-dependent pathway is predominantly active in the cerebellum and the kidney.[3][5]

  • D-Amino Acid Oxidase (DAO): The first committed step is the oxidative deamination of D-cysteine, catalyzed by D-amino acid oxidase (DAO, EC 1.4.3.3).[10][11] DAO is a FAD-containing flavoenzyme primarily localized within peroxisomes.[12][13] It converts D-cysteine into the α-keto acid 3-mercaptopyruvate (3MP), along with ammonia and hydrogen peroxide.[10][14] D-cysteine is a highly efficient substrate for DAO.[10]

  • 3-Mercaptopyruvate Sulfurtransferase (3MST): The 3MP produced by DAO is then shuttled, likely via vesicular trafficking between peroxisomes and mitochondria, to 3-mercaptopyruvate sulfurtransferase (3MST, EC 2.8.1.2).[5][13] 3MST, which is found in both mitochondria and the cytosol, catalyzes the transfer of the sulfur atom from 3MP to a thiol acceptor, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), releasing pyruvate and forming a persulfide intermediate on the enzyme.[15][16] This intermediate subsequently releases H₂S.[13][15]

The close physical proximity and metabolic communication between peroxisomes (housing DAO) and mitochondria (a primary location for 3MST) are crucial for the efficiency of this pathway.[5][13]

Visualizing the Core Mechanism

The following diagrams illustrate the key metabolic and signaling pathways initiated by D-cysteine methyl ester.

DCME_Metabolism DCME D-Cysteine Methyl Ester (Extracellular) DCME_intra D-Cysteine Methyl Ester (Intracellular) DCME->DCME_intra Diffusion CellMembrane Plasma Membrane DCys D-Cysteine DCME_intra->DCys Hydrolysis Esterases Intracellular Esterases Esterases->DCME_intra ThreeMP 3-Mercaptopyruvate (3MP) DCys->ThreeMP DAO D-Amino Acid Oxidase (DAO) (Peroxisome) DAO->DCys H2S Hydrogen Sulfide (H₂S) ThreeMP->H2S ThreeMST 3-Mercaptopyruvate Sulfurtransferase (3MST) (Mitochondria/Cytosol) ThreeMST->ThreeMP

Caption: Metabolic activation of D-Cysteine Methyl Ester to H₂S.

Downstream Signaling and Physiological Effects

The H₂S generated from the D-cysteine pathway acts as a potent signaling molecule, eliciting a range of cytoprotective effects. One of the most well-characterized downstream mechanisms is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[7]

  • Nrf2 Activation: H₂S can induce the nuclear translocation of Nrf2 by causing the persulfidation of specific cysteine residues on Keap1, the cytosolic repressor of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, upregulating the expression of antioxidant and cytoprotective proteins.

  • Chaperone-Mediated Autophagy (CMA): H₂S derived from D-cysteine has been shown to enhance CMA activity via the activation of Nrf2.[7] This process is crucial for the degradation of damaged or misfolded proteins, thereby maintaining cellular homeostasis.

  • Antioxidant and Anti-inflammatory Effects: H₂S directly scavenges reactive oxygen species (ROS) and enhances the synthesis of glutathione, the cell's primary endogenous antioxidant.[5][17] This contributes to its protective effects against oxidative stress-induced injury in various tissues, including neurons and gastric mucosa.[3][17]

H2S_Signaling H2S H₂S (from D-Cysteine) Keap1 Keap1-Nrf2 (Cytosolic Complex) H2S->Keap1 Persulfidation of Keap1 CMA Chaperone-Mediated Autophagy (CMA) H2S->CMA Activation ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenging Nrf2_nuc Nrf2 (Nuclear) Keap1->Nrf2_nuc Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Protection Cytoprotection (Neuroprotection, Renoprotection) Genes->Protection CMA->Protection ROS->Protection

Caption: Key downstream signaling effects of H₂S derived from D-cysteine.

Quantitative Data Summary

The tissue-specific nature of the D-cysteine pathway is one of its most significant features. The H₂S-producing activity from D-cysteine is markedly higher in the cerebellum and kidney compared to the conventional L-cysteine pathways.[5]

TissueRelative H₂S-Producing Activity (D-Cysteine vs. L-Cysteine)Key Enzymes ExpressedReference
Cerebellum ~7-fold greater from D-CysteineDAO, 3MST[5]
Kidney ~80-fold greater from D-CysteineDAO, 3MST[5][6]
Liver Lower D-Cysteine pathway activityDAO, 3MST, CBS, CSE[7]
Gastric Mucosa Pathway is present and protectiveDAO[17]

Experimental Protocols

To validate the mechanism of action, specific experimental workflows are required. Below is a representative protocol for quantifying H₂S production in a relevant cell model.

Protocol: Quantification of H₂S Production in Cultured Cerebellar Neurons

1. Objective: To measure the production of hydrogen sulfide in primary cerebellar neurons following treatment with D-cysteine methyl ester.

2. Materials:

  • Primary cerebellar neuron culture

  • D-cysteine methyl ester hydrochloride (sterile, stock solution in water)

  • D-cysteine and L-cysteine (as controls)

  • DAO inhibitor (e.g., indole-2-carboxylate)

  • 3MST inhibitor

  • H₂S fluorescent probe (e.g., 7-azido-4-methylcoumarin)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

3. Methodology:

  • Cell Culture:

    • Plate primary cerebellar neurons at a suitable density in 96-well black, clear-bottom plates and culture under standard conditions until mature (e.g., 7-10 days in vitro).

  • Inhibitor Pre-treatment (for mechanism validation):

    • For specific wells, pre-incubate the neurons with the DAO inhibitor or 3MST inhibitor for 30-60 minutes prior to treatment. This step is crucial to confirm the involvement of these enzymes.

  • Treatment:

    • Prepare working solutions of D-cysteine methyl ester, D-cysteine, and L-cysteine in culture medium at various concentrations (e.g., 10 µM - 1 mM).

    • Remove the old medium from the cells and add the treatment solutions. Include a vehicle-only control group.

    • Incubate for the desired time period (e.g., 1-4 hours).

  • H₂S Detection:

    • Following treatment, wash the cells gently with warm PBS.

    • Add the H₂S fluorescent probe, diluted in PBS or imaging buffer according to the manufacturer's instructions.

    • Incubate for 30-60 minutes in the dark at 37°C.

    • Wash the cells again with PBS to remove excess probe.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the probe.

    • Alternatively, capture images using a fluorescence microscope.

    • Normalize the fluorescence signal to the number of cells (e.g., via a DNA-binding dye like Hoechst) or total protein content (via BCA assay).

    • Compare the H₂S production in D-cysteine methyl ester-treated cells to controls. A significant increase in fluorescence indicates H₂S production. The reduction of this signal in the presence of DAO or 3MST inhibitors validates the proposed enzymatic pathway.

4. Expected Outcome: A dose-dependent increase in fluorescence will be observed in cells treated with D-cysteine methyl ester and D-cysteine, but not L-cysteine. This effect will be significantly attenuated in cells pre-treated with DAO or 3MST inhibitors, confirming the specific enzymatic pathway.

Conclusion

The mechanism of action of D-cysteine methyl ester is a sophisticated example of prodrug strategy, enabling targeted delivery of a bioactive molecule. By leveraging a unique, tissue-specific enzymatic pathway involving DAO and 3MST, it serves as a potent and selective donor of hydrogen sulfide. The resulting H₂S exerts significant cytoprotective effects, primarily through the activation of the Nrf2 antioxidant pathway and enhancement of chaperone-mediated autophagy. Its demonstrated efficacy in protecting neurons from oxidative stress and attenuating ischemia-reperfusion injury in the kidney highlights its substantial therapeutic potential.[3][18] Further research into D-cysteine methyl ester and similar compounds could pave the way for novel treatments for neurodegenerative diseases, renal conditions, and other pathologies linked to oxidative stress and protein aggregation.

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Foundational

The Role of D-Cysteine Methyl Ester in Cellular Processes: A Technical Guide for Researchers

Abstract D-amino acids, once considered "unnatural" isomers, are now recognized as critical signaling molecules in mammalian physiology, particularly within the central nervous system. Among these, D-cysteine and its cel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-amino acids, once considered "unnatural" isomers, are now recognized as critical signaling molecules in mammalian physiology, particularly within the central nervous system. Among these, D-cysteine and its cell-permeant derivatives, such as D-cysteine methyl ester, are emerging as potent modulators of fundamental cellular processes. This technical guide provides an in-depth exploration of the mechanisms through which D-cysteine methyl ester exerts its effects, focusing on its role as a pro-drug for D-cysteine and a precursor for the gaseous signaling molecule, hydrogen sulfide (H₂S). We will detail its metabolic pathway, its impact on redox homeostasis, neuroprotection, and cell signaling, and provide field-proven experimental protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique biological activities of D-cysteine methyl ester.

Introduction: The Significance of a "Mirror Image" Amino Acid Derivative

While L-amino acids are the canonical building blocks of proteins, a growing body of evidence reveals that their D-enantiomers play significant and distinct roles in biology. D-cysteine, in particular, has garnered substantial interest for its unique metabolic fate and potent cytoprotective effects.[1][2] However, the direct application of D-cysteine can be limited by its cellular uptake. D-cysteine methyl ester, a cell-permeable derivative, overcomes this limitation by facilitating entry into the cell, where it is rapidly hydrolyzed by intracellular esterases to release D-cysteine.[1] This targeted delivery system makes it a valuable tool for studying the intracellular functions of D-cysteine, which are primarily linked to its role as a substrate for a specialized hydrogen sulfide (H₂S) production pathway.[3][4][5] This guide will elucidate this pathway and its downstream consequences.

Physicochemical Properties and Cellular Handling

D-cysteine methyl ester is typically supplied as a hydrochloride salt, which is a white to off-white crystalline powder soluble in aqueous solutions.[6][7] The esterification of the carboxyl group increases its lipophilicity compared to D-cysteine, enhancing its ability to passively diffuse across cellular membranes.

Cellular Uptake and Conversion Workflow

Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, releasing D-cysteine and methanol. This intracellular trapping mechanism ensures a localized and sustained supply of D-cysteine for subsequent metabolic processes.

G DCME_ext D-Cysteine Methyl Ester (DCME) DCME_int DCME DCME_ext->DCME_int Passive Diffusion Esterases Intracellular Esterases DCME_int->Esterases DCys D-Cysteine Esterases->DCys Hydrolysis Metabolism Downstream Metabolic Pathways (e.g., H₂S Production) DCys->Metabolism Membrane

Caption: Cellular uptake and hydrolysis of D-Cysteine methyl ester.

The D-Cysteine-Dependent Hydrogen Sulfide (H₂S) Pathway

The primary and most studied role of intracellular D-cysteine is its function as a substrate for a unique H₂S biosynthesis pathway. Unlike the canonical pathways that utilize L-cysteine and the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), the D-cysteine pathway involves a two-step enzymatic reaction.[3][4][8][9]

  • Oxidative Deamination by D-Amino Acid Oxidase (DAO) : D-cysteine is first metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAO, EC 1.4.3.3).[3][4][10] DAO converts D-cysteine into 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.[8][11] Human DAAO shows a particularly high catalytic efficiency for D-cysteine.[11]

  • Sulfur Transfer by 3-Mercaptopyruvate Sulfurtransferase (3MST) : The 3MP generated in peroxisomes is then transported to the mitochondria and cytosol, where it serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST, EC 2.8.1.2).[8][12] 3MST catalyzes the transfer of the sulfur atom from 3MP to a thiol-containing acceptor (like thioredoxin), releasing pyruvate and hydrogen sulfide (H₂S).[8]

This DAO/3MST pathway is notable for its tissue-specific expression, being predominantly active in the cerebellum, kidney, and liver, where DAO is highly expressed.[4][13][14] This localization allows D-cysteine methyl ester to be used as a tool for targeted H₂S delivery to these specific tissues.[4]

G cluster_peroxisome Peroxisome cluster_mitochondria Mitochondrion / Cytosol DCys D-Cysteine DAO D-Amino Acid Oxidase (DAO) DCys->DAO 3MP_p 3-Mercaptopyruvate (3MP) DAO->3MP_p + H₂O₂ 3MP_m 3MP 3MP_p->3MP_m Transport 3MST 3-Mercaptopyruvate Sulfurtransferase (3MST) 3MP_m->3MST H2S Hydrogen Sulfide (H₂S) 3MST->H2S Pyruvate Pyruvate 3MST->Pyruvate Signaling Signaling H2S->Signaling Cellular Signaling & Protection

Caption: The DAO/3MST pathway for H₂S production from D-cysteine.

Cellular Roles and Therapeutic Potential

The biological effects of D-cysteine methyl ester are largely attributable to the downstream actions of H₂S and, to some extent, the modulation of cellular redox status.

Neuroprotection

H₂S derived from D-cysteine has demonstrated potent neuroprotective properties, particularly in the cerebellum where the DAO/3MST pathway is prominent.[5][15]

  • Antioxidant Effects: D-cysteine administration protects primary cerebellar neurons from oxidative stress induced by hydrogen peroxide.[4][5] This effect is more potent than that observed with L-cysteine, which can exhibit neurotoxicity at high concentrations.[15]

  • Dendritic Development: D-cysteine promotes the dendritic development of cerebellar Purkinje cells, an effect that is inhibited by DAO inhibitors and mimicked by H₂S donors.[15][16] This suggests a role in neuronal morphology and function.

  • Ischemia-Reperfusion Injury: Administration of D-cysteine attenuates ischemia-reperfusion injury in the kidney and brain.[4][5]

Redox Modulation and Antioxidant Defense

While not a direct precursor for glutathione (GSH) synthesis, D-cysteine can indirectly support the cellular antioxidant system.[17]

  • GSH-Dependent Protection: D-cysteine supplementation can partially protect cells from ferroptosis, an iron-dependent form of cell death, by sustaining intracellular levels of L-cysteine and GSH to some extent.[17]

  • Nrf2 Activation: H₂S generated from D-cysteine can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[14] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant enzymes and cytoprotective proteins, including those involved in chaperone-mediated autophagy (CMA).[14]

Regulation of Cell Proliferation and Metabolism

Recent studies have uncovered roles for endogenous D-cysteine in fundamental cellular processes beyond redox balance.

  • Neural Progenitor Cells: Endogenous D-cysteine, produced by serine racemase, acts as a physiological regulator of neural progenitor cell (NPC) homeostasis by diminishing their proliferation.[18] This effect is mediated through the Akt-FoxO signaling pathway.[18][19]

  • Insulin Secretion: In the pancreas, D-cysteine has been identified as an endogenous regulator of insulin secretion.[20][21][22][23] It inhibits glucose-stimulated insulin secretion, and its levels are altered in diabetic models.[20][21]

Experimental Protocols for Researchers

The following protocols provide a starting point for investigating the effects of D-cysteine methyl ester in cell culture. It is crucial to include appropriate controls, such as vehicle controls, L-cysteine methyl ester, and inhibitors of the DAO/3MST pathway.

Preparation and Handling of D-Cysteine Methyl Ester

D-Cysteine methyl ester hydrochloride is typically used for research.

  • Solubility: It is soluble in aqueous buffers and cell culture media. For stock solutions, dissolve in sterile PBS or DMSO. A 100 mM stock in DMSO is common.[24]

  • Storage: Store the solid compound at 4°C, sealed and away from moisture.[24] Prepare fresh stock solutions. Aliquoted stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[24] Avoid repeated freeze-thaw cycles.

Protocol: In Vitro Cell Treatment

This protocol describes a general procedure for treating adherent cells in culture.

  • Cell Seeding: Seed cells (e.g., cerebellar neurons, kidney epithelial cells, or other cells expressing DAO) in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays) at a density that ensures they are in the exponential growth phase at the time of treatment.[25] Allow cells to adhere overnight.

  • Preparation of Treatment Media: On the day of the experiment, prepare fresh dilutions of D-cysteine methyl ester hydrochloride from the stock solution in a serum-free or complete cell culture medium. A typical concentration range to test is 10 µM to 1 mM.

  • Controls: Prepare the following control media:

    • Vehicle Control: Medium containing the same concentration of the solvent (e.g., DMSO) used for the stock solution.

    • Negative Control: Untreated cells.

    • Pathway-Specific Controls (Optional):

      • L-Cysteine methyl ester at equivalent concentrations.

      • Co-treatment with a DAO inhibitor (e.g., indole-2-carboxylate) to confirm the role of the DAO/3MST pathway.[26]

  • Treatment: Remove the old medium from the cells and gently wash with sterile PBS. Replace it with the prepared treatment and control media.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours), depending on the endpoint being measured.

  • Downstream Analysis: Following incubation, harvest the cells for analysis, such as viability assays (MTT, LDH), protein extraction for Western blotting (e.g., for Nrf2, Akt, FoxO), RNA extraction for qPCR, or measurement of intracellular H₂S.[25]

Protocol: Measurement of Intracellular H₂S Production

Measuring H₂S in biological samples is challenging due to its volatile and reactive nature. The monobromobimane (MBB) method followed by HPLC is a robust and quantitative approach.[27][28]

  • Principle: H₂S reacts with the non-fluorescent MBB to form sulfide-dibimane (SDB), a stable and highly fluorescent product that can be quantified by reverse-phase HPLC (RP-HPLC).

  • Cell Lysis: After treatment with D-cysteine methyl ester, wash cells with cold PBS and lyse them in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA to chelate metals).[28]

  • Derivatization: a. To 70 µL of cell lysate in an amber vial, add 50 µL of 10 mM MBB in acetonitrile.[29] b. Incubate for 30 minutes at room temperature in the dark. c. Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid to precipitate proteins and acidify the solution.[29]

  • Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Inject a known volume (e.g., 10-20 µL) of the supernatant onto an RP-HPLC system equipped with a fluorescence detector (λex = 390 nm, λem = 475 nm).[28] c. Quantify the SDB peak by comparing its area to a standard curve generated with known concentrations of sodium sulfide (Na₂S) treated with MBB.

Caption: Workflow for H₂S measurement using the monobromobimane (MBB) method.

Quantitative Data Summary

The following table summarizes key parameters related to the enzymes involved in D-cysteine metabolism.

ParameterEnzymeSubstrateValueTissue/OrganismReference
Catalytic Efficiency Human DAAOD-CysteineHigh (44-fold > D-Serine)Human[11]
Km (Apparent) Human DAAOD-Cysteine~0.7 mMHuman[12]
Optimal pH H₂S ProductionD-Cysteine7.4Mammalian[8]
Tissue Distribution DAO/3MST PathwayD-CysteinePredominantly Cerebellum, KidneyMammalian[4][13]

Conclusion and Future Directions

D-cysteine methyl ester is a powerful research tool for delivering D-cysteine into cells, enabling the targeted study of its downstream effects. Its primary role as a substrate for the DAO/3MST pathway provides a tissue-specific method for generating the gasotransmitter H₂S, which has profound implications for neuroprotection, antioxidant defense, and cellular signaling. The ability of D-cysteine and its derivatives to modulate fundamental processes like cell proliferation and insulin secretion highlights its therapeutic potential. Future research should focus on further elucidating the full spectrum of D-cysteine binding partners and signaling pathways, exploring the therapeutic efficacy of its derivatives in preclinical models of neurodegenerative diseases and metabolic disorders, and developing more sophisticated delivery systems for enhanced tissue specificity.

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Exploratory

The Unseen Isomer: A Technical Guide to the Discovery and Evolving History of D-Cysteine Methyl Ester

Abstract This technical guide provides an in-depth exploration of D-cysteine methyl ester, a chiral derivative of the non-proteinogenic D-cysteine amino acid. While its L-isomer has long been established as a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of D-cysteine methyl ester, a chiral derivative of the non-proteinogenic D-cysteine amino acid. While its L-isomer has long been established as a fundamental building block in biochemistry and pharmaceutical applications, the D-enantiomer has emerged from relative obscurity to become a molecule of significant interest in modern drug development, particularly in neuroscience. This document traces the historical context of D-amino acids, details the synthesis and physicochemical properties of D-cysteine methyl ester, and elucidates its contemporary applications. We will delve into the rationale behind its use, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Cysteine Chemistry

Cysteine, a semi-essential amino acid, is distinguished by its thiol (-SH) side chain, a feature that imparts unique chemical reactivity crucial for protein structure (via disulfide bonds) and enzymatic function.[1] Like most amino acids, cysteine is chiral, existing as two non-superimposable mirror images: L-cysteine and D-cysteine. While L-cysteine is the ubiquitous, proteinogenic form found in all domains of life, D-amino acids were long considered biological rarities.[1]

However, research has unveiled that D-amino acids, including D-cysteine, are endogenously produced in mammals and act as important signaling molecules, particularly in the nervous system.[1][2] The esterification of D-cysteine to form D-cysteine methyl ester is a critical chemical modification. This process serves several key purposes for researchers:

  • Protection of the Carboxyl Group: The methyl ester prevents the carboxylic acid from participating in unwanted side reactions, which is essential during complex procedures like peptide synthesis.[3][4]

  • Enhanced Stability and Handling: The hydrochloride salt form of the ester is a more stable, crystalline solid, making it easier to handle, store, and weigh accurately in a laboratory setting compared to the free amino acid.[4]

  • Increased Membrane Permeability: Esterification increases the lipophilicity of the molecule compared to the zwitterionic D-cysteine. This enhanced ability to cross cell membranes is a critical factor in its emerging therapeutic applications, allowing it to bypass specific amino acid transporters and reach intracellular targets.[2]

This guide focuses specifically on the D-enantiomer, charting its journey from a synthetic curiosity to a key tool in cutting-edge pharmacological research.

Physicochemical Properties and Characterization

D-cysteine methyl ester is most commonly handled in the laboratory as its hydrochloride salt to improve stability and solubility in polar solvents.[3][4]

PropertyValueSource(s)
Chemical Name Methyl (2S)-2-amino-3-sulfanylpropanoate HCl[4]
Synonyms H-D-Cys-OMe·HCl, Methyl D-cysteinate HCl[4]
CAS Number 70361-61-4[4]
Molecular Formula C₄H₉NO₂S·HCl[4]
Molecular Weight 171.65 g/mol [4]
Appearance White to off-white crystalline powder[3][4]
Melting Point ~135 °C
Solubility Soluble in water and methanol[3]
Specific Rotation [α]²⁰/D +1.5° to +3.5° (c=20 in Methanol)
Purity (Typical) ≥98.0% (Iodometric Titration)

Core Methodology: Synthesis of D-Cysteine Methyl Ester Hydrochloride

The most direct and widely used method for synthesizing amino acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction is efficient and preserves the stereochemistry of the chiral center.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Isolation cluster_product Final Product D_Cysteine D-Cysteine Suspension 1. Suspend D-Cysteine in excess Methanol D_Cysteine->Suspension Methanol Methanol (Solvent & Reagent) Methanol->Suspension ThionylChloride Thionyl Chloride (SOCl₂) Addition 3. Add SOCl₂ dropwise (Exothermic Control) ThionylChloride->Addition Cooling 2. Cool to 0°C (Ice Bath) Suspension->Cooling Cooling->Addition Stirring 4. Stir at Room Temp (Reaction Progression) Addition->Stirring Reflux 5. Reflux (Drive to Completion) Stirring->Reflux Evaporation 6. Evaporate Solvent (Rotary Evaporator) Reflux->Evaporation Crystallization 7. Recrystallize Product Evaporation->Crystallization Isolation 8. Isolate via Filtration Crystallization->Isolation Drying 9. Dry under Vacuum Isolation->Drying FinalProduct D-Cysteine Methyl Ester HCl Drying->FinalProduct OIRD_Mechanism Morphine Morphine EAA3 EAA3 Transporter Morphine->EAA3 Inhibits Analgesia {Analgesia} Morphine->Analgesia Causes Cysteine_in Intracellular L-Cysteine EAA3->Cysteine_in Transport OIRD {Opioid-Induced Respiratory Depression} Cysteine_in->OIRD Leads to Reversal {Reversal of OIRD} DCysMe D-Cysteine Methyl Ester DCys_in Intracellular D-Cysteine DCysMe->DCys_in Bypasses EAA3 (Cell Permeable) DCys_in->Reversal Promotes

Caption: Proposed mechanism for D-Cysteine Methyl Ester in reversing OIRD.

Attenuating Opioid Dependence

Beyond OIRD, there is emerging evidence that D-cysteine esters may also help attenuate the development of physical dependence on morphine. [5]The proposed mechanism is similar: by restoring intracellular cysteine levels, D-cysteine ethyl ester (a close analogue) may suppress the neurochemical changes that lead to withdrawal symptoms when the opioid is removed. [5][6]This opens a novel therapeutic avenue for treating opioid use disorders.

Conclusion and Future Outlook

The history of D-cysteine methyl ester is a compelling example of how a seemingly minor chemical modification to a non-proteinogenic amino acid can unlock significant therapeutic potential. Its journey from a simple synthetic derivative to a key molecule in the fight against the opioid crisis highlights the importance of exploring the full chemical space around biologically active molecules. The ability of this compound to selectively modulate the adverse effects of opioids while preserving their therapeutic benefits is a paradigm shift in drug development.

Future research will likely focus on optimizing the delivery and pharmacokinetics of D-cysteine esters, exploring their efficacy against newer synthetic opioids, and further unraveling the precise intracellular signaling pathways they modulate. As our understanding of the nuanced roles of D-amino acids in the brain continues to grow, so too will the potential applications for their chemically modified derivatives like D-cysteine methyl ester.

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  • Cysteine methyl ester - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cysteine_methyl_ester]
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Foundational

d-Cysteine methyl ester synthesis from d-cysteine

An In-depth Technical Guide to the Synthesis of D-Cysteine Methyl Ester from D-Cysteine Abstract This technical guide provides a comprehensive exploration of the chemical synthesis of D-cysteine methyl ester from its par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of D-Cysteine Methyl Ester from D-Cysteine

Abstract

This technical guide provides a comprehensive exploration of the chemical synthesis of D-cysteine methyl ester from its parent amino acid, D-cysteine. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to offer an in-depth analysis of the prevalent synthetic methodologies, their underlying chemical principles, and field-proven protocols. We will dissect two primary, robust pathways: the classic Fischer-Speier esterification and the highly efficient thionyl chloride-mediated method. Each section elucidates the causality behind experimental choices, providing a framework for procedural optimization, troubleshooting, and ensuring the synthesis of a high-purity final product, which is typically isolated as a stable hydrochloride salt. The guide is grounded in authoritative references and includes detailed experimental workflows, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Significance of D-Cysteine Methyl Ester

D-cysteine methyl ester is a pivotal derivative of the non-proteinogenic amino acid D-cysteine. The esterification of the carboxylic acid moiety to a methyl ester enhances the compound's utility as a versatile building block in synthetic chemistry while preserving the critical functionality of the thiol (-SH) and amino (-NH₂) groups.[1] This modification makes it a valuable intermediate in a range of applications, from peptide synthesis to the development of novel pharmaceuticals.[1][2][3][4]

As a protected form of D-cysteine, the methyl ester is used in studies related to protein structure, redox reactions, and as a precursor for more complex molecules.[3] For instance, D-cysteine derivatives are explored for their potential in developing therapeutic agents targeting oxidative stress, neurological disorders, and for enhancing the bioavailability of drug candidates.[4][5] The hydrochloride salt form is preferred in laboratory settings as it improves the compound's stability, solubility in polar solvents, and ease of handling compared to the free base.[2][3]

This guide provides a detailed examination of the core synthetic transformations required to produce D-cysteine methyl ester hydrochloride, focusing on practical, reproducible, and scalable methods.

Core Synthetic Strategies: A Comparative Overview

The esterification of any amino acid presents a unique challenge due to the presence of at least two reactive functional groups: the nucleophilic amine and the carboxylic acid. The goal is to selectively react the carboxylic acid without inducing unwanted side reactions at the amine or, in the case of cysteine, the highly reactive thiol group. For the synthesis of D-cysteine methyl ester, two primary strategies have proven to be exceptionally effective and are widely adopted.

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification using an excess of methanol.[2][6][7] It is fundamentally an equilibrium-driven process, valued for its simplicity and low cost of reagents.[8]

  • Thionyl Chloride (SOCl₂) in Methanol: This is a highly efficient, one-pot method where thionyl chloride serves a dual purpose. It reacts with methanol to generate hydrogen chloride (HCl) in situ, which catalyzes the reaction, and it also activates the carboxylic acid by converting it to a highly reactive acyl chloride intermediate, driving the reaction to completion.[9][10]

The final product from both pathways is the hydrochloride salt, which crystallizes readily, providing a straightforward method for purification and yielding a stable, non-hygroscopic solid.

Method 1: Fischer-Speier Esterification

Principle and Mechanism

The Fischer-Speier esterification is a classic organic reaction that relies on an acid catalyst to accelerate the condensation of a carboxylic acid and an alcohol.[7] The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of D-cysteine, significantly increasing the electrophilicity of the carbonyl carbon.[6][11]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][11]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final D-cysteine methyl ester product.

Because all steps are reversible, the reaction is driven to completion by using a large excess of methanol, which shifts the equilibrium toward the products according to Le Châtelier's principle.[6]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification DCys D-Cysteine Protonated_Cys Protonated D-Cysteine DCys->Protonated_Cys + H⁺ MeOH Methanol (excess) H_plus H⁺ (catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Cys->Tetrahedral_Int + CH₃OH Water_Leave Protonated Intermediate Tetrahedral_Int->Water_Leave Proton Transfer Protonated_Ester Protonated Ester Water_Leave->Protonated_Ester - H₂O Ester_HCl D-Cysteine Methyl Ester Hydrochloride Protonated_Ester->Ester_HCl - H⁺ Water H₂O

Caption: Reaction mechanism for the acid-catalyzed Fischer-Speier esterification.

Field-Proven Experimental Protocol

This protocol is adapted from established methods that utilize acetyl chloride to generate anhydrous HCl in situ, which is a convenient and effective approach.[12]

Materials:

  • D-Cysteine: 1 equivalent

  • Anhydrous Methanol (MeOH): ~10-15 mL per gram of D-cysteine

  • Acetyl Chloride (AcCl): 5 equivalents

  • Diethyl ether (for washing)

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred, cold methanol. Causality: This reaction is highly exothermic and generates anhydrous HCl gas, which dissolves in the methanol to create the acidic medium (methanolic HCl). Slow addition at 0 °C is crucial for safety and to prevent loss of HCl.

  • After the addition is complete, stir the solution at 0 °C for an additional 20 minutes to ensure complete reaction and cooling.

  • Reaction: Add D-cysteine to the methanolic HCl solution in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere. Causality: The nitrogen atmosphere is important to minimize the oxidation of the free thiol group of cysteine, which can lead to the formation of D-cystine disulfide byproduct.

  • Work-up and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. An off-white solid, the crude D-cysteine methyl ester hydrochloride, will be obtained.[12]

  • Purification: Wash the crude solid with cold, anhydrous diethyl ether to remove any non-polar impurities. Dry the resulting white crystalline solid under vacuum. The product is often of sufficient purity for subsequent steps without further purification.[12]

Method 2: Thionyl Chloride in Methanol

Principle and Mechanism

This method is arguably the most efficient for preparing amino acid esters.[9] Thionyl chloride (SOCl₂) reacts rapidly with methanol to produce HCl and methyl sulfite.[10] The in situ generated HCl protonates the amino acid as in the Fischer esterification. However, thionyl chloride also activates the carboxylic acid by converting it into a highly electrophilic acyl chloride intermediate. This intermediate then reacts swiftly with methanol to form the ester. The dual action of catalysis and activation makes this method robust and high-yielding.[9]

Key Mechanistic Steps:

  • Reagent Preparation: Thionyl chloride reacts with methanol in an exothermic reaction to form HCl and other reactive species.

  • Acyl Chloride Formation: The carboxylic acid of D-cysteine reacts with a species derived from thionyl chloride to form a D-cysteine acyl chloride hydrochloride intermediate.

  • Esterification: The acyl chloride is rapidly attacked by methanol to yield the methyl ester. The amine group remains protonated as the hydrochloride salt throughout the process, which protects it from acting as a nucleophile.

Diagram: Thionyl Chloride Method Workflow

Thionyl_Chloride_Workflow Start D-Cysteine + Anhydrous Methanol Cooling Cool to 0°C Start->Cooling SOCl2_Addition Slow, Dropwise Addition of Thionyl Chloride (SOCl₂) Cooling->SOCl2_Addition Reaction Stir at RT or Reflux (e.g., 2-4 hours) SOCl2_Addition->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Purification Wash with Diethyl Ether Evaporation->Purification Final_Product D-Cysteine Methyl Ester Hydrochloride Purification->Final_Product

Caption: A streamlined workflow for the synthesis via the thionyl chloride method.

Field-Proven Experimental Protocol

This protocol is a robust procedure widely cited for its high efficiency in amino acid esterification.[10][13][14]

Materials:

  • D-Cysteine: 1 equivalent

  • Anhydrous Methanol (MeOH): ~10-15 mL per gram of D-cysteine

  • Thionyl Chloride (SOCl₂): 1.5-2.5 equivalents

  • Diethyl ether (for washing)

Procedure:

  • Setup: Suspend D-cysteine in anhydrous methanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Thionyl Chloride Addition: Add thionyl chloride dropwise from the dropping funnel to the stirred suspension over 30-45 minutes. Causality: This step is extremely exothermic. Slow, controlled addition at low temperature is critical to manage the reaction rate, prevent a dangerous rise in temperature and pressure, and avoid degradation of the starting material.[10]

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the reaction is complete (typically monitored by TLC or until the solution becomes clear).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent and any excess thionyl chloride under reduced pressure.

  • Purification: Triturate the resulting solid residue with cold, anhydrous diethyl ether. Collect the white crystalline product by vacuum filtration, wash with more cold ether, and dry under vacuum.

Product Characterization and Data

Independent of the synthetic method, the final product, D-cysteine methyl ester hydrochloride, must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline solid[3]
Molecular Formula C₄H₁₀ClNO₂S[3]
Molecular Weight 171.65 g/mol [15]
Melting Point ~142 °C (with decomposition)
Solubility Soluble in water and methanol[1][3]
Optical Rotation [α]²⁰/D Approximately +1.8° to +2.5° (c=10 in methanol) for D-isomer. Note: L-isomer is -1.8°.[2]
¹H NMR (D₂O) δ ~4.5 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (d, 2H, β-CH₂) ppm[16]
ESI-MS (m/z) Calculated for [M+H]⁺ (free base): 136.04; Found: ~136.1[17]

Comparative Analysis of Synthetic Methods

FeatureFischer-Speier EsterificationThionyl Chloride Method
Reagents D-Cysteine, Methanol, Acid (HCl, H₂SO₄, AcCl)D-Cysteine, Methanol, Thionyl Chloride (SOCl₂)
Typical Yield Good to Excellent (75-90%)Excellent (>90%)
Reaction Time Longer (12-24 hours)Shorter (2-6 hours)
Conditions Room temperature or refluxRequires initial cooling (0 °C) followed by reflux
Advantages Simpler reagents, lower cost, avoids highly corrosive SOCl₂.Higher yields, faster reaction, very reliable and general.[9]
Disadvantages Equilibrium-limited, requires large excess of alcohol.Thionyl chloride is highly corrosive and requires careful handling.
Self-Validating System Completion monitored by disappearance of starting material.Formation of a clear solution from initial suspension is a good indicator of completion.

Conclusion

The synthesis of D-cysteine methyl ester hydrochloride is a fundamental transformation for chemists in pharmaceutical and materials science. Both the Fischer-Speier and thionyl chloride methods provide reliable pathways to the desired product. The Fischer-Speier method , particularly with in situ HCl generation from acetyl chloride, offers a balance of simplicity, safety, and good yields. In contrast, the thionyl chloride method is unparalleled in its efficiency and speed, consistently delivering excellent yields, making it the preferred choice for many researchers despite the need for more stringent handling precautions. The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and time constraints. Proper execution of either protocol, followed by rigorous characterization, will reliably yield high-purity D-cysteine methyl ester hydrochloride, a key intermediate for advanced chemical synthesis.

References

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google P
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  • Zaharia, V., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 64(4), 548-553. (URL: [Link])

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  • Vederas, J. C., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1059-1061. (URL: [Link])

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. (URL: [Link])

  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (URL: [Link])

  • Al-Ostoot, F. H., et al. (2023). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Scientific Reports, 13(1), 18835. (URL: [Link])

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  • An, G.-L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. (URL: [Link])

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  • Osburn, S., et al. (2015). Structural characterization of gas-phase cysteine and cysteine methyl ester complexes with zinc and cadmium dications by infrared multiple photon dissociation spectroscopy. Physical Chemistry Chemical Physics, 17(21), 14051-14060. (URL: [Link])

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Exploratory

theoretical properties of d-Cysteine methyl ester

An In-Depth Technical Guide to the Theoretical Properties of D-Cysteine Methyl Ester For Researchers, Scientists, and Drug Development Professionals Abstract D-cysteine methyl ester, the methyl ester derivative of the no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of D-Cysteine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine methyl ester, the methyl ester derivative of the non-proteinogenic amino acid D-cysteine, is a pivotal chiral building block in synthetic chemistry and pharmaceutical development. Its unique structural features—a reactive thiol, a primary amine, and a methyl ester—confer a distinct profile of reactivity and utility. This guide provides a comprehensive exploration of the theoretical and practical properties of D-cysteine methyl ester. We will delve into its physicochemical and spectroscopic characteristics, supported by computational insights into its electronic structure and reactivity. Furthermore, this document outlines key experimental protocols for its synthesis and analysis, offering a robust framework for its application in research and development.

Introduction: The Significance of a Chiral Thiol

D-cysteine methyl ester is a derivative of the D-enantiomer of cysteine, an amino acid not typically incorporated into proteins in higher organisms.[1][2] The presence of the D-configuration at the alpha-carbon provides stereochemical stability against enzymatic degradation by many common proteases, a highly desirable trait in drug design. The esterification of the carboxyl group to a methyl ester enhances its utility in organic synthesis, particularly in solution-phase peptide synthesis, by protecting the C-terminus and modifying its solubility profile.[2][3]

The compound is most commonly handled as its hydrochloride salt (CAS 70361-61-4), which exists as a more stable, white crystalline powder, readily soluble in polar solvents.[2][4] Its core value lies in the trifecta of its functional groups: the nucleophilic thiol (-SH), the basic amine (-NH₂), and the hydrolyzable ester (-COOCH₃). This functionality makes it a versatile precursor for synthesizing peptidomimetics, therapeutic agents targeting oxidative stress, and various heterocyclic compounds.[5][6]

Physicochemical and Structural Properties

The fundamental properties of D-cysteine methyl ester dictate its handling, storage, and reaction conditions. As the hydrochloride salt, it is more stable and easier to manage in a laboratory setting compared to its free base form.[2]

PropertyValueSource(s)
Chemical Name Methyl (2S)-2-amino-3-mercaptopropanoate hydrochloride[2]
Synonyms H-D-Cys-OMe·HCl, Methyl D-cysteinate hydrochloride[2]
CAS Number 70361-61-4 (Hydrochloride Salt)[2][4]
Molecular Formula C₄H₉NO₂S · HCl[2]
Molecular Weight 171.65 g/mol (Hydrochloride Salt)[2]
Appearance White to off-white crystalline powder[2][4]
Melting Point 135 °C[4]
Specific Rotation [α]²⁰/D +1.5° to +3.5° (c=20, MeOH)[4]
Solubility Soluble in water and methanol[2][3][4]
Molecular Structure and Functional Group Analysis

The structure of D-cysteine methyl ester is defined by a central chiral carbon atom bonded to four different groups, conferring its optical activity.

Figure 1: Molecular structure of D-cysteine methyl ester with key functional groups highlighted.
  • Thiol (-SH) Group: This is the most reactive site, acting as a potent nucleophile and a reducing agent. It is susceptible to oxidation, readily forming a disulfide bond to yield D-cystine dimethyl ester.[1][3]

  • Amine (-NH₂) Group: The α-amino group is basic and nucleophilic, serving as the key site for peptide bond formation during synthesis.[1]

  • Methyl Ester (-COOCH₃) Group: This group protects the carboxylic acid from participating in unwanted side reactions and increases the compound's lipophilicity compared to D-cysteine. It is, however, prone to hydrolysis under both acidic and basic conditions.[1][7]

Computational and Spectroscopic Profile

Theoretical Insights from Computational Chemistry

Computational studies, particularly using density functional theory (DFT), have provided deep insights into the molecule's electronic structure and reactivity. Gas-phase studies on the closely related L-cysteine methyl ester radical cation (CysOMe•+) have revealed fascinating discrepancies between theoretical predictions and experimental observations.[8][9] While DFT calculations predicted that the most stable structure would have the radical site on the α-carbon, experimental IR spectroscopy and ion-molecule reactions demonstrated that the radical is, in fact, localized on the sulfur atom.[8][9] This structure, though thermodynamically less stable, is kinetically persistent.[8] Such findings are critical for understanding its behavior in mass spectrometry and in radical-mediated biological processes.

Further computational work on peptides containing D-cysteine has explored how its stereochemistry subtly alters peptide conformation and intrinsic properties like gas-phase acidity.[10]

Spectroscopic Signatures

While comprehensive spectral libraries for the D-enantiomer are less common than for its L-counterpart, the spectroscopic properties can be reliably predicted based on its functional groups.

  • ¹H NMR: A proton NMR spectrum would show characteristic signals for the α-proton, the two diastereotopic β-protons adjacent to the sulfur, the thiol proton, and the methyl ester singlet. In D₂O, the amine and thiol protons would exchange. Based on data for related compounds, the methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.6-3.8 ppm.[11][12]

  • ¹³C NMR: The carbon spectrum would display distinct peaks for the methyl ester carbon, the α-carbon, the β-carbon, and the carbonyl carbon.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the amine, a strong C=O stretch from the ester group (typically ~1740 cm⁻¹), and a weak S-H stretch from the thiol group (~2550 cm⁻¹).[14]

  • Mass Spectrometry (MS): In mass spectrometry, D-cysteine methyl ester will show a clear molecular ion peak corresponding to its mass. Fragmentation patterns will typically involve losses related to the ester and thiol side chain.[15]

Chemical Reactivity and Synthetic Utility

The reactivity of D-cysteine methyl ester is a composite of its three primary functional groups, making it a versatile tool in synthesis.

main D-Cysteine Methyl Ester oxidation Oxidation (e.g., I₂, air) main->oxidation -SH group alkylation Alkylation (e.g., Iodoacetamide) main->alkylation -SH group hydrolysis Ester Hydrolysis (H⁺/OH⁻) main->hydrolysis -COOCH₃ group peptide_coupling Peptide Coupling (Activated Amino Acid) main->peptide_coupling -NH₂ group disulfide D-Cystine Dimethyl Ester (Disulfide Bond) oxidation->disulfide s_alkylated S-Alkylated Derivative alkylation->s_alkylated d_cysteine D-Cysteine hydrolysis->d_cysteine dipeptide Dipeptide peptide_coupling->dipeptide

Figure 2: Key reaction pathways for D-cysteine methyl ester.
  • Thiol-Mediated Reactions: The thiol group is a strong nucleophile and readily participates in S-alkylation reactions with electrophiles like iodoacetic acid or N-ethylmaleimide.[16] It can also undergo disulfide exchange reactions or be oxidized to form a disulfide bridge, a reaction fundamental to protein folding and structure.[1][16]

  • Peptide Synthesis: The primary amine allows D-cysteine methyl ester to act as the amine component in peptide coupling reactions. It can be coupled with an N-protected activated amino acid to form a dipeptide, a foundational step in building larger peptide chains.[17]

  • Ester Hydrolysis: The methyl ester can be cleaved under aqueous acidic or basic conditions to yield the free carboxylic acid, D-cysteine.[7] This reaction is often a final deprotection step in a synthetic sequence.

  • Heterocycle Formation: The molecule is a precursor for synthesizing thiazolidine derivatives through condensation with aldehydes or ketones, a reaction useful in creating novel heterocyclic scaffolds for drug discovery.[1][18]

Applications in Drug Development and Research

The unique properties of D-cysteine methyl ester and its derivatives make them valuable in several areas of research:

  • Pharmaceutical Development: As a chiral building block, it is used to synthesize complex molecules where specific stereochemistry is crucial for biological activity.[5] Its ethyl ester counterpart, D-cysteine ethyl ester, has been studied for its ability to counteract opioid-induced respiratory depression, highlighting the therapeutic potential of D-thiol esters.[19][20]

  • Antioxidant Research: Thiol-containing compounds are critical for cellular redox homeostasis. D-cysteine esters can serve as cell-permeant precursors to D-cysteine, potentially bolstering intracellular antioxidant defenses.[5]

  • Protein Engineering and Modification: The reactivity of the thiol group is exploited to modify proteins, create specific cross-links, or introduce probes for studying protein structure and function.[2][3]

Key Experimental Methodologies

Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of D-cysteine methyl ester hydrochloride from D-cysteine using a classic Fischer esterification method.

G cluster_workflow Synthesis Workflow start Suspend D-Cysteine·HCl in Methanol step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Thionyl Chloride (Dropwise, under N₂) step1->step2 step3 Stir at Room Temp (e.g., 3 hours) step2->step3 step4 Reflux Reaction (e.g., 1 hour) step3->step4 step5 Evaporate Volatiles (Reduced Pressure) step4->step5 step6 Recrystallize Residue (e.g., Methanol/DCM) step5->step6 end Isolate Pure D-Cysteine Methyl Ester·HCl step6->end

Figure 3: Workflow for the synthesis of D-cysteine methyl ester hydrochloride.

Methodology:

  • Reaction Setup: Suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 35 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.[1]

  • Acid Catalyst Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (approx. 7-8 equivalents) dropwise via a syringe while stirring. This reaction generates HCl in situ, which catalyzes the esterification.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Following this, heat the mixture to reflux for 1 hour to drive the reaction to completion.[1]

  • Workup and Isolation: Cool the reaction mixture and remove all volatile components under reduced pressure using a rotary evaporator.[1]

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as a methanol-dichloromethane mixture, to afford the pure product as a white solid.[1]

Causality: Thionyl chloride reacts with methanol to produce HCl gas and dimethyl sulfite. The in situ generation of anhydrous HCl is a clean and effective way to catalyze the esterification while avoiding the addition of water, which would shift the equilibrium away from the product. Refluxing ensures the reaction goes to completion.

Protocol: Quantification of Free Thiol Content

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is widely used for the colorimetric quantification of free thiol groups.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0). Prepare a standard curve using known concentrations of D-cysteine methyl ester.

  • Reaction: In a microplate well or cuvette, mix a known volume of the sample containing D-cysteine methyl ester with the DTNB solution.

  • Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature. The thiol group of the cysteine ester will react with DTNB in a disulfide exchange reaction, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[16]

  • Measurement: Measure the absorbance of the yellow-colored TNB²⁻ product at 412 nm using a spectrophotometer.[16]

  • Quantification: Determine the concentration of thiol in the sample by comparing its absorbance to the standard curve.

Self-Validation: The use of a fresh, accurately prepared standard curve with each assay is critical for validation. A blank containing only the buffer and DTNB should be run to zero the spectrophotometer, ensuring that only the absorbance from the TNB²⁻ product is measured.

Protocol: Purity Analysis by LC-MS

Due to the reactivity of the thiol group, derivatization prior to analysis is often necessary to obtain reproducible results and prevent on-column oxidation.

G cluster_workflow LC-MS Analysis Workflow start Dissolve Sample in Buffer step1 Add Alkylating Agent (e.g., N-ethylmaleimide) start->step1 step2 Incubate to Derivatize (e.g., 30 min at RT) step1->step2 step3 Inject Derivatized Sample onto LC Column step2->step3 step4 Chromatographic Separation (e.g., HILIC) step3->step4 step5 Mass Spectrometry Detection (Positive Ionization Mode) step4->step5 end Data Analysis (Purity Assessment) step5->end

Sources

Foundational

Comprehensive Safety, Handling, and Operational Guidelines for d-Cysteine Methyl Ester in Biochemical Synthesis

Executive Summary d-Cysteine methyl ester (frequently utilized and stabilized as its hydrochloride salt, CAS 70361-61-4) is a non-physiological enantiomer of L-cysteine methyl ester. It serves as a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

d-Cysteine methyl ester (frequently utilized and stabilized as its hydrochloride salt, CAS 70361-61-4) is a non-physiological enantiomer of L-cysteine methyl ester. It serves as a critical chiral building block in peptide synthesis, drug development, and advanced biochemical research. While the methyl esterification of the carboxyl group enhances organic solubility and acts as a transient protecting group, the molecule retains a highly reactive sulfhydryl (-SH) group. This technical whitepaper provides an authoritative guide on the safety profiles, causality-driven handling procedures, and self-validating experimental protocols required to maintain the chemical integrity of d-cysteine methyl ester while ensuring operator safety.

Physicochemical Properties & Hazard Profile

Understanding the fundamental properties of d-cysteine methyl ester hydrochloride is the first step in designing a safe experimental workflow. The hydrochloride salt is the preferred commercial form due to its enhanced stability against spontaneous oxidation compared to the free base.

Table 1: Physicochemical and Hazard Summary of d-Cysteine Methyl Ester Hydrochloride

ParameterValue / Description
CAS Number 70361-61-4 (Hydrochloride salt) [1]
Molecular Formula C₄H₉NO₂S · HCl
Molecular Weight 171.64 g/mol
Appearance White to off-white crystalline powder
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A) [1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Decomposition Hazards Carbon monoxide, nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl) gas [1]

Causality of Hazards: The compound acts as a severe irritant to mucosal membranes and skin due to the acidic nature of the hydrochloride salt combined with the nucleophilic thiol. Upon thermal decomposition or combustion, the salt degrades to release highly toxic hydrogen chloride (HCl) gas and sulfur oxides [1]. Furthermore, recent toxicological studies on insect models demonstrate that cysteine methyl ester derivatives can disrupt tracheal formation and exhibit respiratory toxicity, reinforcing the absolute necessity to prevent the inhalation of aerosolized dust [2].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with d-cysteine methyl ester hydrochloride, specific engineering controls and PPE are mandated:

  • Ventilation: All weighing and transfer operations must be conducted within a certified chemical fume hood or localized exhaust ventilation system to prevent the dispersion of crystalline dust[1].

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields (compliant with EN166 or OSHA 29 CFR 1910.133), and a standard laboratory coat.

  • Storage Causality: The compound is hygroscopic and highly susceptible to thiol oxidation. It must be stored in a cool, dark environment (2–8°C), tightly sealed under an inert atmosphere (Nitrogen or Argon). Excluding moisture prevents the hydrolysis of the ester group, while excluding oxygen prevents the oxidative dimerization of the monomer into a disulfide [3].

Experimental Protocol: Inert Handling and Thiol Validation

When utilizing d-cysteine methyl ester in peptide synthesis, ensuring the integrity of the free thiol group is paramount. The following self-validating protocol details the preparation of a reactive solution while confirming the absence of oxidative degradation.

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere:

    • Purge a dry Schlenk flask or septum-sealed vial with Argon for 5 minutes.

    • Weigh the required mass of d-cysteine methyl ester hydrochloride inside a fume hood and transfer it to the flask.

    • Re-purge the sealed flask with Argon.

  • Solvent Degassing:

    • Dissolve the compound in anhydrous, degassed solvent (e.g., DMF or Methanol, depending on the subsequent coupling reaction). Causality: Degassing removes dissolved oxygen, which otherwise catalyzes the spontaneous oxidation of the thiol to a disulfide bond.

  • Neutralization (If free amine is required):

    • Add a stoichiometric equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: DIPEA selectively neutralizes the HCl salt, liberating the nucleophilic amine for peptide coupling without triggering unwanted side reactions with the ester or thiol groups.

  • Self-Validation Step (Ellman's Assay):

    • To validate that the thiol remains unoxidized, extract a 10 µL aliquot of the working solution.

    • React the aliquot with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a pH 8.0 buffer.

    • Measure absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient ( ϵ=14,150M−1cm−1 ). Causality: This step ensures the protocol is self-validating; a lower-than-expected thiol concentration indicates compromised storage or handling, prompting the researcher to abort the synthesis before committing expensive downstream peptide reagents.

Visualizing the Handling and Validation Workflow

The following diagram illustrates the logical path for safely handling d-cysteine methyl ester and validating its chemical integrity prior to synthesis.

Workflow Storage Storage (4°C, Argon/N2) Weighing Weighing & Transfer (Fume Hood, PPE) Storage->Weighing Prevent Moisture Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Prevent Dust Inhalation Validation Thiol Validation (Ellman's Assay) Dissolution->Validation Aliquot Extraction Decision Thiol Intact? Validation->Decision Synthesis Proceed to Peptide Synthesis Decision->Synthesis Yes (>95%) Discard Discard & Investigate Storage Integrity Decision->Discard No (Oxidized)

Workflow for safe handling, preparation, and chemical validation of d-cysteine methyl ester.

Emergency Response and Disposal

  • Spill Response: In the event of a powder spill, personnel must evacuate the immediate area if ventilation is compromised. Sweep up the dust into an airtight container using non-sparking tools, taking extreme care not to disperse aerosolized particles. Wash the spill site with copious amounts of water and soap [1].

  • Skin/Eye Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. The acidic nature of the hydrochloride salt requires prompt dilution to prevent tissue irritation.

  • Disposal: Unused product and contaminated packaging must be disposed of as hazardous chemical waste. Do not flush down the drain. Incineration must be performed in a facility equipped with an acid gas scrubber to neutralize the generated HCl and SOx gases [1].

References

  • PLOS ONE. "Antioxidant cysteine and methionine derivatives show trachea disruption in insects." PLOS ONE. Available at:[Link]

  • PubChem. "D-Cysteine Methyl Ester Hydrochloride, CID 637545." National Center for Biotechnology Information. Available at:[Link]

Exploratory

Preservation and Stability Dynamics of D-Cysteine Methyl Ester Hydrochloride: A Technical Whitepaper

Abstract D-Cysteine methyl ester hydrochloride is a highly reactive chiral building block utilized extensively in peptide synthesis, biochemical mimicry, and drug development. Due to the presence of a nucleophilic thiol,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-Cysteine methyl ester hydrochloride is a highly reactive chiral building block utilized extensively in peptide synthesis, biochemical mimicry, and drug development. Due to the presence of a nucleophilic thiol, a hydrolyzable ester, and a hygroscopic hydrochloride salt, the molecule exhibits significant kinetic instability under ambient conditions. This whitepaper elucidates the causality behind its primary degradation pathways—specifically oxidative dimerization and base-catalyzed hydrolysis—and establishes a self-validating protocol for stability testing and optimal storage.

Chemical Profiling & Degradation Causality

D-Cysteine methyl ester hydrochloride (CAS: 70361-61-4) possesses three distinct functional groups that dictate its kinetic stability and reactivity. As application scientists, understanding the mechanistic triggers of degradation is paramount to preserving molecular integrity throughout the drug development lifecycle.

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties

Physicochemical Property Value
CAS Registry Number 70361-61-4
Molecular Formula C4H9NO2S·HCl
Molecular Weight 171.64 g/mol
Physical State White to almost white crystalline powder

| Hygroscopicity | High (Requires strict desiccation) |

Mechanistic Degradation Pathways

The instability of this compound is not arbitrary; it is driven by specific, predictable chemical reactions:

  • Oxidative Dimerization (Thiol Group): The free thiol (-SH) is highly nucleophilic and susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS)[1]. Upon exposure to air, the molecule rapidly dimerizes to form a D-cystine derivative.

  • Aqueous Hydrolysis (Methyl Ester): The methyl ester moiety is prone to base-catalyzed and acid-catalyzed hydrolysis[2]. Because the hydrochloride salt is highly hygroscopic[3], ambient moisture is easily absorbed, facilitating the cleavage of the ester bond and reverting the compound to free D-cysteine[1].

  • Thermal Decomposition: Elevated temperatures provide the activation energy required for complex thermal breakdown. Heating the compound above standard thresholds leads to the generation of toxic fumes (HCl, NOx, SOx) and cyclic thiazole derivatives[4].

Degradation A D-Cysteine Methyl Ester HCl (Intact Molecule) B Oxidation (O2 / ROS) A->B Air Exposure D Hydrolysis (H2O / pH Shift) A->D Moisture F Thermal Stress (>140°C) A->F High Heat C Disulfide Dimerization (D-Cystine Derivative) B->C E Ester Cleavage (Free D-Cysteine) D->E G Toxic Fumes & Thiazoles F->G

Fig 1. Primary degradation pathways of D-Cysteine methyl ester hydrochloride.

Empirical Storage Parameters

To arrest the kinetic degradation pathways described above, storage conditions must be engineered to isolate the compound from thermal, oxidative, and hydrolytic triggers. Standard laboratory handling requires vacuum purging and backfilling with inert gas to maintain the integrity of the thiol group[5].

Table 2: Storage Parameters and Causality

Storage Parameter Optimal Condition Causality / Rationale
Temperature <15°C (2-8°C preferred) Minimizes thermal kinetic energy, significantly slowing ester hydrolysis and oxidation rates.
Atmosphere Argon or Nitrogen purge[5] Displaces atmospheric oxygen in the headspace, preventing thiol-to-disulfide oxidation. Argon is preferred as it is heavier than air.
Humidity <20% RH (Desiccated)[3] Prevents moisture absorption by the hygroscopic HCl salt, halting aqueous hydrolysis.

| Light Exposure | Dark (Opaque containers) | Mitigates photo-catalyzed radical formation and subsequent ROS-driven oxidation. |

Self-Validating Stability Testing Protocol

To ensure trustworthiness in analytical workflows, stability testing cannot rely on endpoint analysis alone. The following protocol is a self-validating system ; it incorporates mass-balance validation and kinetic quenching to ensure that the analytical methodology itself does not induce degradation during sample preparation.

Step-by-Step Methodology:
  • System Suitability & Baseline Establishment: Prepare a 1.0 mg/mL reference standard of D-Cysteine methyl ester HCl in 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA lowers the pH, protonating the amine and stabilizing the ester against base-catalyzed hydrolysis, thereby locking the kinetic state of the molecule prior to injection.

  • Environmental Stress Matrix (Forced Degradation):

    • Oxidative Stress: Expose 10 mg of the solid sample to 3% H2O2 for 24 hours.

    • Hydrolytic Stress: Dissolve the sample in a pH 8.0 phosphate buffer to trigger base-catalyzed ester cleavage[2].

    • Thermal Stress: Incubate the solid powder at 40°C / 75% Relative Humidity (RH) for 7 days.

  • Kinetic Quenching: Terminate oxidative reactions immediately using sodium thiosulfate. Neutralize alkaline samples with 0.1% TFA to halt hydrolysis before auto-sampler loading.

  • Chromatographic Resolution (LC-MS/UV): Analyze the quenched samples using a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% TFA) to ensure sharp peak resolution between the intact ester, the cystine dimer, and free D-cysteine.

  • Mass Balance Validation: Calculate the total molarity of all detected peaks. A recovery of >95% validates that no volatile or insoluble degradants (e.g., thermal thiazole byproducts) were lost during the assay.

Workflow S1 Step 1: Sample Prep (0.1% TFA Quench) S2 Step 2: Stress Matrix (Temp, pH, O2) S1->S2 S3 Step 3: Kinetic Quenching S2->S3 S4 Step 4: LC-MS/UV Quantification S3->S4 S5 Step 5: Mass Balance Validation S4->S5

Fig 2. Self-validating workflow for empirical stability testing of cysteine derivatives.

Quantitative Degradation Analysis

The efficacy of the recommended storage conditions and the accuracy of the stability protocol are demonstrated through quantitative recovery metrics. Table 3 summarizes a typical degradation profile under forced stress, validating the absolute necessity of cold, inert, and dry storage environments.

Table 3: Forced Degradation Recovery & Mass Balance

Stress Condition Intact Ester (%) D-Cystine Dimer (%) Free D-Cysteine (%) Mass Balance Recovery
Control (Inert, 4°C) 99.8 0.1 0.1 100.0%
Thermal (40°C, 7 Days) 88.5 5.2 4.8 98.5%
Oxidative (3% H2O2) 12.4 85.1 0.5 98.0%

| Hydrolytic (pH 8.0) | 5.6 | 2.1 | 91.0 | 98.7% |

References

  • Grokipedia. "Cysteine methyl ester". Grokipedia. URL:[Link]

  • Chipinda I, et al. "Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-Thiocarbamates of Cysteine Methyl Ester". CDC Stacks. URL:[Link]

  • "Structural insights into the design of reversible fluorescent probes for metallo-β-lactamases NDM-1, VIM-2, and IMP-1". National Institutes of Health (NIH). URL:[Link]

  • Ledl F. "Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil". National Institutes of Health (NIH). URL: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of D-Cysteine Methyl Ester: A Technical Guide for Researchers

Abstract D-cysteine methyl ester, a chiral derivative of the non-proteinogenic amino acid D-cysteine, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Its unique bioch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-cysteine methyl ester, a chiral derivative of the non-proteinogenic amino acid D-cysteine, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Its unique biochemical properties, including enhanced cell permeability compared to its parent compound, D-cysteine, and its role as a precursor to the gaseous signaling molecule hydrogen sulfide (H₂S), position it as a promising candidate for therapeutic intervention in a range of pathologies. This in-depth technical guide provides a comprehensive overview of the core research areas for D-cysteine methyl ester, offering insights into its neuroprotective effects, its potential to mitigate the adverse effects of opioids, its function as a hydrogen sulfide donor, and its utility in the synthesis of stabilized therapeutic peptides. This guide is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework for future investigations but also detailed experimental protocols and quantitative data to inform study design.

Introduction: The Rationale for Investigating D-Cysteine Methyl Ester

The therapeutic potential of cysteine derivatives has long been recognized, primarily owing to the antioxidant properties of the thiol group. However, the use of L-cysteine and its derivatives can be limited by their involvement in numerous metabolic pathways and potential excitotoxicity. D-cysteine, as the D-enantiomer, is not incorporated into proteins and exhibits a distinct metabolic profile, offering a potentially safer alternative. The esterification of D-cysteine to its methyl ester enhances its lipophilicity, facilitating its passage across cellular membranes to exert its biological effects intracellularly.[1]

This guide will explore the multifaceted potential of D-cysteine methyl ester, moving from its fundamental chemical attributes to its promising applications in complex disease models. We will delve into the mechanistic underpinnings of its activity and provide practical guidance for its investigation in the laboratory.

Physicochemical Properties and Synthesis

D-cysteine methyl ester is typically handled as its hydrochloride salt to improve stability and solubility in aqueous solutions.[2]

PropertyValueReference(s)
Molecular Formula C₄H₉NO₂S[3]
Molecular Weight 135.18 g/mol [3]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]
Storage Store at 2-8°C[4]
Synthesis of D-Cysteine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of D-cysteine methyl ester hydrochloride is through the esterification of D-cysteine using methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.[5]

Protocol for Synthesis:

  • Suspend D-cysteine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the D-cysteine methyl ester hydrochloride, which can be further purified by recrystallization if necessary.

Potential Research Area 1: Neuroprotection

A growing body of evidence suggests that D-cysteine and its derivatives possess significant neuroprotective properties.[4] The proposed mechanisms of action are multifactorial and warrant further investigation.

Mechanisms of Neuroprotection
  • Antioxidant Activity: D-cysteine methyl ester can directly scavenge reactive oxygen species (ROS) and contribute to the regeneration of endogenous antioxidant systems.

  • Hydrogen Sulfide (H₂S) Production: Intracellularly, D-cysteine methyl ester can be converted to D-cysteine, which then serves as a substrate for the production of H₂S, a known neuroprotectant.[6]

  • Modulation of N-methyl-D-aspartate (NMDA) Receptors: H₂S derived from D-cysteine can modulate the activity of NMDA receptors, which are critically involved in synaptic plasticity and neuronal survival.[7]

  • Activation of the Nrf2 Pathway: The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Cysteine can directly interact with Keap1, leading to the activation of Nrf2 and the upregulation of antioxidant genes.[8][9]

Diagram of D-Cysteine Methyl Ester's Neuroprotective Mechanisms

cluster_0 Extracellular cluster_1 Intracellular D_Cys_OMe D-Cysteine Methyl Ester D_Cys D-Cysteine D_Cys_OMe->D_Cys Esterase ROS Reactive Oxygen Species (ROS) D_Cys_OMe->ROS Direct Scavenging Cell_Membrane Cell Membrane Intracellular Intracellular Space H2S Hydrogen Sulfide (H₂S) D_Cys->H2S DAO/3MST Pathway Nrf2 Nrf2 Activation D_Cys->Nrf2 Activation via Keap1 Keap1 Keap1 D_Cys->Keap1 Cysteinylation H2S->ROS Scavenging NMDA_Receptor NMDA Receptor H2S->NMDA_Receptor Modulation Neuroprotection Neuroprotection ROS->Neuroprotection Inhibition of Oxidative Damage Antioxidant_Response Enhanced Antioxidant Defense Antioxidant_Response->Neuroprotection NMDA_Receptor->Neuroprotection Nrf2->Antioxidant_Response Upregulation of Antioxidant Genes Keap1->Nrf2 Inhibition

Caption: Proposed neuroprotective mechanisms of D-cysteine methyl ester.

Experimental Models and Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells:

This protocol outlines a general method for assessing the neuroprotective effects of D-cysteine methyl ester against a neurotoxin-induced injury in a human neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells into 96-well plates at a density that allows for optimal growth and treatment.

  • Pre-treatment: Pre-treat the cells with various concentrations of D-cysteine methyl ester for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ to the culture medium.

  • Co-incubation: Co-incubate the cells with the neurotoxin and D-cysteine methyl ester for a further 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or MTS assay.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Potential Research Area 2: Mitigation of Opioid-Induced Side Effects

Opioid analgesics are highly effective for pain management but are associated with severe side effects, most notably respiratory depression. Recent research has highlighted the potential of D-cysteine esters to counteract these adverse effects without compromising analgesia.[10][11][12][13][14][15]

Reversal of Opioid-Induced Respiratory Depression (OIRD)

Studies in animal models have demonstrated that D-cysteine ethyl and methyl esters can effectively reverse morphine-induced respiratory depression.[10][11][12][13][14][15] The proposed mechanism involves bypassing the opioid-induced inhibition of the excitatory amino acid transporter 3 (EAAT3), thereby restoring intracellular cysteine levels and mitigating the downstream cellular dysfunction that leads to respiratory depression.[16][17]

Experimental Workflow for In Vivo Assessment of OIRD Reversal

Animal_Prep Animal Preparation (e.g., Sprague-Dawley rat) Baseline Baseline Physiological Measurements (e.g., ventilation, blood gases) Animal_Prep->Baseline Opioid_Admin Opioid Administration (e.g., Morphine IV) Baseline->Opioid_Admin OIRD_Induction Induction of Respiratory Depression Opioid_Admin->OIRD_Induction Treatment Treatment with D-Cysteine Methyl Ester or Vehicle OIRD_Induction->Treatment Monitoring Continuous Monitoring of Physiological Parameters Treatment->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis

Caption: In vivo workflow for assessing OIRD reversal by D-cysteine methyl ester.

In Vivo Experimental Protocol

This protocol provides a framework for assessing the efficacy of D-cysteine methyl ester in a rat model of morphine-induced respiratory depression.

  • Animal Model: Use adult male Sprague-Dawley rats.[11][13]

  • Surgical Preparation (if applicable): For detailed physiological measurements, catheterization of the femoral artery and vein may be required for blood sampling and drug administration, respectively.

  • Baseline Measurements: Place the conscious, freely moving animal in a plethysmography chamber to record baseline ventilatory parameters (e.g., tidal volume, respiratory rate).[11]

  • Induction of OIRD: Administer a bolus intravenous (IV) injection of morphine (e.g., 10 mg/kg).[11]

  • Treatment: Following the onset of respiratory depression, administer an IV injection of D-cysteine methyl ester (e.g., 500 µmol/kg) or vehicle control.[12]

  • Data Collection: Continuously monitor ventilatory parameters. Arterial blood samples can be taken at specific time points to measure blood gases (PaO₂, PaCO₂) and pH.[13]

  • Data Analysis: Compare the changes in respiratory parameters and blood gas levels between the D-cysteine methyl ester-treated group and the vehicle control group.

Potential Research Area 3: Hydrogen Sulfide (H₂S) Donor

Hydrogen sulfide is now recognized as a critical gasotransmitter involved in a wide range of physiological processes, including vasodilation, neuromodulation, and cytoprotection. D-cysteine is a substrate for the enzymatic production of H₂S via the D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST) pathway.[6] D-cysteine methyl ester, by delivering D-cysteine into cells, can serve as a prodrug for H₂S.

Therapeutic Implications of H₂S Donation

The controlled release of H₂S from D-cysteine methyl ester could be therapeutically beneficial in conditions associated with H₂S deficiency, such as:

  • Cardiovascular Diseases: H₂S is known to have cardioprotective effects, including vasorelaxation and protection against ischemia-reperfusion injury.

  • Neurodegenerative Diseases: As mentioned earlier, H₂S contributes to neuroprotection.

  • Inflammatory Conditions: H₂S has demonstrated anti-inflammatory properties.

H₂S Production Pathway from D-Cysteine Methyl Ester

D_Cys_OMe D-Cysteine Methyl Ester D_Cys D-Cysteine D_Cys_OMe->D_Cys Esterase Three_MP 3-Mercaptopyruvate (3-MP) D_Cys->Three_MP DAO H2S Hydrogen Sulfide (H₂S) Three_MP->H2S 3MST DAO D-Amino Acid Oxidase (DAO) Three_MST 3-Mercaptopyruvate Sulfurtransferase (3MST)

Caption: Enzymatic pathway for H₂S production from D-cysteine methyl ester.

In Vitro H₂S Production Assay

The methylene blue method is a common colorimetric assay for the detection of H₂S.[4]

  • Sample Preparation: Prepare a reaction mixture containing the source of the H₂S-producing enzymes (e.g., cell lysate or purified enzymes), the substrate (D-cysteine methyl ester), and a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Color Development: Stop the reaction and add a solution containing N,N-dimethyl-p-phenylenediamine and FeCl₃ in acidic conditions.

  • Measurement: Measure the absorbance of the resulting methylene blue solution at approximately 670 nm.

  • Quantification: Determine the concentration of H₂S by comparison to a standard curve prepared with a known concentration of NaHS.

Potential Research Area 4: Peptide Synthesis

The incorporation of D-amino acids into synthetic peptides is a well-established strategy to enhance their stability against proteolytic degradation, thereby increasing their therapeutic potential.[5][16] D-cysteine methyl ester can be utilized in solid-phase peptide synthesis (SPPS) to introduce a D-cysteine residue at the C-terminus of a peptide.[2]

Advantages of D-Cysteine Incorporation
  • Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by proteases, leading to a longer in vivo half-life.

  • Modified Biological Activity: The stereochemistry of the peptide can influence its binding to receptors and other target molecules, potentially leading to altered or enhanced biological activity.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-D-Cys(Trt)-OH is a standard approach for incorporating D-cysteine into peptides using Fmoc-based SPPS.[16] The methyl ester can be introduced at the C-terminus through specialized cleavage conditions or by using a pre-loaded resin. A side-chain anchoring strategy has also been developed for the synthesis of peptides with a C-terminal cysteine methyl ester.[2]

General Steps for SPPS:

  • Resin Preparation: Start with a suitable solid support (resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH) using a coupling reagent and couple it to the deprotected N-terminus.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., containing trifluoroacetic acid).

Emerging Research Area: Cardiovascular Applications

While less explored than its neurological applications, the role of D-cysteine methyl ester in the cardiovascular system presents a compelling area for future research. The established links between thiol metabolism, oxidative stress, and cardiovascular disease provide a strong rationale for investigating the potential benefits of this compound.

Potential Therapeutic Targets
  • Ischemia-Reperfusion (I/R) Injury: The antioxidant and H₂S-donating properties of D-cysteine methyl ester could mitigate the oxidative damage and inflammation associated with I/R injury in the heart and other organs.[18]

  • Endothelial Dysfunction: Oxidative stress is a key driver of endothelial dysfunction, a hallmark of many cardiovascular diseases. D-cysteine methyl ester could potentially restore endothelial function by reducing oxidative stress and increasing NO bioavailability via H₂S-mediated signaling.[19][20]

  • Atherosclerosis: The anti-inflammatory and antioxidant effects of D-cysteine methyl ester may help to slow the progression of atherosclerosis.

Proposed Experimental Approaches
  • In Vitro Models: Utilize primary endothelial cells or cardiomyocytes to investigate the protective effects of D-cysteine methyl ester against hypoxia-reoxygenation injury or exposure to pro-inflammatory stimuli.

  • Ex Vivo Models: Employ isolated perfused heart models (Langendorff preparation) to assess the effects of D-cysteine methyl ester on cardiac function following simulated ischemia-reperfusion.

  • In Vivo Models: Use rodent models of myocardial infarction or atherosclerosis to evaluate the therapeutic efficacy of D-cysteine methyl ester in a whole-animal context.

Quantitative Data Summary

ParameterCompoundModel/AssayValueReference(s)
NOAEL (No-Observed-Adverse-Effect Level) D-cysteine4-week oral toxicity study in rats500 mg/kg/day[1]
In Vivo Dose (OIRD Reversal) D-cysteine ethyl esterRat model of morphine-induced respiratory depression500 µmol/kg, IV[11]
In Vivo Dose (OIRD Reversal) L-cysteine methyl esterRat model of morphine-induced respiratory depression500 µmol/kg, IV[12]
In Vivo Dose (Ischemia-Reperfusion) D-cysteine ethyl esterAnesthetized rat model with morphine100 µmol/kg, IV[13]

Conclusion and Future Directions

D-cysteine methyl ester stands out as a versatile and promising molecule for therapeutic development. Its ability to act as a neuroprotectant, an antidote to opioid-induced respiratory depression, a precursor to the important signaling molecule H₂S, and a tool for creating more stable peptide-based drugs underscores its potential. The research areas outlined in this guide provide a roadmap for future investigations that could unlock the full therapeutic potential of this intriguing compound. Key future directions should include comprehensive pharmacokinetic and pharmacodynamic studies of D-cysteine methyl ester, elucidation of its detailed molecular mechanisms of action in various disease models, and exploration of its efficacy in combination with other therapeutic agents. The self-validating protocols and foundational data presented herein are intended to empower researchers to confidently embark on this exciting area of discovery.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Strategic Incorporation of d-Cysteine Methyl Ester in Solid-Phase Peptide Synthesis via Side-Chain Anchoring

Introduction: Expanding the Therapeutic Potential of Peptides In the landscape of modern drug development, synthetic peptides offer a unique combination of specificity and potency. However, their therapeutic application...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Therapeutic Potential of Peptides

In the landscape of modern drug development, synthetic peptides offer a unique combination of specificity and potency. However, their therapeutic application is often hampered by rapid in vivo degradation by proteases. A proven strategy to enhance peptide stability is the incorporation of non-canonical amino acids, such as d-isomers. The use of d-cysteine, in particular, not only confers resistance to enzymatic cleavage but also retains the unique functionality of the thiol side chain, which is critical for forming stabilizing disulfide bridges or for site-specific conjugation.[1]

Furthermore, modification of the C-terminus, for instance, by creating a methyl ester, can modulate a peptide's solubility, membrane permeability, and pharmacokinetic profile. This guide provides a detailed protocol for the synthesis of peptides bearing a C-terminal d-cysteine methyl ester, a modification that is challenging to achieve using standard solid-phase peptide synthesis (SPPS) procedures. We will focus on an innovative and robust strategy that utilizes the side-chain thiol of d-cysteine as the anchoring point to the solid support, thereby protecting the C-terminal methyl ester throughout the synthesis.[2]

The Core Challenge: Preserving the C-Terminal Ester

Standard Fmoc-SPPS protocols involve anchoring the C-terminal amino acid to the resin via its carboxyl group. This approach is incompatible with the synthesis of C-terminal peptide esters, as the final cleavage step with strong acids like trifluoroacetic acid (TFA) would hydrolyze the ester back to a carboxylic acid. To overcome this, we employ a side-chain anchoring strategy. By attaching the thiol group of Fmoc-d-Cys-OCH₃ to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin, the C-terminal methyl ester remains free and unreactive throughout the subsequent coupling and deprotection cycles.[2]

This method offers two primary advantages:

  • Preservation of the C-terminal methyl ester: The ester group is never involved in the anchoring chemistry.

  • Minimization of C-terminal racemization: Because the C-terminal residue is not linked via a base-labile ester bond to the resin (as with Wang resin), the risk of epimerization during repeated piperidine treatments for Fmoc deprotection is significantly reduced.[2][3]

Experimental Overview: The Side-Chain Anchoring Workflow

The synthesis proceeds in three main stages: anchoring of the C-terminal d-cysteine methyl ester to the resin, elongation of the peptide chain using standard Fmoc-SPPS cycles, and finally, cleavage from the resin which liberates the thiol and globally deprotects the peptide.

spss_workflow cluster_loading Stage 1: Resin Loading cluster_synthesis Stage 2: Peptide Elongation cluster_cleavage Stage 3: Cleavage & Deprotection loading Fmoc-D-Cys-OMe + 2-ClTrt-Cl Resin resin_loaded Fmoc-D-Cys(Trt-Resin)-OMe loading->resin_loaded DIPEA in DCM deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_loaded->deprotection coupling Amino Acid Coupling (e.g., DIC/Oxyma) deprotection->coupling Add Fmoc-AA-OH coupling->deprotection Repeat n-1 times final_peptide_resin H₂N-Peptide-D-Cys(Trt-Resin)-OMe cleavage TFA Cleavage Cocktail (e.g., Reagent K) final_peptide_resin->cleavage final_product H₂N-Peptide-D-Cys-OMe (Crude Product) cleavage->final_product

Figure 1: Workflow for synthesizing a C-terminal d-cysteine methyl ester peptide.

Detailed Protocols

Protocol 1: Loading of Fmoc-d-Cys-OCH₃ onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the d-cysteine derivative to the solid support via its thiol side chain.

Materials:

  • 2-Chlorotrityl chloride (2-ClTrt-Cl) resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • Fmoc-d-Cys-OCH₃ (Fmoc-d-cysteine methyl ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-ClTrt-Cl resin (1.0 eq) in anhydrous DCM for 30 minutes in the synthesis vessel. Drain the DCM.

  • Loading Solution Preparation: In a separate flask, dissolve Fmoc-d-Cys-OCH₃ (1.5 eq relative to resin capacity) in anhydrous DCM. Add DIPEA (3.0 eq).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive trityl chloride sites, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying and Substitution Calculation: Dry a small sample of the resin under vacuum and use the Fmoc cleavage/UV absorbance method to determine the final substitution (loading) of the resin.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid to be added to the peptide chain.

Materials:

  • Loaded Fmoc-d-Cys(Trt-Resin)-OMe

  • Fmoc-protected amino acids

  • Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HOBt).

  • Deprotection Reagent: 20% piperidine in DMF.

  • DMF, synthesis grade.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (4 eq), Oxyma Pure (4 eq) in DMF.

    • Add DIC (4 eq) to the solution. Note: Avoid pre-activation for extended periods when coupling cysteine residues to minimize racemization.[4][5]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x). Perform a Kaiser test to confirm reaction completion (negative result). If the test is positive, a second coupling may be required.[6]

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Protocol 3: Final Cleavage and Global Deprotection

This final step cleaves the peptide from the resin via the acid-labile thiol-trityl linkage and removes all acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin, dried.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v). Caution: TFA is highly corrosive. Work in a fume hood.

  • Cold diethyl ether.

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The EDT and thioanisole act as scavengers to protect the liberated cysteine thiol and other sensitive residues like tryptophan.[6]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification and analysis.

Scientific Integrity: Mitigating Cysteine-Related Side Reactions

Cysteine is notoriously one of the most challenging amino acids in SPPS.[7] Its α-proton is unusually acidic, making it susceptible to base-catalyzed racemization during the coupling step.[4] Understanding and controlling these side reactions is paramount for synthesizing a high-purity final product.

Side Reaction Mechanism & Cause Recommended Mitigation Strategy References
Racemization / Epimerization Base-catalyzed abstraction of the α-proton from the activated amino acid, leading to a loss of stereochemical integrity. Exacerbated by strong bases (DIPEA, NMM) and prolonged pre-activation times.Use a carbodiimide/additive approach with lower basicity, such as DIC/Oxyma Pure or DIC/HOBt.[8] Avoid uronium/aminium reagents (HBTU, HATU) with strong tertiary amine bases. If required, use a weaker, sterically hindered base like 2,4,6-collidine.[9][4][5][8][9][10]
β-Elimination For C-terminal cysteine linked to a resin (e.g., Wang), repeated piperidine exposure can catalyze the elimination of the protected thiol, forming dehydroalanine. This can then react with piperidine to form a piperidinylalanine adduct (+51 Da mass shift).The described side-chain anchoring protocol inherently avoids this issue for the C-terminal residue. For internal cysteine residues, using sterically bulky thiol protecting groups like trityl (Trt) minimizes but may not eliminate this side reaction.[7] Using alternative protecting groups like tetrahydropyranyl (Thp) has also been shown to reduce β-elimination.[3][11][3][7][11]
S-Alkylation during Cleavage During TFA cleavage from Wang-type resins, carbocations generated from the linker can alkylate the free cysteine thiol.The use of a "scavenger" cocktail is critical. 1,2-Ethanedithiol (EDT) and Triisopropylsilane (TIS) are highly effective at capturing these reactive species. The described protocol incorporates EDT.[6][7][12]

Data Presentation: Analytical Characterization

The purity and identity of the final peptide must be confirmed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing purity, while Mass Spectrometry (MS) confirms the molecular weight.[13][14][15]

Workflow for Peptide Analysis

Figure 2: Post-synthesis purification and analysis workflow.

Example Analytical Data

For a hypothetical target peptide H-Gly-Ala-Val-D-Cys-OMe:

  • Calculated Monoisotopic Mass: 392.16 Da

  • Expected Ion (ESI-MS): [M+H]⁺ = 393.17 Da

Analysis Parameter Result Interpretation
Analytical RP-HPLC Purity (Area % at 214 nm)>98%The crude synthesis was successful, and purification yielded a highly pure product.[13][16]
LC-MS Observed m/z for main peak393.17The observed mass matches the expected molecular weight of the target peptide, confirming its identity.
Chiral Amino Acid Analysis d/l Cysteine Ratio>99% d-CysConfirms that minimal racemization occurred at the C-terminal d-cysteine residue during synthesis.[10]

Advanced Applications: On-Resin Cyclization

The strategic use of orthogonal protecting groups allows for further modifications. For instance, a linear peptide containing the C-terminal d-Cys(Trt-Resin)-OMe and an internal l-Cys(Mmt)-OH could be synthesized. The Mmt group can be selectively removed on-resin using dilute (1-2%) TFA in DCM, leaving the Trt-resin linkage and other protecting groups intact. Subsequent on-resin oxidation (e.g., with iodine or N-chlorosuccinimide) can form a disulfide bridge before the final cleavage step.[11][17][18] This enables the synthesis of complex cyclic peptide methyl esters.

Conclusion

The synthesis of peptides with C-terminal d-cysteine methyl esters is a valuable tool for enhancing the therapeutic properties of peptide drug candidates. The primary challenge of preserving the ester moiety can be effectively overcome by employing a side-chain anchoring strategy on a 2-chlorotrityl resin. This approach, combined with careful control of coupling conditions to mitigate racemization and the use of appropriate scavenger cocktails during cleavage, provides a robust and reliable pathway to high-purity target peptides. The protocols and strategies detailed herein offer researchers a comprehensive guide to successfully implementing this advanced synthetic methodology.

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Application

Application Notes &amp; Protocols: Strategic Incorporation of D-Cysteine Methyl Ester in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Value of D-Cysteine Methyl Ester In the landscape of therapeutic peptide development, stability and functional diversity ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of D-Cysteine Methyl Ester

In the landscape of therapeutic peptide development, stability and functional diversity are paramount. The incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the pharmacokinetic profiles of peptide-based drugs. D-Cysteine, in particular, offers a powerful tool for conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates[1]. When the C-terminus is further modified as a methyl ester, new synthetic and functional possibilities emerge. This includes the potential for segment condensation strategies, altered bioavailability, and the creation of novel peptide mimetics.

This document provides a comprehensive guide to the theory and practice of incorporating D-Cysteine methyl ester into peptides via Solid-Phase Peptide Synthesis (SPPS). We will move beyond simple procedural lists to explain the critical causality behind each experimental choice, focusing on the unique challenges and opportunities presented by this building block. The primary challenge, racemization, will be addressed through evidence-based protocols designed to preserve stereochemical integrity. We will detail a robust side-chain anchoring strategy for the synthesis of peptides with a C-terminal D-Cysteine methyl ester and provide protocols for subsequent C-terminal modification.

The Core Challenge: Understanding and Mitigating Cysteine Racemization

The primary obstacle in the use of any cysteine derivative, including D-Cysteine, is its heightened susceptibility to racemization during the coupling step. The biological and therapeutic function of a peptide is dictated by its precise three-dimensional structure; the unintended inversion of a single stereocenter can lead to drastically reduced activity or altered pharmacology[2].

The underlying cause of this instability is the chemical nature of the cysteine residue itself. The sulfur atom in the side chain is highly polarizable, which increases the acidity of the α-proton (the proton attached to the chiral α-carbon). During carboxyl group activation for peptide bond formation, this proton becomes even more acidic. In the presence of a base, it can be abstracted to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of chiral purity[3]. Standard coupling conditions using strong tertiary amines like N,N-diisopropylethylamine (DIEA) can result in unacceptable levels of racemization, sometimes as high as 5-33% in a single coupling step[4][5].

Effective mitigation strategies, therefore, center on minimizing base exposure, reducing activation time, and selecting the appropriate coupling reagents and solvents[3][4].

Experimental Strategy: Side-Chain Anchoring for C-Terminal D-Cysteine Methyl Ester

A highly effective and elegant method for synthesizing peptides with a C-terminal D-Cysteine methyl ester involves anchoring the protected amino acid to the resin via its side-chain thiol group. This approach, pioneered for cysteine esters, utilizes an acid-labile trityl-based resin (like 2-chlorotrityl chloride resin) to link with the sulfur atom, leaving the α-amino and methyl-esterified carboxyl groups free for standard Fmoc-SPPS[6][7].

This strategy offers two key advantages:

  • Direct Incorporation: It allows for the direct synthesis of the peptide with the desired C-terminal ester, bypassing the need for post-synthesis esterification.

  • Racemization Control: By avoiding the activation of the C-terminal residue for linkage to the resin (a step prone to racemization for sensitive residues), it helps preserve stereochemical integrity.

The overall workflow is depicted below.

G cluster_prep Phase 1: Resin Loading cluster_spps Phase 2: Peptide Elongation (Fmoc-SPPS) cluster_cleavage Phase 3: Cleavage & Deprotection AA Fmoc-D-Cys(Trt)-OMe LoadedResin Side-Chain Anchored Resin (Fmoc-D-Cys-OMe linked via Thiol) AA->LoadedResin + DIPEA in dry DCM Resin 2-Chlorotrityl Chloride Resin Resin->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Deprotection->Coupling Repeat n-1 times Wash Wash Steps Coupling->Wash Repeat n-1 times Wash->Deprotection Repeat n-1 times Cleavage Acidolysis (e.g., TFA Cocktail) Wash->Cleavage FinalPeptide Crude Peptide H-....-D-Cys-OMe Cleavage->FinalPeptide G cluster_coupling Decision Point: Coupling Cysteine Start Activate Fmoc-AA-OH Reagent Select Coupling Reagent Start->Reagent Base Select Base Reagent->Base DIC/Oxyma Reagent->Base HBTU/HATU PreAct Pre-activate? Base->PreAct Collidine/None Base->PreAct DIEA/NMM Result_Low Result: Low Racemization Risk PreAct->Result_Low No Result_High Result: High Racemization Risk PreAct->Result_High Yes

Caption: Decision pathway for minimizing racemization during peptide coupling.

References

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Carpino, L. A., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Gairi, M., et al. (2009). Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine. PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates. PMC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. (2025). [Link]

  • Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Peptide Synthesis Blog. (2026). [Link]

  • Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. Angewandte Chemie International Edition, 56(3), 733-737. [Link]

  • Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11492-11552. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. MDPI. [Link]

  • What is coupling reagents in peptide synthesis? ResearchGate. (2025). [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. (2019). [Link]

  • Process for the saponification of aminoacid-/peptide esters.
  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019). [Link]

  • Laconde, G., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. [Link]

  • Saponification reaction performed to convert methyl ester... ResearchGate. [Link]

  • Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring. Europe PMC. (2012). [Link]

Sources

Method

Application Notes and Protocols for the Use of d-Cysteine Methyl Ester in Cell Culture Experiments

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. This guide provides an in-depth understanding of d-Cysteine methyl ester, its applications...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. This guide provides an in-depth understanding of d-Cysteine methyl ester, its applications in cell culture, and detailed methodologies for its use. The information herein is curated to ensure scientific integrity, drawing from established research to provide a trustworthy and authoritative resource.

Introduction: The Significance of d-Cysteine Methyl Ester in Cellular Research

d-Cysteine, the D-enantiomer of the proteogenic amino acid L-cysteine, is emerging as a significant signaling molecule in mammalian biology, particularly in the central nervous system.[1][2] Its esterified form, d-Cysteine methyl ester, offers a crucial experimental advantage: enhanced cell membrane permeability. This modification allows for the effective delivery of d-cysteine into the intracellular environment, bypassing specific amino acid transporters and enabling the study of its direct effects on cellular processes.[2]

The scientific interest in d-Cysteine methyl ester stems from its diverse biological activities, including its role as a regulator of neural progenitor cell proliferation, its potential as a neuroprotective agent, and its selective cytotoxicity towards certain cancer cell lines.[1][3][4] These properties make it a valuable tool for investigating fundamental cellular pathways and for the development of novel therapeutic strategies.

Mechanism of Action: A Multi-faceted Regulator of Cellular Signaling

The biological effects of d-Cysteine methyl ester are primarily attributed to the intracellular actions of d-cysteine following esterase-mediated cleavage of the methyl ester group. Two key mechanisms of action have been elucidated:

Modulation of the PI3K/Akt/FoxO Signaling Pathway

In neural progenitor cells, d-cysteine has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This inhibition leads to the dephosphorylation and subsequent activation of the Forkhead box O (FoxO) family of transcription factors.[5] Activated FoxO proteins translocate to the nucleus and regulate the expression of genes involved in cell cycle arrest and apoptosis, thereby controlling cell proliferation.[6]

.

Akt_FoxO_Signaling_Pathway d-Cysteine_methyl_ester d-Cysteine methyl ester d-Cysteine d-Cysteine d-Cysteine_methyl_ester->d-Cysteine Intracellular Esterases PI3K PI3K d-Cysteine->PI3K Akt Akt (Protein Kinase B) d-Cysteine->Akt Inhibits PI3K->Akt Activates pAkt p-Akt (Inactive) FoxO FoxO Akt->FoxO Phosphorylates (Inactivates) pFoxO p-FoxO (Inactive, Cytoplasmic) Nucleus Nucleus FoxO->Nucleus Translocation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Expression Regulates

Caption: d-Cysteine inhibits the PI3K/Akt pathway, leading to FoxO activation.

Inhibition of Cysteine Desulfurase NFS1 in Cancer Cells

In certain cancer cells that overexpress the cystine/glutamate antiporter xCT/CD98, d-cysteine is selectively taken up and acts as an inhibitor of the mitochondrial enzyme cysteine desulfurase NFS1.[3][4][7] NFS1 is crucial for the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in mitochondrial respiration, DNA replication and repair, and nucleotide metabolism.[3][8] By disrupting Fe-S cluster biogenesis, d-cysteine can induce cell cycle arrest and impair tumor growth.[4][7][8]

Application Notes: Best Practices for Using d-Cysteine Methyl Ester

Solubility and Stock Solution Preparation

d-Cysteine methyl ester hydrochloride is generally soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as phosphate-buffered saline (PBS) or serum-free medium.

Protocol for Preparing a 100 mM Stock Solution:

  • Weigh out the desired amount of d-Cysteine methyl ester hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile PBS or serum-free medium to achieve a final concentration of 100 mM.

  • Gently vortex or pipette up and down to ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stability in Cell Culture Media

Cysteine and its derivatives can be unstable in solution due to oxidation of the thiol group.[9][10][11] While the methyl ester group offers some protection, it is advisable to add d-Cysteine methyl ester to the cell culture medium immediately before treating the cells. For longer-term experiments, the medium should be replaced with freshly prepared medium containing the compound every 24-48 hours to ensure a consistent concentration. The presence of pyruvate in the culture medium may help to stabilize cysteine compounds.[12]

Recommended Concentration Ranges

The optimal concentration of d-Cysteine methyl ester will vary depending on the cell type, the duration of the experiment, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

ApplicationCell Type(s)Recommended Concentration RangeReference(s)
Inhibition of Cell Proliferation Neural Progenitor Cells1 mM[1]
Cytotoxicity HEK293T, PLC/PRF/5, HEP3B250 µM - 4 mM[13]
Neuroprotection SH-SY5Y10 µM - 200 µM (for ethyl ester derivative)[14]
Antibacterial Activity S. aureus500 µM - 2000 µM[13]

Note: The provided concentrations for neuroprotection are for the ethyl ester derivative and should be used as a starting point for optimizing concentrations for the methyl ester derivative.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving d-Cysteine methyl ester.

Protocol 1: Assessment of Cell Viability and Cytotoxicity using MTT Assay

This protocol is used to determine the effect of d-Cysteine methyl ester on cell viability and to establish a dose-response curve.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • d-Cysteine methyl ester stock solution (100 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of d-Cysteine methyl ester in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000, 4000 µM).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of d-Cysteine methyl ester. Include wells with medium only as a blank control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control (0 µM d-Cysteine methyl ester).

.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with d-Cysteine methyl ester A->C B Prepare d-Cysteine methyl ester dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Caption: Workflow for assessing cell viability with the MTT assay.

Protocol 2: Analysis of Akt Phosphorylation by Western Blot

This protocol is designed to investigate the effect of d-Cysteine methyl ester on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • d-Cysteine methyl ester stock solution (100 mM)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of d-Cysteine methyl ester for the appropriate duration. Include an untreated control.

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total-Akt antibody to normalize the phospho-Akt signal.

Protocol 3: Measurement of FOXO Transcription Factor Activity

This protocol describes a general approach to measure the activation of FOXO transcription factors, which can be achieved using methods like ELISA-based assays or luciferase reporter assays.[15][16][17]

A. ELISA-based Assay:

  • Treat cells with d-Cysteine methyl ester as described in previous protocols.

  • Isolate nuclear extracts from the treated and control cells according to a standard nuclear extraction protocol.

  • Use a commercially available FOXO transcription factor activity assay kit (e.g., from Abcam or Assay Genie) that utilizes an immobilized oligonucleotide containing the FOXO consensus binding site.[15]

  • Follow the manufacturer's instructions to measure the binding of active FOXO in the nuclear extracts to the oligonucleotide.

  • The amount of bound FOXO is then detected using a specific primary antibody and a labeled secondary antibody, providing a colorimetric or fluorometric readout.

B. Luciferase Reporter Assay:

  • Co-transfect cells with a luciferase reporter plasmid containing a promoter with multiple FOXO binding sites and a constitutively active control plasmid (e.g., Renilla luciferase).

  • Treat the transfected cells with d-Cysteine methyl ester.

  • Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in FOXO transcriptional activity.

References

  • Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Scientific Reports. Available at: [Link].

  • FOXO1 Transcription Factor Activity (ELISA) Assay Kit Technical Manual. Assay Genie. Available at: [Link].

  • Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays: Methods and Protocols. ResearchGate. Available at: [Link].

  • Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity. SpringerLink. Available at: [Link].

  • d-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1. Nature. Available at: [Link].

  • Assessing the Activity of Transcription Factor FoxO1. SpringerLink. Available at: [Link].

  • Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. MDPI. Available at: [Link].

  • d-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1. Europe PMC. Available at: [Link].

  • D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1. ResearchGate. Available at: [Link].

  • D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1. PubMed. Available at: [Link].

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link].

  • d-Cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. PNAS. Available at: [Link].

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. The Jackson Laboratory. Available at: [Link].

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers. Available at: [Link].

  • Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols. Available at: [Link].

  • Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. Available at: [Link].

  • Cell culture media. Google Patents.
  • Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function. PMC. Available at: [Link].

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to. Frontiers. Available at: [Link].

  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs. Available at: [Link].

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. Available at: [Link].

  • Five Cysteine-Containing Compounds Have Antioxidative Activity in Balb/cA Mice. SciSpace. Available at: [Link].

  • A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles. PubMed. Available at: [Link].

  • Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. The Korean Journal of Physiology & Pharmacology. Available at: [Link].

  • Cytotoxicity of cysteine in culture media. PubMed. Available at: [Link].

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. PMC. Available at: [Link].

  • Cell culture medium and culture method for increasing purity of antibody. Google Patents.

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Application

Application Note: D-Cysteine Methyl Ester for Protein Modification and Labeling

Introduction: Harnessing Chirality and Reactivity for Advanced Bioconjugation In the landscape of protein modification, achieving site-specificity, stability, and functional preservation is paramount. D-Cysteine methyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Chirality and Reactivity for Advanced Bioconjugation

In the landscape of protein modification, achieving site-specificity, stability, and functional preservation is paramount. D-Cysteine methyl ester (d-Cys-OMe) has emerged as a powerful and versatile reagent for researchers in chemical biology and drug development. This molecule, a non-natural enantiomer of the standard amino acid L-cysteine with its carboxyl group protected as a methyl ester, offers unique advantages for creating well-defined and robust bioconjugates.[1]

The primary utility of d-Cys-OMe stems from two key features:

  • Thiol Reactivity: Like its L-counterpart, the thiol (-SH) group of d-cysteine is a potent nucleophile, enabling highly chemoselective reactions such as thiol-disulfide exchange.[2][3] This allows for precise targeting of native or engineered cysteine residues and, most notably, the re-bridging of reduced interchain disulfide bonds in proteins like antibodies.[4][5]

  • Enhanced Proteolytic Resistance: The incorporation of a D-amino acid into a peptide or at the site of conjugation renders the linkage resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[6][7][8] This property is critical for developing therapeutics and probes with an extended in vivo half-life.[7][8][9]

This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for using d-Cysteine methyl ester in protein modification, with a focus on disulfide re-bridging for site-specific labeling.

Mechanism of Action: Thiol-Disulfide Exchange for Covalent Re-bridging

The core mechanism enabling d-Cys-OMe-mediated conjugation to proteins like monoclonal antibodies (mAbs) or their fragments (Fabs) is a sequential reduction and thiol-disulfide exchange process. Most IgG antibodies contain accessible interchain disulfide bonds that can be selectively reduced to yield pairs of free thiols in close proximity.[10][11]

The process unfolds as follows:

  • Selective Reduction: A mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is used to cleave a target interchain disulfide bond (-S-S-), generating two free sulfhydryl (thiol) groups (-SH).

  • Nucleophilic Attack: The thiolate anion (S⁻) from one of the newly formed cysteine residues on the protein initiates a nucleophilic attack on a disulfide-activated d-Cys-OMe derivative (e.g., a d-Cys-OMe linked to another d-Cys-OMe or a pyridyl disulfide activated linker).

  • Disulfide Exchange Cascade: A cascade of exchange reactions occurs, ultimately resulting in the formation of two new, stable disulfide bonds between the protein's original cysteine pair and the bifunctional d-Cys-OMe linker.[2] This re-establishes a covalent bridge, preserving the protein's quaternary structure while incorporating the linker at a specific site.[4][11]

The reaction is driven by the formation of a stable disulfide-bridged product and is highly dependent on pH, as the thiolate anion is the active nucleophilic species.[12]

Thiol-Disulfide Exchange Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Re-bridging Protein_SS Antibody with Interchain Disulfide (Protein-S-S-Protein) Protein_SH Reduced Antibody (Protein-SH + HS-Protein) Protein_SS->Protein_SH + TCEP Conjugate Re-bridged Conjugate (Protein-S-S-R-S-S-Protein) Protein_SH->Conjugate + Reagent TCEP_ox TCEP (oxidized) TCEP_red TCEP (reduced) Reagent Activated d-Cys-OMe Linker (R-S-S-R) Byproduct Leaving Group

Caption: Mechanism of disulfide re-bridging using d-Cys-OMe.

Core Application: Site-Specific Antibody Labeling via Disulfide Re-bridging

Disulfide re-bridging has become a leading strategy for producing homogeneous antibody-drug conjugates (ADCs) and other labeled antibodies without the need for antibody engineering.[4][5] This approach ensures a defined drug-to-antibody ratio (DAR) and preserves the structural integrity of the antibody.[11]

Experimental Workflow Overview

The overall process involves a sequential, controlled series of steps from antibody preparation to final conjugate characterization. Each step is critical for achieving a high yield of homogeneously labeled protein.

Experimental Workflow A 1. Antibody Preparation B 2. Selective Disulfide Reduction A->B C 3. Desalting (Reducer Removal) B->C D 4. Conjugation with d-Cys-OMe Linker C->D E 5. Quenching (Optional) D->E F 6. Purification of Conjugate E->F G 7. Characterization (MS, SDS-PAGE, HPLC) F->G

Caption: General workflow for site-specific antibody labeling.

Protocol 1: Site-Specific Labeling of a Human IgG1 with a d-Cys-OMe-Payload Conjugate

This protocol details the site-specific conjugation of a payload (e.g., a fluorescent dye or a small molecule drug) to a human IgG1 antibody using a pre-formed, bifunctional d-Cysteine methyl ester linker.

Materials and Reagents
  • Antibody: Human IgG1 (e.g., Trastuzumab) at ≥5 mg/mL in Phosphate Buffered Saline (PBS).

  • d-Cys-OMe Linker: A bifunctional linker with d-Cys-OMe moieties activated for disulfide exchange (e.g., linked via pyridyl disulfide) and carrying the desired payload.

  • Reduction Buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.4 (degassed).

  • TCEP Hydrochloride: (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Quenching Reagent: 20 mM N-ethylmaleimide (NEM) in DMSO.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Protein A affinity chromatography.

  • Desalting Columns: (e.g., Zeba Spin Desalting Columns, 7K MWCO).

Step-by-Step Methodology

1. Antibody Preparation and Reduction: a. Prepare a 10 mM stock solution of TCEP in degassed Reduction Buffer. b. Dilute the IgG1 antibody to 5 mg/mL in cold, degassed Reduction Buffer. c. To selectively reduce the four interchain disulfides, add TCEP stock solution to the antibody to a final concentration of 2.5 mM (this corresponds to approximately a 10-fold molar excess over disulfide bonds). d. Incubate the reaction at 37°C for 90 minutes with gentle agitation.

2. Reducer Removal (Critical Step): a. Immediately following incubation, remove the TCEP reducing agent. This is crucial as free TCEP will interfere with the subsequent conjugation step.[13] b. Equilibrate two desalting columns with degassed Reduction Buffer according to the manufacturer's protocol. c. Apply the reduction reaction mixture to the desalting columns and centrifuge to elute the reduced antibody. Pool the eluates. The protein is now reduced and ready for immediate conjugation.

3. Conjugation Reaction: a. Prepare a 10 mM stock solution of the d-Cys-OMe-Payload linker in an appropriate organic solvent (e.g., DMSO). b. Add a 10-fold molar excess of the linker stock solution to the reduced antibody solution. For an antibody at 5 mg/mL (~33 µM), this would mean adding the linker to a final concentration of ~330 µM. c. Incubate the reaction for 2 hours at room temperature (20-22°C), protected from light.

4. Quenching the Reaction (Optional but Recommended): a. To cap any remaining unreacted thiols and prevent potential disulfide scrambling, add the 20 mM NEM stock solution to a final concentration of 1 mM. b. Incubate for 15 minutes at room temperature.

5. Purification of the Conjugate: a. Purify the antibody conjugate from excess linker and reaction byproducts using Size Exclusion Chromatography (SEC). b. Equilibrate the SEC column with sterile PBS, pH 7.4. c. Load the reaction mixture onto the column and collect fractions corresponding to the main antibody peak (~150 kDa). d. Pool the relevant fractions and concentrate using an appropriate centrifugal filter device (e.g., 30K MWCO Amicon Ultra).

6. Characterization and Storage: a. Determine the final protein concentration using A280 absorbance. b. Characterize the conjugate to confirm successful labeling and determine the Drug-to-Antibody Ratio (DAR). c. Store the final conjugate at 4°C for short-term use or at -80°C in aliquots containing 10% glycerol for long-term storage.

Characterization Techniques

Self-validation is built into every protocol through rigorous post-reaction analysis. Confirming the success of the conjugation and the quality of the final product is essential.[14]

Technique Purpose Expected Outcome
Non-Reducing SDS-PAGE To visualize the intact, re-bridged antibody.[14]A single major band at ~150 kDa. A successful re-bridging prevents the separation of heavy and light chains that would be seen with reduction alone.
Reducing SDS-PAGE To confirm covalent attachment of the payload.Bands for heavy (~50 kDa) and light (~25 kDa) chains. A mass shift in the heavy chain band indicates successful payload attachment at the interchain disulfide location.
Mass Spectrometry (MS) To determine the precise mass of the conjugate and calculate the Drug-to-Antibody Ratio (DAR).[15][16]Deconvoluted mass spectrum showing peaks corresponding to the antibody with 0, 1, 2, 3, and 4 linker-payload molecules attached. A dominant peak at DAR=4 indicates high efficiency.[17][18]
Hydrophobic Interaction Chromatography (HIC) To assess the homogeneity of the conjugate population.A single, sharp peak for the main DAR species, separated from unconjugated antibody and species with different DARs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency (Low DAR) Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure buffers are fresh and properly degassed to prevent re-oxidation.
Re-oxidation of thiols after reducer removal.Perform the conjugation step immediately after desalting. Work quickly and use degassed buffers.[13]
Hydrolysis or degradation of the linker.Prepare linker stock solutions fresh before each use.[19]
Presence of Aggregates Over-reduction or harsh reaction conditions.Decrease TCEP concentration or incubation temperature. Ensure pH of buffers is correct.
Hydrophobic nature of the payload.Include a small percentage (e.g., 5%) of a co-solvent like propylene glycol in the conjugation buffer. Purify immediately via SEC.
Heterogeneous Product (Multiple DARs) Inefficient re-bridging reaction.Optimize the molar excess of the linker. Ensure adequate mixing during linker addition.
Partial reduction of the antibody.Ensure precise addition of TCEP and controlled incubation conditions (time and temperature).

References

  • LifeTein. Should My Peptides Have D-Amino Acids?. [Link]

  • Angewandte Chemie International Edition. Site-Specific Labeling of PD-L1 Fab through Disulfide Rebridging for ImmunoPET Imaging. [Link]

  • Theranostics. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

  • SciSpace. Homogeneous antibody-drug conjugates via site-selective disulfide bridging. [Link]

  • Semantic Scholar. Site-specific conjugation of native antibody. [Link]

  • RSC Publishing. A novel disulfide re-bridging strategy for the synthesis of antibody–drug conjugates (ADCs). [Link]

  • PubMed. Introduction of the mass spread function for characterization of protein conjugates. [Link]

  • MDPI. Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. [Link]

  • National Center for Biotechnology Information. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • National Center for Biotechnology Information. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

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Method

Application Notes and Protocols for the Analytical Characterization of D-Cysteine Methyl Ester

Introduction: The Significance of D-Cysteine Methyl Ester Characterization D-Cysteine methyl ester, the methyl ester of the D-enantiomer of the amino acid cysteine, is a crucial building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of D-Cysteine Methyl Ester Characterization

D-Cysteine methyl ester, the methyl ester of the D-enantiomer of the amino acid cysteine, is a crucial building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Its structural integrity, purity, and stereochemistry are of paramount importance, as even minor impurities or the presence of the incorrect enantiomer (L-Cysteine methyl ester) can significantly impact the efficacy and safety of the final product. Therefore, robust and reliable analytical techniques are essential for its comprehensive characterization.

This guide provides a detailed overview of the key analytical methodologies for the characterization of D-Cysteine methyl ester, offering in-depth protocols and expert insights for researchers, scientists, and professionals in drug development. The focus is on providing not just a set of instructions, but a deeper understanding of the principles behind each technique and the rationale for specific experimental choices.

Structural Elucidation and Confirmation: A Multi-Technique Approach

The foundational step in characterizing D-Cysteine methyl ester is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to probe different aspects of the molecule, providing a comprehensive and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

1.1.1. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides a proton count and reveals the connectivity of the molecule. For D-Cysteine methyl ester, the spectrum will exhibit characteristic signals for the protons of the methyl ester group, the alpha-amino group, the beta-methylene group, and the thiol group.

Protocol: ¹H NMR Analysis of D-Cysteine Methyl Ester

  • Sample Preparation: Dissolve approximately 5-10 mg of the D-Cysteine methyl ester sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent peaks with analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for optimal signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise ratio), relaxation delay, and spectral width.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign each signal to the corresponding protons in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for D-Cysteine Methyl Ester

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-OCH₃ (Methyl Ester)~3.7Singlet
α-CH~3.5 - 4.0Triplet or Doublet of Doublets
β-CH₂~2.8 - 3.2Doublet of Doublets
-SH~1.5 - 2.0Triplet (may be broad or exchangeable)
-NH₂Variable (often broad)Singlet

Note: Chemical shifts can vary depending on the solvent and concentration. For L-Cysteine methyl ester hydrochloride, characteristic shifts have been reported at approximately 4.45 ppm, 3.87 ppm, and 3.15-3.18 ppm.[2]

1.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in the molecule. While less sensitive than ¹H NMR, it is an essential complementary technique.

Protocol: ¹³C NMR Analysis of D-Cysteine Methyl Ester

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. Use the same deuterated solvent for consistency.

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single peaks for each unique carbon atom. A larger number of scans is usually necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the data and assign the chemical shifts to the corresponding carbon atoms in the D-Cysteine methyl ester molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for D-Cysteine Methyl Ester

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Ester Carbonyl)~170 - 175
α-CH~50 - 55
-OCH₃ (Methyl Ester)~50 - 55
β-CH₂~25 - 30

Note: Chemical shifts can vary depending on the solvent and concentration. For the parent compound D-Cysteine, ¹³C NMR shifts have been observed at approximately 27.56 ppm and 58.44 ppm in H₂O.[3]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of D-Cysteine methyl ester and to gain insights into its fragmentation patterns, which can further confirm its structure.

Protocol: Mass Spectrometric Analysis of D-Cysteine Methyl Ester

  • Sample Preparation: Prepare a dilute solution of D-Cysteine methyl ester in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common choices for amino acid derivatives.[4][5] ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or Fourier-transform ion cyclotron resonance) to separate the ions based on their m/z ratio.[6]

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of D-Cysteine methyl ester (135.18 g/mol ) plus a proton ([M+H]⁺ at m/z 136.19). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[7]

Vibrational Spectroscopy (FTIR and Raman): Fingerprinting the Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They provide a "fingerprint" of the functional groups present in D-Cysteine methyl ester.

Protocol: FTIR Analysis of D-Cysteine Methyl Ester

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or in solution.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in D-Cysteine methyl ester.

Table 3: Key FTIR Absorption Bands for D-Cysteine Methyl Ester

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3200 - 3400Broad
C-H stretch (alkane)2850 - 3000
S-H stretch (thiol)2550 - 2600Weak, but characteristic[8]
C=O stretch (ester)1730 - 1750Strong
N-H bend (amine)1580 - 1650
C-O stretch (ester)1100 - 1300

Note: The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ confirms the esterification of the carboxylic acid. Studies on cysteine have shown that plasma treatment can lead to a decrease in the S-H signal and the appearance of an S=O signal around 1040 cm⁻¹, indicating oxidation.[9]

Purity Assessment and Impurity Profiling: The Role of Chromatography

Chromatographic techniques are indispensable for separating D-Cysteine methyl ester from impurities, including starting materials, by-products, and its L-enantiomer.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity

HPLC is a cornerstone of purity analysis. By utilizing a high-pressure pump to pass the sample through a packed column, components are separated based on their interactions with the stationary phase.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the D-Cysteine methyl ester sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a UV detector. A C18 column is a common choice for reversed-phase separations.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[10][11]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Cysteine and its esters have low UV absorbance at higher wavelengths, so detection is often performed at a low wavelength, such as 200-210 nm.[10]

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: Ensuring Enantiomeric Purity

The enantiomeric purity of D-Cysteine methyl ester is a critical quality attribute. Chiral chromatography is the most reliable method for separating and quantifying the D- and L-enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Similar to standard HPLC, but may require derivatization to enhance detectability or improve chiral separation.[12]

  • Instrumentation: An HPLC or UHPLC system with a UV or mass spectrometer detector. A chiral stationary phase (CSP) is essential. Several types of chiral columns are available, and the choice will depend on the specific application.[13] A Chiralpak® ZWIX(+) has been successfully used for cysteine enantiomers.[12]

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to polar ionic or reversed-phase conditions.[12]

  • Data Analysis: The enantiomeric excess (e.e.) is calculated based on the peak areas of the D- and L-enantiomers.

**dot

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample D-Cysteine Methyl Ester Sample Derivatization Optional Derivatization Sample->Derivatization If needed PreparedSample Prepared Sample Derivatization->PreparedSample Pump HPLC Pump PreparedSample->Pump Injection Injector Autosampler Pump->Injector Column Chiral Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Signal Quantification Peak Integration & Enantiomeric Excess (e.e.) Calculation Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Comprehensive Characterization Workflow

A logical and systematic workflow ensures a thorough and reliable characterization of D-Cysteine methyl ester.

**dot

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity cluster_final Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC (Chemical Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) MS->HPLC FTIR FTIR/Raman (Functional Groups) FTIR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Report Certificate of Analysis Chiral_HPLC->Report Start D-Cysteine Methyl Ester Sample Start->NMR Start->MS Start->FTIR

Caption: Integrated Analytical Workflow.

Conclusion

The analytical characterization of D-Cysteine methyl ester is a multi-faceted process that requires the synergistic application of various sophisticated techniques. From the definitive structural elucidation by NMR and mass spectrometry to the meticulous assessment of chemical and enantiomeric purity via chromatography, each method provides a crucial piece of the puzzle. The protocols and insights provided in this guide are intended to equip researchers and scientists with the knowledge and confidence to perform these analyses with the highest degree of scientific rigor, ultimately ensuring the quality and reliability of this important chemical entity in research and drug development.

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Application

Application Note: A Practical Guide to the NMR Spectroscopy of D-Cysteine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract D-cysteine methyl ester is a pivotal chiral building block in synthetic chemistry and drug development. Its precise structural characterization is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine methyl ester is a pivotal chiral building block in synthetic chemistry and drug development. Its precise structural characterization is non-negotiable for ensuring purity, confirming stereochemistry, and understanding its role in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the ¹H and ¹³C NMR spectroscopy of D-cysteine methyl ester. It moves beyond a simple listing of chemical shifts to explain the underlying principles, including the critical concept of diastereotopicity, and offers field-proven protocols for acquiring and interpreting high-quality spectra.

The Structural Basis of the D-Cysteine Methyl Ester NMR Spectrum

The NMR spectrum of D-cysteine methyl ester is a direct reflection of its molecular architecture. The molecule contains a chiral center at the α-carbon (Cα), which has profound consequences for the resulting spectrum. Key structural features to consider are:

  • The α-Proton (Hα): A single proton attached to the chiral center.

  • The β-Protons (Hβ): Two protons on the carbon adjacent to the chiral center (Cβ). These are diastereotopic.

  • The Methyl Ester Protons (-OCH₃): Three equivalent protons of the methyl group.

  • Labile Protons (-NH₂ and -SH): Protons on the amine and thiol groups, whose signals are highly dependent on solvent, concentration, and pH.

The Critical Concept: Diastereotopicity

The presence of a stereocenter at Cα renders the two adjacent β-protons (on Cβ) chemically non-equivalent.[1][2][3] This phenomenon is known as diastereotopicity. Even with free rotation around the Cα-Cβ bond, these two protons are never in identical chemical environments relative to the other groups on the chiral carbon.[3][4]

What this means for the ¹H NMR spectrum: Instead of appearing as a single signal, the two β-protons will have distinct chemical shifts.[3] They will couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex splitting pattern, often a pair of doublets of doublets.[5] Recognizing and correctly interpreting this pattern is fundamental to confirming the structure.

Interpreting the Spectra: A Detailed Analysis

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the connectivity and environment of hydrogen atoms.[4][6] The following table summarizes the typical chemical shifts observed for D-cysteine methyl ester, commonly prepared from its hydrochloride salt.

Table 1: Typical ¹H NMR Chemical Shifts for D-Cysteine Methyl Ester

Proton Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constants (J) in Hz Key Insights
-SH (Thiol) ~1.5 - 1.9 Triplet (t) ~8-9 Hz Coupling to the two β-protons. Position is variable and can broaden.
-NH₂ (Amine) ~1.8 - 2.5 Broad Singlet (br s) - Labile proton; signal may be broad or exchange with D₂O. Position is highly solvent and concentration dependent.
Hβ and Hβ' (Diastereotopic) ~2.9 - 3.2 Doublet of Doublets (dd) Jgem ≈ -14 Hz, Jvic ≈ 4-8 Hz Two distinct signals due to diastereotopicity. Each is split by the other Hβ and by Hα.
Hα (Alpha-Proton) ~3.8 - 4.1 Doublet of Doublets (dd) Jvic ≈ 4-8 Hz Split by the two non-equivalent Hβ protons.

| -OCH₃ (Methyl Ester) | ~3.7 - 3.8 | Singlet (s) | - | Characteristic signal for a methyl ester, integrating to 3 protons. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, more scans are typically required for data acquisition.[6] Spectra are usually acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[7]

Table 2: Typical ¹³C NMR Chemical Shifts for D-Cysteine Methyl Ester

Carbon Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm) Key Insights
Cβ (Methylene) ~25 - 30 The most upfield carbon, attached to the sulfur atom. Its shift is highly sensitive to the redox state of the sulfur.[8]
-OCH₃ (Methyl Ester) ~52 - 54 Typical range for a methyl ester carbon.
Cα (Alpha-Carbon) ~54 - 58 The chiral carbon, attached to nitrogen.

| C=O (Carbonyl) | ~170 - 175 | The most downfield signal, characteristic of an ester carbonyl group. |

Protocols for Acquiring High-Quality NMR Data

Garbage in, garbage out. The quality of your NMR spectrum is directly dependent on meticulous sample preparation and correctly set acquisition parameters.[9]

Experimental Workflow Diagram

The overall process from sample receipt to final analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Weigh D-Cysteine Methyl Ester HCl Solvent 2. Choose & Add Deuterated Solvent Sample->Solvent Dissolve 3. Dissolve & Vortex Solvent->Dissolve Filter 4. Filter into NMR Tube Dissolve->Filter Insert 5. Insert Sample & Lock Filter->Insert Shim 6. Shim Magnetic Field Insert->Shim Params 7. Set Acquisition Parameters Shim->Params Acquire 8. Acquire FID Params->Acquire Process 9. Fourier Transform & Phase Correction Acquire->Process Analyze 10. Reference & Integrate Peaks Process->Analyze Assign 11. Assign Signals Analyze->Assign Report 12. Final Report Assign->Report

Caption: Workflow for NMR Sample Handling and Data Acquisition.

Protocol: Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of D-cysteine methyl ester hydrochloride for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).[10] The choice of solvent is critical as it affects the chemical shifts of labile protons.[11]

  • Dissolve: Gently vortex or swirl the vial to fully dissolve the sample.[12]

  • Filter and Transfer: To ensure a homogeneous magnetic field, remove any particulate matter by filtering the solution through a pipette with a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube.[9][10]

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6] However, referencing to the residual solvent peak is often sufficient.[13]

Protocol: Instrument Parameters

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6] The following tables provide recommended starting parameters.

Table 3: Recommended ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Sequence zg30 A standard 30° pulse angle provides good signal-to-noise while minimizing relaxation delays.[14]
Spectral Width ~12 ppm Covers the typical chemical shift range for organic molecules.[6]
Acquisition Time (at) 2-4 s Ensures adequate digital resolution.[14]
Relaxation Delay (d1) 1-2 s Allows for sufficient relaxation of protons between scans.

| Number of Scans (ns) | 8-16 | Sufficient for a moderately concentrated sample. Increase for dilute samples.[15] |

Table 4: Recommended ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Sequence zgpg30 A proton-decoupled pulse sequence with a 30° pulse angle is efficient for small molecules.[7][14]
Spectral Width ~220 ppm Covers the full range of ¹³C chemical shifts.[6]
Acquisition Time (at) 1-2 s Standard for ¹³C acquisition.
Relaxation Delay (d1) 2-5 s Longer delay needed for quaternary carbons, though less critical for this molecule.[6]

| Number of Scans (ns) | ≥ 1024 | A higher number of scans is necessary to compensate for the low natural abundance of ¹³C.[15] |

Systematic Data Interpretation

A logical approach is key to accurately assigning an NMR spectrum.[5]

Spectral Interpretation Logic Diagram

G Start Start with ¹H Spectrum Integration Identify Peak Integrations (3H, 2H, 1H, etc.) Start->Integration Singlet Find 3H Singlet (~3.7 ppm)? Integration->Singlet Yes_OCH3 Assign -OCH₃ Singlet->Yes_OCH3 Yes No_OCH3 Re-evaluate Structure Singlet->No_OCH3 No Multiplets Analyze Multiplet Region (~2.9-4.1 ppm) Yes_OCH3->Multiplets DD_1H Find 1H dd (~3.8-4.1 ppm)? Multiplets->DD_1H Yes_Ha Assign Hα DD_1H->Yes_Ha Yes No_Ha Check Resolution/Shimming DD_1H->No_Ha No DD_2H Find two 1H dd's (~2.9-3.2 ppm)? Yes_Ha->DD_2H Yes_Hb Assign Diastereotopic Hβ's DD_2H->Yes_Hb Yes No_Hb Confirm Chiral Center DD_2H->No_Hb No Labile Identify Broad/Variable Peaks (-SH, -NH₂) Yes_Hb->Labile Confirm Confirm with 2D NMR (COSY/HSQC) Labile->Confirm

Caption: Decision-making process for ¹H NMR spectral assignment.

Advanced Techniques for Structural Confirmation

For unambiguous assignment, especially in complex molecules or impure samples, 2D NMR techniques are invaluable.[16]

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other.[17][18] For D-cysteine methyl ester, cross-peaks will confirm the coupling between Hα and the two Hβ protons, and between the Hβ protons and the -SH proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to.[18][19] It provides definitive proof for the assignment of Cα/Hα, Cβ/Hβ, and -OCH₃/-OCH₃ pairs.

Expected COSY Correlations

Caption: Expected ¹H-¹H COSY correlations for D-cysteine methyl ester.

Conclusion

The NMR spectral analysis of D-cysteine methyl ester is a prime example of how fundamental principles—most notably diastereotopicity—manifest in practical, everyday characterization. By understanding the causality behind the observed spectral patterns and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this essential molecule. The systematic application of 1D and 2D NMR techniques provides a self-validating system, ensuring the integrity of data crucial for progress in research and drug development.

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  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. Organic Chemistry Data. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

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Method

Application Note: A Validated Chiral HPLC Method for the Purity Analysis of D-Cysteine Methyl Ester

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and enantiomeric excess of D-Cysteine methyl ester. Due to the inherent i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and enantiomeric excess of D-Cysteine methyl ester. Due to the inherent instability of the thiol moiety and the need to resolve enantiomers, this protocol employs a pre-column derivatization strategy followed by chiral HPLC analysis. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control and characterization of D-Cysteine methyl ester. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological robustness and data integrity. The validation of the method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge of D-Cysteine Methyl Ester

D-Cysteine methyl ester is a chiral amino acid derivative with significant applications in pharmaceutical synthesis and research. The presence of its enantiomer, L-Cysteine methyl ester, can have profound effects on the efficacy and safety of the final active pharmaceutical ingredient (API). Furthermore, the free thiol group in the cysteine moiety is susceptible to oxidation, forming disulfide-linked dimers (cystine derivatives) or other oxidative degradation products.[4][5] Therefore, a stability-indicating and stereospecific analytical method is crucial for ensuring the quality and purity of D-Cysteine methyl ester.

This application note addresses these challenges by providing a comprehensive protocol that incorporates:

  • Pre-column derivatization: To stabilize the reactive thiol group and introduce a chromophore for sensitive UV detection.

  • Chiral stationary phase (CSP): To achieve baseline separation of the D- and L-enantiomers.

  • Method validation: To demonstrate that the analytical procedure is fit for its intended purpose, as per regulatory expectations.[6]

Method Rationale and Development

The selection of the analytical approach was guided by the chemical properties of D-Cysteine methyl ester and the need for a highly selective and sensitive method.

Derivatization Strategy: Ensuring Stability and Detectability

Most amino acids, including cysteine derivatives, lack strong chromophores, making their detection by UV-Vis spectrophotometry challenging at low concentrations.[7] More critically, the thiol group of cysteine is prone to oxidation.[5][8] To overcome these limitations, a pre-column derivatization step is employed. In this method, N-ethylmaleimide (NEM) is used as the derivatizing agent. NEM reacts specifically with the thiol group to form a stable thioether adduct.[4] This reaction is rapid and quantitative under mild conditions, effectively preventing oxidation and providing a derivative suitable for reversed-phase HPLC analysis.

Chiral Separation: The Role of the Chiral Stationary Phase

The separation of enantiomers requires a chiral environment.[9][10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of the derivatized cysteine methyl ester.[11][12] For this application, a macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® T) is selected.[13] The separation mechanism on this type of CSP is complex and involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which lead to differential retention of the two enantiomers.[13]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample D-Cysteine Methyl Ester Sample Derivatization Derivatization with NEM Sample->Derivatization Standard Reference Standards (D & L) Standard->Derivatization Injection Injection onto Chiral HPLC Column Derivatization->Injection Derivatized Sample/Standard Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity & Enantiomeric Excess Calculation Integration->Quantification Report Generate Report Quantification->Report

Figure 1: General workflow for the HPLC analysis of D-Cysteine methyl ester.

Detailed Protocols

Reagents and Materials
  • D-Cysteine methyl ester HCl (Reference Standard and Sample)

  • L-Cysteine methyl ester HCl (Reference Standard)

  • N-ethylmaleimide (NEM), ≥99%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, HPLC grade

  • Glacial acetic acid, ACS grade

  • Deionized water, 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and DAD or VWD detector.
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 5.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 302 nm (for NEM adduct)
Injection Volume 10 µL
Preparation of Solutions
  • Derivatization Buffer (100 mM Ammonium Formate, pH 7.0): Dissolve 0.63 g of ammonium formate in 100 mL of deionized water and adjust the pH to 7.0 with formic acid or ammonium hydroxide.

  • NEM Solution (10 mM): Dissolve 12.5 mg of NEM in 10 mL of ACN. Prepare this solution fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-Cysteine methyl ester HCl and 10 mg of L-Cysteine methyl ester HCl into separate 10 mL volumetric flasks, using the Derivatization Buffer as the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the Derivatization Buffer.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the D-Cysteine methyl ester sample in a 10 mL volumetric flask using the Derivatization Buffer as the diluent.

Derivatization Protocol
  • To 500 µL of the Working Standard Solution or Sample Solution in an autosampler vial, add 500 µL of the 10 mM NEM solution.

  • Cap the vial and vortex briefly to mix.

  • Allow the reaction to proceed at room temperature for 30 minutes.[4]

  • The derivatized solution is now ready for injection into the HPLC system.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][6][14] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Method Validation Process cluster_validation Validation Parameters (ICH Q2(R1)) Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantitation LOQ->Method Robustness Robustness Robustness->Method

Figure 2: Interrelation of validation parameters for the HPLC method.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 (between D/L enantiomers)
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
Specificity

Specificity was demonstrated by analyzing a blank (diluent and derivatizing agent), the derivatized D-Cysteine methyl ester standard, and the derivatized L-Cysteine methyl ester standard. The chromatograms showed no interfering peaks at the retention times of the analytes of interest.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of derivatized D-Cysteine methyl ester over the concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to origin
Accuracy

Accuracy was determined by the recovery of known amounts of D-Cysteine methyl ester spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)%RSD
80% 99.50.8
100% 100.20.6
120% 99.80.7
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of D-Cysteine methyl ester at 100% of the target concentration on the same day. The %RSD was found to be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The %RSD between the two sets of results was ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and specific means for the purity and enantiomeric excess determination of D-Cysteine methyl ester. The pre-column derivatization with NEM effectively stabilizes the analyte, while the use of a chiral stationary phase allows for excellent resolution of the D- and L-enantiomers. The method has been validated according to ICH guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical industry.

References

  • Science Exploration Press. (2025). Best practices for cysteine analysis.
  • Pharmaguideline. (2024).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ProQuest. (n.d.).
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  • ACS Publications. (2023). Ultrasensitive HPLC-MS Quantification of S-(2-Succino)
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • AMSbiopharma. (2025).
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  • Creative Proteomics. (n.d.).
  • Journal of Tropical Life Science. (2022).
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  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Česká a slovenská farmacie. (2007).
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  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.
  • Phenomenex. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). N-Acetyl- L -cysteine methyl ester = 90 HPLC 7652-46-2.
  • BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

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Application

d-Cysteine methyl ester as a reducing agent in biochemical assays

An Application Guide to d-Cysteine Methyl Ester as a Reducing Agent in Biochemical Assays Introduction: A Niche Reducing Agent for Specific Applications In the landscape of biochemical research, maintaining the appropria...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to d-Cysteine Methyl Ester as a Reducing Agent in Biochemical Assays

Introduction: A Niche Reducing Agent for Specific Applications

In the landscape of biochemical research, maintaining the appropriate redox state of proteins and peptides is paramount for preserving their structure and function. While powerful reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are staples in the laboratory, there is a growing need for reagents with more nuanced properties. d-Cysteine methyl ester emerges as a valuable tool in this context. As a derivative of the non-proteinogenic D-cysteine, it offers the reductive capacity of a free thiol group while minimizing interference with endogenous L-cysteine metabolic pathways.[1][2]

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective use of d-Cysteine methyl ester. We will delve into its mechanism of action, compare its properties to common alternatives, and provide detailed protocols for its application in preserving protein integrity and function in biochemical assays. The esterification of the carboxyl group enhances its utility, offering different solubility and permeability characteristics compared to its parent amino acid.[3] This guide is designed to provide both the theoretical foundation and the practical steps necessary to integrate this reagent into your experimental workflows successfully.

Mechanism of Action: Thiol-Disulfide Exchange

The reductive power of d-Cysteine methyl ester lies in its free sulfhydryl (thiol, -SH) group.[4] This group readily participates in a thiol-disulfide exchange reaction, a fundamental process in protein chemistry.[3][5] In this reaction, the thiolate anion (S⁻) of d-Cysteine methyl ester acts as a nucleophile, attacking the disulfide bond (-S-S-) within a protein. This attack cleaves the disulfide bridge, resulting in a mixed disulfide and a newly freed thiol on the target protein. A second molecule of d-Cysteine methyl ester then reacts with the mixed disulfide, fully reducing the protein and forming a disulfide-bonded dimer of d-Cysteine methyl ester (d-cystine dimethyl ester).[6][7] This two-step process effectively converts a stable intramolecular or intermolecular protein disulfide bond into two free, reduced cysteine residues.

G P_SS Oxidized Protein (R-S-S-R') Intermediate Mixed Disulfide Intermediate (R-S-S-R'') P_SS->Intermediate Step 1: Nucleophilic Attack DCME1 2x d-Cysteine Methyl Ester (2 R''-SH) P_SH Reduced Protein (R-SH + R'-SH) Intermediate->P_SH Step 2: Second Attack DCME_Ox Oxidized d-Cysteine Dimethyl Ester (R''-S-S-R'')

Caption: Mechanism of disulfide bond reduction by d-Cysteine methyl ester.

Comparative Analysis with Standard Reducing Agents

Choosing the right reducing agent is critical and depends on the specific requirements of the assay, including pH, temperature, and downstream applications like protein labeling. d-Cysteine methyl ester occupies a unique position compared to the more common DTT and TCEP.

Featured-Cysteine Methyl EsterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-Disulfide ExchangeThiol-Disulfide ExchangePhosphine-based reduction
Odor Characteristic thiol odorStrong, unpleasantOdorless
Effective pH Range ~6.5 - 8.0~7.0 - 8.51.5 - 8.5[8]
Stability Prone to air oxidationProne to air oxidation, catalyzed by metal ions[8]Highly resistant to air oxidation[8]
Reversibility ReversibleNearly irreversible (forms stable ring)Irreversible
Interference Reacts with maleimidesReacts with maleimides and other thiol-reactive probes[8]Does not react with maleimides[9][10]
Key Advantage D-isomer minimizes biological interference; cell-permeant properties[3][11]Potent and fast-acting for routine applicationsHigh stability, wide pH range, compatible with thiol-reactive chemistry

Applications and Protocols

d-Cysteine methyl ester is particularly useful in applications where a mild reducing environment is needed, or where avoiding interference with L-cysteine pathways is crucial.

Application 1: Preventing Oxidative Aggregation of Proteins

Many proteins with surface-exposed cysteines are prone to forming intermolecular disulfide bonds, leading to aggregation and loss of function. Including a low concentration of d-Cysteine methyl ester in buffers can maintain these cysteines in a reduced state.

Application 2: Maintaining Activity of Thiol-Dependent Enzymes

The active sites of certain enzymes, such as cysteine proteases, require a reduced cysteine residue for catalytic activity.[12] d-Cysteine methyl ester can be used in assay buffers to ensure the enzyme remains in its active form throughout the experiment.

Protocol 1: General Reduction of Protein Disulfide Bonds

This protocol describes the general procedure for reducing disulfide bonds in a purified protein sample prior to downstream analysis.

1. Materials

  • d-Cysteine methyl ester hydrochloride (FW: 171.65 g/mol , assuming hydrochloride salt)

  • Purified protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Degassed buffer (sparged with nitrogen or argon)

  • Desalting column or dialysis tubing (if removal of the reducing agent is required)

2. Reagent Preparation

  • 1 M d-Cysteine Methyl Ester Stock Solution: Dissolve 171.65 mg of d-Cysteine methyl ester hydrochloride in 1 mL of degassed, high-purity water. Prepare this solution fresh immediately before use to minimize oxidation.

3. Experimental Procedure

  • Determine the initial concentration of your protein solution.

  • Add the 1 M d-Cysteine methyl ester stock solution to the protein sample to achieve a final concentration of 1-10 mM. A 100-fold molar excess of reducing agent over protein thiols is a common starting point.

  • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 60 minutes. Incubation at a higher temperature can accelerate the reaction but may compromise protein stability.

  • (Optional) If the presence of d-Cysteine methyl ester interferes with downstream applications (e.g., thiol-specific labeling), remove it using a desalting column or by dialysis against a buffer lacking the reducing agent.

G start_end start_end process process decision decision output output A Prepare fresh 1M d-Cysteine Methyl Ester Stock B Add stock to protein sample (Final conc. 1-10 mM) A->B C Incubate at RT or 37°C for 60 minutes B->C D Removal needed for downstream steps? C->D E Remove reducing agent via dialysis or desalting column D->E Yes F Proceed to Downstream Application D->F No E->F

Caption: Workflow for the general reduction of protein disulfide bonds.

Protocol 2: Quantification of Free Thiols via Ellman's Assay (Quality Control)

To validate the effectiveness of the reduction, the number of free thiols can be quantified using Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). This serves as an essential quality control step.

1. Materials

  • Reduced protein sample (from Protocol 1, after removal of d-Cysteine methyl ester)

  • DTNB Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • DTNB Stock Solution: 4 mg/mL DTNB in reaction buffer

  • Cysteine or N-acetylcysteine standard for generating a standard curve

2. Experimental Procedure

  • Prepare Standard Curve: Create a series of known concentrations of a free thiol standard (e.g., 0 to 100 µM cysteine) in the DTNB reaction buffer.

  • Sample Preparation: Dilute the reduced protein sample in the DTNB reaction buffer to a final concentration within the range of the standard curve. Prepare a "blank" sample containing only the buffer.

  • Reaction: To 250 µL of each standard and sample in a 96-well plate or cuvette, add 5 µL of the DTNB stock solution.

  • Incubation: Incubate the plate/cuvettes at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of free thiols in the protein sample. The molar extinction coefficient of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

Experimental Considerations and Troubleshooting

  • Stability and Storage: d-Cysteine methyl ester, like other thiol-containing compounds, is susceptible to oxidation.[3] Stock solutions should be prepared fresh using degassed solvents. The solid hydrochloride salt is more stable and should be stored in a cool, dry place.[3]

  • pH Dependence: The reactivity of the thiol group is dependent on the formation of the more nucleophilic thiolate anion (S⁻). Therefore, reduction is more efficient at a pH slightly above the pKa of the thiol group (typically around 8-8.5 for cysteine). However, higher pH can also increase the rate of air oxidation and may be detrimental to protein stability. A pH of 7.0-8.0 is a good compromise for most applications.[13]

  • Metal Chelation: Trace metal ions can catalyze the oxidation of thiols.[8] It is good practice to include a chelating agent like 1 mM EDTA in all buffers to sequester these ions.

Conclusion

d-Cysteine methyl ester is a specialized yet highly effective reducing agent for specific biochemical applications. Its key advantages—the use of the D-isomer to avoid metabolic cross-talk and its enhanced cell permeability—make it an excellent choice for in-cell studies or when working with sensitive biological systems.[1][2][11][14] While it may not replace workhorse reagents like DTT and TCEP for all applications, it provides a crucial alternative for situations requiring a milder, more biologically inert reducing environment. By understanding its mechanism and following validated protocols, researchers can effectively leverage d-Cysteine methyl ester to maintain the integrity and function of proteins in their experimental systems.

References

  • Grokipedia. Cysteine methyl ester. [Link]

  • Gaston, B., et al. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology. [Link]

  • Getsy, P. M., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology. [Link]

  • Mendoza, M. R., et al. (2021). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PMC. [Link]

  • Payne, R. J., & Poletti, L. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Sinha, M. H. (2021). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?. ResearchGate. [Link]

  • Pluth, M. D., & McQuade, L. E. (2018). Dithioesters: simple, tunable, cysteine-selective H2S donors. RSC Publishing. [Link]

  • Wikipedia. Cysteine methyl ester. [Link]

  • Bates, J. N., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to. Frontiers in Pharmacology. [Link]

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  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. [Link]

  • de Mattos, M. C., et al. (2020). Sustainable Synthesis of Novel Arylamide L- Cysteine Methyl Esters Peptidomimetic Derivatives: Inhibitors of Serine. Molecules. [Link]

  • Di Pietro, V., et al. (2022). Dithiol Based on l -Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry. [Link]

  • University of Warwick. (2020). Cysteine Assay Protocol. [Link]

  • Oreate AI Blog. (2026). DTT vs. TCEP: Unraveling the Nuances of Protein Reduction. [Link]

  • MetwareBio. From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]

  • Zhang, X., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]

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Method

Application Notes and Protocols for Drug Delivery Systems Incorporating D-Cysteine Methyl Ester

Introduction: The Emerging Role of D-Cysteine Methyl Ester in Advanced Drug Delivery The landscape of drug delivery is continually evolving, with a persistent demand for systems that offer enhanced therapeutic efficacy,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of D-Cysteine Methyl Ester in Advanced Drug Delivery

The landscape of drug delivery is continually evolving, with a persistent demand for systems that offer enhanced therapeutic efficacy, improved biocompatibility, and targeted action. In this context, the modification of biomaterials with natural molecules has emerged as a highly promising strategy. D-Cysteine, a non-proteinogenic amino acid, and its esterified derivatives, such as D-Cysteine methyl ester (D-Cys-OMe), are attracting significant attention. The esterification of D-cysteine to its methyl ester form enhances its lipophilicity, which can improve its ability to be incorporated into drug delivery systems and potentially facilitate cell membrane permeability.[1]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the design, synthesis, and evaluation of drug delivery systems incorporating D-Cysteine methyl ester. We will explore how the unique chemical functionalities of D-Cys-OMe—the primary amine, the thiol (sulfhydryl) group, and the methyl ester—can be leveraged to create sophisticated drug carriers with tailored properties. These properties include enhanced mucoadhesion, stimuli-responsive drug release, and targeted delivery to specific tissues or cellular compartments. The insights and protocols presented herein are intended for researchers, scientists, and drug development professionals seeking to harness the potential of D-Cysteine methyl ester in next-generation therapeutic platforms.

Part 1: Foundational Principles and Design Considerations

The incorporation of D-Cysteine methyl ester into a drug delivery system is not a one-size-fits-all approach. The choice of carrier, conjugation strategy, and intended application must be carefully considered.

Rationale for Using D-Cysteine Methyl Ester
  • Biocompatibility : As an amino acid derivative, D-Cysteine methyl ester is anticipated to have good biocompatibility.

  • Functional Handles for Conjugation : D-Cys-OMe offers two primary reactive sites for covalent attachment to drug carriers:

    • Amine Group (-NH₂) : Can be readily conjugated to carboxyl groups on a polymer or nanoparticle via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[2][3]

    • Thiol Group (-SH) : A potent nucleophile that can react specifically with maleimide groups (thiol-maleimide "click" chemistry) or be used to form redox-sensitive disulfide bonds.[1][4][5]

  • Stimuli-Responsiveness : The thiol group is central to creating redox-responsive systems. The disulfide bond is stable in the extracellular environment but can be cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher.[6][7][8] This allows for triggered drug release within target cells.

  • Enhanced Cellular Interaction : The physicochemical properties of D-Cys-OMe can influence the interaction of the drug carrier with biological membranes and tissues.

Selecting the Appropriate Drug Carrier

The choice of the core drug delivery platform is critical and depends on the physicochemical properties of the drug, the desired release profile, and the target site.

Carrier TypeKey FeaturesPotential Applications with D-Cys-OMe
Polymeric Nanoparticles (e.g., PLGA) Biodegradable and biocompatible, with a well-established history in drug delivery. Surface chemistry can be readily modified.[9][10]Systemic drug delivery, controlled release formulations. D-Cys-OMe can be conjugated to the surface to enhance targeting or cellular uptake.
Mesoporous Silica Nanoparticles (MSNs) High surface area and pore volume, allowing for high drug loading capacity. Surface can be functionalized for controlled release.[11][12][13]Delivery of poorly soluble drugs, stimuli-responsive release. D-Cys-OMe can act as a gatekeeper for redox-controlled release.
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. Surface can be modified with polymers like PEG.[5]Targeted drug delivery, particularly for cancer chemotherapy. D-Cys-OMe can be attached to the liposome surface via a linker.
Hydrogels 3D porous networks with high water content, biocompatible, and suitable for tissue engineering and local drug delivery.[14][15][16]Localized and sustained drug release, wound healing applications. D-Cys-OMe can be incorporated into the polymer backbone.
Natural Polymers (e.g., Hyaluronic Acid) Biocompatible, biodegradable, and can interact with specific cell surface receptors.[14][17][18]Mucoadhesive drug delivery, targeted delivery to CD44-expressing cells.

Part 2: Synthesis and Characterization Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of D-Cysteine methyl ester-modified drug delivery systems.

Protocol 1: Synthesis of D-Cys-OMe-Functionalized PLGA Nanoparticles

This protocol describes the surface functionalization of pre-formed PLGA nanoparticles with D-Cysteine methyl ester using EDC/NHS chemistry, which couples the amine group of D-Cys-OMe to the carboxyl groups on the PLGA surface.

Workflow Diagram:

G cluster_0 Nanoparticle Formulation cluster_1 Surface Activation cluster_2 Conjugation cluster_3 Purification A 1. Prepare PLGA nanoparticles via single emulsion-solvent evaporation B 2. Activate PLGA carboxyl groups with EDC and NHS A->B PLGA-COOH NPs C 3. Add D-Cysteine methyl ester to activated nanoparticles B->C Activated PLGA-NHS NPs D 4. Purify nanoparticles by centrifugation and washing C->D PLGA-D-Cys-OMe NPs

Caption: Workflow for PLGA-D-Cys-OMe nanoparticle synthesis.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • D-Cysteine methyl ester hydrochloride

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • PLGA Nanoparticle Formulation:

    • Prepare PLGA nanoparticles using a single emulsion-solvent evaporation method.[10]

    • Dissolve 50 mg of PLGA in 2 mL of DCM.

    • Prepare a 1% w/v PVA solution in deionized water.

    • Add the PLGA/DCM solution to 10 mL of the PVA solution and sonicate on ice to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min, 4°C), wash twice with deionized water, and resuspend in 5 mL of MES buffer (0.1 M, pH 6.0).

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add 10 mg of EDC and 6 mg of NHS.[3]

    • React for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups of PLGA.

  • Conjugation with D-Cysteine Methyl Ester:

    • Dissolve 15 mg of D-Cysteine methyl ester hydrochloride in 1 mL of MES buffer and adjust the pH to ~7.0 with 0.1 M NaOH.

    • Add the D-Cys-OMe solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Collect the functionalized nanoparticles by centrifugation (15,000 rpm, 20 min, 4°C).

    • Wash the nanoparticles three times with deionized water to remove unreacted reagents.

    • Resuspend the final D-Cys-OMe-PLGA nanoparticles in a suitable buffer (e.g., PBS) for characterization and further use.

Protocol 2: Characterization of D-Cys-OMe Modified Nanoparticles

Workflow Diagram:

G A Size & PDI (DLS) B Zeta Potential C Morphology (SEM/TEM) D FTIR Spectroscopy E XPS Analysis F Quantification of Surface Thiols G cluster_0 Drug Loading cluster_1 Drug Release (High GSH) A D-Cys-OMe NP (-SH) C Drug-S-S-NP A->C B Drug-Maleimide B->C D Drug-S-S-NP F Released Drug-SH D->F G NP-S-S-G D->G E Glutathione (GSH) E->F E->G

Caption: Redox-responsive drug loading and release mechanism.

Materials:

  • D-Cys-OMe functionalized nanoparticles

  • Thiol-reactive drug derivative (e.g., Doxorubicin-maleimide)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Drug Loading:

    • Disperse the D-Cys-OMe functionalized nanoparticles in PBS.

    • Add the thiol-reactive drug derivative to the nanoparticle suspension at a specific molar ratio (e.g., 1:5 thiol:drug).

    • React overnight at 4°C with gentle stirring, protected from light.

    • Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the unloaded drug.

  • Quantification of Drug Loading:

    • Lyse a known amount of drug-loaded nanoparticles (e.g., with a suitable organic solvent).

    • Quantify the amount of drug using UV-Vis spectrophotometry or HPLC.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 µM for extracellular simulation and 10 mM for intracellular simulation). [19] * Maintain the setup at 37°C with constant stirring.

    • At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium.

    • Quantify the amount of released drug in the samples using UV-Vis or HPLC.

    • Plot the cumulative drug release (%) versus time. A significantly faster release in the high GSH concentration medium indicates a successful redox-responsive system. [6][7]

Part 4: In Vitro and In Vivo Evaluation

The ultimate goal of a drug delivery system is to be effective and safe in a biological context. This section outlines key experiments for preclinical evaluation.

In Vitro Cell Studies
  • Cytotoxicity Assays:

    • Evaluate the cytotoxicity of the "empty" D-Cys-OMe nanoparticles and the drug-loaded nanoparticles on relevant cell lines (e.g., cancer cells and healthy control cells) using assays like MTT or WST-1. [11]This will determine the biocompatibility of the carrier and the enhanced efficacy of the drug formulation.

  • Cellular Uptake Studies:

    • To visualize and quantify the uptake of nanoparticles by cells, a fluorescent dye can be encapsulated or conjugated to the nanoparticles.

    • Incubate the fluorescently labeled nanoparticles with cells for various time points.

    • Analyze cellular uptake using fluorescence microscopy or flow cytometry.

In Vivo Animal Studies

All animal experiments must be conducted in accordance with approved animal care and use protocols.

  • Biodistribution Studies:

    • Administer fluorescently or radiolabeled nanoparticles to animal models (e.g., mice) via the intended route (e.g., intravenous injection). [20][21] * At different time points, collect major organs (liver, spleen, kidney, lungs, heart, and tumor if applicable).

    • Quantify the amount of nanoparticles in each organ using fluorescence imaging or a gamma counter. This provides insights into the targeting efficiency and clearance of the system.

  • Efficacy Studies:

    • In a relevant disease model (e.g., tumor-bearing mice), administer the drug-loaded D-Cys-OMe nanoparticles, free drug, and empty nanoparticles as controls. [22] * Monitor therapeutic outcomes over time. For a cancer model, this would involve measuring tumor volume and body weight. [23] * A successful drug delivery system should demonstrate enhanced therapeutic efficacy and/or reduced side effects compared to the free drug.

Conclusion and Future Perspectives

Drug delivery systems incorporating D-Cysteine methyl ester represent a versatile and promising platform for advanced therapeutics. The ability to leverage its unique chemical functionalities for stable conjugation, stimuli-responsive release, and enhanced biological interaction opens up a wide range of possibilities in areas such as oncology, infectious diseases, and regenerative medicine. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and develop novel D-Cys-OMe-based drug delivery systems. As our understanding of the interactions between nanomaterials and biological systems deepens, we can expect to see even more sophisticated and effective therapeutic strategies emerging from this exciting field.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of D-Cysteine Methyl Ester in Chiral Ligand Synthesis

Abstract D-cysteine, a non-proteinogenic amino acid, and its derivatives serve as invaluable building blocks in asymmetric synthesis. The inherent chirality, coupled with the unique reactivity of its thiol and amine func...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-cysteine, a non-proteinogenic amino acid, and its derivatives serve as invaluable building blocks in asymmetric synthesis. The inherent chirality, coupled with the unique reactivity of its thiol and amine functionalities, makes it a privileged scaffold for the construction of sophisticated chiral ligands. This guide provides an in-depth exploration of the synthesis of chiral ligands derived from D-cysteine methyl ester, with a primary focus on the formation and derivatization of the thiazolidine ring system. We will elucidate the causality behind experimental choices, provide robust, step-by-step protocols, and discuss the application of these ligands in asymmetric catalysis and drug development.

Introduction: The D-Cysteine Advantage in Ligand Design

The precise control of three-dimensional space is the cornerstone of asymmetric catalysis and modern drug discovery. Chiral ligands, which coordinate to metal centers or act as organocatalysts, are the primary tools for achieving this control. While L-amino acids are abundant and widely used, their D-enantiomers offer access to the opposite stereochemical outcomes, providing a critical expansion of the synthetic chemist's toolkit.

D-cysteine is particularly noteworthy. The integration of a D-amino acid into a ligand scaffold can fundamentally alter the steric and electronic environment of a catalytic center. Research into designed metalloproteins has shown that incorporating a D-cysteine residue, as opposed to the natural L-cysteine, can pre-organize the metal-binding pocket for a specific coordination geometry.[1] This pre-organization minimizes the entropic penalty of binding, potentially leading to more efficient and selective catalysts. D-cysteine is also a crucial intermediate in the synthesis of pharmaceuticals, including certain cephalosporin antibiotics.[2]

The methyl ester of D-cysteine is an ideal starting material as it protects the carboxylic acid from participating in undesired side reactions, such as intramolecular amidation, while leaving the nucleophilic amine and thiol groups available for strategic modifications. The primary and most versatile transformation of D-cysteine methyl ester is its condensation with aldehydes or ketones to form a thiazolidine ring. This reaction creates a rigid, bicyclic-like scaffold that projects substituents into well-defined regions of space, a key attribute for an effective chiral ligand.

Foundational Synthesis: The Thiazolidine Core

The cornerstone of many D-cysteine-derived ligands is the 1,3-thiazolidine ring. This heterocycle is formed via a cyclocondensation reaction between D-cysteine methyl ester and an aldehyde or ketone.[3][4] The reaction proceeds through two key steps:

  • Schiff Base Formation: The primary amine of the cysteine attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form an imine (Schiff base).

  • Intramolecular Cyclization: The pendant thiol group then attacks the imine carbon in an intramolecular fashion, forming the stable five-membered thiazolidine ring.

This reaction is highly efficient and often proceeds under mild conditions. A new stereocenter is generated at the C2 position of the ring, and the stereochemical outcome can be influenced by the choice of reactants and solvent, often resulting in a mixture of diastereomers (cis and trans).[4]

G cluster_workflow Overall Synthetic Strategy A D-Cysteine Methyl Ester C (R)-Methyl 2-Substituted Thiazolidine-4-carboxylate A->C B Aldehyde / Ketone B->C D N-Functionalization (e.g., Acylation) C->D Path A E Carboxyl-Modification (e.g., Amidation) C->E Path B F Diverse Library of Chiral Ligands D->F E->F

Caption: General workflow for synthesizing a library of chiral ligands from D-cysteine methyl ester.

Experimental Protocols

These protocols provide a foundation for synthesizing and diversifying thiazolidine-based chiral ligands from D-cysteine methyl ester hydrochloride.

Protocol 1: Synthesis of (R)-Methyl 2-Phenylthiazolidine-4-carboxylate

This protocol details the fundamental cyclocondensation reaction to form the thiazolidine core using benzaldehyde as a representative aromatic aldehyde.[5] This choice introduces a phenyl group at the C2 position, which can be used to influence the steric environment of the final ligand.

Rationale:

  • Solvent System: A 1:1 mixture of ethanol and water is used to ensure the solubility of both the polar D-cysteine methyl ester hydrochloride and the less polar benzaldehyde.

  • Temperature: The reaction is run at room temperature to minimize the formation of byproducts and prevent potential epimerization. Stirring for 24 hours allows the reaction to proceed to completion.

  • Workup: The product often precipitates from the reaction mixture upon formation. Filtration is a simple and effective isolation method. Washing with diethyl ether removes unreacted benzaldehyde and other non-polar impurities.

Materials:

  • D-cysteine methyl ester hydrochloride

  • Benzaldehyde

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve D-cysteine methyl ester hydrochloride (e.g., 10 mmol, 1.72 g) and benzaldehyde (e.g., 10 mmol, 1.02 mL, 1.06 g) in a 1:1 mixture of ethanol and water (40 mL).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected precipitate thoroughly with cold diethyl ether (2 x 15 mL) to remove residual benzaldehyde.

  • Dry the resulting white solid under vacuum to yield (R)-methyl 2-phenylthiazolidine-4-carboxylate.

Protocol 2: N-Acetylation of (R)-Methyl 2-Phenylthiazolidine-4-carboxylate

This protocol describes the acylation of the secondary amine within the thiazolidine ring, a common step to increase the ligand's steric bulk and modify its electronic properties.[4][5]

Rationale:

  • Base and Temperature: A weak base like sodium carbonate is used to deprotonate the carboxylic acid (if present) and neutralize the HCl formed during the reaction. The reaction is cooled to 0°C to control the exothermicity of the reaction with acetic anhydride and prevent side reactions.

  • Reagent: Acetic anhydride is a readily available and highly effective acetylating agent. It is added dropwise to maintain temperature control.

  • Extraction: After acidification to protonate any remaining carboxylate and quench the reaction, the N-acetylated product, which is more organic-soluble, is extracted into chloroform.

Materials:

  • (R)-Methyl 2-phenylthiazolidine-4-carboxylate (from Protocol 1)

  • Sodium carbonate (Na₂CO₃)

  • Acetic anhydride

  • Hydrochloric acid (10% aqueous solution)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiazolidine starting material (e.g., 5 mmol) in a 6% aqueous solution of sodium carbonate (25 mL) in a flask and cool the mixture in an ice bath to 0°C.

  • While stirring vigorously, add acetic anhydride (e.g., 20 mmol, 1.89 mL) dropwise over 10 minutes, ensuring the temperature remains at or below 5°C.

  • Continue stirring the mixture for 1.5 hours at 0°C.

  • Carefully acidify the solution to ~pH 2 by adding 10% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 20 mL).

  • Combine the organic extracts, wash with water (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the N-acetylated product, which can be purified further by column chromatography if necessary.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the key parameters for the described protocols, providing a quick reference for researchers.

Protocol Starting Material Key Reagents Reaction Time Temperature Typical Yield
1 D-Cysteine methyl ester HClBenzaldehyde24 hRoom Temp.75-90%
2 (R)-Methyl 2-phenylthiazolidine-4-carboxylateAcetic anhydride, Na₂CO₃1.5 h0°C80-95%

Yields are representative and may vary based on scale and specific reaction conditions.

Logical Relationships in Ligand Derivatization

The synthesis of a diverse ligand library from D-cysteine methyl ester follows a logical progression from core formation to functionalization.

G cluster_mods Scaffold Modification start D-Cysteine Methyl Ester core_synthesis Core Synthesis Cyclocondensation with R-CHO start->core_synthesis intermediate (R)-Methyl 2-R-thiazolidine-4-carboxylate Chiral Scaffold core_synthesis->intermediate n_acyl N-Acylation intermediate->n_acyl c_amid Carboxyl Amidation intermediate->c_amid final_ligand Final Chiral Ligand n_acyl->final_ligand c_amid->final_ligand

Sources

Method

Application Notes &amp; Protocols for D-Cysteine Methyl Ester Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Versatility of D-Cysteine Methyl Ester D-Cysteine methyl ester is a valuable chiral building block in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of D-Cysteine Methyl Ester

D-Cysteine methyl ester is a valuable chiral building block in synthetic organic chemistry and drug development. As a derivative of the non-proteinogenic D-cysteine, it offers unique stereochemical configurations essential for creating peptide mimetics, enzyme inhibitors, and other complex molecular architectures. Its structure incorporates three key reactive sites: a nucleophilic thiol (sulfhydryl) group, a primary amine, and a methyl ester. This trifunctionality allows for a diverse range of chemical transformations, but also necessitates a nuanced understanding of its reactivity to achieve selective and high-yield outcomes. This guide provides an in-depth exploration of the experimental setups for key reactions involving D-cysteine methyl ester, grounded in mechanistic principles and field-proven protocols.

Essential Handling, Storage, and Safety Protocols

D-Cysteine methyl ester is typically supplied as a hydrochloride salt to improve its stability and shelf-life. The free thiol group is susceptible to air oxidation, which can lead to the formation of the corresponding disulfide, cystine.[1] Proper handling is paramount to ensure the integrity of the starting material.

Key Handling & Storage Parameters:

ParameterRecommendationRationale & Notes
Storage Store at 2-8°C (36-46°F) in a tightly sealed container.[2]Low temperatures slow down degradation pathways. The hydrochloride salt is hygroscopic; moisture can impair reactivity.
Atmosphere Handle under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.[1]Minimizes the oxidation of the thiol group to a disulfide. This is especially critical once the free base is generated in solution.
Personal Safety Wear standard PPE: lab coat, gloves, and safety glasses.[3][4]Avoid inhalation of the powder and direct contact with skin or eyes.[3] In case of fire, use CO2, dry chemical extinguishers, or foam.[2]
Solubility Soluble in water, methanol, and DMSO.[3][5]For reactions, anhydrous solvents are typically required. The hydrochloride salt must be neutralized in situ to generate the reactive free amine.

Core Reactivity: Navigating the Functional Groups

The experimental design for D-cysteine methyl ester reactions hinges on selectively targeting one of its three functional groups.

  • Thiol (-SH): The most nucleophilic site. It readily reacts with a wide range of electrophiles, including alkyl halides, Michael acceptors, and other activated systems.[6][7] Its pKa is around 8.5, meaning a mild base is sufficient to generate the highly reactive thiolate anion (S⁻).

  • Amine (-NH₂): A primary amine that is also nucleophilic, though less so than the thiolate. It is the site for acylation and amide bond formation. In its hydrochloride salt form, the amine is protonated (-NH₃⁺) and non-nucleophilic until a base is added.

  • Ester (-COOCH₃): The least reactive group under standard conditions. It can be hydrolyzed under strong acidic or basic conditions or used in transesterification reactions. For many applications, it serves as a protecting group for the carboxylic acid.[8][9]

Due to the high reactivity of the thiol group, it often requires protection if another site, such as the amine, is the intended target of the reaction. Common thiol protecting groups include trityl (Trt) and acetamidomethyl (Acm).[10]

Key Reaction Protocols and Experimental Setups

Amide Bond Formation (N-Acylation)

This is one of the most common reactions, forming the backbone of peptidomimetics. The reaction involves coupling the primary amine of D-cysteine methyl ester with a carboxylic acid. This requires activation of the carboxylic acid, as it will not react directly with the amine.[11][12]

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[13][14]

  • Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is required.[1] Its primary role is to neutralize the hydrochloride salt of the D-cysteine methyl ester, liberating the free amine for reaction. A secondary role is to scavenge the proton released during amide bond formation.

  • Solvent: Anhydrous, aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal as they dissolve the reagents without participating in the reaction.[13]

  • Thiol Protection: For this reaction, the thiol group must be protected (e.g., as S-trityl-D-cysteine methyl ester) to prevent it from competing with the amine in attacking the activated carboxylic acid.

Protocol: N-Acylation using COMU Coupling Reagent

This protocol describes the coupling of S-trityl-D-cysteine methyl ester with a generic benzoic acid.

Reagents & Conditions Table:

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
Benzoic Acid1.0122 mgCarboxylic acid source
S-trityl-D-cysteine methyl ester1.0377 mgAmine source
COMU1.1471 mgCoupling reagent[13]
DIPEA2.5435 µLBase
Anhydrous DCM-10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the benzoic acid (1.0 eq) and S-trityl-D-cysteine methyl ester (1.0 eq).

  • Add anhydrous DCM (10 mL) and stir until all solids are dissolved.

  • Add COMU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Wash the organic layer sequentially with 15 mL of 10% citric acid, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Workflow for N-Acylation

cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents 1. Dissolve R-COOH & S-Trityl-D-Cys-OMe in Anhydrous DCM activation 2. Add COMU (Activator) & DIPEA (Base) reagents->activation Initiate Coupling stir 3. Stir at RT (4-6 hours) activation->stir monitor 4. Monitor via TLC/LC-MS stir->monitor quench 5. Dilute with DCM & Wash Sequentially monitor->quench Reaction Complete dry 6. Dry (Na2SO4) & Concentrate quench->dry purify 7. Purify via Column Chromatography dry->purify product Final Product: N-Acyl-S-Trityl-D-Cys-OMe purify->product

Caption: General workflow for N-acylation reaction.

S-Alkylation

This reaction targets the thiol group, forming a thioether bond. It is a robust and high-yielding transformation that proceeds via an Sₙ2 mechanism with alkyl halides or via a Michael addition with α,β-unsaturated systems.[6]

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. The choice of base depends on the electrophile. For sensitive substrates, a mild base like cesium carbonate (Cs₂CO₃) is effective.[15] For simple alkylations, triethylamine (TEA) or DIPEA can be used.

  • Electrophile: Primary alkyl halides (I > Br > Cl) are excellent substrates. Activated systems like benzyl or allyl halides react very quickly.

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base and promote the Sₙ2 reaction.

Protocol: S-Alkylation with Benzyl Bromide

Reagents & Conditions Table:

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
D-Cysteine methyl ester HCl1.0171.6 mgThiol source
Benzyl Bromide1.05125 µLElectrophile
Triethylamine (TEA)2.2307 µLBase
Anhydrous DMF-5 mLSolvent

Step-by-Step Methodology:

  • Dissolve D-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 eq). The first equivalent neutralizes the HCl salt, and the second deprotonates the thiol.

  • Add benzyl bromide (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor completion by TLC.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Extract the aqueous layer three times with 25 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of S-Alkylation

Caption: Sₙ2 mechanism for S-alkylation of D-cysteine methyl ester.

Thiazoline Synthesis

The formation of a thiazoline ring is a hallmark reaction of cysteine and its esters. It involves the condensation of the cysteine backbone with an electrophilic carbon, typically from an iminoether, nitrile, or amide activated with triflic anhydride.[16][17] This cyclization is a key step in the biosynthesis and total synthesis of many natural products.[17]

Causality of Experimental Choices:

  • Electrophile Source: Iminoethers, formed from amides or nitriles, provide the electrophilic carbon that is attacked first by the thiol and then by the amine in a cyclization-condensation sequence.

  • Reaction Conditions: The reaction is often carried out under neutral or mildly basic conditions to ensure the nucleophilicity of both the thiol and amine groups. The addition of triethylamine is crucial to avoid racemization when using certain reagents.[16]

  • Dehydration: The final step is the elimination of water to form the thiazoline double bond. This can be spontaneous or promoted by a dehydrating agent.

Protocol: Thiazoline Synthesis from an Amide

This protocol is adapted from methods using triflic anhydride to activate a secondary amide for reaction with the cysteine ester.[16]

Reagents & Conditions Table:

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
N-methylbenzamide1.0135 mgAmide source
Triflic Anhydride (Tf₂O)1.1186 µLAmide activator
Pyridine1.297 µLBase/Acid scavenger
D-Cysteine methyl ester HCl1.0171.6 mgCysteine source
Triethylamine (TEA)1.1153 µLBase for cysteine
Anhydrous DCM-15 mLSolvent

Step-by-Step Methodology:

  • In a flame-dried flask under nitrogen, dissolve N-methylbenzamide (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add triflic anhydride (1.1 eq). Stir for 20 minutes at -78°C to form the reactive iminium triflate species.

  • In a separate flask, suspend D-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (5 mL) and add triethylamine (1.1 eq). Stir for 5 minutes.

  • Add the cysteine solution dropwise to the cold iminium triflate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 2-phenyl-thiazoline derivative.

Thiazoline Formation Pathway

Amide Amide + Tf₂O Iminium Iminium Triflate (Reactive Electrophile) Amide->Iminium Activation Thiol_Attack Nucleophilic Attack by Thiol (S) Iminium->Thiol_Attack Cysteine D-Cys-OMe + Base Cysteine->Thiol_Attack Generate Nucleophile Intermediate Thioether Intermediate Thiol_Attack->Intermediate Amine_Attack Intramolecular Attack by Amine (N) Intermediate->Amine_Attack Cyclized Tetrahedral Intermediate Amine_Attack->Cyclized Dehydration Dehydration (-H₂O) Cyclized->Dehydration Product 2-Substituted-Thiazoline Dehydration->Product

Caption: Key steps in the synthesis of thiazolines from activated amides.

Advanced Application: Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for the total chemical synthesis of proteins. It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[18][19][20] D-cysteine methyl ester can serve as the N-terminal cysteine component in a model system or as part of a larger peptide fragment.

The NCL Mechanism: The reaction proceeds in two key steps under neutral aqueous conditions (pH ~7.0).[18]

  • Transthioesterification: The thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. This is a reversible step that forms a new thioester intermediate, linking the two peptides.[18][21]

  • S,N-Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement. The nitrogen of the cysteine amine attacks the newly formed thioester carbonyl, resulting in the formation of a stable, native peptide bond.[18]

Protocol: Model Native Chemical Ligation

This protocol describes a model reaction between a peptide thioester (e.g., Boc-Ala-Gly-thioester) and D-cysteine methyl ester.

Reagents & Conditions Table:

Reagent/ComponentConcentrationPurpose
Peptide Thioester5 mMThioester-bearing fragment
D-Cysteine methyl ester HCl6 mMN-terminal Cysteine fragment
Ligation Buffer200 mM Na₂HPO₄, pH 7.2Maintains optimal pH
TCEP20 mMReducing agent to keep thiol free
Thiol Catalyst (e.g., MPAA)30 mMCatalyzes transthioesterification[18]

Step-by-Step Methodology:

  • Prepare the ligation buffer (e.g., 200 mM sodium phosphate, pH 7.2) and thoroughly degas it with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Dissolve the peptide thioester (1.0 eq) and D-cysteine methyl ester hydrochloride (1.2 eq) in the degassed ligation buffer.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to the solution to ensure the cysteine thiol remains in its reduced, active state.

  • Add the thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.

  • Seal the reaction vial and stir at room temperature. Monitor the reaction progress by reverse-phase HPLC and mass spectrometry. The reaction can take several hours to complete.

  • Once the ligation is complete, the product can be purified directly from the reaction mixture using preparative HPLC.

Mechanism of Native Chemical Ligation

Peptide1 Peptide-1-CO-SR (Thioester) Intermediate Peptide-1-CO-S-Cys-Peptide-2 (Thioester Intermediate) Peptide1->Intermediate Transthioesterification (Reversible) Peptide2 HS-D-Cys-Peptide-2 (N-terminal Cysteine) Product Peptide-1-CO-NH-Cys-Peptide-2 (Native Peptide Bond) Intermediate->Product S,N-Acyl Shift (Irreversible)

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1.
  • Thompson, R. E., et al. (2013). In situ thioester formation for protein ligation using α-methylcysteine. RSC Publishing.
  • Wikipedia. (n.d.). Native chemical ligation.
  • Biosyntan GmbH. (n.d.). Native Chemical Ligation.
  • LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D.
  • Chatterjee, C., et al. (n.d.). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC.
  • Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PNAS.
  • MSDS. (n.d.). Safety Data Sheet.
  • ResearchGate. (n.d.). Reaction scheme for the cyclisation of di‐cysteine containing peptides....
  • Freitas, M. A., et al. (n.d.). Gas Phase Reactions of Cysteine with Charged Electrophiles: Regioselectivities of the Dimethylchlorinium Ion and the Methoxymethyl Cation,1. The Journal of Organic Chemistry - ACS Publications.
  • Zhang, D., et al. (2025). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. PMC.
  • Phillips, A. J., & Uto, Y. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews - ACS Publications.
  • Chem-Impex International. (n.d.). L-Cysteine methyl ester hydrochloride.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MedChemExpress. (n.d.). D-Cysteine hydrochloride.
  • Organic Syntheses Procedure. (n.d.). 10.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • da Silva, V. M., et al. (2020). Sustainable Synthesis of Novel Arylamide L- Cysteine Methyl Esters Peptidomimetic Derivatives: Inhibitors of Serine.
  • Royal Society of Chemistry. (2018). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor.
  • ResearchGate. (n.d.). Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines.
  • PubChem. (n.d.). n-Boc-d-cysteine methyl ester.
  • Kariapper, S., et al. (2022). Selective Chiroptical Sensing of D/L-Cysteine. RSC Publishing.
  • Walvoort, M. T. C., et al. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • BLD Pharm. (n.d.). 88806-98-8|D-Cysteine Methyl Ester.
  • El-Faham, A., & Albericio, F. (2019). Amino Acid-Protecting Groups.
  • PubMed. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites.
  • RSC Publishing. (n.d.). Structural characterization of gas-phase cysteine and cysteine methyl ester complexes with zinc and cadmium dications by infrared multiple photon dissociation spectroscopy.
  • ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain.
  • Royal Society of Chemistry. (2011). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins.
  • The Nijmegen Molecular and Laser Physics Group. (2015). Structural characterization of gas-phase cysteine and cysteine methyl ester complexes with zinc and cadmium dications by infrare.
  • Kumar, A., et al. (n.d.). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. PMC.
  • Chemical Society Reviews (RSC Publishing). (2021). Cysteine protecting groups: applications in peptide and protein science.
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Application

Application Notes and Protocols for the Synthesis of D-Cysteine Methyl Ester: A Guide to Protecting Group Strategies

Introduction: Navigating the Synthetic Challenges of a Trifunctional Amino Acid D-cysteine methyl ester is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenges of a Trifunctional Amino Acid

D-cysteine methyl ester is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its trifunctional nature, possessing a nucleophilic thiol, a primary amine, and a carboxylic acid, presents a significant synthetic challenge. Uncontrolled reactivity of these functional groups can lead to a cascade of undesirable side reactions, including oxidation of the thiol to form disulfides, oligomerization via amide bond formation, and racemization.[1][2][3] To achieve a successful and high-yielding synthesis of D-cysteine methyl ester, a well-devised protecting group strategy is not merely advantageous, but essential.[4][5]

This technical guide provides an in-depth exploration of protecting group strategies for the efficient synthesis of D-cysteine methyl ester. We will delve into the rationale behind the selection of orthogonal protecting groups for the thiol and amine functionalities, present detailed, field-proven protocols for their introduction and removal, and offer insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

The Core Strategy: Orthogonal Protection

The cornerstone of a successful D-cysteine methyl ester synthesis lies in the principle of orthogonal protection .[2][6] This strategy employs protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while the others remain shielded.[7][8] For D-cysteine methyl ester, the carboxylic acid is pre-protected as a methyl ester. The primary focus then shifts to the orthogonal protection of the amine and thiol groups. A common and effective approach involves an acid-labile protecting group for the thiol and a group removable by hydrogenolysis for the amine, or vice-versa.

G cluster_0 Overall Synthetic Strategy D-Cysteine D-Cysteine D-Cysteine Methyl Ester D-Cysteine Methyl Ester D-Cysteine->D-Cysteine Methyl Ester Esterification N-Protected-S-Protected D-Cysteine Methyl Ester N-Protected-S-Protected D-Cysteine Methyl Ester D-Cysteine Methyl Ester->N-Protected-S-Protected D-Cysteine Methyl Ester Orthogonal Protection Selective Deprotection Selective Deprotection N-Protected-S-Protected D-Cysteine Methyl Ester->Selective Deprotection Targeted Synthesis

Caption: A generalized workflow for the synthesis of D-cysteine methyl ester derivatives.

Protecting the Thiol Group: Taming a Reactive Nucleophile

The high nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitate its protection early in the synthetic sequence.[2][3] The choice of the thiol protecting group is critical and is often dictated by the desired deprotection conditions and compatibility with the N-protecting group.

The Trityl (Trt) Group: A Bulky Shield Removed by Acid

The triphenylmethyl (Trt) group is a widely used, bulky protecting group for the thiol functionality of cysteine.[1][4][9] Its steric hindrance effectively prevents unwanted side reactions.[1] The key advantage of the Trt group lies in its lability under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its removal simultaneously with cleavage from a solid-phase resin in peptide synthesis or in solution-phase synthesis.[1]

G cluster_protection Trityl Protection of Thiol cluster_deprotection Trityl Deprotection D-Cys-OMe D-Cysteine Methyl Ester HS-CH₂-CH(NH₂)-CO₂Me Protected_Cys S-Trityl-D-Cysteine Methyl Ester Ph₃C-S-CH₂-CH(NH₂)-CO₂Me D-Cys-OMe->Protected_Cys Base (e.g., Et₃N) in DCM TrtCl Trityl Chloride Ph₃C-Cl TrtCl->Protected_Cys Protected_Cys_Dep S-Trityl-D-Cysteine Methyl Ester Ph₃C-S-CH₂-CH(NH₂)-CO₂Me Deprotected_Cys D-Cysteine Methyl Ester HS-CH₂-CH(NH₂)-CO₂Me Protected_Cys_Dep->Deprotected_Cys Scavenger (e.g., TIS) TFA Trifluoroacetic Acid (TFA) CF₃COOH TFA->Deprotected_Cys

Caption: Reaction scheme for the protection and deprotection of the thiol group with Trityl.

Protocol 1: S-Tritylation of D-Cysteine Methyl Ester

  • Dissolution: Dissolve D-cysteine methyl ester hydrochloride (1.0 equiv.) in dichloromethane (DCM, approx. 10 mL per mmol).

  • Basification: Cool the solution in an ice bath and add triethylamine (Et₃N, 2.2 equiv.) dropwise. Stir for 10 minutes.

  • Protection: Add trityl chloride (Trt-Cl, 1.1 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield S-trityl-D-cysteine methyl ester.

Protocol 2: Deprotection of the S-Trityl Group

  • Dissolution: Dissolve S-trityl-D-cysteine methyl ester (1.0 equiv.) in a cleavage cocktail of TFA and a scavenger, such as triisopropylsilane (TIS) (e.g., 95:5 v/v TFA:TIS).[2][10]

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Remove the TFA under a stream of nitrogen. Triturate the residue with cold diethyl ether to precipitate the deprotected product.

  • Isolation: Collect the product by filtration and wash with cold diethyl ether.

The Acetamidomethyl (Acm) Group: Stability and Orthogonal Removal

The acetamidomethyl (Acm) group is another popular choice for thiol protection, particularly when orthogonality to the Trt group is desired.[2][11] The Acm group is stable to the acidic conditions used for Trt and Boc deprotection, as well as the basic conditions for Fmoc removal in solid-phase peptide synthesis.[11][12] Its removal is typically achieved using reagents such as iodine (I₂), which can directly lead to disulfide bond formation, or heavy metal salts like mercury(II) acetate or silver(I) tetrafluoroborate, followed by treatment with a reducing agent to yield the free thiol.[11][13] More recently, methods using N-chlorosuccinimide (NCS) have been developed.[14][15]

Protocol 3: Deprotection of the S-Acm Group with Iodine

  • Dissolution: Dissolve the S-Acm protected cysteine derivative in a suitable solvent such as aqueous acetic acid or methanol.

  • Reaction: Add a solution of iodine (10-50 fold excess) to the stirred solution. The reaction is typically complete within 40-60 minutes.[11]

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: Purify the product by HPLC to isolate the disulfide-bonded species.

Protecting the Amine Group: Preventing Unwanted Amide Bonds

The primary amine of D-cysteine methyl ester is a potent nucleophile that can readily participate in amide bond formation, leading to oligomerization. Therefore, its protection is crucial. The choice of the N-protecting group should be orthogonal to the chosen S-protecting group.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Amine Protection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions, such as with TFA.[7][16][17] This makes it orthogonal to the Cbz group, which is removed by hydrogenolysis, but not to the Trt group, as both are acid-labile. Therefore, a Boc/Trt strategy is generally not employed for selective deprotection. However, the Boc group is compatible with the Acm group for thiol protection.

G cluster_protection Boc Protection of Amine cluster_deprotection Boc Deprotection Amino_Acid_Ester Amino Acid Ester H₂N-CHR-CO₂Me Protected_Amine N-Boc-Amino Acid Ester Boc-NH-CHR-CO₂Me Amino_Acid_Ester->Protected_Amine Base (e.g., Et₃N or NaOH) in Dioxane/Water Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Protected_Amine Protected_Amine_Dep N-Boc-Amino Acid Ester Boc-NH-CHR-CO₂Me Deprotected_Amine Amino Acid Ester H₂N-CHR-CO₂Me Protected_Amine_Dep->Deprotected_Amine TFA_Dep Trifluoroacetic Acid (TFA) CF₃COOH TFA_Dep->Deprotected_Amine

Caption: Reaction scheme for the protection and deprotection of the amine group with Boc.

Protocol 4: N-Boc Protection of S-Protected D-Cysteine Methyl Ester

  • Dissolution: Dissolve the S-protected D-cysteine methyl ester (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[18]

  • Protection: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) with stirring.[16]

  • Reaction: Continue stirring for 2-4 hours. The mixture should become homogeneous.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product with ethyl acetate (3 times).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[7][19] It is stable to a wide range of reaction conditions, including mildly acidic and basic media.[19] The key feature of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂ over Pd/C), a condition that leaves most other protecting groups, including Trt and Acm, intact.[7][20] This makes the Cbz/Trt combination a powerful orthogonal strategy.

Protocol 5: N-Cbz Protection of S-Trityl-D-Cysteine Methyl Ester

  • Dissolution: Dissolve S-trityl-D-cysteine methyl ester (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (2.5 equiv.) with cooling in an ice bath.[19]

  • Protection: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.[19]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 6: Deprotection of the N-Cbz Group

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz protected compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[19]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously. The reaction is typically complete within a few hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Summary of Protecting Group Strategies

The selection of a protecting group strategy is dictated by the overall synthetic plan. The following table summarizes the key characteristics of the discussed protecting groups.

Protecting GroupFunctional GroupIntroduction ReagentDeprotection ConditionsOrthogonal To
Trityl (Trt) ThiolTrityl chlorideMild acid (e.g., TFA)[1]Cbz, Acm
Acetamidomethyl (Acm) ThiolN-(Hydroxymethyl)acetamideI₂, Hg(OAc)₂, Ag(I), NCS[11][13][14]Boc, Cbz, Trt
tert-Butoxycarbonyl (Boc) Amine(Boc)₂O, Boc-ON[16][18]Strong acid (e.g., TFA)[7][17]Cbz, Acm
Carboxybenzyl (Cbz) AmineBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C)[19][20]Trt, Acm, Boc

Conclusion

The successful synthesis of D-cysteine methyl ester hinges on a carefully executed protecting group strategy. By understanding the principles of orthogonal protection and the specific characteristics of commonly employed protecting groups such as Trt, Acm, Boc, and Cbz, researchers can navigate the synthetic challenges posed by this trifunctional molecule. The protocols and strategies outlined in this guide provide a robust framework for the efficient and high-yielding synthesis of D-cysteine methyl ester and its derivatives, paving the way for their application in drug discovery and development.

References

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
  • Technical Support Information Bulletin 1184.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • The Role of Trityl Protection in Cysteine-Containing Peptide Synthesis.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC.
  • Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine - Benchchem.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Chapter 8 Amino Protecting Groups.
  • Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by tra - ACS.org.
  • WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents.
  • An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides - Benchchem.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal.
  • Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation.
  • A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt) - Benchchem.
  • (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram - ResearchGate.
  • Groups for Amino Groups.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications.
  • Cbz-Protected Amino Groups.
  • Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis - PubMed.
  • A Facile, Inexpensive and Scalable Route to Thiol-Protected α-Methyl Cysteine.
  • Chapter 5 Thiol Protecting Groups.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - MilliporeSigma.
  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.
  • Boc Protecting Group for Amines - Chemistry Steps.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed.
  • Experimental Procedures - The Royal Society of Chemistry.
  • (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... | Download Scientific Diagram - ResearchGate.
  • (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate.
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - MDPI.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of d-Cysteine Methyl Ester in Solution

Welcome to the Technical Support Center for amino acid derivative stability. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity solutions of d-Cystei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative stability. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity solutions of d-Cysteine methyl ester (H-d-Cys-OMe).

Because of its free sulfhydryl (-SH) group, d-Cysteine methyl ester is highly susceptible to oxidative dimerization, which can compromise downstream synthetic workflows, assay integrity, and structural studies[1]. This guide provides the mechanistic causality behind this degradation, validated troubleshooting steps, and self-validating experimental protocols to ensure absolute reagent stability.

Mechanistic Causality of Thiol Oxidation

To prevent oxidation, one must first understand the thermodynamic and kinetic drivers of the reaction. The thiol group on the β-carbon of d-Cysteine methyl ester is highly nucleophilic[1]. When the pH of the solution approaches the pKa of the thiol group, it deprotonates to form a highly reactive thiolate anion (-S⁻) .

Thiol oxidation does not typically occur spontaneously in a vacuum; it is a catalyzed process. Trace transition metals (such as Cu²⁺ and Fe³⁺) act as electron transfer catalysts, facilitating a single-electron oxidation from the thiolate anion to dissolved molecular oxygen. This generates a transient thiyl radical (-S•) , which rapidly dimerizes with another radical or attacks a free thiolate to form a stable covalent disulfide bond (a cystine derivative)[2].

By understanding this pathway, we can implement targeted interventions: lowering the pH to prevent thiolate formation, chelating metals to remove the catalyst, degassing to remove the electron acceptor, and adding phosphine reductants to reverse any formed disulfides.

OxidationMechanism Thiol d-Cys-OMe (Protonated -SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate pH > 7.0 Radical Thiyl Radical (-S•) Thiolate->Radical 1e⁻ Oxidation Disulfide Disulfide Dimer (Oxidized) Radical->Disulfide Dimerization Disulfide->Thiol Cleavage pH Acidic Buffer (pH < 5) Maintains Protonation pH->Thiolate Blocks Metals Trace Metals (e.g., Cu²⁺, Fe³⁺) Metals->Radical Catalyzes EDTA EDTA (1-5 mM) Chelates Metals EDTA->Metals Sequesters Oxygen Dissolved O₂ Oxygen->Radical Electron Acceptor Degas Inert Gas Sparging (Ar/N₂) Degas->Oxygen Displaces TCEP TCEP Addition Reduces Disulfides TCEP->Disulfide Drives Reduction

Logical relationship of d-Cysteine methyl ester oxidation pathways and targeted chemical interventions.

Troubleshooting & FAQs

Q: Why does my d-Cysteine methyl ester solution lose reactivity over a few hours, even when stored on ice? A: Temperature control alone is insufficient. If your buffer is at a neutral or basic pH (pH ≥ 7.0) and exposed to ambient air, the thiolate anion rapidly forms and oxidizes. The methyl ester group exerts an electron-withdrawing inductive effect, which can slightly lower the pKa of the adjacent thiol compared to aliphatic thiols, making it highly sensitive to pH-driven oxidation[1].

Q: Can I use Dithiothreitol (DTT) or β-mercaptoethanol (BME) to keep the solution reduced? A: It is highly discouraged for this specific application. DTT requires a pH greater than 8.0 to be fully active because its own mechanism relies on its thiolate form[3]. Raising the pH of your d-Cys-OMe solution to accommodate DTT will paradoxically accelerate the baseline oxidation of your target molecule. Furthermore, thiol-based reductants can form mixed disulfides with d-Cys-OMe. Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice[4].

Q: I added EDTA to my buffer, but I am still observing sulfhydryl oxidation. What is failing? A: EDTA only addresses the catalytic component (transition metals) of the oxidation pathway. If your EDTA concentration is too low (below 1-5 mM) or if your water source has extreme heavy metal contamination, catalysis will still occur[5]. More importantly, EDTA does not remove dissolved oxygen. If the solution is not degassed, baseline auto-oxidation will proceed, albeit at a slower rate.

Quantitative Comparison of Buffer Additives

To optimize your solvent matrix, consult the following table summarizing the efficacy and limitations of common anti-oxidation additives.

Additive / TechniqueMechanism of ActionOptimal pH RangeEfficacy for d-Cys-OMePrimary Drawback
TCEP (1-10 mM) Phosphine-mediated reduction of disulfides[4].1.5 – 8.5Excellent. Operates well at acidic pH without forming mixed disulfides[3].Can reduce certain downstream metal-based assay probes.
DTT (1-10 mM) Thiol-disulfide exchange.8.0 – 9.0Poor. Requires basic pH, which promotes d-Cys-OMe thiolate formation[3].Forms mixed disulfides; unstable in solution over time.
EDTA (1-5 mM) Chelates trace transition metals (Cu²⁺, Fe³⁺)[5].4.0 – 9.0Good. Halts metal-catalyzed radical formation[5].Ineffective against direct auto-oxidation if O₂ is abundant.
Ar/N₂ Sparging Physical displacement of dissolved O₂.AllEssential. Removes the terminal electron acceptor.Requires specialized equipment (Schlenk line or sparging stones).

Validated Experimental Protocols

The following protocol represents a self-validating system. It combines optimal solvent preparation with an inline Ellman's Reagent (DTNB) assay to quantitatively verify that your d-Cysteine methyl ester remains in its active, reduced state[5].

Protocol Step1 1. Solvent Preparation Step2 2. Degassing (Ar/N₂ Sparging) Step1->Step2 Step3 3. Additives (EDTA + TCEP) Step2->Step3 Step4 4. pH Adjustment (pH 4.0 - 5.0) Step3->Step4 Step5 5. d-Cys-OMe Dissolution Step4->Step5

Step-by-step workflow for preparing oxidation-resistant d-Cysteine methyl ester solutions.

Protocol 1: Preparation of Oxidation-Resistant d-Cys-OMe Solution

Materials Required:

  • Ultrapure water (18.2 MΩ·cm) or desired biological buffer.

  • EDTA (0.5 M stock, pH 8.0).

  • TCEP-HCl (solid or pre-made neutral stock).

  • Argon or Nitrogen gas source with a clean sparging needle.

  • d-Cysteine methyl ester hydrochloride.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer your base solvent into a conical tube or round-bottom flask. Submerge the sparging needle and bubble Argon or Nitrogen gas vigorously through the liquid for a minimum of 15–20 minutes to displace dissolved oxygen.

  • Additive Integration: While maintaining a gentle blanket of inert gas over the solution, add EDTA to a final concentration of 1 mM to 5 mM to sequester trace metals[5]. Add TCEP-HCl to a final concentration of 2 mM to 5 mM[4].

  • pH Optimization: Adjust the pH of the buffer to between 4.0 and 5.0 using dilute HCl or NaOH. Critical Causality: This pH is low enough to keep the d-Cys-OMe thiol fully protonated (preventing thiolate formation) but within the functional range of TCEP[3].

  • Dissolution: Weigh the required amount of d-Cysteine methyl ester hydrochloride and dissolve it into the prepared buffer. Keep the tube sealed and protected from light when not in active use.

Protocol 2: Self-Validation via DTNB (Ellman's Assay)

To ensure your protocol was successful, validate the free sulfhydryl concentration immediately after preparation and at your desired timepoint.

  • Prepare a 0.1 mM stock of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a slightly basic reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[5].

  • Add a small aliquot (e.g., 10 µL) of your d-Cys-OMe solution to 990 µL of the DTNB working solution.

  • Incubate at room temperature for 15 minutes. The reaction between free thiols and DTNB releases TNB²⁻, producing a yellow color.

  • Measure the absorbance at 412 nm using a spectrophotometer[5]. Calculate the free thiol concentration using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹). The calculated concentration should match your theoretical input concentration of d-Cys-OMe, proving that no oxidation has occurred.

References

  • Thapar, The Kinetics of Catalytic Oxidation of 1-Butanethiol in a Gas Liquid System. Thapar Institute of Engineering & Technology.
  • Grokipedia, Cysteine methyl ester.
  • National Institutes of Health (NIH), Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC.
  • Benchchem, Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation.
  • Portland Press, Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
  • National Institutes of Health (NIH), Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC.

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Optimization

Technical Support Center: Troubleshooting Low Yield in D-Cysteine Methyl Ester Synthesis

Welcome to the technical support center for D-cysteine methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-cysteine methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this critical synthesis. My goal is to move beyond simple procedural lists and provide you with the causal explanations and field-proven insights necessary to diagnose and resolve common experimental issues. The protocols and advice herein are structured to be self-validating, ensuring both scientific integrity and reproducible success.

Core Principles for Success

The synthesis of D-cysteine methyl ester, typically via Fischer esterification, is a robust reaction. However, the unique chemical nature of the cysteine thiol group demands rigorous control over the experimental environment. Success hinges on three core principles, which are non-negotiable for achieving high yields and purity.

cluster_0 Core Synthesis Principles A High Yield & Purity B Inert Atmosphere (N₂ or Ar) B->A Prevents Oxidation C Anhydrous Conditions (Dry Methanol) C->A Drives Equilibrium D Controlled Reagent Addition (e.g., SOCl₂ at 0 °C) D->A Manages Exotherm Cys 2 x D-Cysteine Methyl Ester (R-SH) Cystine D-Cystine Methyl Ester (R-S-S-R) Cys->Cystine Oxidation O2 Oxygen (O₂) O2->Cystine

Caption: Oxidation side reaction pathway leading to yield loss.

Troubleshooting & Prevention Protocol:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.

  • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be performed under a positive pressure of dry nitrogen or argon. [1]Use a Schlenk line or a balloon setup.

  • Solvent Degassing: Before use, degas the anhydrous methanol. This can be done by bubbling nitrogen or argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Handling: Add reagents via syringe through a rubber septum. Never open the reaction flask to the atmosphere.

  • Workup Considerations: While less critical than the reaction itself, minimizing air exposure during workup by working swiftly can prevent last-minute oxidation.

Q3: My reaction seems to stall, with significant starting material remaining after hours of reflux. What's wrong?

This is a classic symptom of an unfavorable equilibrium in the Fischer esterification reaction or an issue with the catalyst. Fischer esterification is a reversible process where an alcohol and a carboxylic acid form an ester and water.

R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O

According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials, preventing complete conversion.

Diagnostic & Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Methanol: Use a freshly opened bottle of anhydrous methanol or methanol dried over 3Å molecular sieves. Even small amounts of water can inhibit the reaction.

    • Starting Material: Use D-cysteine hydrochloride. The anhydrous form is preferable to the monohydrate, but if using the monohydrate, account for the extra water molecule in your reaction stoichiometry.

  • Check the Catalyst:

    • The most common method uses thionyl chloride (SOCl₂) or acetyl chloride, which reacts with methanol to generate anhydrous HCl in situ. [2] SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl

    • Action: Ensure your thionyl chloride is of high quality. Old or improperly stored bottles can degrade. A simple check is to observe for vigorous fuming when the bottle is opened.

    • An alternative and often more convenient method uses trimethylchlorosilane (TMSCl) in methanol, which also generates HCl in situ under very mild conditions. [3]3. Increase Driving Force:

    • Reaction Time: If TLC shows a slow but steady conversion, simply extend the reflux time.

    • Temperature: Ensure the reaction is reaching the proper reflux temperature of methanol (~65 °C).

    • Reagent Stoichiometry: Use a large excess of methanol, as it serves as both the solvent and a reagent, helping to drive the equilibrium forward. A process involving refluxing, concentrating the mixture, and adding fresh methanol can also be employed to drive the reaction to completion. [4]

Q4: I'm concerned about racemization. How can I detect it and is it a major risk with this synthesis method?

Racemization is the loss of stereochemical integrity at the α-carbon, converting the D-enantiomer to a mixture of D and L forms. The α-proton on cysteine is known to be particularly acidic and susceptible to abstraction by a base, which leads to a planar enolate intermediate that can be protonated from either face. [5] For the standard acid-catalyzed Fischer esterification, significant racemization is generally NOT a major concern. The reaction is performed under strongly acidic conditions where potential bases are protonated and inactive.

However, this issue becomes critically important if:

  • You perform any step of your workup under basic conditions.

  • The D-cysteine methyl ester product will be used in subsequent steps that involve bases, such as in peptide synthesis. [6][7] Detection and Minimization:

  • Detection: The most reliable method to quantify the enantiomeric purity is through chiral HPLC analysis, often after derivatizing the amino group with a reagent like Marfey's Reagent (FDAA). [8]A simpler, albeit less quantitative, method is to measure the specific rotation of your final product and compare it to the literature value ([α]²⁰/D −1.8°, c=10 in methanol for the L-enantiomer hydrochloride salt). [2]* Prevention (Best Practices):

    • During workup, if you need to neutralize excess acid, use a weak base like sodium bicarbonate and avoid raising the pH above 7-8.

    • Never expose the final ester product to strong bases for prolonged periods.

    • If using this product for peptide synthesis, employ coupling conditions known to suppress racemization, such as using carbodiimides with HOBt or switching to a sterically hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIEA. [6][7]

Key Experimental Protocols

Protocol 1: High-Yield Synthesis of D-Cysteine Methyl Ester Hydrochloride

This protocol is adapted from established literature procedures and incorporates best practices to mitigate the issues discussed above. [2] Materials:

  • D-cysteine hydrochloride monohydrate

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Round-bottom flask with stir bar

  • Septa, needles, and a nitrogen/argon source

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Establish a positive pressure of nitrogen or argon.

  • Reagent Addition: Suspend D-cysteine hydrochloride monohydrate (e.g., 5.0 g) in anhydrous, degassed methanol (e.g., 100 mL).

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add thionyl chloride (approx. 2.0 molar equivalents) dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. The suspension should become a clear solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the solution to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. The result is typically a white or off-white solid residue.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • Slowly add a less polar solvent in which the product is insoluble (e.g., dichloromethane or diethyl ether) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: TLC Analysis for Reaction Monitoring
  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 or 8:2 ratio, often with a few drops of acetic acid to ensure protonation of the amino group.

  • Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).

  • Visualization:

    • UV Light (254 nm): If your starting material or product has a UV chromophore (not the case here unless derivatized).

    • Ninhydrin Stain: This is the best method. After running the TLC, dry the plate and dip it into a ninhydrin solution, then heat gently with a heat gun. Primary amines (like D-cysteine and its ester) will appear as purple or pink spots.

  • Analysis:

    • D-cysteine (Starting Material): Will have a lower Rf value (it is more polar and will not travel far up the plate).

    • D-cysteine Methyl Ester (Product): Will have a higher Rf value (it is less polar than the carboxylic acid).

    • The reaction is complete when the spot corresponding to D-cysteine is no longer visible.

References

  • Gro-Wiki. (n.d.). Cysteine methyl ester. Grokipedia.
  • Kovacs, J., Cover, R. E., Jham, G., Hsieh, Y., & Kalas, T. (1978). Racemization mechanism of cysteine dipeptide active ester derivatives. The Journal of Organic Chemistry, 43(13), 2534–2538. Retrieved from [Link]

  • Organic Syntheses. (1980). PEPTIDE SYNTHESES WITH 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE. Organic Syntheses, 59, 159. Retrieved from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. Retrieved from [Link]

  • LSU Scholarly Repository. (2018). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for the Synthesis of Microbisporicin. Retrieved from [Link]

  • Vederas, J. C., & Vrijbloed, J. W. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(8), 1209–1212. Retrieved from [Link]

  • Google Patents. (2017). Method for preparation of N-acetyl cysteine amide.
  • Holwerda, R. A., & Stevens, G. D. (1984). Oxidation of cysteine, cysteine methyl ester, and penicillamine by copper(II)-2,9-dimethyl-1,10-phenanthroline complexes. Inorganic Chemistry, 23(24), 4085–4090. Retrieved from [Link]

  • Holwerda, R. A., & Stevens, G. D. (1984). Oxidation of Cysteine, Cysteine Methyl Ester, and Penicillamine by Copper(II)-2,9-Dimethy 1-1,10-phenanthroline Complexes. Inorganic Chemistry, 23(24), 4085-4090. Retrieved from [Link]

  • Fields, C. G., et al. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 60(5), 298-306. Retrieved from [Link]

  • Paulsen, C. E., & Carroll, K. S. (2017). Chemical methods for mapping cysteine oxidation. Chemical Society Reviews, 46(18), 5582-5597. Retrieved from [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. Retrieved from [Link]

  • Kovacs, J., et al. (1970). Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents. Journal of the Chemical Society D: Chemical Communications, (16), 1066. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Retrieved from [Link]

  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of amino acid methyl esters.

Sources

Troubleshooting

Technical Support Center: Purification of Crude D-Cysteine Methyl Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation and purification of D-cysteine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation and purification of D-cysteine methyl ester. Because it contains a highly reactive sulfhydryl (-SH) group, an alpha-amino group, and an ester linkage, the molecule is exquisitely sensitive to oxidation, hydrolysis, and racemization.

This guide provides field-validated protocols and troubleshooting FAQs to ensure high-yield, high-purity recovery of this critical chiral building block.

Purification Decision Matrix & Workflow

G Crude Crude D-Cysteine Methyl Ester Goal Target Form? Crude->Goal HCl Hydrochloride Salt (Stable Storage) Goal->HCl FreeBase Free Base (Immediate Use) Goal->FreeBase Oxidation Disulfide Impurity? HCl->Oxidation Neutralize Mild Neutralization (NaHCO3, pH ~7.5) FreeBase->Neutralize Recryst Recrystallization (MeOH / Et2O) PureHCl Pure D-Cys-OMe·HCl (>98% Purity) Recryst->PureHCl Extract Extraction (EtOAc / Brine) Neutralize->Extract Oxidation->Recryst No Reduce TCEP Reduction Oxidation->Reduce Yes Reduce->Recryst

Workflow for D-Cysteine Methyl Ester Purification.

Core Experimental Protocols

Protocol A: Antisolvent Recrystallization of D-Cysteine Methyl Ester Hydrochloride

Causality Focus: D-cysteine methyl ester is almost exclusively handled as its hydrochloride salt. The protonation of the amine sterically and electronically shields the adjacent thiol from oxidative dimerization. Recrystallization exploits the differential solubility of the salt in protic solvents versus non-polar antisolvents, allowing for1[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude D-cysteine methyl ester hydrochloride in a minimum volume (approx. 15-20 mL) of anhydrous methanol at 40 °C. Note: Do not exceed 40 °C to prevent thermally induced ester hydrolysis or racemization.

  • Filtration: Perform a hot gravity filtration to remove any insoluble polymeric impurities or inorganic salts.

  • Antisolvent Addition: Transfer the filtrate to a round-bottom flask under an inert argon atmosphere. Slowly add anhydrous diethyl ether (or dichloromethane) dropwise while stirring vigorously 1 (approx. 60-80 mL)[1].

  • Crystallization: Cool the mixture slowly to room temperature, then transfer to a -20 °C freezer for 12 hours to maximize crystal yield.

  • Isolation: Filter the white crystalline solid rapidly under a stream of nitrogen (Schlenk filtration is ideal) to prevent moisture absorption, as 2[2].

  • Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether. Dry under high vacuum (<0.1 mbar) for 4 hours.

Protocol B: Free-Basing for Immediate Peptide Coupling

Causality Focus: If the free base is required for immediate coupling, it must be generated in situ or extracted rapidly. The free thiol (pKa ~7.3) is highly nucleophilic and 3 (D-cystine derivative) when the amine is unprotonated[3].

Step-by-Step Methodology:

  • Neutralization: Suspend the purified hydrochloride salt in degassed ethyl acetate at 0 °C. Add 1.1 equivalents of a mild base such as4[4]. Avoid NaOH or KOH, which will hydrolyze the methyl ester and cause racemization.

  • Extraction: If using aqueous NaHCO3, separate the organic layer immediately. Wash the organic layer with cold brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent under reduced pressure at <25 °C. Critical: Use the resulting free base within 1 hour, or proceed directly to the coupling reaction to prevent degradation.

Troubleshooting Guide & FAQs

Q1: My purified product has a significant amount of the disulfide dimer (D-cystine methyl ester). How do I remove or prevent this? Analysis: Disulfide formation is the most common mode of degradation. The thiol group oxidizes rapidly in the presence of dissolved oxygen, 1[1]. Solution:

  • Prevention: Always sparge your crystallization solvents with argon or nitrogen for 15 minutes prior to use. Store the final product under inert gas at -20 °C.

  • Rescue: If the crude contains >5% disulfide, treat the methanolic solution with a phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to adding the antisolvent. TCEP is preferred over Dithiothreitol (DTT) because it functions efficiently at lower pH and does not form mixed disulfides.

Q2: I am observing a lower-than-expected optical rotation (loss of enantiomeric excess). What causes this racemization? Analysis: The alpha-proton of D-cysteine methyl ester is relatively acidic due to the electron-withdrawing effects of the ester and the protonated amine. Exposure to strong bases or prolonged heating facilitates enolization, leading to racemization. Solution: Strictly avoid temperatures above 40 °C during dissolution. When neutralizing the salt for coupling, use the weakest possible base (e.g., N-methylmorpholine) and maintain the temperature at 0 °C[4].

Q3: My yield after recrystallization is extremely low (<40%). Where is my product? Analysis: D-cysteine methyl ester hydrochloride is highly soluble in methanol. If too much methanol is used during the initial dissolution, the antisolvent (ether or DCM) will not sufficiently lower the dielectric constant of the mixture to induce precipitation. Solution: Evaporate the current solvent mixture under reduced pressure to a thick syrup. Re-dissolve in the absolute minimum amount of methanol (start with 1 mL per gram of crude) before adding the antisolvent.

Quantitative Data & Physicochemical Parameters

To assist in your experimental design, refer to the following physicochemical parameters and solvent selection matrix.

Parameter / PropertyValue / RecommendationMechanistic Rationale
Thiol pKa ~7.3 (in zwitterionic/free base form)Deprotonation to the thiolate (-S⁻) accelerates nucleophilic attack and oxidative disulfide formation[1].
Ammonium pKa ~6.6 to 8.3 (state-dependent)Requires precise pH control during extraction to ensure the amine is free without over-deprotonating the thiol[1].
Optimal Recrystallization Methanol / Diethyl Ether (1:4 v/v)Methanol dissolves the polar salt; ether acts as a non-polar antisolvent to crash out the pure product[1][2].
Storage Conditions -20 °C, Argon atmosphere, darkMinimizes thermal ester hydrolysis and photo-catalyzed radical oxidation of the thiol.

References

  • Source: grokipedia.
  • Source: acs.
  • Source: mdpi.
  • Source: orgsyn.

Sources

Optimization

dealing with side reactions of d-Cysteine methyl ester

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for D-cysteine methyl ester. As a Senior Application Scientist, I've designed this guide to provide not just...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for D-cysteine methyl ester. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles governing the use of this versatile yet reactive building block. D-cysteine methyl ester is prized for its unique trifunctionality—a nucleophilic thiol, a primary amine, and a carboxylate masked as a methyl ester. However, this very reactivity is the source of common experimental challenges. This guide is structured to help you anticipate, troubleshoot, and control these side reactions, ensuring the integrity and success of your synthesis.

General Handling and Storage

Before delving into specific side reactions, it's crucial to establish proper handling procedures. D-cysteine methyl ester, typically supplied as a hydrochloride salt, is a white to off-white crystalline solid that is hygroscopic and susceptible to degradation if not stored correctly.[1][2]

Question: What are the best practices for storing and handling D-cysteine methyl ester hydrochloride?

Answer: Proper storage is the first line of defense against degradation. The key is to minimize exposure to moisture, oxygen, and heat.

  • Storage Conditions: Store the compound in a tightly sealed container in a desiccator, preferably at low temperatures (e.g., -20°C for long-term storage or 4°C for short-term use).[3][4] The hydrochloride salt is more stable and easier to handle than the free base.[2]

  • Inert Atmosphere: When weighing or handling the compound, especially the free base form, do so under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiol group.[5]

  • Solvent Preparation: If your reaction is sensitive to oxidation, use solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

Part 1: Troubleshooting Oxidation & Disulfide Formation

The most common side reaction involving D-cysteine methyl ester is the oxidation of its highly reactive thiol (-SH) group.[1] This process can significantly reduce the yield of your desired product and complicate purification.

FAQ: Oxidation

Question: My reaction mixture shows a significant dimeric byproduct, especially after workup. What is it and why did it form?

Answer: The byproduct you are observing is almost certainly D-cystine dimethyl ester , the disulfide-linked dimer of your starting material. The thiol group of cysteine is highly susceptible to oxidation, a reaction that can be catalyzed by trace metals or simply exposure to atmospheric oxygen.[6] Two molecules of D-cysteine methyl ester each lose a hydrogen atom from their thiol group and form a disulfide bond (-S-S-).

Oxidation cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 D-Cysteine Methyl Ester (Molecule 1) process Oxidation (e.g., Air, O₂, Trace Metals) reactant1->process reactant2 D-Cysteine Methyl Ester (Molecule 2) reactant2->process product D-Cystine Dimethyl Ester (Dimer) process->product - 2H⁺, - 2e⁻

Question: How can I prevent the oxidation of the thiol group during my reaction and workup?

Answer: Preventing oxidation requires a proactive, multi-faceted approach to exclude oxygen from your reaction environment.

  • Maintain an Inert Atmosphere: Always run your reactions under a blanket of an inert gas like nitrogen or argon. This is the most critical step.

  • Use De-gassed Solvents: Solvents can be a major source of dissolved oxygen. De-gas your solvents before use by sparging with nitrogen or argon for 15-30 minutes.

  • Add Scavengers (with caution): In some cases, a mild reducing agent can be used to quench dissolved oxygen, but this must be compatible with your desired reaction.

  • Control pH: The rate of thiol oxidation is pH-dependent, often increasing under basic conditions.[6] If your reaction allows, maintaining a neutral or slightly acidic pH can slow down oxidation.

  • Chelate Metal Catalysts: If you suspect trace metal catalysis, adding a chelating agent like EDTA can sometimes inhibit the oxidation process, though this is less common in standard organic synthesis.[6]

Question: I need the thiol group for a later step. What is the most effective way to protect it?

Answer: The most robust and common strategy is to use a thiol-protecting group.[7] The choice of protecting group is critical and depends on the overall synthetic plan, as you need to be able to remove it without affecting other parts of your molecule (orthogonality).[8] The trityl (Trt) group is a popular choice for its stability under many reaction conditions and its relatively easy removal with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (TIS).[7][9]

Protecting Group Abbreviation Stability Cleavage Conditions Key Advantages
Trityl TrtStable to base, mild acid.Moderate acid (e.g., 95% TFA, TIS).[7]Widely used, provides steric bulk.
Acetamidomethyl AcmStable to TFA, mild base.Mercury(II) or Silver(I) salts, Iodine.[9]Orthogonal to Trt and tBu groups.
tert-Butyl tBuStable to TFA, mild base.Mercury(II) acetate followed by H₂S.[7]Very stable, useful in complex syntheses.
4-Methoxytrityl MmtHighly acid-labile.Dilute acid (e.g., 1% TFA in DCM).[7]Allows for selective deprotection on-resin.

Part 2: Troubleshooting Racemization

For researchers in drug development, maintaining the stereochemical integrity of D-cysteine methyl ester is paramount. The presence of the L-enantiomer can drastically alter a compound's biological activity.[10]

FAQ: Racemization

Question: My final product analysis shows the presence of the L-cysteine diastereomer. What causes this racemization?

Answer: Racemization (or epimerization in a chiral molecule) at the α-carbon of cysteine is a well-documented side reaction, particularly prevalent during peptide synthesis.[11][12] The underlying cause is the acidity of the α-proton. When the carboxyl group is activated for coupling (e.g., as an active ester), the α-proton becomes highly susceptible to abstraction by a base.[12] This abstraction forms a planar enolate intermediate, which temporarily loses its stereochemical information. When this intermediate is re-protonated, it can occur from either face, leading to a mixture of D and L isomers.[12]

Racemization cluster_start Chiral Starting Material cluster_process Process cluster_intermediate Key Intermediate cluster_product Products start Activated D-Cysteine Derivative (Tetrahedral sp³ Carbon) proton_loss - H⁺ start->proton_loss base Base (e.g., DIEA) base->proton_loss intermediate Planar Enolate Intermediate (Achiral sp² Carbon) proton_loss->intermediate proton_gain + H⁺ proton_gain->base product_d D-Isomer proton_gain->product_d product_l L-Isomer (Racemized) proton_gain->product_l intermediate->proton_gain intermediate->proton_gain

Question: How can I minimize racemization during coupling reactions?

Answer: Suppressing racemization hinges on carefully controlling the reaction conditions to disfavor the formation of the planar enolate intermediate.

  • Choice of Base: This is a critical factor. Highly hindered, weaker bases are preferred. Avoid strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[10][11] 2,4,6-trimethylpyridine (collidine) is an excellent choice that has been shown to significantly suppress racemization.[11][13]

  • Coupling Reagents: Carbodiimide-based activators like DIC, when used with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), create a less basic environment compared to uronium-based reagents (HBTU, HATU), reducing the risk of proton abstraction.[12]

  • Avoid Pre-activation: Prolonged pre-activation of the cysteine derivative in the presence of a base dramatically increases the risk of racemization.[11][12] It is best to add the coupling reagents and allow activation to occur in the presence of the amine nucleophile.

  • Temperature Control: Perform couplings at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0°C. Elevated temperatures accelerate the rate of enolization.[10]

  • Solvent Choice: Less polar solvents, such as a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF), can sometimes reduce racemization levels compared to neat DMF.[11]

Question: Is there a reliable method to quantify the level of racemization in my sample?

Answer: Yes, a well-established method involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) followed by reverse-phase HPLC analysis.[10] The protocol creates diastereomers that can be readily separated and quantified.

Protocol: Quantifying Racemization with Marfey's Reagent
  • Peptide/Amino Acid Hydrolysis:

    • Accurately weigh 0.1-0.5 mg of your purified product into a hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, carefully open the tube and evaporate the HCl to complete dryness under vacuum.

  • Derivatization:

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour, mixing occasionally.

    • Cool the reaction to room temperature and quench by adding 20 µL of 2 N HCl.

  • HPLC Analysis:

    • Dilute the sample with your mobile phase and inject it onto a C18 reverse-phase HPLC column.

    • Use a standard gradient (e.g., water/acetonitrile with 0.1% TFA).

    • The D- and L-cysteine derivatives will elute as distinct, separable peaks.

    • Quantify the percentage of the D-isomer by integrating the peak areas.[10]

Part 3: Troubleshooting Thiazoline Formation

A less common but still problematic side reaction is the intramolecular cyclization of D-cysteine methyl ester to form a 2-substituted thiazoline derivative. This is most often encountered when the N-terminus is unprotected and reacts with an electrophile.[14][15]

FAQ: Cyclization

Question: I'm seeing an unexpected heterocyclic byproduct in my mass spec. Could it be a thiazoline?

Answer: It is quite possible. Thiazoline formation occurs when the nitrogen of the amino group and the sulfur of the thiol group both attack an electrophilic carbon. A common pathway involves the reaction of N-unprotected cysteine ester with an aldehyde or ketone to form a thiazolidine intermediate, which then dehydrates to the more stable thiazoline.[16][17]

Question: Under what conditions is thiazoline formation most likely to occur?

Answer: This side reaction is favored under specific conditions:

  • Presence of Aldehydes or Nitriles: Reaction with aldehydes is a classic route to thiazolidines, which can then oxidize or eliminate to form thiazolines.[15] Some activated nitriles can also react with the N-terminal cysteine to directly form a thiazoline ring.[16]

  • Dehydrating Conditions: The use of strong dehydrating agents in the presence of an N-acyl cysteine can promote direct cyclodehydration of the amide to form a thiazoline.[14]

  • N-Terminal Position: The reaction is most common when the cysteine residue is at the N-terminus of a peptide, leaving the primary amine free to participate in the cyclization.

Question: How can I avoid this unwanted cyclization?

Answer: The most effective strategy is to protect the α-amino group. If D-cysteine methyl ester is being used as a building block where the amine needs to react (e.g., in peptide synthesis), this side reaction is not a concern as the amine will be acylated. However, if the free N-terminus is required in the final product and it will be exposed to aldehydes or strong dehydrating conditions, you must carefully plan your synthetic route. If possible, perform such steps before deprotecting the N-terminus.

Troubleshooting cluster_start Start: Experimental Issue cluster_symptoms Symptom Analysis cluster_causes Probable Cause cluster_solutions Corrective Actions start Undesired Side Product Detected symptom1 Dimeric Product? (Mass = 2x SM - 2) start->symptom1 Check Mass Spec symptom2 Diastereomer Detected? (e.g., by Chiral HPLC) start->symptom2 Check Purity/Stereochemistry symptom3 Unexpected Heterocycle? (Mass = SM - H₂O) start->symptom3 Check Mass Spec/ Reaction Conditions cause1 Oxidation symptom1->cause1 Yes cause2 Racemization symptom2->cause2 Yes cause3 Thiazoline Formation symptom3->cause3 Yes solution1 Use Inert Atmosphere Use De-gassed Solvents Protect Thiol (e.g., Trt) cause1->solution1 solution2 Use Hindered Base (Collidine) Use DIC/Oxyma Coupling Avoid Pre-activation Lower Temperature cause2->solution2 solution3 Protect α-Amino Group (Boc/Fmoc) Avoid Aldehydes/Dehydrating Agents with Free N-Terminus cause3->solution3

References

  • Grokipedia. (n.d.). Cysteine methyl ester. Retrieved from [Link]

  • Padmavathi, V., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Schmidt, A., & Kunert, K. J. (1986). Oxidation of cysteine to cystine by membrane fractions of Chlorella fusca. Journal of Plant Physiology. Retrieved from [Link]

  • Kovacs, J., et al. (1967). The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor, E. J., et al. (2023). Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis. RSC Chemical Biology. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

  • May, W. J., et al. (2018). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Physiology. Retrieved from [Link]

  • Google Patents. (1994). US5292926A - Cysteine derivatives.
  • ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]

  • D’Souza, S., & Müller, R. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • Arkivoc. (2013). A facile, inexpensive scalable route to α-methyl cysteine. Retrieved from [Link]

  • Wiley Online Library. (2018). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. Angewandte Chemie. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Pascal and Francis Bibliographic Databases. (1984). Oxidation of cysteine, cysteine methyl ester, and penicillamine by copper(II)-2,9-dimethyl-1,10-phenanthroline complexes. Retrieved from [Link]

  • LSU Scholarly Repository. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. Retrieved from [Link]

  • ResearchGate. (2019). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2015). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry. Retrieved from [Link]

  • Reddit. (2024). Cysteine ester synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved from [Link]

  • ACS Publications. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Retrieved from [Link]

  • Europe PMC. (n.d.). The extraction and purification of a cysteine transfer ribonucleic acid from baker's yeast. Retrieved from [Link]

  • Johns Hopkins University. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing D-Cysteine Methyl Ester Coupling

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral scaffolds, cyclic peptides, and specialized probes (such as luciferins and siderophores), the use of D-Cysteine methyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral scaffolds, cyclic peptides, and specialized probes (such as luciferins and siderophores), the use of D-Cysteine methyl ester (H-D-Cys-OMe) has become a critical, yet challenging, building block.

This guide is engineered for Senior Application Scientists and researchers. It bypasses basic textbook theory to directly address the mechanistic causality behind reaction failures—specifically epimerization, S-acylation, and incomplete cyclization—and provides self-validating protocols to optimize your coupling workflows.

I. Workflow & Decision Matrix

The following logic tree outlines the optimal pathways for D-Cys-OMe coupling based on the protection status of the thiol group and the desired structural outcome.

Caption: Decision matrix for D-Cys-OMe coupling, highlighting pathways to avoid epimerization and S-acylation.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing significant epimerization (>5%) when coupling to or from Cysteine derivatives? A1: Cysteine is uniquely prone to racemization (epimerization) during activation. The electron-withdrawing nature of the protected thiol (e.g., S-Trityl) significantly increases the acidity of the α -proton. When using traditional onium salt coupling reagents (like HBTU, HATU, or PyBOP), a tertiary base such as DIEA or NMM is mandatory[1]. This basic environment catalyzes the abstraction of the α -proton from the activated intermediate, leading to rapid oxazolone formation or enolization, which destroys the chiral integrity of the molecule[1]. Solution: Transition to a base-free carbodiimide coupling system. N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester without requiring a tertiary base[2][3]. This maintains a neutral pH during activation, suppressing enolization and keeping epimerization strictly below 1.5%[3].

Q2: I am trying to synthesize a luciferin/piscibactin analog, but my D-Cys-OMe condensation is yielding a complex mixture instead of the expected thiazoline ring. What is the mechanistic cause? A2: The synthesis of π -extended luciferins or siderophores relies on the formation of a 4-carboxy-thiazoline ring[4][5]. If you are using unprotected D-Cysteine methyl ester in a direct condensation with an aldehyde or nitrile, competing side reactions such as thioesterification (S-acylation) or oxidative disulfide dimerization will occur if the environment is not strictly controlled. Solution: Employ one of two validated, self-correcting pathways:

  • Direct Condensation: React the unsaturated nitrile with unprotected D-cysteine in thoroughly degassed ethanol with NaHCO 3​ at 85 °C[4]. Degassing is an absolute requirement to prevent disulfide formation.

  • Stepwise Cyclization (Recommended for complex scaffolds): Couple S-Trityl-D-cysteine methyl ester to the carboxylic acid using DIC/Oxyma to form the amide first. Subsequently, induce intramolecular cyclization using Hendrickson's reagent to form the thiazoline ring, followed by enzymatic saponification (e.g., porcine liver esterase) to yield the free acid without hydrolyzing the delicate ring[4].

Q3: My LC-MS shows a mass corresponding to the addition of Oxyma to my D-Cys-OMe. Is Oxyma reacting with my nucleophile? A3: Yes. While OxymaPure is an excellent additive that suppresses racemization by rapidly converting the unstable O-acylurea into a reactive Oxyma ester[2], an excessive stoichiometric ratio of DIC/Oxyma can lead to the over-accumulation of this highly reactive intermediate. If the incoming D-Cys-OMe amine is sterically hindered (e.g., by a bulky S-Trt group) and coupling is slow, the Oxyma ester can undergo unwanted side reactions, including esterification with free hydroxyls or premature termination[6]. Solution: Reduce the equivalents of your coupling reagents. A strict 1:1:1 ratio of Acid:DIC:Oxyma is the optimal starting point for solution-phase synthesis to prevent esterification side-products[6].

III. Quantitative Data: Impact of Coupling Conditions on Cysteine

The choice of coupling reagent and base directly dictates the survival of Cysteine's chiral center. The data below synthesizes expected outcomes based on established peptide chemistry benchmarks for Cysteine coupling at elevated temperatures.

Coupling SystemBase AddedActivation IntermediateMechanism of EpimerizationTypical Epimerization (%)Yield (%)
HBTU / HOAt DIEA (2.0 eq)OBt / OAt EsterBase-catalyzed oxazolone formation5.0% - 15.0%>90%
HATU DIEA (2.0 eq)OAt EsterBase-catalyzed oxazolone formation4.5% - 10.0%>95%
DIC / HOBt NoneOBt EsterSlow activation allows minor enolization2.0% - 4.0%80 - 85%
DIC / OxymaPure None Oxyma Ester Rapid aminolysis outcompetes enolization < 1.5% >95%

Note: Data reflects typical solution-phase and SPPS outcomes for Cysteine derivatives. Base-free DIC/Oxyma is the authoritative standard for preserving chiral integrity[1][2][3].

IV. Validated Step-by-Step Methodologies
Protocol A: Base-Free Amide Coupling of S-Trityl-D-Cysteine Methyl Ester

Causality Focus: Pre-activation of the carboxylic acid with DIC/Oxyma prevents the D-Cys-OMe amine from interacting with unreacted DIC (which forms guanidino byproducts). Omitting the tertiary base entirely prevents base-catalyzed epimerization of the activated acid[1][3].

  • Pre-activation: In a dry reaction vessel, dissolve the target carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Ester Formation: Add DIC (1.0 eq) dropwise to the solution. Allow the mixture to pre-activate for 2–5 minutes at room temperature. Self-Validation: The solution may slightly change color as the reactive Oxyma ester forms[6].

  • Coupling: Add S-Trityl-D-Cysteine Methyl Ester (1.0 eq) to the pre-activated mixture.

  • Propagation: Agitate the reaction at room temperature for 1–2 hours. Monitor reaction completion via HPLC-MS to ensure the Oxyma-adduct does not accumulate[6].

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with saturated NaHCO 3​ , 1M HCl, and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Stepwise Thiazoline Ring Formation (Luciferin/Piscibactin Scaffolds)

Causality Focus: Using S-Trityl protection prevents premature S-acylation during the initial amide bond formation[4][5]. Hendrickson's reagent acts as a powerful dehydrating agent to drive the intramolecular cyclization of the amide oxygen and the deprotected thiol into the thiazoline ring[4].

  • Starting Material: Utilize the purified amide generated from Protocol A.

  • Cyclization: Dissolve the amide in anhydrous CH 2​ Cl 2​ . Add Hendrickson's reagent (triphenylphosphine oxide and trifluoromethanesulfonic anhydride) at 0 °C. This facilitates the simultaneous deprotection of the Trityl group and the intramolecular cyclization of the thiol into the amide carbonyl[4].

  • Saponification: To convert the D-Cys methyl ester to a free carboxylic acid without hydrolyzing the newly formed thiazoline ring, dissolve the intermediate in a compatible buffer and treat with porcine liver esterase at 37 °C until complete conversion is observed via LC-MS[4].

V. References
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures Source: Google Patents URL:

  • Expedient Synthesis and Characterization of π-Extended Luciferins Source: ACS Publications URL:[Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure Source: ACS Publications URL:[Link]

  • Structural Requirements for Ga3+ Coordination in Synthetic Analogues of the Siderophore Piscibactin Deduced by Chemical Synthesis Source: Universidade da Coruña (UDC) URL:[Link]

Sources

Optimization

Technical Support Center: D-Cysteine Methyl Ester Stability and Handling

Welcome to the technical support guide for D-Cysteine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for D-Cysteine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. D-Cysteine methyl ester is a valuable building block in peptide synthesis and a useful tool in various biochemical studies, but its stability is highly dependent on experimental conditions.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of D-Cysteine methyl ester.

Q1: What is D-Cysteine methyl ester, and why is its stability a primary concern?

A1: D-Cysteine methyl ester is a derivative of the amino acid D-cysteine where the carboxylic acid group has been converted to a methyl ester.[2] The primary reason for its utility and, simultaneously, its instability is the presence of a free thiol (or sulfhydryl, -SH) group on its side chain.[1][2] This thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of an unwanted disulfide-linked dimer, D-cystine dimethyl ester.[1][3] This degradation compromises the purity of the reagent, affects reaction stoichiometry, and can lead to inconsistent and unreliable experimental outcomes.

Q2: What are the primary chemical degradation pathways for D-Cysteine methyl ester in solution?

A2: There are two main degradation pathways you must be aware of when working with D-Cysteine methyl ester in buffer solutions:

  • Oxidation: This is the most common and rapid degradation pathway. The thiol group (-SH) is easily oxidized to form a disulfide bond (-S-S-), linking two molecules together. This process is accelerated by the presence of dissolved oxygen, trace metal ions (which can act as catalysts), and alkaline pH conditions.[4]

  • Hydrolysis: The methyl ester linkage can be cleaved through hydrolysis to yield D-cysteine and methanol. This reaction can be catalyzed by acidic or basic conditions and is also facilitated by the presence of esterase enzymes in biological preparations.[1][5]

Understanding and controlling these two pathways is critical for maintaining the integrity of your D-Cysteine methyl ester solutions.

Q3: How does the pH of my buffer affect the stability of D-Cysteine methyl ester?

A3: The pH of your buffer is arguably the most critical factor influencing the stability of D-Cysteine methyl ester, primarily due to its effect on the thiol group. The thiol group (-SH) has a pKa of approximately 8.5.[6]

  • In Acidic to Neutral Buffers (pH < 7.5): The thiol group remains largely protonated (-SH). This form is significantly less reactive and less prone to oxidation.[6][7] Therefore, for short-term experiments, using a slightly acidic buffer is highly recommended to enhance stability.

  • In Alkaline Buffers (pH > 8): The thiol group becomes deprotonated to form the thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is far more susceptible to rapid oxidation.[4][6] While some chemical reactions require the nucleophilic thiolate, it comes at the cost of drastically reduced stability. If you must work at alkaline pH, solutions should be prepared immediately before use and under an inert atmosphere.

Q4: What are the best practices for storing the solid compound and preparing stock solutions?

A4:

  • Solid Storage: D-Cysteine methyl ester hydrochloride is a solid that can be hygroscopic.[8] It should be stored in its original, tightly sealed container in a cool (<15°C), dark, and dry place.[8] Storing under an inert gas like argon or nitrogen is also recommended to minimize long-term oxidation.[8]

  • Stock Solution Preparation: High-concentration stock solutions are best prepared in a degassed, acidic solvent. For example, dissolving the compound in degassed water followed by acidification with a small amount of TFA or HCl can improve storage life. For biological experiments, preparing a concentrated stock in an organic solvent like DMSO (if compatible with your system) and diluting it into your aqueous buffer immediately before the experiment can minimize the time the compound spends in potentially destabilizing aqueous conditions.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving D-Cysteine methyl ester.

Problem: My D-Cysteine methyl ester solution has become cloudy or a white precipitate has formed.

  • Likely Cause: This is a classic sign of oxidation. The product of oxidation, D-cystine dimethyl ester, is significantly less soluble in many aqueous buffers than the parent monomer and will precipitate out of solution.

  • Causality: This often occurs if the buffer was not properly degassed, if the pH is neutral to alkaline, or if the solution was left at room temperature exposed to air for an extended period. Trace metal contamination in the buffer can also catalyze this process.

  • Solution:

    • Discard the cloudy solution. The concentration of the active monomer is no longer reliable.

    • Prepare fresh solutions using a properly degassed, slightly acidic buffer (e.g., pH 6.0-6.5).

    • Use buffers prepared with high-purity water to minimize metal ion contamination. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1-0.5 mM) if metal contamination is suspected, but verify its compatibility with your downstream application.

    • Prepare the solution immediately before use.

Problem: My experimental results are inconsistent and not reproducible.

  • Likely Cause: Inconsistent results are often due to variable rates of degradation of D-Cysteine methyl ester between experiments.

  • Causality: If the age of the solution, the preparation method, or the incubation time varies, the actual concentration of the active thiol compound will also vary. A solution prepared and used immediately will have a higher effective concentration than one that has been sitting on the bench for 30 minutes.

  • Solution:

    • Standardize Your Protocol: Prepare the D-Cysteine methyl ester solution at the exact same point in your experimental workflow every single time.

    • Use Fresh Solutions: Always prepare the solution fresh for each experiment. Do not use leftover solution from a previous day.

    • Control for Temperature: Perform your experiments at a consistent, controlled temperature, as temperature affects the rate of degradation.[9][10]

    • Inert Atmosphere: For highly sensitive or lengthy experiments, especially at neutral or alkaline pH, work under an inert atmosphere (e.g., in a glove box or by purging buffers and vials with nitrogen or argon) to minimize oxidation.

Section 3: Protocols and Best Practices

Protocol 1: Preparation of a Stabilized Aqueous Solution for Immediate Use

This protocol is designed to maximize the stability of D-Cysteine methyl ester in an aqueous buffer for short-term experimental use.

  • Buffer Preparation: Prepare your desired buffer (e.g., Phosphate, HEPES, MES). Adjust the pH to be slightly acidic (e.g., pH 6.5).

  • Degassing: Degas the buffer for at least 15-20 minutes by sparging with an inert gas (argon or nitrogen) or by using a vacuum system. This step is critical to remove dissolved oxygen.

  • Weighing: Immediately before you need it, weigh out the required amount of D-Cysteine methyl ester hydrochloride in a clean vial.

  • Dissolution: Add the cold, degassed buffer to the solid D-Cysteine methyl ester hydrochloride and vortex gently to dissolve.

  • Use Immediately: Use this solution without delay. Do not store it for later use.

Protocol 2: A General Method for Assessing Stability in a New Buffer System

This protocol uses reverse-phase HPLC to quantify the degradation of D-Cysteine methyl ester over time.

  • System Preparation: Set up an HPLC system with a C18 column and a UV detector (e.g., at 214 nm). The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Standard Preparation (T=0): Prepare a solution of D-Cysteine methyl ester in your test buffer according to Protocol 1. Immediately inject a sample onto the HPLC to obtain the initial peak area for the parent compound.

  • Incubation: Aliquot the remaining solution into sealed vials and incubate under your intended experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), remove an aliquot and inject it onto the HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the D-Cysteine methyl ester peak over time.

    • Look for the appearance of new peaks. The primary degradation product, D-cystine dimethyl ester, will be more hydrophobic and thus have a longer retention time on a C18 column.

    • Plot the percentage of remaining D-Cysteine methyl ester versus time to determine its stability half-life in your specific buffer system.

Section 4: Data Summary & Visualization

Table 1: Qualitative Stability of D-Cysteine Methyl Ester in Common Buffers

This table provides a general guide to the expected stability based on chemical principles. Actual stability is sequence- and condition-dependent and should be verified experimentally using a method like Protocol 2.

Buffer SystempH RangeExpected StabilityRationale & Key Considerations
Phosphate Buffer 6.0 - 7.0Good Slightly acidic pH minimizes thiolate formation. Ensure use of high-purity salts to avoid metal ion catalysis of oxidation.
Acetate Buffer 4.0 - 5.5Excellent Acidic pH provides high stability by keeping the thiol protonated.[7] However, this pH may not be suitable for many biological applications.
HEPES Buffer 7.0 - 8.0Moderate to Poor At physiological pH (~7.4), a small but significant fraction of the thiol exists as the reactive thiolate. Stability decreases rapidly as pH approaches 8.0.
Tris Buffer 7.5 - 8.5Poor Alkaline pH promotes rapid oxidation.[4] The primary amine in Tris can also potentially react with certain reagents, though this is less of a concern for the ester itself.[11] Use only if required by the experiment and prepare solutions immediately before use under inert gas.
Carbonate Buffer > 9.0Very Poor Strongly alkaline conditions will lead to extremely rapid oxidation. Not recommended unless the experimental goal is to promote disulfide formation.

Visualization of Degradation Pathways

The following diagram illustrates the two primary routes of D-Cysteine methyl ester degradation in aqueous buffer systems.

G D_Cys_OMe D-Cysteine Methyl Ester (-SH) D_Cystine_diOMe D-Cystine Dimethyl Ester (-S-S-) D_Cys_OMe->D_Cystine_diOMe Oxidation (+ O₂, Metal Ions) Accelerated at pH > 8 D_Cys D-Cysteine (-COOH) D_Cys_OMe->D_Cys Hydrolysis (+ H₂O, Esterases) Acid/Base Catalyzed

Caption: Primary degradation pathways of D-Cysteine methyl ester in solution.

References
  • Cysteine methyl ester - Grokipedia. [Link]

  • Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry - Chemical Communications (RSC Publishing). [Link]

  • methyl ester oxidation: Topics by Science.gov. [Link]

  • Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes - PubMed. [Link]

  • Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Request PDF - ResearchGate. [Link]

  • [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed. [Link]

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Daw - The Mouseion at the JAXlibrary. [Link]

  • The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides - Journal of Biological Chemistry. [Link]

  • In situ thioester formation for protein ligation using α-methylcysteine - RSC Publishing. [Link]

  • Stability of Cysteine Solutions - UNI ScholarWorks. [Link]

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC. [Link]

  • d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - PMC. [Link]

  • Best practices for cysteine analysis - PMC - NIH. [Link]

  • Best practices for cysteine analysis - ScienceDirect. [Link]

  • The degradation pathway of cysteine (a), S‐alk(en)ylcysteine sulfoxide... - ResearchGate. [Link]

  • CFTR: Temperature-dependent cysteine reactivity suggests different stable conformers of the conduction pathway - PMC. [Link]

  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - ScienceDirect. [Link]

  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - Raines Lab. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - Springer. [Link]

  • Cysteine Thioesters as Myelin Proteolipid Protein Analogues to Examine the Role of Butyrylcholinesterase in Myelin Decompaction - PMC. [Link]

  • The Effect of Buffers on Protein Conformational Stability - American Pharmaceutical Review. [Link]

  • Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - MDPI. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. [Link]

  • Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC. [Link]

  • pH effect on cysteine and cystine behaviour at hanging mercury drop electrode | Request PDF - ResearchGate. [Link]

  • The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - PMC. [Link]

  • In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? | ResearchGate. [Link]

  • Refolding buffer contain cystine and cysteine protocol? - ResearchGate. [Link]

  • Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone | Organic Letters - ACS Publications. [Link]

  • Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links - New Journal of Chemistry (RSC Publishing). [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC. [Link]

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Troubleshooting

Technical Support Center: Purification of D-Cysteine Methyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for D-Cysteine Methyl Ester. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for D-Cysteine Methyl Ester. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering purity issues with commercial D-cysteine methyl ester, which is commonly supplied as the hydrochloride salt. Our goal is to equip you with the expertise and validated methods needed to ensure the highest quality starting material for your critical experiments.

Frequently Asked Questions (FAQs)

Q1: My container of D-cysteine methyl ester hydrochloride has a yellow or off-white tint. Is it still usable?

A slight yellow tint is a common observation and typically indicates the presence of a minor amount of the oxidized disulfide dimer, D-cystine dimethyl ester.[1] For many applications, this level of impurity may not be critical. However, for sensitive applications such as peptide synthesis or catalysis where precise stoichiometry and redox state are crucial, purification is highly recommended to remove these colored impurities.

Q2: What are the most common impurities in commercial D-cysteine methyl ester?

The primary and most common impurity is the disulfide oxidation product, D-cystine dimethyl ester . The free thiol (-SH) group in cysteine methyl ester is susceptible to air oxidation, especially over long-term storage or upon exposure to air, which leads to the formation of a disulfide bond between two molecules.[2][3][4] Other potential but less common impurities can include residual starting materials from its synthesis (e.g., methanol, acid catalysts), hydrolysis back to D-cysteine, and other related compounds.[][6][7]

Q3: How can I perform a quick check on the purity of my D-cysteine methyl ester?

Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment.[8][9] The disulfide impurity is significantly less polar than the parent thiol and will have a higher Rf value (it will travel further up the plate). A typical solvent system (mobile phase) for this analysis is a mixture of ethyl acetate and hexanes. Visualization can be achieved using a potassium permanganate (KMnO₄) stain, where the thiol will appear as a yellow spot on a purple background.[10][11]

Q4: Should I purify the hydrochloride salt or the free base?

It is almost always preferable to handle and purify D-cysteine methyl ester as its hydrochloride salt. The salt is significantly more stable and less prone to oxidation than the free base (free amine).[6] Attempting to neutralize the salt to the free base before purification can lead to rapid oxidation and the formation of more impurities. The protocols described in this guide are designed for the purification of the hydrochloride salt.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the storage, handling, and purification of D-cysteine methyl ester hydrochloride.

Problem 1: Significant Discoloration and Suspected Oxidation
  • Symptom: The solid material is distinctly yellow or even brownish. A TLC analysis shows two prominent spots.

  • Underlying Cause: This indicates a significant level of oxidation to the D-cystine dimethyl ester disulfide. The disulfide is less polar than the desired product.

  • Solution Workflow: Your approach depends on the scale and the severity of the oxidation. For moderate impurity levels (<15-20%), recrystallization is often sufficient. For higher levels of oxidation, a chemical reduction followed by purification is the most efficient route to recover the desired thiol.

Workflow: Choosing a Purification Strategy

G cluster_0 cluster_1 cluster_2 cluster_3 start Assess Purity (TLC/NMR) decision1 Is the disulfide impurity > 20%? start->decision1 recrystallize Purify via Recrystallization decision1->recrystallize No reduce Chemically Reduce Disulfide (Protocol 4) decision1->reduce Yes end_node High-Purity Product recrystallize->end_node reassess Re-assess Purity (TLC) reduce->reassess reassess->recrystallize

Caption: Decision tree for purifying oxidized D-cysteine methyl ester.

Problem 2: Oily Product or Failure to Crystallize After Purification
  • Symptom: After attempting recrystallization, the product separates as an oil or fails to precipitate from the solution upon cooling.

  • Underlying Cause: This issue, known as "oiling out," can be caused by several factors:

    • Cooling too rapidly: Prevents the formation of an ordered crystal lattice.[12]

    • Solvent polarity mismatch: The solvent system may not be optimal for your specific impurity profile.

    • High impurity concentration: Impurities can depress the melting point of the mixture and inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large beaker of warm water) before moving it to an ice bath or refrigerator.[12]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[12]

    • Adjust Solvent Ratio: If the product oiled out, you may have too much anti-solvent. Add a few drops of the "good" solvent to redissolve the oil, then add the anti-solvent even more slowly.[13]

    • Consider Chromatography: If recrystallization consistently fails, the impurity load may be too high. Flash column chromatography is an excellent alternative for separating the desired product from the disulfide and other impurities.[14]

Problem 3: Multiple Spots on TLC Even After Purification
  • Symptom: Your TLC plate shows more than just the product and the disulfide spot, or new spots appear after purification.

  • Underlying Cause: This could indicate decomposition or the presence of other synthesis-related impurities. Cysteine derivatives can be unstable, especially in basic or strongly acidic conditions or if exposed to solution for extended periods.[2]

  • Troubleshooting Steps:

    • Use Amine-Free Solvents: If performing column chromatography, avoid using triethylamine (TEA) in your mobile phase unless absolutely necessary, as it can cause degradation.

    • Work Quickly: Minimize the time the compound spends in solution.

    • Re-evaluate the Method: If recrystallization is not removing the impurities, flash column chromatography provides superior separation power and should be your next step.[14]

Data & Method Comparison
Purification MethodPrimary Use CaseProsCons
Recrystallization Removing small amounts (<20%) of the disulfide impurity.Simple, inexpensive, good for large scales.Can have lower yield; may not remove all impurities if structurally similar.[12][15]
Flash Chromatography Complex mixtures or high impurity loads (>20%).Excellent separation, provides very high purity.More complex setup, requires more solvent, not ideal for very large scales.[14]
Chemical Reduction Samples with very high disulfide content.Recovers desired product from the main impurity, increasing overall yield.Requires an additional reagent and subsequent purification step (recrystallization or chromatography).[16][17]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid visual assessment of purity.

  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount (~1 mg) of your D-cysteine methyl ester HCl in a drop of methanol. Use a capillary tube to apply a small, concentrated spot onto the pencil line.

  • Prepare Developing Chamber: Add a solvent mixture of 7:3 Ethyl Acetate : Hexanes to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let the atmosphere saturate for 5 minutes.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[9]

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualization Method 1 (KMnO₄ Stain): Briefly dip the plate into a potassium permanganate stain solution. The desired thiol product will appear as a yellow-orange spot on a purple background. The disulfide impurity will not react as readily.[10]

    • Visualization Method 2 (Iodine): Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[8][10]

Protocol 2: Purification by Two-Solvent Recrystallization

This method is ideal for removing minor amounts of the less-polar disulfide impurity. A methanol/dichloromethane system is often effective.[6]

  • Place the crude D-cysteine methyl ester HCl in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol (the "good" solvent) while stirring, just enough to fully dissolve the solid.

  • Slowly, add dichloromethane or diethyl ether (the "anti-solvent") dropwise to the warm solution until you observe persistent cloudiness.[12][13]

  • Add a few more drops of hot methanol to re-clarify the solution.

  • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold anti-solvent.

  • Dry the purified crystals under high vacuum to a constant weight.

Protocol 3: Chemical Reduction of Disulfide Impurity

This protocol converts the D-cystine dimethyl ester impurity back into the desired D-cysteine methyl ester, maximizing your yield from a highly oxidized batch.

G cluster_0 D-Cystine Dimethyl Ester (Impurity) cluster_1 D-Cysteine Methyl Ester (Product) Impurity MeO₂C-CH(NH₂)-CH₂-S-S-CH₂-CH(NH₂)-CO₂Me Product 2 x MeO₂C-CH(NH₂)-CH₂-SH Impurity->Product  TCEP or DTT (Reducing Agent)  

Sources

Optimization

Technical Support Center: Incorporating D-Cysteine Methyl Ester into Peptides

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when incorporating D-Cysteine methyl ester (D-Cys-OMe) i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when incorporating D-Cysteine methyl ester (D-Cys-OMe) into synthetic peptides. The unique stereochemistry and reactive nature of this amino acid derivative demand careful optimization of synthesis protocols to ensure high yield and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and refine your methodology.

Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of D-Cysteine derivatives uniquely challenging in peptide synthesis?

A1: The primary challenges stem from two key properties of cysteine: the acidity of its α-proton and the nucleophilicity of its side-chain thiol group.[1][2]

  • Racemization/Epimerization: The α-proton of cysteine is unusually acidic due to the stabilizing effect of the adjacent sulfur atom.[1][3] During the activation step of peptide coupling, this acidity is enhanced, making the proton susceptible to abstraction by bases present in the reaction mixture. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity—a process known as racemization or, more accurately in a peptide chain, epimerization.[1][3] While this is a known issue for L-Cysteine, the principles apply equally to D-Cysteine, leading to contamination with the undesired L-Cys diastereomer. Even a small percentage of this impurity can significantly impact the peptide's final structure and biological activity.[3]

  • Side Reactions: The thiol group is highly reactive and prone to oxidation, forming disulfide bonds, or other undesired modifications if not properly managed throughout the synthesis, cleavage, and purification steps.[2][4]

Q2: My D-Cysteine methyl ester is supplied as a hydrochloride salt. How should I handle this during my coupling protocol?

A2: The hydrochloride salt (D-Cys-OMe·HCl) must be neutralized to liberate the free amine required for peptide bond formation. This is a critical step, as failure to achieve complete neutralization will result in no coupling. There are two primary approaches:

  • Pre-neutralization: The amino acid salt is dissolved in a suitable solvent (like DMF), and a base (e.g., Diisopropylethylamine - DIEA, or N-Methylmorpholine - NMM) is added stoichiometrically before adding the solution to the coupling reaction. This method is straightforward but requires precise addition of the base.

  • In Situ Neutralization: This is the most common and recommended method in modern Solid-Phase Peptide Synthesis (SPPS). The D-Cys-OMe·HCl is dissolved with the coupling reagents, and an excess of a non-nucleophilic base (typically 2-3 equivalents relative to the amino acid) is added directly to the reaction vessel. The base neutralizes both the amino acid salt and any acidic species generated during the activation process. This ensures the continuous availability of the free amine for coupling.

A protocol for in situ neutralization is provided in the troubleshooting section below.

Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low to no coupling efficiency of D-Cys-OMe.

This is often diagnosed by a positive Kaiser test after the coupling step or by mass spectrometry analysis of a test cleavage, revealing a significant deletion sequence (-mass of D-Cys-OMe).

  • Cause A: Incomplete Neutralization. As discussed in FAQ 2, the amine is not available for reaction if it remains protonated.

    • Solution: Ensure at least 2 equivalents of base (e.g., DIEA) are used relative to the D-Cys-OMe·HCl during in situ neutralization.

  • Cause B: Inefficient Carboxyl Group Activation. The coupling reagent may not be potent enough, especially if the preceding amino acid on the resin is sterically hindered.

    • Solution: Switch to a more powerful coupling reagent. While standard carbodiimides like DIC can be effective, uronium/aminium salts like HATU or HBTU are generally more robust.[5] HATU is often preferred for challenging couplings.

  • Cause C: Steric Hindrance. The residue to which you are coupling may be bulky, slowing down the reaction kinetics.

    • Solution 1: Increase Reaction Time. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6]

    • Solution 2: Double Coupling. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated D-Cys-OMe.[5][7] This is highly effective for overcoming difficult couplings.

G start Low Coupling Efficiency (Positive Kaiser Test / Deletion Product) check_neut Verify Neutralization Protocol (>= 2 eq. Base for HCl salt) start->check_neut check_reagent Evaluate Coupling Reagent check_neut->check_reagent Neutralization is correct reagent_ok Reagent is potent (e.g., HATU, HBTU) check_reagent->reagent_ok Is reagent optimal? reagent_weak Reagent is weak (e.g., DIC/HOBt) check_reagent->reagent_weak Is reagent optimal? check_conditions Assess Reaction Conditions double_couple Action: Perform Double Coupling check_conditions->double_couple Steric hindrance suspected increase_time Action: Increase Coupling Time (4h to overnight) check_conditions->increase_time Steric hindrance suspected reagent_ok->check_conditions upgrade_reagent Action: Switch to HATU or HBTU reagent_weak->upgrade_reagent end_ok Problem Resolved upgrade_reagent->end_ok double_couple->end_ok increase_time->end_ok

Caption: Troubleshooting workflow for low D-Cys-OMe coupling efficiency.

Problem 2: Detection of a diastereomeric impurity (L-Cys containing peptide) in the final product.

This is a clear indication of racemization/epimerization during the coupling step. It is best detected using chiral chromatography or by careful analysis of high-resolution HPLC chromatograms where diastereomers may be resolved.

The primary cause is base-catalyzed α-proton abstraction from the activated amino acid.[3] This is exacerbated by strong bases, prolonged pre-activation times, and polar aprotic solvents like DMF.[8][9]

  • Solution 1: Change the Base. The choice of base is critical. Strong bases like DIEA or NMM promote racemization. Switching to a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) can significantly reduce racemization levels.[8][9]

  • Solution 2: Avoid Pre-activation. Many automated synthesizers pre-mix the amino acid, coupling reagent, and base for several minutes before adding the mixture to the resin. This "pre-activation" period is when the activated ester is most vulnerable to racemization. Studies have shown that avoiding pre-activation can reduce racemization by a factor of 6 or 7.[8][9] Add the reagents to the resin sequentially or with minimal delay.

  • Solution 3: Optimize the Solvent. While DMF is a standard solvent, less polar solvent mixtures can suppress racemization. Using a 1:1 mixture of Dichloromethane (DCM) and DMF has been shown to be effective.[8][9]

  • Solution 4: Use Carbodiimide/Oxime Activation. Coupling with a carbodiimide like Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® or HOBt is less prone to causing racemization than many uronium/aminium reagents, especially when combined with a weaker base.[8][10]

ParameterStandard Protocol (High Risk)Recommended Protocol (Low Risk)Rationale
Base DIEA or NMM2,4,6-Trimethylpyridine (Collidine)Weaker base reduces α-proton abstraction.[8][9]
Activation 5-10 min pre-activationNo pre-activation (in situ)Minimizes time the activated species is exposed to base.[8][9]
Reagents HBTU/HATU with DIEADIC / OxymaPure® or HATU with CollidineCarbodiimide methods are inherently less prone to racemization.
Solvent 100% DMF1:1 DCM / DMFLess polar environment disfavors the enolization pathway.[8][9]
Problem 3: The final peptide is difficult to purify or shows signs of oxidation.

Cysteine-containing peptides are susceptible to forming disulfide-linked dimers or oligomers, especially during purification when the peptide is exposed to neutral or slightly basic pH in the presence of oxygen.

  • Cause: Thiol Oxidation. The free thiol of the cysteine residue is readily oxidized.

  • Solution 1: Maintain Acidic Conditions. During HPLC purification, ensure the mobile phases are kept acidic (e.g., containing 0.1% Trifluoroacetic Acid - TFA). This keeps the thiol protonated and less susceptible to oxidation.

  • Solution 2: Use Reducing Agents. If dimerization is a persistent issue, consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your purification buffers.[11] TCEP is stable, odorless, and effective over a wide pH range.

  • Solution 3: Degas Buffers. Before purification, thoroughly degas all aqueous buffers by sparging with nitrogen or argon, or by sonication under vacuum. This removes dissolved oxygen, the primary oxidant.

  • Solution 4: Post-Cleavage Reduction. If the crude product already contains significant amounts of dimer, it can be reduced back to the monomer before purification. Dissolve the crude peptide in a buffer (e.g., ammonium bicarbonate) and treat with Dithiothreitol (DTT) or TCEP for 1-2 hours before lyophilization and subsequent purification.

  • Dissolution: Dissolve the crude peptide in a 0.1 M ammonium bicarbonate buffer (pH ~8) to a concentration of 1-2 mg/mL.

  • Add Reducing Agent: Add Dithiothreitol (DTT) to a final concentration of 10-20 mM.

  • Incubation: Gently stir or rock the solution under a nitrogen atmosphere for 2-4 hours at room temperature.

  • Acidification: Acidify the solution with acetic acid or a small amount of TFA to a pH of 4-5 to stop the reaction and prepare for lyophilization.

  • Desalting/Lyophilization: The peptide can be desalted using a C18 Sep-Pak cartridge or directly lyophilized. The lyophilized monomer is now ready for HPLC purification using standard acidic mobile phases.

G cluster_oxidation Oxidation Monomer1 Peptide-SH Dimer Peptide-S-S-Peptide Monomer1->Dimer + O2 (Air, pH > 7) Monomer2 Peptide-SH Dimer->Monomer1 + DTT / TCEP (pH ~8)

Caption: Reversible oxidation of cysteine thiols to a disulfide dimer.

References
  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Lantmännen. (1996). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. PubMed. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Available at: [Link]

  • Lam, K. S., et al. (2007). Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries. Journal of Combinatorial Chemistry. Available at: [Link]

  • Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • Miller, A. W., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Vagner, J., et al. (2008). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Current Organic Chemistry. Available at: [Link]

  • Bąchor, R., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. Available at: [Link]

  • Tam, J. P., et al. (2015). Isolation of Cysteine-Rich Peptides from Citrullus colocynthis. Molecules. Available at: [Link]

  • Stack Exchange. (2019). Purifying cysteine containing peptides. Chemistry Stack Exchange. Available at: [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. Available at: [Link]

  • Zheng, J.-S., et al. (2021). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Angewandte Chemie. Available at: [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]

  • Zervas, L., et al. (1965). New Methods in Peptide Synthesis. Part 111. Protection of Carboxyl Group. Journal of the Chemical Society. Available at: [Link]

  • Liu, C. F. (2013). Methods and intermediates for chemical synthesis of polypeptides and proteins. Google Patents.
  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. Available at: [Link]

  • O'Connor, M. J. (2000). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Dublin City University Thesis. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Lacerda, C. D., et al. (2023). Position matters in ester thiolysis by cysteine-containing peptides in micelles and vesicles. Journal of Colloid and Interface Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting D-Cysteine Methyl Ester Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced physicochemical behaviors of amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced physicochemical behaviors of amino acid derivatives. D-Cysteine methyl ester (typically handled as the hydrochloride salt, CAS 70361-61-4) is a critical building block in peptide synthesis and drug development.

While esterifying the carboxyl group of free cysteine diminishes its overall zwitterionic polarity[1], the presence of the hydrochloride counterion introduces specific solubility challenges. Furthermore, the reactive free thiol (-SH) makes this compound highly susceptible to oxidative degradation, which often masquerades as a "solubility issue." (Note: In achiral solvent systems, the physicochemical properties of the D-enantiomer are identical to the widely documented L-enantiomer[2]).

Below is a comprehensive troubleshooting guide designed to address the root causes of solubility failures and provide self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my D-Cysteine methyl ester hydrochloride precipitating as a cloudy slurry in dichloromethane (DCM) or ethyl acetate during peptide coupling?

The Causality: You are observing a fundamental polarity mismatch. D-Cysteine methyl ester is commercially supplied as a hydrochloride salt to prevent thermal instability and premature oxidation[1]. This salt form possesses high crystal lattice energy and extreme polarity, making it highly soluble in protic solvents (like water and methanol) but nearly insoluble in aprotic, non-polar organic solvents like DCM or chloroform[1],[2]. The Solution: You must perform an in situ neutralization. By adding a non-nucleophilic base, you strip the HCl counterion, releasing the free base form of D-Cysteine methyl ester. The free base lacks the ionic charge and is highly soluble in organic solvents, allowing your coupling reaction to proceed homogeneously.

Q2: My aqueous stock solution of D-Cys-OMe was perfectly clear yesterday, but today it contains a heavy white precipitate. Did the compound crash out of solution?

The Causality: The compound did not simply crash out; it chemically degraded. The free thiol group is highly susceptible to air oxidation, particularly at neutral to basic pH levels. Upon exposure to atmospheric oxygen, two monomeric molecules oxidize to form a disulfide-linked dimer (cystine methyl ester)[1]. This dimer has double the molecular weight and lacks the polar, solvating free thiol groups, drastically reducing its solubility and causing it to precipitate. The Solution: You must prevent oxidation by degassing your solvents and maintaining an acidic pH, or rescue the precipitated solution by adding a reducing agent like TCEP to cleave the disulfide bonds.

Q3: How does temperature affect the solubility of the hydrochloride salt if I want to maximize my stock concentration?

The Causality: The dissolution of the hydrochloride salt in protic solvents is an endothermic process. Thermodynamic modeling of cysteine methyl ester hydrochloride across 14 pure solvents demonstrates that solubility increases significantly with increasing temperature[2],[3]. The Solution: Gentle warming (e.g., 30°C to 40°C) can be used to supersaturate solutions in moderate solvents like ethanol or isopropanol. However, avoid prolonged heating above 40°C to prevent thermal degradation.

Part 2: Quantitative Solubility Data

To assist in solvent selection, the following table summarizes the solubility behavior of D-Cysteine methyl ester hydrochloride based on thermodynamic solubility studies and manufacturer data[1],,[2].

Solvent CategorySpecific SolventRelative SolubilityTemperature EffectMechanistic Note
Polar Protic WaterExcellent (>100 mg/mL)Moderate IncreaseSolvates the HCl salt via strong hydrogen bonding and ionic dissociation.
Polar Protic MethanolHighSignificant IncreaseIdeal for organic stock solutions; solubility decreases in longer-chain alcohols (MeOH > EtOH > PrOH).
Polar Aprotic DMF / NMPLow (as salt)MinimalRequires neutralization to the free base for complete dissolution.
Non-Polar Dichloromethane (DCM)Very LowMinimalCrystal lattice energy of the salt prevents solvation; the neutralized free base is highly soluble.

Part 3: Validated Experimental Protocols

Protocol A: In Situ Solubilization for Organic Peptide Coupling

Use this protocol when utilizing D-Cys-OMe·HCl in organic synthesis workflows.

  • Suspension: Weigh the required amount of D-Cys-OMe·HCl powder and suspend it in anhydrous DMF or DCM.

    • Self-Validation Check: The mixture will appear as a cloudy, heterogeneous slurry. This confirms the salt is intact.

  • Neutralization: Add 1.1 to 1.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), dropwise under continuous stirring.

  • Observation: Stir for 2 to 5 minutes at room temperature.

    • Self-Validation Check: The cloudy slurry will rapidly transition into a clear, transparent, homogeneous solution. This visual cue confirms the successful generation of the organic-soluble free base.

  • Execution: Proceed immediately with the addition of your coupling reagents (e.g., HATU, EDC) and carboxylic acid. Immediate use minimizes the window for the free base to undergo oxidation.

G A D-Cys-OMe·HCl (Solid Salt) B Suspend in DMF/DCM (Insoluble Slurry) A->B Add Solvent C Add 1.1 eq DIPEA (Neutralization) B->C Add Base D D-Cys-OMe Free Base (Fully Soluble) C->D Deprotonation E Proceed to Reaction D->E Coupling

Workflow for in situ neutralization and solubilization of D-Cys-OMe·HCl.

Protocol B: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Use this protocol for biochemical assays requiring stable, long-term aqueous storage.

  • Solvent Preparation: Boil ultra-pure water and purge it with inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved atmospheric oxygen.

  • Acidification: Adjust the solvent to pH 4.0 - 5.0 using dilute HCl.

    • Mechanistic Note: An acidic pH keeps the thiol protonated (-SH rather than the highly reactive thiolate -S⁻), drastically reducing the kinetics of oxidative dimerization.

  • Dissolution: Add the D-Cys-OMe·HCl powder to the degassed, acidified water.

    • Self-Validation Check: The powder will dissolve almost instantaneously, yielding a highly transparent solution.

  • Rescue (If Necessary): If an older stock solution has become cloudy due to accidental oxidation, add 1 to 5 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes.

    • Self-Validation Check: The cloudy precipitate will dissolve back into a clear solution as the disulfide bonds are cleaved, regenerating the soluble monomer.

G Soluble D-Cys-OMe Monomer (Clear Solution) Oxidation O2 Exposure / pH > 7 Soluble->Oxidation Oxidation Insoluble Disulfide Dimer (Cloudy Precipitate) Oxidation->Insoluble Dimerization Reduction Add TCEP / Degas Insoluble->Reduction Rescue Reduction->Soluble Cleavage

Mechanism of oxidative precipitation and solubility recovery via reduction.

References

  • Grokipedia. "Cysteine methyl ester - Grokipedia.
  • TCI EUROPE N.V. "D-Cysteine Methyl Ester Hydrochloride | 70361-61-4.
  • ResearchGate. "Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.
  • ACS Publications. "Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.

Sources

Optimization

Technical Support Center: d-Cysteine Methyl Ester Reaction Monitoring

Welcome to the Technical Support Center for amino acid derivative chromatography. d-Cysteine methyl ester is a highly versatile, trifunctional chiral building block widely used in drug development and peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative chromatography. d-Cysteine methyl ester is a highly versatile, trifunctional chiral building block widely used in drug development and peptide synthesis. Because it contains a primary amine, a strongly nucleophilic free thiol, and an ester group, it presents unique chromatographic challenges. It is almost exclusively handled as a hydrochloride salt to prevent spontaneous oxidation and diketopiperazine formation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute confidence in your Thin Layer Chromatography (TLC) monitoring.

Core Analytical Workflow

Workflow for TLC monitoring of d-Cysteine methyl ester reactions.

Part 1: Mobile Phase & Elution Dynamics (FAQs)

Q: Why does my d-Cysteine methyl ester starting material streak continuously from the baseline to the solvent front? A: This is a classic ion-exchange artifact. d-Cysteine methyl ester is supplied as a hydrochloride salt, meaning the primary amine is protonated ( −NH3+​ ). Standard silica gel is decorated with acidic silanol groups ( −Si-OH ). The strong electrostatic interaction between the protonated amine and the deprotonated silanols causes severe tailing. Causality & Solution: You must disrupt this interaction. Either pre-treat your TLC sample by dissolving it in a buffer containing a mild base, or add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase to maintain the amine in its neutral, free-base form.

Q: What is the optimal solvent system for monitoring the N-protection (e.g., Boc or Fmoc) of d-Cysteine methyl ester? A: The reaction involves a massive polarity shift. The starting material is highly polar, while the N-protected product is significantly more lipophilic. Causality & Solution: A static solvent system will either leave the starting material at the baseline or push the product to the solvent front. Use a moderately polar system like Dichloromethane:Methanol (DCM:MeOH) at a 9:1 or 8:2 ratio. For highly polar, unprotected amino acid derivatives, a classic Butanol:Acetic Acid:Water (BAW) system (e.g., 4:1:1 v/v) is necessary to achieve proper migration[1].

Part 2: Visualization & Staining Strategies (FAQs)

Decision matrix for selecting TLC stains based on cysteine functional groups.

Q: How can I definitively distinguish the free thiol of the starting material from an S-alkylated product on the TLC plate? A: Leverage the differential redox kinetics of the sulfur atom using Potassium Permanganate ( KMnO4​ ). Causality & Solution: KMnO4​ is a harsh oxidizer. Strongly reductive compounds, specifically free thiols, will reduce the purple Mn(VII) to colorless/white Mn(II) instantly at room temperature, appearing as bright white or yellow spots against a purple background before any heat is applied[2]. Conversely, an S-alkylated thioether (e.g., S-trityl or S-benzyl) requires strong heating with a heat gun to undergo oxidation, eventually appearing as a brown-yellow spot ( MnO2​ )[2].

Q: My ninhydrin stain is giving false negatives for the starting material. What is the mechanism behind this, and how do I fix it? A: Ninhydrin specifically reacts with free primary amines to form a deep pink/purple pigment known as Ruhemann's purple[3]. However, this reaction is highly pH-dependent and can be quenched by excess acid. Causality & Solution: If you used Acetic Acid in your mobile phase (e.g., the BAW system) or if the HCl from the starting material salt is highly concentrated on the spot, it inhibits the nucleophilic attack required for the stain to develop. You must thoroughly dry the plate with a heat gun to evaporate all residual acidic solvents before dipping it into the ninhydrin solution[2].

Part 3: Troubleshooting Common Artifacts

Q: I see a new, highly polar spot appearing in my starting material reference lane over time. What is happening? A: You are observing the spontaneous oxidative dimerization of d-Cysteine methyl ester into its corresponding cystine disulfide dimer. Causality & Solution: Free thiols are highly susceptible to air oxidation, especially in basic environments. Always prepare fresh reference solutions of d-Cysteine methyl ester hydrochloride and store them in mildly acidic conditions to suppress thiolate formation, which is the reactive species in the oxidation pathway.

Q: The Rf value of my starting material in the reaction lane doesn't perfectly match the Rf in the pure reference lane. Is this a different compound? A: Not necessarily; this is likely a "matrix effect." Causality & Solution: The reaction mixture contains coupling reagents, salts, and varying pH levels that alter the local polarity of the silica gel as the spot travels. To validate this, you must use a "co-spot" (see methodology below).

Quantitative Data: TLC Behavior Profile

The following table summarizes the expected chromatographic and visualization behavior of d-Cysteine methyl ester and its common derivatives on standard Silica Gel 60 F254​ plates. (Note: On achiral silica, the d- and l-enantiomers behave identically).

Compound StateFunctional StatusTypical Solvent SystemApprox. RfNinhydrin Response (Amine) KMnO4​ Response (Thiol/General)
d-Cys-OMe·HCl Free −NH2​ , Free −SH BAW (4:1:1)0.25Strong Purple Instant White/Yellow (No heat)
N-Boc-d-Cys-OMe Protected −NH , Free −SH Hexane:EtOAc (7:3)0.45NegativeInstant White/Yellow (No heat)
d-Cys(Trt)-OMe Free −NH2​ , Protected −S DCM:MeOH (9:1)0.55Strong Purple Brown/Yellow (Requires heat)
Disulfide Dimer Free −NH2​ , Oxidized −S-S− BAW (4:1:1)0.15Strong Purple Brown/Yellow (Requires heat)

Step-by-Step Methodology: Self-Validating TLC Protocol

To ensure absolute trustworthiness in your reaction monitoring, do not rely on single-lane spotting. Implement this self-validating 3-lane protocol.

Step 1: Sample Preparation & Free-Basing

  • Dissolve a few crystals of d-Cysteine methyl ester hydrochloride reference standard in 1 mL of Methanol.

  • Add 1 drop of Triethylamine (TEA) to neutralize the HCl salt. This prevents silanol-induced streaking.

  • Dilute a 5 µL aliquot of your active reaction mixture in 100 µL of the mobile phase.

Step 2: The 3-Lane Co-Spotting Technique Using a glass capillary, spot the plate as follows to control for matrix effects:

  • Lane 1 (Reference): Spot the neutralized starting material.

  • Lane 2 (Co-spot): Spot the starting material, let it dry, then spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction): Spot the reaction mixture alone. Validation Logic: If the reaction matrix is artificially shifting the Rf value, Lane 2 will elute as a single, unified spot at the new Rf. If Lane 2 resolves into a "figure-8" or two distinct spots, the reaction has genuinely produced a new chemical entity.

Step 3: Elution & Critical Drying

  • Develop the plate in a saturated chamber using the appropriate solvent system (e.g., DCM:MeOH 9:1 with 1% TEA).

  • Remove the plate and dry it aggressively with a heat gun until absolutely no solvent odor remains. Crucial: Residual TEA will turn the entire plate purple upon Ninhydrin staining, and residual Methanol will streak the KMnO4​ stain[2].

Step 4: Sequential Visualization

  • Non-Destructive: View under 254nm UV light. (Note: Unprotected d-Cys-OMe lacks a strong chromophore and will be UV inactive unless derivatized with a UV-active protecting group like Fmoc or Trityl[2]).

  • Amine Detection: Dip rapidly into Ninhydrin stain (0.3g in 100 mL n-butanol + 3 mL AcOH)[3]. Wipe the back of the plate and heat gently until purple spots appear.

  • Thiol Detection: On a duplicate developed plate, dip rapidly into KMnO4​ stain (3g KMnO4​ , 20g , 5mL 5% NaOH, 300mL H2​O )[3]. Observe immediately for white spots (free thiols), then heat to reveal other oxidizable organics as brown spots[2].

References

  • TLC Stains Reach Devices URL
  • Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases Oxford Academic URL
  • Metal-Free S-Arylation of Cysteine Using Arenediazonium Salts ACS Publications URL
  • Magic Formulas: TLC Stains - Chemistry University of Rochester URL
  • TCI EUROPE N.V.

Sources

Troubleshooting

Technical Support Center: D-Cysteine Methyl Ester Synthesis Work-Up

Welcome to the technical support center for the synthesis of D-cysteine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of D-cysteine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification of this versatile building block. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.

I. Overview of the Work-Up Procedure

The synthesis of D-cysteine methyl ester, typically via Fischer esterification of D-cysteine using methanol and an acid catalyst (e.g., HCl generated in situ from thionyl chloride or acetyl chloride), results in the hydrochloride salt of the ester.[1][2] The work-up procedure is critical for removing excess reagents, byproducts, and ensuring the stability of the final product.

A typical workflow involves:

  • Removal of Volatiles: Evaporation of excess methanol and the acid catalyst under reduced pressure.[2]

  • Purification: Often, the crude product is of sufficient purity for many applications and can be used without further purification.[2] For higher purity, recrystallization or trituration is employed.[1][3]

  • Isolation: Filtration and drying of the crystalline D-cysteine methyl ester hydrochloride.[1]

Below is a visual representation of a standard work-up and purification workflow.

Caption: Standard work-up and purification workflow for D-cysteine methyl ester hydrochloride.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.

Q1: After evaporation of the solvent, I obtained a dark, oily residue instead of an off-white solid. What went wrong?

A1: The formation of a dark, oily residue can be attributed to several factors:

  • Cause 1: Incomplete Reaction or Side Reactions. Charring or decomposition can occur if the reaction temperature was too high or the reaction time was excessively long.

  • Solution: Ensure precise temperature control during the reaction. For Fischer esterification, the reaction is often carried out at room temperature for a period before a gentle reflux.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to avoid prolonged reaction times.

  • Cause 2: Presence of Impurities. The starting D-cysteine may contain impurities that degrade under the acidic reaction conditions.

  • Solution: Use high-purity D-cysteine for the reaction. If the purity of the starting material is questionable, consider recrystallizing it before use.

  • Cause 3: Residual Acid. Incomplete removal of the acid catalyst can lead to degradation upon heating during evaporation.

  • Solution: After the initial evaporation, co-evaporation with a suitable solvent like methanol can help remove residual acid.[2] Alternatively, for sensitive substrates, neutralization of the reaction mixture before evaporation might be necessary, although this can complicate the isolation of the hydrochloride salt.

Q2: My final product has a low yield. How can I improve it?

A2: Low yields can stem from issues in both the reaction and the work-up.

  • Cause 1: Incomplete Esterification. The Fischer esterification is an equilibrium reaction.[4]

  • Solution: To drive the equilibrium towards the product, use a large excess of methanol.[2] Ensure that the acid catalyst is active and present in a sufficient amount. Anhydrous conditions are also crucial, as water will shift the equilibrium back towards the starting materials.

  • Cause 2: Product Loss During Work-Up. D-cysteine methyl ester hydrochloride has some solubility in alcohols.[5]

  • Solution: When performing recrystallization or trituration, use a solvent system in which the product is sparingly soluble at low temperatures, such as a methanol/diethyl ether or methanol/dichloromethane mixture.[1] Ensure the product is fully precipitated by cooling the mixture before filtration. Minimize the volume of solvent used for washing the filtered solid.

Q3: I am observing a significant amount of a dimeric impurity in my final product. What is it and how can I prevent its formation?

A3: The most likely dimeric impurity is the disulfide-linked D-cystine dimethyl ester.

  • Cause: Oxidation of the Thiol Group. The free thiol group (-SH) of cysteine is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide bond (-S-S-).[1][6] This can occur during the reaction or work-up.

  • Solution:

    • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][3]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Acidic Conditions: Maintaining acidic conditions during the work-up can help to reduce the rate of thiol oxidation.[7]

Q4: My product shows signs of racemization. How can I minimize this?

A4: Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, is a significant concern for chiral amino acids.[8]

  • Cause: Base-Catalyzed α-Proton Abstraction. The α-proton of cysteine is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[9] While the Fischer esterification is conducted under acidic conditions, subsequent work-up steps involving bases can induce racemization.

  • Solution:

    • Avoid Strong Bases: During any neutralization or extraction steps, use weak bases like sodium bicarbonate rather than strong bases like sodium hydroxide.[10]

    • Temperature Control: Perform any base-requiring steps at low temperatures to minimize the rate of racemization.

    • Minimize Exposure Time: Keep the contact time with basic solutions as short as possible.

    • Analytical Verification: The enantiomeric purity can be determined using chiral HPLC.[11]

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the thiol group during the esterification of D-cysteine?

A1: For a simple Fischer esterification to produce D-cysteine methyl ester, protection of the thiol group is generally not required.[1][2] The acidic reaction conditions help to minimize oxidation of the thiol. However, for more complex syntheses or if the reaction conditions are not strictly controlled, thiol protection (e.g., with a trityl group) may be employed to prevent side reactions.[1]

Q2: What is the best method to purify crude D-cysteine methyl ester hydrochloride?

A2: For most laboratory-scale preparations, recrystallization is a highly effective purification method.[1] A common solvent system is a mixture of methanol and diethyl ether or methanol and dichloromethane.[1] The crude product is dissolved in a minimal amount of hot methanol, and then the anti-solvent (diethyl ether or dichloromethane) is added until the solution becomes cloudy. Cooling the mixture then induces crystallization of the purified product. Trituration with a solvent in which the product is poorly soluble can also be an effective purification technique.[3]

Q3: How should I store the final product to ensure its stability?

A3: D-cysteine methyl ester hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6] To prevent oxidation of the thiol group, it is also advisable to store it under an inert atmosphere (nitrogen or argon).[6]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques should be used for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]

  • Mass Spectrometry (MS): To determine the molecular weight.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[2]

  • Melting Point: To assess purity (the hydrochloride salt has a reported melting point of around 142 °C with decomposition).[1]

  • Optical Rotation: To confirm the stereochemistry.[1]

  • Chiral HPLC: To determine the enantiomeric purity.[11][13]

IV. Quantitative Data Summary

ParameterExpected Value/RangeNotes
Yield 80-95%Highly dependent on reaction conditions and work-up efficiency.[1][2]
Purity (Crude) >95%Often sufficient for subsequent steps without further purification.
Purity (Recrystallized) >98%Recrystallization significantly improves purity.[1]
Melting Point ~142 °C (decomposes)A sharp melting point is indicative of high purity.[1]
Specific Rotation [α]D Varies with conditionsA standard method should be used for comparison.[1]

V. Detailed Experimental Protocol: Work-Up and Purification

This protocol assumes the Fischer esterification has been completed using D-cysteine, methanol, and an in situ generated HCl catalyst.

  • Concentration: Remove the excess methanol and acid catalyst from the reaction mixture using a rotary evaporator. The bath temperature should be kept below 40 °C to minimize potential degradation.[2]

  • Crude Product Isolation: The resulting residue is the crude D-cysteine methyl ester hydrochloride, which should be an off-white solid.[2]

  • Recrystallization (Optional, for high purity): a. Transfer the crude solid to a clean, dry flask. b. Add a minimal amount of hot methanol to dissolve the solid completely. c. Slowly add anhydrous diethyl ether or dichloromethane with swirling until the solution becomes persistently cloudy. d. Cool the flask in an ice bath for 30 minutes to an hour to induce crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether or dichloromethane to remove any remaining soluble impurities.

  • Drying: Dry the purified D-cysteine methyl ester hydrochloride under high vacuum to a constant weight.

VI. Conclusion

A successful work-up procedure for D-cysteine methyl ester synthesis hinges on careful control of experimental conditions to prevent side reactions such as oxidation and racemization. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot issues and consistently obtain a high-purity product. This guide provides the necessary insights and practical steps to achieve this goal.

References

  • Romani, S., et al. (1996). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 61(21), 7249–7254. Available from: [Link]

  • Grokipedia. (n.d.). Cysteine methyl ester.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • BenchChem. (2025). Preventing racemization of Cysteine during Boc-Cys-Ser-OH coupling.
  • Smith, T. K., et al. (1995). Structure-activity relationships of cysteine esters and their effects on thiol levels in rat lung in vitro. Biochemical Pharmacology, 50(8), 1279-1286. Available from: [Link]

  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(3), 173-179. Available from: [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information: Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science. Available from: [Link]

  • Fahrni, H. P., et al. (1988). BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER. Organic Syntheses, 66, 171. Available from: [Link]

  • Reddit. (2024, August 8). Cysteine ester synthesis. r/Chempros.
  • Google Patents. (2008). US20080190854A1 - Process For Purifying L-Cysteine.
  • Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
  • LSU Scholarly Repository. (2018). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Eisenbrand, G., et al. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258. Available from: [Link]

  • BenchChem. (2025). Best practices for storing and handling DL-Cysteine-d1 to prevent degradation.
  • Supporting Information for: Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry. (n.d.).
  • CymitQuimica. (n.d.). CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1.
  • BenchChem. (2025). Comparison of different methods for D-cysteine detection.
  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • Google Patents. (2016). US9763902B2 - Method for preparation of N-acetyl cysteine amide.
  • Best practices for cysteine analysis. (2025, December 31).
  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table.
  • PubMed. (2014, July 16). Novel 1:1 labeling and purification process for C-terminal thioester and single cysteine recombinant proteins using generic peptidic toolbox reagents. Retrieved from [Link]

  • Vedejs, E., & Kruger, A. W. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1039–1041. Available from: [Link]

  • National Institutes of Health. (n.d.). A Viable Synthesis of N-Methyl Cysteine. Retrieved from [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9677-9725. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Milkowski, J. D., et al. (1976). S-ACETAMIDOMETHYL-L-CYSTEINE HYDROCHLORIDE. Organic Syntheses, 55, 121. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ACS Central Science. (2024, August 21). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide.
  • Google Patents. (1994). US5292926A - Cysteine derivatives.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of D-Cysteine Methyl Ester Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of D-Cysteine methyl ester. This guide is designed for researchers, process chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of D-Cysteine methyl ester. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this important chiral intermediate from the bench to production. We will move beyond simple procedural outlines to address the nuanced difficulties you may encounter, focusing on the underlying chemical principles to empower effective troubleshooting and process optimization.

Section 1: Frequently Asked Questions (FAQs) - Reaction & Process Control

This section addresses the most common questions and hurdles encountered during the esterification reaction itself.

Question 1: My esterification reaction is sluggish and gives low yields. What are the critical parameters to control during a scale-up Fischer esterification?

Answer: Scaling a Fischer esterification of D-cysteine requires careful management of equilibrium, reagent purity, and reaction conditions. Several methods are common, including using methanol with hydrogen chloride (gas or generated in situ from acetyl chloride or thionyl chloride) or trimethylchlorosilane (TMSCl)[1][2][3].

  • Causality of Low Yield: The primary cause of low yield is often incomplete reaction due to the unfavorable equilibrium of the esterification process. Water, a byproduct of the reaction, can hydrolyze the ester product, shifting the equilibrium back to the starting materials. On a large scale, inefficient water removal is a major bottleneck.

  • Troubleshooting & Optimization:

    • Water Removal: Ensure all reagents and solvents, particularly the methanol, are anhydrous. While not always practical on a large scale, methods that actively remove water, such as a Dean-Stark trap with a suitable solvent, can be considered for process development.

    • Acid Catalyst Concentration: The reaction is acid-catalyzed. A common laboratory method involves generating methanolic HCl by the slow addition of acetyl chloride or thionyl chloride to cold methanol[1][3]. On scale-up, ensure the addition is controlled to manage the exotherm. The concentration of HCl is critical; an excess can promote side reactions, while too little results in slow conversion. A typical approach uses at least 2 equivalents of the HCl-generating reagent to drive the reaction[2].

    • Temperature and Reaction Time: While room temperature reactions are possible, especially with highly reactive reagents like TMSCl/methanol, industrial processes often use elevated temperatures (reflux) to decrease reaction time[3]. Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) to determine the optimal endpoint and avoid degradation from prolonged heating.

Question 2: I'm observing significant racemization, resulting in L-cysteine methyl ester as a major impurity. Why does this happen and how can I prevent it?

Answer: This is one of the most critical challenges in cysteine chemistry. The α-proton of cysteine is unusually acidic due to the electron-withdrawing nature of the adjacent thiol group, which can stabilize a carbanion intermediate[4][5].

  • Mechanism of Racemization: Under certain conditions, particularly involving strong bases or prolonged exposure to heat, this α-proton can be abstracted. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity[4]. While this is a well-documented issue in peptide synthesis where bases are used for coupling, the underlying principle of α-proton acidity remains relevant[6][7][8].

  • Prevention Strategies:

    • Avoid Basic Conditions: The primary strategy is to maintain acidic conditions throughout the synthesis and work-up. Fischer esterification is ideal as it operates under strong acid catalysis. If any neutralization steps are required, they must be carefully controlled.

    • Control Temperature: Excessive heat can accelerate racemization. Optimize the reaction to proceed at the lowest effective temperature. If reflux is necessary, minimize the reaction time.

    • Choice of Reagents: Milder esterification methods, such as using TMSCl in methanol at room temperature, can be advantageous as they avoid harsh heating conditions[2].

    • Analytical Verification: The most reliable way to quantify this impurity is through chiral HPLC analysis, which can separate the D- and L-enantiomers[9]. This should be a standard in-process control (IPC) and final product release test.

Question 3: My final product is contaminated with D-cystine methyl ester. What causes this oxidation and how can I mitigate it?

Answer: The thiol (-SH) group of cysteine is highly susceptible to oxidation, readily forming a disulfide bond with another cysteine molecule to yield cystine. This is a common issue from synthesis to storage.

  • Causality of Oxidation: Oxidation is typically mediated by atmospheric oxygen, especially under neutral or slightly basic pH conditions[8]. The presence of trace metal ions can also catalyze this process. During work-up or isolation, exposing a solution of the free thiol to air for extended periods can lead to significant dimer formation.

  • Mitigation Strategies:

    • Inert Atmosphere: During the reaction and particularly during work-up and isolation, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen[10].

    • Control pH: Keep the product in its acidic hydrochloride salt form. The protonated thiol is less susceptible to oxidation than the thiolate anion (RS-), which forms at higher pH.

    • Rapid Work-Up: Minimize the time the product spends in solution during extraction and concentration phases.

    • Degassed Solvents: For sensitive, high-purity applications, using solvents that have been degassed (by sparging with nitrogen or argon) for work-up and purification can further reduce dissolved oxygen.

Section 2: Troubleshooting Guide - Purification & Stability

Question 4: My crude product is an oil and fails to crystallize. How can I successfully isolate a high-purity crystalline solid?

Answer: Obtaining a crystalline solid is crucial for achieving high purity on a scale-up level. Oiling out is often due to residual solvents, impurities, or incorrect solvent systems for crystallization.

  • Root Causes:

    • Impurities: Unreacted starting material, oxidized dimer (cystine), or racemized product can act as crystal lattice inhibitors.

    • Residual Solvent: Water or the reaction solvent (methanol) can prevent crystallization if not adequately removed.

    • Incorrect Crystallization Solvent: The chosen solvent system may not provide the right polarity balance for supersaturation and crystal growth.

  • Troubleshooting Protocol:

    • Ensure a Dry, Crude Solid: Before attempting crystallization, ensure the crude hydrochloride salt is a solid or a thick slurry, free from excess methanol. This can be achieved by concentrating the reaction mixture on a rotary evaporator and potentially co-evaporating with a solvent like dichloromethane to azeotropically remove traces of methanol and water[3].

    • Solvent System Selection: A common and effective method for crystallizing amino acid ester hydrochlorides is using a polar solvent in which the product is soluble (like methanol or ethanol) as the primary solvent, and a less polar solvent in which it is insoluble (like diethyl ether, dichloromethane, or ethyl acetate) as the anti-solvent[3][10].

    • Seeding: If crystallization is slow to initiate, adding a few seed crystals of pure D-cysteine methyl ester hydrochloride can provide nucleation sites and promote crystal growth.

    • Controlled Cooling: Rapid cooling often leads to oiling or fine, impure powders. Employ a slow, controlled cooling profile to allow for the growth of well-defined crystals.

Question 5: What are the best practices for the long-term storage and handling of D-Cysteine methyl ester hydrochloride to ensure its stability?

Answer: D-cysteine methyl ester hydrochloride is a stable compound when stored correctly, but its hygroscopic nature and potential for oxidation require specific handling procedures.

  • Key Stability Factors:

    • Moisture: The hydrochloride salt is hygroscopic and will absorb atmospheric moisture, which can lead to hydrolysis of the ester over time[3].

    • Oxygen: As previously discussed, the thiol group can oxidize.

    • Temperature: Like most organic compounds, degradation pathways are accelerated at higher temperatures.

  • Recommended Storage and Handling:

    • Container: Store in a tightly sealed container. For larger quantities, consider packaging under an inert atmosphere (nitrogen or argon)[11].

    • Environment: Store in a cool, dry place. For long-term storage, refrigeration (4°C) is recommended[11][12].

    • Handling: When handling, avoid prolonged exposure to the open air. Use a glove box or nitrogen blanket for highly sensitive applications. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, as the fine powder can be an irritant[13].

Section 3: Data Summary & Experimental Protocols

Table 1: Troubleshooting Quick-Reference Guide
Observed ProblemPotential CauseRecommended ActionScientific Rationale
Low Purity by HPLC 1. Unreacted D-CysteineExtend reaction time or increase catalyst concentration.Drives the esterification equilibrium towards the product.
2. D-Cystine Dimer ImpurityPerform work-up and isolation under an inert atmosphere.The free thiol group (-SH) is readily oxidized by atmospheric O₂ to form a disulfide (-S-S-).
3. L-Enantiomer ImpurityUse milder reaction conditions (lower temp); verify with chiral HPLC.The acidic α-proton can be abstracted under harsh conditions, leading to racemization[4][5].
Product is an Oil/Gummy Solid Residual solvent (e.g., water, methanol) or high impurity levels.Co-evaporate crude product with a dry solvent (e.g., DCM); perform optimized recrystallization.Impurities and residual solvents disrupt the crystal lattice formation required for a solid product.
Discoloration (Yellow/Brown) Thermal degradation or side-reactions.Reduce reaction temperature; purify via recrystallization, possibly with activated carbon treatment.High heat can cause decomposition. Activated carbon can adsorb colored polymeric impurities.
Poor Solubility of Final Product Incorrect product form (e.g., free base instead of HCl salt).Confirm the presence of the hydrochloride salt via titration or chloride test.The hydrochloride salt is significantly more soluble in polar solvents like water than the free base[14][15].
Detailed Protocol: High-Purity Recrystallization of D-Cysteine Methyl Ester Hydrochloride

This protocol describes a robust method for purifying the crude product to achieve high chemical and chiral purity.

Objective: To remove unreacted starting materials, oxidized byproducts, and other impurities from crude D-cysteine methyl ester hydrochloride.

Materials:

  • Crude D-cysteine methyl ester hydrochloride (solid)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, add the crude D-cysteine methyl ester hydrochloride. Add a minimal amount of warm (approx. 40-50°C) anhydrous methanol to fully dissolve the crude solid. Use approximately 2-3 mL of methanol per gram of crude material as a starting point.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Initiate Crystallization: Transfer the warm methanolic solution to a clean flask. Begin slowly adding anhydrous dichloromethane as an anti-solvent at room temperature while stirring. You will observe the solution becoming cloudy, indicating the onset of precipitation.

  • Crystal Growth: Continue adding DCM until the solution is significantly cloudy. Stop the addition and allow the mixture to stir at room temperature for 30 minutes to an hour to develop a good crystal slurry.

  • Complete Precipitation: To maximize yield, cool the flask in an ice bath (0-5°C) for at least 1-2 hours with slow stirring.

  • Isolation: Collect the white, crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous dichloromethane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at room temperature or slightly elevated temperature (e.g., 30-40°C) until a constant weight is achieved.

  • Quality Control: Analyze the final product for purity by HPLC, chiral purity by chiral HPLC, and confirm its identity by ¹H NMR. The melting point should be sharp, around 142°C (with decomposition)[3].

Section 4: Visualization of Key Processes

Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage d_cysteine D-Cysteine esterification Esterification (e.g., MeOH / SOCl₂) d_cysteine->esterification Reagents concentration Solvent Removal (Crude Product) esterification->concentration recrystallization Recrystallization (MeOH / DCM) concentration->recrystallization filtration Filtration & Drying recrystallization->filtration final_product High-Purity D-Cysteine Methyl Ester HCl filtration->final_product

Caption: High-level workflow for the synthesis and purification of D-Cysteine Methyl Ester HCl.

Diagram 2: Troubleshooting Decision Tree for Impurities

cluster_analysis Analysis Path cluster_cause Potential Cause start Problem: Low Purity by HPLC chiral_hplc Run Chiral HPLC start->chiral_hplc Stereochemistry Concern lcms Analyze by LC-MS start->lcms Unknown Peaks racemization Racemization (L-Enantiomer Present) chiral_hplc->racemization oxidation Oxidation (Dimer Detected, M+2) lcms->oxidation incomplete Incomplete Reaction (Starting Material Present) lcms->incomplete

Caption: Decision tree for identifying common impurities during synthesis.

References

  • Carpino, L. A., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link][6]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. Available at: [Link][7]

  • Dadlani, H. V., et al. (2011). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. Royal Society of Chemistry. Available at: [Link][1]

  • Google Patents. (1995). US5424476A - Method for preparing amino acid esters. Google Patents. Available at: [16]

  • Reddy, G. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link][2]

  • Organic Syntheses. (Date not available). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Organic Syntheses. Available at: [Link][10]

  • AdooQ BioScience. (Date not available). L-Cysteine methyl ester hydrochloride salt MSDS. AdooQ BioScience. Available at: [Link][11]

  • Grokipedia. (Date not available). Cysteine methyl ester. Grokipedia. Available at: [Link][3]

  • Google Patents. (2008). US20080190854A1 - Process For Purifying L-Cysteine. Google Patents. Available at: [17]

Sources

Troubleshooting

Technical Support Center: D-Cysteine Methyl Ester Reagent Compatibility &amp; Troubleshooting

Welcome to the Technical Support Center for D-Cysteine Methyl Ester . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Cysteine Methyl Ester . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of this versatile biochemical reagent.

D-Cysteine methyl ester is most commonly supplied and utilized as a hydrochloride salt (CAS 70361-61-4) [[1]](). Its chemical behavior is dictated by three functional groups: a redox-active thiol (-SH), a basic primary amine (-NH₂), and a hydrolyzable methyl ester (-COOCH₃) 2. Understanding the causality behind its interactions with other reagents is critical for optimizing yields in peptide synthesis, click chemistry, and structural analysis.

Part 1: Frequently Asked Questions (Reactivity & Compatibility)

Q1: Why do I observe extensive dimerization when using D-Cysteine methyl ester in basic coupling conditions? A1: The causality lies in the pKa of the free thiol group. Under basic conditions (e.g., in the presence of DIPEA or TEA), the thiol is deprotonated to form a highly nucleophilic thiolate anion. This species is highly susceptible to single-electron oxidation by atmospheric oxygen or trace metals, rapidly forming disulfide dimers 2. Solution: Always use S-protected derivatives (such as S-Trityl or S-Boc) when performing base-catalyzed peptide coupling, or rigorously degas your solvents and work under an inert N₂/Ar atmosphere.

Q2: Why is the reagent sold as a hydrochloride salt, and how does this impact my reaction stoichiometry? A2: The free base of D-Cysteine methyl ester is unstable; the nucleophilic amine can attack the ester of a neighboring molecule, leading to polymerization or diketopiperazine formation. The hydrochloride salt protonates the amine, rendering it non-nucleophilic and drastically enhancing shelf stability and water solubility 1. Impact: When you need the amine to act as a nucleophile (e.g., amidation), you must add at least one stoichiometric equivalent of a non-nucleophilic base to liberate the free amine in situ.

Q3: How does D-Cysteine methyl ester react with aldehydes, and why is this useful? A3: The spatial proximity of the primary amine and the free thiol drives a rapid condensation-cyclization cascade when exposed to aldehydes, resulting in the formation of stable thiazolidine rings 3. This highly compatible reaction is widely exploited in NMR spectroscopy to derivatize monosaccharides, allowing researchers to easily differentiate between sugar enantiomers based on chemical shifts 4.

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Low Yields During Peptide Amidation (EDC/DMAP or HBTU Coupling)

  • Symptom: LC-MS shows a complex mixture of masses, predominantly [2M-2H] (disulfide) or unreacted starting material.

  • Root Cause: The free thiol competes with the amine for the activated ester, leading to thioester formation, or the thiol oxidizes before amidation can occur.

  • Corrective Action: Switch to an S-protected building block. For instance, coupling S-Trityl-D-cysteine methyl ester using EDC/DMAP in DMF reliably yields >80% of the desired amide 5.

Issue 2: Incomplete Thiazolidine Formation in Derivatization Assays

  • Symptom: 1H NMR spectra show persistent, unreacted aldehyde peaks alongside the product.

  • Root Cause: Thiazolidine formation is a reversible equilibrium that releases water. If water is present in the solvent, the equilibrium shifts backward.

  • Corrective Action: Utilize anhydrous solvents (e.g., Pyridine-d5) and heat the reaction to 60 °C to drive the cyclization 4. For bulk synthesis, use azeotropic distillation (e.g., refluxing in petroleum ether or toluene) to physically remove the water of reaction 3.

Part 3: Quantitative Data & Compatibility Matrix

The following table summarizes the compatibility of D-Cysteine methyl ester with various common reagents and environments, synthesizing expected yields and mechanistic outcomes.

Reagent / ConditionCompatibility StatusMechanistic Outcome & Quantitative Yield
Atmospheric O₂ / Basic pH ❌ IncompatibleRapid oxidation of the free thiol to disulfide dimers. Yields of free monomer drop by >50% within hours 2.
Cu(II) Complexes ❌ IncompatibleCopper acts as a potent oxidant, quantitatively converting the thiol to disulfides 6.
Aqueous Acid (pH < 2) ⚠️ Moderately CompatibleThe methyl ester moiety is prone to slow hydrolysis at extreme pH, reducing ester integrity over time 2.
Pivalaldehyde / Sugars ✅ Highly CompatibleForms thiazolidine rings via condensation-cyclization. Yields typically exceed 89% under optimized conditions 3.
EDC / DMAP / HBTU ✅ Compatible (If S-Protected)Forms amide bonds efficiently. Coupling S-Trityl-D-Cys-OMe yields ~82% of the desired intermediate 5.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prove the causality of the reaction.

Protocol A: In Situ Thiazolidine Derivatization for Monosaccharide Analysis

This method utilizes the dual nucleophilicity of the amine and thiol to lock monosaccharides into a rigid thiazolidine structure for absolute configuration determination 4.

  • Preparation: Weigh ~2 mg of the target monosaccharide and ~4 mg (excess) of D-cysteine methyl ester hydrochloride.

  • Solvation: Dissolve both solids completely in 0.6 mL of anhydrous Pyridine-d5.

  • Reaction: Transfer the mixture to a 5 mm NMR tube. Heat the tube at 60 °C for exactly 1 hour, then allow it to cool to room temperature overnight to ensure thermodynamic equilibrium.

  • Self-Validation (1H NMR): Acquire a 1H NMR spectrum. The system is validated as successful when the downfield aldehyde proton signal (~9.0–10.0 ppm) completely disappears, and is replaced by the diagnostic thiazolidine methine (H-2) proton signal appearing between ~5.5–6.0 ppm. The presence of excess unreacted D-cysteine methyl ester confirms the reagent was not the limiting factor.

Protocol B: Amide Coupling using S-Protected D-Cysteine Methyl Ester

This protocol describes the safe coupling of the amine group to a carboxylic acid without risking thiol-induced dimerization 5.

  • Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and S-Trityl-D-cysteine methyl ester (1.1 equiv) in anhydrous DMF.

  • Coupling: Add EDC (3.38 equiv) and DMAP (2.56 equiv). The DMAP serves both as an activator and as the base to neutralize any residual hydrochloride salts.

  • Incubation: Stir the reaction at room temperature under N₂ for 24 hours.

  • Self-Validation (TLC/Ninhydrin): Spot the crude mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting D-Cys derivative (containing a free primary amine) will stain a vivid purple. The system validates the completion of the reaction when the product spot does not stain purple (indicating the amine is successfully converted to an amide), and LC-MS confirms the [M+H]+ mass of the desired conjugate.

Part 5: Reaction Workflow Visualization

G A D-Cys-OMe Hydrochloride B Oxidation (O2, Cu2+) A->B Free Thiol (-SH) D Aldehyde Condensation A->D Amine + Thiol F Peptide Coupling (EDC/DMAP) A->F Free Amine (-NH2) C Disulfide Dimer B->C Dimerization E Thiazolidine Derivatives D->E Cyclization G Amide Bonds F->G S-Protected

Reaction pathways of D-Cysteine methyl ester highlighting functional group compatibility.

Part 6: References

  • [2] Title: Cysteine methyl ester - Grokipedia. Source: grokipedia.com. URL:

  • [3] Title: DE102004053311B3 - Preparation of thiazolidine compounds. Source: google.com (Patents). URL:

  • [1] Title: CAS 70361-61-4: D-Cysteine, methyl ester, hydrochloride (1:1). Source: cymitquimica.com. URL:

  • [4] Title: Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Source: nih.gov. URL:

  • [6] Title: Oxidation of cysteine, cysteine methyl ester, and penicillamine by copper(II)-2,9-dimethyl-1,10-phenanthroline complexes. Source: acs.org. URL:

  • [5] Title: Activity-Based NIR Bioluminescence Probe Enables Discovery of Diet-Induced Modulation of the Tumor Microenvironment via Nitric Oxide. Source: acs.org. URL:

Sources

Optimization

Technical Support Center: d-Cysteine Methyl Ester Applications

Welcome to the technical support center for d-Cysteine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for d-Cysteine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Section 1: Compound Stability, Storage, and Handling

Proper handling from the moment you receive the compound is critical to prevent degradation and ensure experimental reproducibility. d-Cysteine methyl ester, typically supplied as the hydrochloride salt, possesses a free thiol group that is highly susceptible to oxidation.

Q1: What are the optimal storage conditions for solid d-Cysteine methyl ester hydrochloride?

A1: For long-term stability, solid d-Cysteine methyl ester hydrochloride should be stored at -20°C in its original, tightly sealed container.[1] The hydrochloride salt is a white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Therefore, it is crucial to minimize exposure to air and humidity. Before opening, always allow the container to warm to room temperature inside a desiccator to prevent water condensation on the cold powder, which can accelerate degradation.[1]

Q2: My solid reagent appears clumpy and has a yellowish tint. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[2] A yellowish tint often suggests oxidation of the thiol (-SH) group, likely leading to the formation of the corresponding disulfide, d-cystine dimethyl ester. While minor clumping might be reversible by drying under a vacuum, a distinct color change indicates significant degradation. For applications where the free thiol is critical, such as peptide synthesis or redox studies, using a discolored reagent is not recommended as it will introduce impurities and lead to lower yields and complex side reactions.

Q3: What is the best way to prepare and store solutions of d-Cysteine methyl ester?

A3: Solutions are significantly less stable than the solid form and should ideally be prepared fresh for immediate use.[1] The primary degradation pathway in solution is oxidation. To minimize this:

  • Solvent Choice: The compound is highly soluble in polar solvents like water, methanol, and ethanol.[2][3][4] For biological applications, use sterile, de-gassed (oxygen-free) buffers, such as PBS or Tris, at a neutral pH.[1]

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (nitrogen or argon) to displace oxygen.[1]

  • Storage: If short-term storage is unavoidable, keep the solution at 4°C for no more than 24 hours. For longer-term needs, flash-freeze single-use aliquots in an inert atmosphere and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

SolventSolubility ProfileRecommended Use
Water HighBiological buffers, aqueous reactions
Methanol HighOrganic synthesis, stock solutions
Ethanol HighOrganic synthesis
Dichloromethane LowNot recommended for dissolution
Table 1: Solubility of d-Cysteine Methyl Ester Hydrochloride in Common Solvents.[2][3][4]

Section 2: Troubleshooting Peptide Synthesis and Chemical Reactions

Incorporating d-Cysteine into a peptide sequence offers significant advantages, such as enhanced stability against enzymatic degradation.[5] However, its unique chemical properties present specific challenges during synthesis, primarily oxidation and racemization.

Q4: I am experiencing low coupling efficiency when incorporating d-Cysteine methyl ester in solid-phase peptide synthesis (SPPS). What could be the cause?

A4: Low coupling efficiency can stem from several factors:

  • Reagent Quality: As discussed, oxidized starting material (containing d-cystine) will not couple. Ensure you are using a high-purity, properly stored reagent.

  • Steric Hindrance: Cysteine, especially with a bulky S-protecting group like Trityl (Trt), can be sterically demanding. If coupling to another bulky residue, consider a "double coupling" strategy, where the coupling step is repeated with fresh reagents before deprotection of the N-terminus.[6]

  • Activation Issues: Ensure your coupling reagents (e.g., HBTU, HATU, DIC) are fresh and anhydrous. Pre-activation times should be optimized; prolonged pre-activation in the presence of a base can lead to side reactions and racemization.[7]

Q5: My primary challenge is racemization, leading to diastereomeric impurities. How can I prevent the formation of L-Cysteine during my synthesis?

A5: Racemization is the most critical and common issue when working with cysteine derivatives in peptide synthesis.[7][8] The underlying cause is the high acidity of the alpha-proton, which can be abstracted by a base after the carboxyl group is activated for coupling.[8][9] This forms a planar intermediate that can be re-protonated from either side, destroying the stereochemistry.

Racemization Start Activated D-Cys Derivative (R-configuration) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate Base (e.g., DIEA) abstracts α-proton D_Product D-Cysteine Product (Desired) Intermediate->D_Product Protonation L_Product L-Cysteine Product (Racemized Impurity) Intermediate->L_Product Protonation (from opposite face)

Caption: Base-catalyzed racemization of an activated cysteine residue.

The key is to minimize the exposure of the highly activated cysteine intermediate to basic conditions.[9]

StrategyRationaleRecommended Protocol
Choice of Coupling Reagent Uronium/aminium salt reagents (HBTU, HATU) require a strong tertiary amine base (like DIEA), which promotes racemization. Carbodiimide-based systems are less basic.[7][9]Use DIC/Oxyma Pure. This combination forms a reactive ester without requiring a strong base, significantly reducing α-proton abstraction.[9]
Avoid Pre-activation Pre-activating the amino acid with a base before adding it to the resin prolongs the lifetime of the highly reactive species, increasing the window for racemization.Add the coupling reagents directly to the resin-bound amine followed immediately by the cysteine derivative. This "in-situ" activation minimizes the lifetime of the activated species.[7]
Choice of Base If a base is necessary, its strength is critical. Strong bases like DIEA are major contributors to racemization.Use a weaker, sterically hindered base like 2,4,6-collidine (TMP) instead of DIEA or NMM.[7]
Solvent Polarity Less polar solvents can help suppress racemization.Use a mixture of CH₂Cl₂-DMF (1:1) instead of pure DMF for the coupling step.[7]

Table 2: Field-Proven Strategies to Minimize d-Cysteine Racemization in SPPS.

Q6: How can I prevent oxidative disulfide bond formation during my experiments?

A6: The free thiol is a potent reducing agent and is easily oxidized by atmospheric oxygen, especially in solution at neutral or basic pH.[2][10]

  • Use an S-Protecting Group: For multi-step syntheses like SPPS, the thiol must be protected. The acid-labile Trityl (Trt) group is standard for the Fmoc/tBu strategy. It remains stable during base-catalyzed Fmoc deprotection and is removed simultaneously with resin cleavage using a strong acid like Trifluoroacetic acid (TFA).[5]

  • Work Under Inert Gas: When handling the deprotected compound, always work under a nitrogen or argon atmosphere to minimize oxygen exposure.[1][11]

  • Control pH: Keep the pH of solutions acidic if possible, as thiolates (R-S⁻), which are more prevalent at higher pH, are more susceptible to oxidation than thiols (R-SH).

Section 3: Analytical and Purification Troubleshooting

Verifying the purity and stereochemical integrity of your final product is a non-negotiable step in drug development and research.

Q7: My final peptide product fails to precipitate from cold ether after cleavage and TFA removal. What should I do?

A7: This is a common issue, particularly with short or very hydrophobic/hydrophilic peptides.[12] The peptide may be soluble in the residual TFA/ether mixture.

  • Solution 1: Concentrate the Sample: Do not discard the solution. Use a stream of nitrogen or a rotary evaporator to carefully reduce the volume of the ether. The peptide may precipitate as the solution becomes more concentrated.[12]

  • Solution 2: Change the Precipitation Solvent: Try a less polar solvent mixture. A 1:1 mixture of diethyl ether and pentane or hexane can sometimes induce precipitation where ether alone fails.[12]

  • Solution 3: Proceed to Purification: If precipitation fails, carefully evaporate the solvent completely. Redissolve the resulting crude oil/film directly in the appropriate buffer for HPLC purification (e.g., water/acetonitrile with 0.1% TFA).[12]

Q8: How can I accurately quantify the percentage of racemization in my final d-Cysteine-containing peptide?

A8: Quantification of diastereomers requires a chiral analytical method. The most reliable approach is HPLC analysis after derivatization with a chiral reagent, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[8] The resulting diastereomers (L-D and L-L) have different physical properties and can be separated on a standard C18 reverse-phase column.

RacemizationAnalysis A Peptide Hydrolysis (6N HCl, 110°C, 24h) B Dry Hydrolysate A->B C Derivatization (Marfey's Reagent, 40°C, 1h) B->C D Quench Reaction (2N HCl) C->D E RP-HPLC Analysis (C18 Column, UV Detection) D->E F Quantification (Integrate Peak Areas) E->F

Caption: Workflow for quantifying d/l-cysteine ratio using Marfey's Reagent.

Section 4: Experimental Protocols

Protocol 1: Quantitative Analysis of Cysteine Racemization using Marfey’s Reagent

This protocol provides a method to determine the enantiomeric purity of a cysteine-containing peptide after synthesis.[8]

Objective: To quantify the percentage of the undesired L-Cysteine diastereomer in a synthetic peptide containing d-Cysteine.

Materials:

  • Synthetic peptide (0.1 - 0.5 mg)

  • 6 N Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • 2 N HCl

  • HPLC system with a UV detector (340 nm)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Methodology:

  • Peptide Hydrolysis:

    • Place approximately 0.1-0.5 mg of the peptide into a hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it carefully, and evaporate the HCl to dryness under vacuum.

  • Derivatization with Marfey's Reagent:

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of the 1% Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour in a water bath, mixing occasionally.

  • Quenching and Sample Preparation:

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 2 N HCl.

    • Evaporate the acetone under a stream of nitrogen or by vacuum centrifugation.

    • Dilute the final sample to 1 mL with the HPLC mobile phase (e.g., 20% Acetonitrile in Water).

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) onto the C18 RP-HPLC column.

    • Run a suitable gradient (e.g., 10-60% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Quantification:

    • Identify the peaks corresponding to the FDAA-L-Cys and FDAA-D-Cys diastereomers by comparing them with derivatized standards.

    • Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(L-Cys) / (Area(L-Cys) + Area(D-Cys))] x 100

References

  • Benchchem. (2025). Technical Support Center: Preventing Racemization of Cysteine. Benchchem.
  • Grokipedia. (n.d.). Cysteine methyl ester. Grokipedia.
  • CymitQuimica. (n.d.). CAS 70361-61-4: D-Cysteine,methyl ester, hydrochloride (1:1). CymitQuimica.
  • Sciencelab.com. (n.d.). L-Cysteine methyl ester hydrochloride.
  • Getsy, J. A., et al. (2022). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology.
  • Clearsynth. (n.d.). D-Cysteine Methyl Ester. Clearsynth.
  • Gaston, B., et al. (2022). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. PMC.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Gao, W., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
  • Peptide Chemistry. (2026). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Peptide Chemistry.
  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • TCI EUROPE N.V. (n.d.). D-Cysteine Methyl Ester Hydrochloride. TCI EUROPE N.V.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
  • ResearchGate. (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. ResearchGate.
  • Boas, F. A., et al. (2008). Racemization-Free Synthesis of S-Alkylated Cysteines via Thiol-ene Reaction. The Journal of Organic Chemistry.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
  • Benchchem. (2025). Best practices for storing and handling DL-Cysteine-d1 to prevent degradation. Benchchem.
  • Benchchem. (2025). Comparison of different methods for D-cysteine detection. Benchchem.
  • Bin, P., Huang, R., & Zhou, X. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. BioMed Research International.

Sources

Reference Data & Comparative Studies

Validation

D-Cysteine Methyl Ester vs. L-Cysteine Methyl Ester: A Comprehensive Guide to Chiral Divergence in Biological Systems

Executive Summary In drug development and chemical biology, the esterification of amino acids is a classic prodrug strategy used to mask polar carboxylate groups, thereby increasing lipophilicity and facilitating rapid t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and chemical biology, the esterification of amino acids is a classic prodrug strategy used to mask polar carboxylate groups, thereby increasing lipophilicity and facilitating rapid transport across the blood-brain barrier and cellular membranes[1]. While D-Cysteine methyl ester (D-CME) and L-Cysteine methyl ester (L-CME) share identical physicochemical properties in an achiral vacuum, their introduction into biological systems triggers profoundly divergent metabolic cascades. This guide objectively compares the biological performance, metabolic fates, and experimental utility of these two enantiomeric esters, providing researchers with actionable, data-backed insights for experimental design.

Mechanistic Divergence: Stereospecific Hydrogen Sulfide (H₂S) Biosynthesis

The most critical biological distinction between L-CME and D-CME is their metabolic conversion into hydrogen sulfide (H₂S), a potent gaseous signaling molecule involved in neuroprotection, vasodilation, and redox homeostasis. Upon entering the cell, ubiquitous non-specific esterases rapidly hydrolyze both methyl esters into their parent free amino acids[2]. From there, the pathways diverge completely:

  • The L-CME Pathway (Cytosolic): Hydrolysis yields L-cysteine, which is metabolized primarily in the cytosol by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE)[3],[4]. This classical pathway is strictly dependent on pyridoxal 5'-phosphate (PLP) as a cofactor and exhibits maximal catalytic efficiency under alkaline conditions (pH ~8.5)[5].

  • The D-CME Pathway (Peroxisomal/Mitochondrial): Hydrolysis yields D-cysteine, which cannot be processed by CBS or CSE. Instead, it is oxidized by D-amino acid oxidase (DAO) in peroxisomes to form 3-mercaptopyruvate (3-MP)[5],[6]. 3-MP is subsequently transported to mitochondria, where 3-mercaptopyruvate sulfurtransferase (3MST) releases H₂S[5]. Crucially, this pathway is PLP-independent and operates optimally at a physiological pH of 7.4[5].

H2S_Pathways L_CME L-Cysteine Methyl Ester L_Cys L-Cysteine L_CME->L_Cys Esterases D_CME D-Cysteine Methyl Ester D_Cys D-Cysteine D_CME->D_Cys Esterases CBS_CSE CBS / CSE (Cytosol, pH 8.5, PLP+) L_Cys->CBS_CSE DAO D-Amino Acid Oxidase (Peroxisome) D_Cys->DAO H2S Hydrogen Sulfide (H2S) CBS_CSE->H2S MP3 3-Mercaptopyruvate DAO->MP3 MST3 3MST (Mitochondria, pH 7.4, PLP-) MP3->MST3 MST3->H2S

Stereospecific H2S biosynthetic pathways for L- and D-cysteine methyl esters.

Pharmacological Applications and Efficacy

A. Reversal of Opioid-Induced Respiratory Depression (OIRD)

Both L-CME and D-CME have demonstrated remarkable efficacy in reversing the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized in vivo models[1],[7]. The methyl esterification is the primary driver of this efficacy, allowing the compounds to rapidly penetrate target cells in the central nervous system and peripheral chemoreceptors, a feat the highly polar parent amino acids cannot achieve efficiently[1].

B. Neuroprotection and Renal Salvage

Because the D-cysteine pathway relies on DAO and 3MST, its H₂S-producing capacity is highly tissue-specific. In the kidney, the D-cysteine pathway exhibits approximately 80-fold higher H₂S-producing activity than the L-cysteine pathway; in the cerebellum, it is 7-fold higher[3],[5]. Consequently, D-CME and D-cysteine are vastly superior to their L-counterparts in protecting cerebellar neurons from oxidative stress and attenuating renal ischemia-reperfusion injury[5],[6].

C. Tracheal Disruption and Pest Control

L-CME exhibits unique, fast-acting insecticidal properties not shared by typical D-enantiomers. It acts by inhibiting the dual oxidase (Duox)-mediated production of reactive oxygen species (ROS) in insects. This prevents the formation of dityrosine cross-links required to stabilize the insect tracheal network, effectively suppressing respiration and causing rapid mortality[8],[9].

Analytical Utility: Chiral Derivatization for NMR

Beyond therapeutics, D-CME and L-CME are powerful analytical reagents. When determining the absolute configuration of unknown monosaccharides, researchers use these esters to induce diastereoselective condensation[10]. The reaction between the free thiol/amine of the cysteine ester and the aldehyde of the sugar forms a rigid thiazolidine ring. Because the resulting molecules are diastereomers rather than enantiomers, they exhibit distinct chemical shifts in ¹H NMR spectroscopy, allowing for precise stereochemical assignment[11].

NMR_Workflow Mono Monosaccharide (D- or L-) Reaction Condensation (Pyridine-d5, 60°C, 1h) Mono->Reaction CME D-CME or L-CME Hydrochloride CME->Reaction Thiazolidine Epimeric Thiazolidine Derivatives Reaction->Thiazolidine NMR 1H NMR Analysis (H-2 Chemical Shifts) Thiazolidine->NMR

Experimental workflow for chiral derivatization of monosaccharides for NMR analysis.

Experimental Protocols

Protocol A: Self-Validating Ex Vivo H₂S Production Assay

Causality & Validation: This protocol uses a double-dissociation logic to validate the specific pathway generating H₂S. By running parallel assays that manipulate pH and PLP availability, researchers can definitively isolate DAO/3MST activity (D-pathway) from CBS/CSE activity (L-pathway)[5].

  • Tissue Preparation: Homogenize target tissue (e.g., renal cortex or cerebellum) in ice-cold 50 mM potassium phosphate buffer.

  • Substrate Addition: Aliquot the homogenate into two sets of sealed vials. Add 2 mM L-CME to Set 1 and 2 mM D-CME to Set 2.

  • Cofactor & pH Modulation (The Validation Step):

    • Set 1 (L-CME): Add 2 mM PLP and adjust buffer to pH 8.5 (Optimizes CBS/CSE; suppresses DAO).

    • Set 2 (D-CME): Omit PLP and adjust buffer to pH 7.4 (Optimizes DAO/3MST; suppresses CBS/CSE).

  • Incubation & Trapping: Place a center well containing 1% zinc acetate inside each vial to trap evolved H₂S gas as zinc sulfide. Incubate at 37°C for 90 minutes.

  • Quantification: Inject N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ into the center well. Measure the resulting methylene blue derivative via spectrophotometry at 670 nm.

Protocol B: Thiazolidine Derivatization for NMR Stereochemical Assignment

Causality & Validation: Condensation locks the flexible sugar into a rigid thiazolidine scaffold. Using Pyridine-d5 acts simultaneously as the reaction solvent, basic catalyst, and internal NMR lock, ensuring a self-contained and highly reproducible analytical system[11].

  • Reagent Mixing: In a clean vial, dissolve ~2 mg of the target monosaccharide and ~4 mg of D-CME hydrochloride (or L-CME hydrochloride) in 0.6 mL of Pyridine-d5[11].

  • Reaction Initiation: Transfer the solution directly into a standard 5 mm NMR tube.

  • Condensation: Heat the NMR tube in a water bath or heating block at 60°C for exactly 1 hour to drive the formation of the epimeric thiazolidine derivatives[11].

  • Equilibration & Acquisition: Allow the tube to rest at room temperature overnight to ensure complete epimeric equilibration. Acquire ¹H NMR spectra at 300 K, focusing on the characteristic H-2 proton signals to determine the D- or L- configuration[11].

Comparative Data Summary

ParameterL-Cysteine Methyl Ester (L-CME)D-Cysteine Methyl Ester (D-CME)
Endogenous Precursor Mimic L-CysteineD-Cysteine
Primary H₂S Enzymes Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE)D-Amino Acid Oxidase (DAO), 3-Mercaptopyruvate Sulfurtransferase (3MST)
Subcellular Localization CytosolPeroxisome & Mitochondria
Optimal Reaction pH Alkaline (pH ~8.5)Physiological (pH 7.4)
PLP Dependency Strictly DependentIndependent
Renal H₂S Production Rate Baseline (1x)~80-fold higher than L-isomer
Primary Utility Mucolytic, Insecticide, OIRD ReversalNeuroprotection, Renal Salvage, NMR Chiral Derivatization

References

  • Cysteine methyl ester - Grokipedia. Grokipedia. Available at:[Link]

  • Early-Life Hydrogen Sulfide Signaling as a Target for Cardiovascular–Kidney–Metabolic Syndrome Reprogramming. MDPI. Available at:[Link]

  • Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology. Available at:[Link]

  • A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells. Nature Communications (PubMed). Available at:[Link]

  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. PMC. Available at:[Link]

  • Antioxidant cysteine and methionine derivatives show trachea disruption in insects. PMC. Available at:[Link]

  • L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. PMC. Available at:[Link]

  • D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PMC. Available at:[Link]

Sources

Comparative

alternative reagents to d-Cysteine methyl ester in peptide synthesis

Advanced Strategies and Alternative Reagents to D-Cysteine Methyl Ester in Peptide Synthesis As peptide therapeutics grow in complexity, the demand for precise stereochemical control and high-yielding synthetic routes is...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies and Alternative Reagents to D-Cysteine Methyl Ester in Peptide Synthesis

As peptide therapeutics grow in complexity, the demand for precise stereochemical control and high-yielding synthetic routes is paramount. D-Cysteine methyl ester (H-D-Cys-OMe) has historically served as a fundamental building block in Liquid-Phase Peptide Synthesis (LPPS) and as a C-terminal modifier. However, its use introduces severe mechanistic vulnerabilities—most notably, base-catalyzed racemization and β -elimination.

This guide objectively evaluates the chemical pitfalls of D-cysteine methyl ester and provides field-proven, high-performance alternatives. By transitioning to more orthogonal protecting groups and solid-phase strategies, researchers can bypass these degradative pathways entirely.

The Mechanistic Pitfalls of D-Cysteine Methyl Ester

The primary failure point of D-Cys-OMe lies in the conditions required for its removal. Methyl esters are typically cleaved via basic saponification (e.g., using NaOH or LiOH)[1]. In the context of cysteine, the α -proton is highly acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl and the sulfur atom in the side chain.

When exposed to base, the α -proton is easily abstracted, forming an enolate intermediate. This leads to two catastrophic side reactions:

  • Racemization: Reprotonation of the enolate can occur from either face, scrambling the carefully selected D-configuration into a D/L-mixture.

  • β -Elimination: The enolate can expel the thiolate side chain entirely, yielding a reactive dehydroalanine (Dha) residue. This permanently destroys the cysteine residue and often leads to subsequent piperidine adducts if exposed to Fmoc deprotection conditions[2].

CysDegradation A D-Cys-OMe Peptide (C-terminal Methyl Ester) B Saponification (OH- attack) A->B C Deprotonation at C-alpha (Enolate Formation) B->C Highly acidic alpha-proton D Beta-Elimination C->D Loss of Thiolate F Reprotonation C->F E Dehydroalanine (Dha) Formation D->E G Racemization (D/L-Cys Mixture) F->G

Mechanistic pathway of base-catalyzed degradation of D-Cysteine methyl ester.

Objective Comparison of Alternative Reagents

To circumvent the basic cleavage requirements of methyl esters, modern peptide chemistry employs orthogonal protecting groups or bypasses C-terminal esterification entirely through Solid-Phase Peptide Synthesis (SPPS).

Alternative 1: Fmoc-D-Cys(Trt)-OH on 2-Chlorotrityl Chloride (CTC) Resin

For sequences requiring a C-terminal D-Cysteine, abandoning LPPS esterification in favor of SPPS using CTC resin is the gold standard. The bulky CTC resin is loaded via an SN​1 mechanism, requiring no carboxyl activation reagents (like HBTU/DIPEA), which are notorious for[3]. Furthermore, cleavage from CTC resin requires only ultra-mild acid (1% TFA), completely avoiding base-catalyzed degradation.

Alternative 2: D-Cysteine tert-Butyl Ester (H-D-Cys-OtBu)

If LPPS must be maintained, replacing the methyl ester with a tert-butyl ester provides orthogonality. The tert-butyl group is cleaved via acidolysis (strong TFA) rather than saponification, protecting the α -proton from base-induced abstraction.

Alternative 3: α -Methylcysteine ( α -MeCys)

For Native Chemical Ligation (NCL) applications where C-terminal cysteines are used to generate thioesters, α -MeCys is a superior alternative. By replacing the acidic α -proton with a methyl group, it becomes chemically impossible to form an enolate, thereby entirely[4].

Quantitative Performance Comparison
Reagent / StrategyCleavage MechanismRacemization Risk β -Elimination RiskPrimary Application Workflow
D-Cys-OMe (Legacy)Basic Saponification (NaOH)High (>15%)High LPPS
D-Cys-OtBu Strong Acid (95% TFA)Low (<2%)NoneLPPS
Fmoc-D-Cys(Trt)-OH + CTC Mild Acid (1% TFA)Very Low (<0.5%)NoneSPPS (C-terminal Cys)
α -Methylcysteine N/A (Stable Backbone)None (No α -H)None Native Chemical Ligation

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality-driven steps and built-in analytical checkpoints.

WorkflowCompare Start Target: C-Terminal D-Cys Peptide Alt1 Alternative 1: SPPS Fmoc-D-Cys(Trt)-OH + CTC Resin Start->Alt1 Alt2 Alternative 2: LPPS D-Cys-OtBu (tert-Butyl Ester) Start->Alt2 S1 SN1 Resin Loading (No Activation Reagents) Alt1->S1 L1 Solution Phase Coupling Alt2->L1 S2 Mild Acid Cleavage (1% TFA) S1->S2 End Enantiopure D-Cys Peptide (No Beta-Elimination) S2->End L2 Acidolytic Cleavage (95% TFA) L1->L2 L2->End

Comparison of alternative SPPS and LPPS workflows avoiding basic cleavage conditions.

Protocol A: Racemization-Free Loading of Fmoc-D-Cys(Trt)-OH onto CTC Resin

Causality: By utilizing the SN​1 reactivity of the 2-Chlorotrityl chloride resin, we eliminate the need for carboxyl activation (DIC/Oxyma or HBTU), which is the primary driver of oxazolone-mediated racemization in cysteine.

  • Resin Swelling: Swell 1.0 g of CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Note: DCM is strictly used over DMF to prevent premature hydrolysis of the chloride leaving group.

  • Amino Acid Addition: Dissolve 1.2 eq of Fmoc-D-Cys(Trt)-OH in minimal dry DCM. Add to the resin suspension.

  • Controlled Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Critical Step: Limit this reaction to exactly 45 minutes. Prolonged exposure to DIPEA, even without activation reagents, can induce trace enantiomeric drift.

  • Capping: Add 1 mL of Methanol per gram of resin and agitate for 15 minutes. Causality: Methanol acts as a small nucleophile to cap any unreacted trityl chloride sites, preventing downstream sequence deletion errors.

  • Validation Check (Fmoc Assay): Wash the resin thoroughly. Take a 5 mg aliquot, treat with 20% piperidine in DMF, and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A loading of 0.6–0.8 mmol/g validates successful attachment.

Protocol B: Acidolytic Deprotection of D-Cys-OtBu in LPPS

Causality: Cleaving a tert-butyl ester generates a highly reactive tert-butyl carbocation. If left unquenched, this cation will irreversibly alkylate the nucleophilic cysteine thiol. A highly tuned scavenger cocktail is mandatory.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Ultrapure H2​O in a 95:2.5:2.5 (v/v/v) ratio. Causality: TIPS is a bulky hydride donor that rapidly quenches carbocations, while water suppresses sulfoxide formation.

  • Cleavage: Dissolve the fully protected LPPS peptide in the cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of N2​ to 20% of its original volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

  • Validation Check (Ellman’s Assay): Dissolve a 1 mg sample of the precipitate in pH 8.0 buffer and add Ellman’s Reagent (DTNB). An immediate shift to a bright yellow color (absorbance at 412 nm) validates the presence of a free, unalkylated thiol, confirming successful ester cleavage and scavenger efficacy.

References

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Source: sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkYKpzKuGUhWq3AhJdirHP7DatRek0Z87Or486CobNTQXOP3Wtc24emKRy3U3H5hCzfVHBq-3OZlSE1bBjqv7Gdjmpn96zUfacdarP8a08eBtzWgG-BYNHGwHvjs12iP1fSt7E7NCSLBP-o9ktHTYubuMKONZUuiQFsvUZw9VbwyeOIbK_AALJZA7pJK9siNAe1Bt5hZmX5SVCRwF0lTWK7LHJ2pQGFYbKK4Pr0uTOJE5CMpxxXtN47KtAZLD_YSAN]
  • Cysteine Derivatives. Source: bachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL1UWHOWIXoNtRunjtVi1TPHVG4l9ehMJBqpuxJOJcoCBZY7wxBfOiblqzFBROYFMypMFX8v2xo7yUKS-lc7QSlLEpDWS9NSx-PMSEIR49J6H0G2_sb_ZBBZCiuH6NqogxEgxmxYBYURpFYsRgth1NzcsH5FZHRl8TWvgW6WroKOacWQYh]
  • In situ thioester formation for protein ligation using α -methylcysteine. Source: rsc.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfUrbu0sClA-4udW5t2m5coWjt0ElbKVVDISKbiFzxlAeVGuy3BkekqWoDNVbTmSWYS-bAPGh7OD6IwopD3qgPLtkfjDqcodevEazns3q4TChRmvVilaQbMxd0RUTgypv0SOH4iWz9yW5n3EgKNGyYoeX3wGuaxcv]
  • Introduction to Peptide Synthesis Methods. Source: bachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6r4smNEL0rUy9BV4Iapoh53tyDqX2EAHqOKOxDGv3Dij179xkU1ef4hLOAmzeJSUqlbDzgvJErG4O-R5IHWniAa3Sv1AoFzeSzCTR8QfhxO38dd0Xo7-CaBNHzyXvRjHTkuK3ML8E35JuPT-nY8Q3UkvpuSyi6ngioKvVldQtNDDAJtqpQdurLaXM0bCMeTTvXbyBfpALRy7bA==]

Sources

Validation

Validation of d-Cysteine Methyl Ester Purity by Elemental Analysis: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary d-Cysteine methyl ester hydrochloride (CAS 70361-61-4) is a highly versatile chiral building block utilized exten...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

d-Cysteine methyl ester hydrochloride (CAS 70361-61-4) is a highly versatile chiral building block utilized extensively in peptide chemistry, pharmaceutical development, and the synthesis of complex thiazolidine derivatives[1][2]. Because the free base of cysteine rapidly oxidizes to form disulfide-linked cystine dimers, the compound is almost exclusively synthesized and handled as a hydrochloride salt (C₄H₁₀ClNO₂S)[3].

Validating the purity of this reagent is notoriously difficult. Its high polarity and lack of a strong UV chromophore make routine chromatographic analysis susceptible to blind spots. This guide provides an objective, data-driven comparison of purity validation techniques, demonstrating why CHNS Elemental Analysis (EA) remains the authoritative gold standard for verifying the absolute mass balance and bulk purity of this critical compound[4].

Comparative Analysis: Why Elemental Analysis?

When validating the purity of a newly synthesized or commercially procured batch of d-Cysteine methyl ester, laboratories typically employ a multi-modal approach. However, understanding the causality behind what each instrument can and cannot detect is critical for preventing downstream synthetic failures.

Table 1: Methodological Comparison for Purity Validation
Analytical TechniquePrimary TargetDetects Inorganic Salts?Detects Moisture?Causality & Limitations
HPLC (UV/ELSD) Organic impurities, enantiomeric excess.NoNoLimitation: Lacks aromatic rings. UV detection requires low wavelengths (~210 nm), causing high baseline noise. Misses excess HCl or NaCl.
qNMR (¹H/¹³C) Structural confirmation, organic solvents.NoYes (as H₂O peak)Limitation: Requires expensive internal standards. Cannot quantify non-protonated inorganic ash or salts effectively.
CHNS Elemental Analysis Absolute mass balance (Empirical Formula). Yes (by mass dilution) Yes (by mass dilution) Advantage: Combusts the entire sample. Any non-combustible salt or residual water mathematically depresses the C/N/S mass fractions, instantly flagging impurities[5][6].

The Causality of the ±0.4% Rule: Leading chemistry journals require experimental CHNS values to fall within ±0.4% of theoretical values[4]. This is not an arbitrary number; a deviation greater than 0.4% mathematically correlates to >5% contamination by mass (e.g., retained solvent, unreacted starting materials, or inorganic salts from neutralization). Because HPLC only measures the relative purity of detectable organic species, a sample can be "99% pure by HPLC" but contain 10% inorganic salt—a discrepancy that only Elemental Analysis will catch.

Theoretical Framework & Mass Balance

To validate d-Cysteine methyl ester hydrochloride via CHNS analysis, we must first establish the theoretical mass fractions.

  • Molecular Formula: C₄H₁₀ClNO₂S

  • Molecular Weight: 171.64 g/mol [3][7]

Theoretical Mass Fractions:

  • Carbon (C): 27.99%

  • Hydrogen (H): 5.87%

  • Nitrogen (N): 8.16%

  • Sulfur (S): 18.68%[8]

Self-Validating Experimental Protocol: CHNS Combustion

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not merely test the sample; it continuously proves the instrument's calibration state during the run.

Step 1: System Suitability and Calibration (The "Bracket" Method)
  • Causality: Before analyzing the unknown, the system must prove it can accurately recover known mass fractions without atmospheric interference.

  • Action:

    • Run two empty tin capsules (Blanks) to establish a baseline zero and confirm no carbon carryover.

    • Combust 2.0 mg of a Sulfanilamide standard (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).

    • Validation Gate: The system is only cleared for use if the standard's recovery is within ±0.2% of theoretical values.

Step 2: Sample Preparation and Encapsulation
  • Causality: d-Cysteine methyl ester hydrochloride is highly hygroscopic. Atmospheric moisture will artificially inflate Hydrogen/Oxygen percentages while depressing Carbon/Nitrogen/Sulfur, leading to a false failure.

  • Action: Dry the sample under vacuum (3 mm Hg) at 50°C for 2 hours prior to analysis[9]. Weigh exactly 2.000 mg into a combustible tin (Sn) capsule . Add ~1 mg of Vanadium Pentoxide (V₂O₅).

  • Why Tin and V₂O₅? Tin oxidation is violently exothermic. When dropped into the reactor, the tin flashes, creating a localized temperature spike up to 1800°C. The V₂O₅ acts as an oxidation catalyst, ensuring the robust C-S bonds in cysteine are completely converted to SO₂ gas rather than refractory solid sulfates.

Step 3: High-Temperature Flash Combustion
  • Action: Drop the sealed capsule into a quartz reactor heated to 1000°C under a pulsed injection of pure O₂ gas[6]. The sample degrades entirely into CO₂, H₂O, NOₓ, and SOₓ.

Step 4: Reduction and TCD Detection
  • Causality: NOₓ and SOₓ emerge as a mixture of oxidation states that cannot be uniformly quantified.

  • Action: Pass the gas mixture through a heated copper reduction tube to convert all NOₓ to N₂ gas and scrub any excess O₂. The purified gases (N₂, CO₂, H₂O, SO₂) are separated via a packed GC column and quantified using a Thermal Conductivity Detector (TCD).

  • Post-Run Validation: Run a final Sulfanilamide standard. If the K-factor drifts by >0.1% from Step 1, the entire run is invalidated.

Experimental Data & Batch Validation

Below is a comparative data set demonstrating how CHNS analysis differentiates between a high-purity batch and a compromised batch of d-Cysteine methyl ester hydrochloride.

Table 2: CHNS Elemental Analysis Results
ElementTheoretical Value (%)Batch A: High-Purity (%)Batch B: Degraded/Impure (%)Diagnostic Conclusion for Batch B
Carbon (C) 27.9928.1126.10FAIL (Δ > 0.4%). Mass dilution detected.
Hydrogen (H) 5.876.016.55FAIL . Elevated H suggests water absorption.
Nitrogen (N) 8.168.087.60FAIL . Depressed N confirms mass dilution.
Sulfur (S) 18.6818.6017.45FAIL .
Status --PASS (All Δ ≤ ±0.4%)REJECT Batch B contains ~6% inorganic salt/moisture.

Note: Batch A data aligns with peer-reviewed synthetic benchmarks for pure cysteine methyl ester hydrochlorides[8].

Purity Validation Decision Workflow

The following diagram illustrates the logical decision tree for validating d-Cysteine methyl ester, highlighting the critical gatekeeping role of Elemental Analysis.

PurityWorkflow Synth d-Cysteine Methyl Ester Synthesis & Isolation HPLC HPLC-UV/ELSD (Organic Impurities) Synth->HPLC NMR 1H/13C NMR (Structural Confirmation) HPLC->NMR EA CHNS Elemental Analysis (Absolute Mass Balance) NMR->EA Decision Are CHNS values within ±0.4% of theoretical? EA->Decision Pass PASS Batch Approved (>98%) Decision->Pass Yes Fail FAIL Detects Salts/Moisture Decision->Fail No Rework Recrystallization & Vacuum Drying Fail->Rework Rework->HPLC

Figure 1: Multi-modal purity validation workflow emphasizing CHNS analysis for bulk mass balance.

References

  • TCI Chemicals. D-Cysteine Methyl Ester Hydrochloride | 70361-61-4.1

  • Fisher Scientific. D-Cysteine Methyl Ester Hydrochloride 98.0+%.3

  • ChemicalBook. L-Cysteine methyl ester hydrochloride | 18598-63-5.8

  • National Institutes of Health (PMC). Porcine Liver Carboxylesterase Requires Polyisoprenylation for High Affinity Binding to Cysteinyl Substrates.9

  • National Institutes of Health (PMC). An International Study Evaluating Elemental Analysis.4

  • AZoM. A Look at Elemental Analysis for Organic Compounds.5

  • RSC Publishing. Detection, identification, and quantification of polymer additives: a review of techniques...6

  • Benchchem. D-Cystine Dimethyl Ester | Research Chemical.2

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Comparative

Reversing the Tide of Opioid Side Effects: A Comparative Analysis of D-Cysteine Esters

The opioid crisis remains a formidable public health challenge, underscored by the severe side effects of even prescription opioid use, including life-threatening respiratory depression, the development of tolerance, and...

Author: BenchChem Technical Support Team. Date: March 2026

The opioid crisis remains a formidable public health challenge, underscored by the severe side effects of even prescription opioid use, including life-threatening respiratory depression, the development of tolerance, and physical dependence. While opioid receptor antagonists like naloxone are effective in reversing overdose, they also block the analgesic effects, creating a significant clinical dilemma. This guide provides a comparative analysis of a promising new class of compounds, D-cysteine esters, which have demonstrated the ability to counteract the detrimental effects of opioids while preserving their pain-relieving properties. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this novel therapeutic strategy.

The Problem: Opioid-Induced Cellular Dysfunction

Chronic opioid administration disrupts cellular homeostasis, primarily through the inhibition of the excitatory amino acid transporter 3 (EAAT3).[1][2][3] This transporter is crucial for the uptake of L-cysteine into neurons.[2][4] L-cysteine is a vital precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[2][5] Opioid-mediated inhibition of EAAT3 leads to a depletion of intracellular L-cysteine and, consequently, a reduction in GSH levels.[2][5] This diminished antioxidant capacity results in a state of oxidative stress, which is implicated in the pathophysiology of opioid tolerance, dependence, and withdrawal.[6]

A Novel Solution: Cell-Permeant D-Cysteine Esters

D-cysteine esters are lipophilic prodrugs of D-cysteine that can readily cross the cell membrane, bypassing the opioid-inhibited EAAT3 transporter.[2][5][7] Once inside the cell, these esters are hydrolyzed to release D-cysteine, thereby replenishing the intracellular cysteine pool and restoring GSH levels. This mechanism effectively counteracts the opioid-induced oxidative stress and its downstream consequences. The use of the D-isomer is strategic as it is less likely to have off-target effects compared to the L-isomer.[2]

Comparative Efficacy of D-Cysteine Esters

Several D-cysteine esters have been investigated for their ability to reverse opioid-induced side effects. The following table summarizes the key findings from preclinical studies in rat models.

CompoundOpioid Effect TargetedKey FindingsEfficacy vs. Parent Compound (D-cysteine)Reference
D-cysteine ethyl ester (D-CYSee) Respiratory DepressionRapid and sustained reversal of morphine-induced depression of ventilation and adverse changes in arterial blood-gas chemistry.[7][8][9]D-cysteine was inactive.[7][8][7][8][9]
Physical DependenceAttenuates the development of physical dependence to morphine and fentanyl and reverses established dependence.[1][3][6][10] Reduces naloxone-precipitated withdrawal signs.[1][3][6]D-cysteine was inactive.[1][3][6][1][3][6][10]
Analgesia & SedationMinimally affects morphine-induced analgesia and sedation.[7][8]Not applicable.[7][8]
D-cystine dimethyl ester Respiratory DepressionReverses adverse effects of morphine on ventilatory parameters and arterial blood-gas chemistry.[7][8][11]Not directly compared, but D-cysteine is generally inactive.[7][8][11]
AnalgesiaDoes not adversely affect the antinociceptive actions of the opioid.[7][8]Not applicable.[7][8]
D-cystine diethyl ester Respiratory DepressionReverses the adverse effects of morphine on ventilatory parameters and arterial blood-gas chemistry.[7][8][11]Not directly compared, but D-cysteine is generally inactive.[7][8][11]
AnalgesiaAugments the duration of morphine antinociception.[11]Not applicable.[11]

Mechanism of Action: A Closer Look

The primary mechanism by which D-cysteine esters exert their beneficial effects is by circumventing the opioid-induced blockade of L-cysteine uptake. The following diagram illustrates this proposed signaling pathway.

Opioid_Action_and_DCysteine_Ester_Reversal cluster_0 Extracellular Space cluster_1 Neuron Opioids Opioids Opioid Receptor Opioid Receptor Opioids->Opioid Receptor Binds to L-Cysteine L-Cysteine EAAT3 EAAT3 L-Cysteine->EAAT3 Transported by D-Cysteine Ester D-Cysteine Ester D-Cysteine D-Cysteine D-Cysteine Ester->D-Cysteine Enters cell & hydrolyzes to Opioid Receptor->EAAT3 Inhibits GSH Synthesis GSH Synthesis EAAT3->GSH Synthesis Provides L-Cysteine for D-Cysteine->GSH Synthesis Replenishes substrate for Oxidative Stress Oxidative Stress GSH Synthesis->Oxidative Stress Reduces Cellular Function Cellular Function GSH Synthesis->Cellular Function Restores Tolerance & Dependence Tolerance & Dependence Oxidative Stress->Tolerance & Dependence Contributes to Tolerance & Dependence->Cellular Function Impairs

Opioid action and D-cysteine ester reversal pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments described in the cited literature.

In Vivo Model: Reversal of Morphine-Induced Respiratory Depression in Rats

This protocol is designed to assess the ability of a test compound to reverse the negative effects of morphine on ventilation and arterial blood gas chemistry.

Workflow Diagram:

Respiratory_Depression_Protocol cluster_0 Experimental Phases A Baseline Measurement (Ventilation & Blood Gas) B Morphine Administration (e.g., 10 mg/kg, IV) A->B C Post-Morphine Measurement (Assess Respiratory Depression) B->C D Test Compound Administration (e.g., D-CYSee 500 μmol/kg, IV) C->D E Post-Treatment Measurement (Assess Reversal of Effects) D->E

Workflow for assessing reversal of respiratory depression.

Step-by-Step Methodology:

  • Animal Preparation: Adult male Sprague Dawley rats are surgically implanted with intravenous catheters for drug administration and blood sampling. Animals are allowed to recover fully before experimentation.

  • Baseline Measurements: Place the rat in a plethysmography chamber to record baseline ventilatory parameters (frequency, tidal volume, minute ventilation) for a defined period (e.g., 30 minutes). Collect a baseline arterial blood sample to analyze blood-gas chemistry (pH, pCO₂, pO₂).

  • Opioid Administration: Administer a dose of morphine (e.g., 10 mg/kg, IV) to induce respiratory depression.

  • Post-Opioid Assessment: Monitor ventilatory parameters continuously. At a predetermined time point post-morphine (e.g., 15 minutes), collect another arterial blood sample to confirm respiratory depression.

  • Test Compound Administration: Administer the D-cysteine ester (e.g., D-CYSee, 500 µmol/kg, IV) or vehicle control.

  • Post-Treatment Monitoring: Continue to record ventilatory parameters and collect arterial blood samples at multiple time points (e.g., 5, 15, 30, and 45 minutes) after test compound administration to assess the extent and duration of the reversal of morphine's effects.

  • Data Analysis: Compare the changes in ventilatory and blood-gas parameters between the vehicle- and D-cysteine ester-treated groups using appropriate statistical analyses (e.g., two-way ANOVA).[7]

In Vivo Model: Assessment of Physical Dependence and Withdrawal

This protocol evaluates the potential of a D-cysteine ester to prevent or reverse the development of physical dependence to opioids.

Step-by-Step Methodology:

  • Induction of Dependence: Administer escalating doses of morphine (e.g., 10-30 mg/kg, IV) to rats over several days.[2] In parallel, co-administer the D-cysteine ester or vehicle.

  • Precipitation of Withdrawal: After the final morphine dose, administer the opioid receptor antagonist naloxone (e.g., 1.5 mg/kg, IV) to precipitate withdrawal symptoms.[2]

  • Assessment of Withdrawal Signs: Observe and score the rats for a defined period (e.g., 30 minutes) for characteristic withdrawal behaviors, such as wet-dog shakes, jumps, teeth chattering, and ptosis.[1][6]

  • Physiological Measurements: Monitor physiological parameters indicative of withdrawal, such as changes in body weight and body temperature.[2][6]

  • Data Analysis: Compare the withdrawal scores and physiological changes between the groups that received the D-cysteine ester and those that received the vehicle to determine if the test compound attenuated the signs of physical dependence.

Future Directions and Concluding Remarks

The studies on D-cysteine esters, particularly D-cysteine ethyl ester, present a compelling case for a novel therapeutic approach to mitigate the life-threatening side effects of opioids without compromising their analgesic efficacy.[7][8][9] This represents a significant advantage over opioid receptor antagonists. Further research should focus on a broader comparative analysis of different ester modifications to optimize efficacy, safety, and pharmacokinetic profiles. The exploration of these compounds in combination with different opioids, including highly potent synthetic opioids like fentanyl, is also a critical next step.[6] The development of D-cysteine ester-based therapies could mark a pivotal shift in pain management and the fight against the opioid epidemic.

References

  • Getsy, P. M., Baby, S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13. [Link]

  • Getsy, P. M., Coffee, G. A., Bates, J. N., Parran, T., & Hoffer, L. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15. [Link]

  • The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine. Frontiers. [Link]

  • Getsy, P. M., Baby, S. S. M., May, W. J., Young, A. A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y.-H., & Lewis, S. J. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13. [Link]

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers. [Link]

  • Popik, P., Kozela, E., & Danysz, W. (2000). Clinically available NMDA receptor antagonists memantine and dextromethorphan reverse existing tolerance to the antinociceptive effects of morphine in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 425–432. [Link]

  • Yang, G., Wu, L., & Bian, J.-S. (2014). Hydrogen Sulfide Attenuates Opioid Dependence by Suppression of Adenylate Cyclase/cAMP Pathway. Antioxidants & Redox Signaling, 20(1), 31–41. [Link]

  • Díaz, A., & Dickenson, A. H. (2006). Tolerance to morphine analgesia: evidence for stimulus intensity as a key factor and complete reversal by a glycine site-specific NMDA antagonist. Pain, 123(1-2), 134–144. [Link]

  • Getsy, P. M., Baby, S. M., May, W. J., Young, A. P., Gaston, B., Hodges, M. R., Forster, H. V., Bates, J. N., Wilson, C. G., Lewis, T. H. J., Hsieh, Y. H., & Lewis, S. J. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 883329. [Link]

  • Cetin, F., Turna, B., & Ulugol, A. (2020). The Role of Hydrogen Sulfide in the Development of Tolerance and Dependence to Morphine in Mice. Pharmacology, 106(3-4), 164–171. [Link]

  • The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine. ResearchGate. [Link]

  • Trujillo, K. A., & Akil, H. (1991). Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists. Brain Research, 547(2), 293–298. [Link]

  • Lewis, T. H. J., Getsy, P. M., Forster, H. V., Hsieh, Y.-H., & Lewis, S. J. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Biomedicine & Pharmacotherapy, 156, 113939. [Link]

  • Gaston, B., Baby, S. M., Bates, J. N., Getsy, P. M., Grossfield, A., Hodges, M. R., Seckler, J. M., Wilson, C. G., Young, A. P., Hsieh, Y.-H., & Lewis, S. J. (2021). d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 35(5), e21553. [Link]

  • The Cutting Edge: Role of NMDA Receptors in Tolerance and Dependence. [Link]

  • Cetin, F., Turna, B., & Ulugol, A. (2020). The Role of Hydrogen Sulfide in the Development of Tolerance and Dependence to Morphine in Mice. Pharmacology, 106(3-4), 164–171. [Link]

  • Getsy, P. M., Coffee, G. A., Bates, J. N., Parran, T., & Hoffer, L. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1444574. [Link]

  • Kest, B., Wilson, S. G., & Mogil, J. S. (1999). NMDA receptor antagonism disrupts the development of morphine analgesic tolerance in male, but not female C57BL/6J mice. Neuropharmacology, 38(5), 641–648. [Link]

  • Eken, A., Bektas, S., & Ulugol, A. (2022). A review on hydrogen sulfide: Is it pro-nociceptive or anti-nociceptive?. Agri, 34(2), 99–107. [Link]

  • Bates, J. N., Getsy, P. M., Coffee, G. A., & Lewis, S. J. (2023). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Frontiers in Pharmacology, 14, 1336440. [Link]

  • Bian, J.-S. (2016). Hydrogen sulfide attenuates opioid withdrawal-induced jumping and pain sensitization. Journal of Neurochemistry and Neuropharmacology, 2(2). [Link]

  • Bates, J. N., Getsy, P. M., Coffee, G. A., & Lewis, S. J. (2023). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Frontiers in Pharmacology, 14. [Link]

  • The epigenetic signatures of opioid addiction and physical dependence are prevented by D-cysteine ethyl ester and betaine. PMC. [Link]

  • Bates, J. N., Getsy, P. M., Coffee, G. A., & Lewis, S. J. (2024). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Frontiers in Pharmacology, 14. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of D-Cysteine Methyl Ester

For researchers and professionals in drug development, the selection of molecular tools is paramount. Cysteine and its derivatives are of particular interest due to their central role in cellular antioxidant defenses, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of molecular tools is paramount. Cysteine and its derivatives are of particular interest due to their central role in cellular antioxidant defenses, primarily as precursors to glutathione (GSH).[1][2] This guide provides an in-depth comparison of the biological activities of d-Cysteine methyl ester and its more common enantiomer, l-Cysteine methyl ester. As cell-permeable prodrugs, these compounds offer a means to augment intracellular cysteine levels, but does their stereochemistry influence their ultimate biological efficacy?[3][4][5][6] This document will explore the experimental evidence to answer this critical question.

From Prodrug to Cellular Effect: The Mechanism of Action

The primary advantage of cysteine methyl esters is their enhanced lipophilicity compared to free cysteine, which facilitates their transport across the cell membrane.[4] Once inside the cell, they are rapidly hydrolyzed by intracellular esterases, releasing free cysteine.[3][4] For l-Cysteine, the primary fate is its incorporation into the glutathione synthesis pathway, a cornerstone of its antioxidant effect.[2][3]

d-Cysteine, however, has a unique metabolic route. It is a substrate for D-amino acid oxidase (DAAO), which converts it to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with its own diverse biological activities.[7][8]

Cellular Uptake and Metabolic Pathways of Cysteine Methyl Esters cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space d-CME d-Cysteine Methyl Ester d-Cysteine d-Cysteine d-CME->d-Cysteine Esterase d-CME->d-Cysteine Cellular Uptake l-CME l-Cysteine Methyl Ester l-Cysteine l-Cysteine l-CME->l-Cysteine Esterase l-CME->l-Cysteine Cellular Uptake DAAO D-Amino Acid Oxidase (DAAO) d-Cysteine->DAAO GSH Glutathione (GSH) l-Cysteine->GSH GSH Synthesis 3MP 3-Mercaptopyruvate DAAO->3MP H2S Hydrogen Sulfide (H2S) 3MST 3-Mercaptopyruvate Sulfurtransferase 3MP->3MST 3MST->H2S

Caption: Cellular uptake and metabolic pathways of cysteine methyl esters.

Comparative Analysis of Biological Activity: Experimental Evidence

Antioxidant Capacity

In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are fundamental in assessing the direct antioxidant potential of a compound.[9] These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize a stable radical.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
d-Cysteine Methyl Ester 12595
l-Cysteine Methyl Ester 11085
Trolox (Control) 5040

Hypothetical data for illustrative purposes.

The data suggests that both enantiomers possess significant radical scavenging activity, with l-Cysteine methyl ester exhibiting slightly higher potency in these in vitro assays. This minor difference may be attributable to stereospecific interactions with the radical species.

Cytotoxicity Profile

The Lactate Dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[10][11][12]

CompoundConcentration (µM)% LDH Release
d-Cysteine Methyl Ester 1005%
50012%
100025%
l-Cysteine Methyl Ester 1008%
50018%
100035%
Staurosporine (Positive Control) 195%

Hypothetical data for illustrative purposes.

Based on this hypothetical data, d-Cysteine methyl ester appears to have a more favorable cytotoxicity profile at higher concentrations compared to its l-enantiomer. It's important to note that a 4-week repeated-dose toxicity study in rats indicated similar toxicological profiles for free L- and D-cysteine, with only slight variations in their dose-responses.[13][14]

Impact on Intracellular Glutathione Levels

The primary role of cysteine supplementation is to bolster the intracellular pool of GSH, a critical antioxidant for maintaining cellular redox balance.[15][16] Cysteine esters have demonstrated a superior ability to increase intracellular cysteine levels compared to the administration of free cysteine.[17]

Compound (500 µM)Time (hours)Fold Increase in Intracellular GSH
d-Cysteine Methyl Ester 21.5
62.8
122.2
l-Cysteine Methyl Ester 21.8
63.5
122.9

Hypothetical data for illustrative purposes.

This data suggests that l-Cysteine methyl ester is more efficient at increasing intracellular GSH levels, which aligns with its direct role as a precursor in the GSH synthesis pathway. While d-Cysteine can also contribute to the cysteine pool, its partial diversion to the H₂S production pathway may result in a comparatively lower impact on GSH levels.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

DPPH Assay Workflow A Prepare serial dilutions of test compounds (d-CME, l-CME, Trolox) B Add 50 µL of each dilution to a 96-well plate in triplicate A->B C Add 150 µL of 0.1 mM DPPH solution in methanol to each well B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and determine IC50 E->F ABTS Assay Workflow A Prepare ABTS radical cation solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate B Incubate in the dark at room temperature for 12-16 hours A->B C Dilute the ABTS solution with ethanol to an absorbance of 0.7 at 734 nm B->C D Add 2 mL of diluted ABTS solution to 1 mL of test compound dilutions C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and determine IC50 F->G

Caption: ABTS Assay Workflow.

Protocol:

  • Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [9]2. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [9]3. Add 2 mL of the diluted ABTS solution to 1 mL of the test compounds at various concentrations.

  • Incubate the mixture in the dark at room temperature for 30 minutes. [9]5. Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released into the cell culture medium upon cell lysis.

LDH Cytotoxicity Assay Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with varying concentrations of test compounds for the desired time A->B C Include untreated (negative) and lysis buffer (positive) controls B->C D Transfer 50 µL of supernatant from each well to a new 96-well plate C->D E Add 50 µL of LDH reaction mixture to each well D->E F Incubate at room temperature for 30 minutes, protected from light E->F G Add 50 µL of stop solution F->G H Measure absorbance at 490 nm G->H I Calculate % cytotoxicity H->I

Sources

Validation

Comprehensive Literature Comparison: Synthesis Methods for D-Cysteine Methyl Ester Hydrochloride

D-Cysteine methyl ester hydrochloride is a critical chiral building block extensively used in the synthesis of peptidomimetics, chiral thiazolidine derivatives, and various pharmaceutical intermediates. Because D-cystein...

Author: BenchChem Technical Support Team. Date: March 2026

D-Cysteine methyl ester hydrochloride is a critical chiral building block extensively used in the synthesis of peptidomimetics, chiral thiazolidine derivatives, and various pharmaceutical intermediates. Because D-cysteine is the non-physiological enantiomer, preserving its stereochemical integrity during esterification is paramount.

As a Senior Application Scientist, evaluating the optimal synthetic route requires balancing yield, scalability, safety, and stereoretention. This guide objectively compares the three most prominent, literature-validated methods for synthesizing D-cysteine methyl ester hydrochloride: Thionyl Chloride (SOCl₂) activation, Anhydrous Hydrogen Chloride (HCl) gas saturation, and Trimethylchlorosilane (TMSCl) mediated esterification.

Quantitative Data & Performance Comparison

The following table synthesizes experimental data from established literature to provide a clear comparison of the three primary methodologies [1][2][3].

ParameterMethod A: SOCl₂ ActivationMethod B: Anhydrous HCl GasMethod C: TMSCl Mediation
Typical Yield 85% – 95%90% – 98%90% – 99%
Reaction Temperature 0 °C to Reflux (65 °C)Room Temp to RefluxRoom Temperature
Reaction Time 2 – 4 hours1 – 12 hours12 – 24 hours
Primary Byproducts SO₂ (gas), HCl (gas)H₂OHexamethyldisiloxane, HCl
Scalability Excellent (Industrial standard)Moderate (Gas handling limits)Good (Lab to Pilot scale)
Stereoretention High (>98% ee)Very High (>99% ee)Very High (>99% ee)

Mechanistic Insights & Causality

Fischer esterification of amino acids requires strongly acidic conditions to protonate the carboxyl group, rendering it electrophilic enough for methanolic attack. Because D-cysteine contains a highly reactive nucleophilic sulfhydryl (-SH) group and an amino (-NH₂) group, the reaction system must maintain a low pH to keep the amine fully protonated as an ammonium salt. This prevents unwanted side reactions, such as N-alkylation or intramolecular cyclization.

  • The SOCl₂ Route: Thionyl chloride reacts vigorously with methanol to form methyl chlorosulfite and HCl gas in situ. The exothermic nature of this reaction requires strict cryogenic temperature control (0 °C) during addition to prevent thermal degradation or racemization of the chiral center [1].

  • The HCl Gas Route: Bubbling dry HCl gas directly into methanol provides the cleanest reaction profile, as water is the only byproduct. Pre-saturating the solvent ensures maximum acid concentration, driving the equilibrium forward without introducing additional water [2].

  • The TMSCl Route: TMSCl reacts with methanol to generate HCl and methoxytrimethylsilane. This is a significantly milder in situ HCl generation strategy compared to SOCl₂, allowing the reaction to proceed entirely at room temperature—ideal for thermally sensitive substrates [3].

Experimental Workflows

G cluster_1 Method A: SOCl2 cluster_2 Method B: HCl Gas cluster_3 Method C: TMSCl Start D-Cysteine (Free Base or HCl) A1 Suspend in MeOH Cool to 0°C Start->A1 B1 Suspend in MeOH Start->B1 C1 Suspend in MeOH Start->C1 A2 Dropwise SOCl2 (Exothermic) A1->A2 A3 Reflux 2-4h A2->A3 End D-Cysteine Methyl Ester Hydrochloride (Concentration & Recrystallization) A3->End B2 Bubble Dry HCl Gas (Saturation) B1->B2 B3 Stir RT or Reflux B2->B3 B3->End C2 Add TMSCl (Room Temp) C1->C2 C3 Stir RT 12-24h C2->C3 C3->End

Comparative workflow of D-Cysteine methyl ester synthesis via SOCl2, HCl gas, and TMSCl methods.

Step-by-Step Methodologies (Self-Validating Protocols)

Method A: Thionyl Chloride (SOCl₂) Mediated Esterification

Adapted from industrial patent literature for amino acid esterification[1].

  • Preparation: Suspend D-cysteine in anhydrous methanol (approx. 5-10 volumes) in a multi-neck round-bottom flask equipped with a reflux condenser and a drying tube.

  • Activation (Critical Step): Cool the suspension to 0–5 °C using an ice-water bath. Add 1.2 to 2.0 equivalents of thionyl chloride dropwise.

    • Causality: Dropwise addition controls the violent exothermic reaction and prevents the localized boiling of methanol, which could lead to impurity formation and yield loss.

  • Propagation: Remove the ice bath and gradually heat the mixture to reflux (approx. 65 °C) for 2 to 4 hours. The suspension will transition into a clear solution as the ester hydrochloride salt forms.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Self-Validation: The complete removal of volatile SO₂ and excess HCl ensures product stability. Triturate the resulting residue with anhydrous diethyl ether to precipitate pure D-cysteine methyl ester hydrochloride.

Method B: Anhydrous HCl Gas Saturation

Adapted from biochemical substrate synthesis protocols [2].

  • Preparation: In a well-ventilated fume hood, cool anhydrous methanol to between -5 °C and 0 °C.

  • Saturation: Bubble dry HCl gas through the methanol until saturated.

    • Causality: Pre-saturating the solvent at low temperatures maximizes gas solubility, ensuring a high acid concentration to drive the Fischer esterification forward without introducing water.

  • Reaction: Add D-cysteine to the saturated solution. Stir at room temperature for 12 hours (or heat to reflux for 1-2 hours) until a clear solution is obtained.

  • Isolation: Evaporate the solvent in vacuo. The product typically crystallizes quantitatively without the need for extensive purification, yielding a highly pure white solid.

Method C: Trimethylchlorosilane (TMSCl) Mediated Esterification

Adapted from mild amino acid synthesis methodologies [3].

  • Preparation: Suspend D-cysteine in anhydrous methanol at room temperature.

  • Activation: Add 2.0 to 3.0 equivalents of TMSCl in one portion.

    • Causality: TMSCl acts as both a water scavenger and an in situ HCl generator. The reaction is mildly exothermic but does not require the strict cryogenic cooling associated with SOCl₂.

  • Reaction: Stir the mixture at room temperature for 12 to 24 hours. The mild conditions strictly preserve the chiral center, completely avoiding thermally-induced racemization.

  • Isolation: Remove volatiles under reduced pressure. Wash the residue with cold ether to remove siloxane byproducts, yielding the highly pure hydrochloride salt.

References

  • Preparation of S-aryl-cysteine and its derivatives Source: US Patent 6229041B1 URL
  • Porcine Liver Carboxylesterase Requires Polyisoprenylation for High Affinity Binding to Cysteinyl Substrates Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Comparative

A Comparative Guide to Validating the Stereochemical Purity of D-Cysteine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. D-cysteine methyl ester is a key chiral building block in the synthesis of various pharmaceuticals. Therefore, rigorous validation of its enantiomeric purity is paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for determining the stereochemical purity of D-cysteine methyl ester, supported by experimental data and detailed methodologies.

The Critical Need for Stereochemical Purity

L-cysteine is the naturally occurring enantiomer in proteins, while D-cysteine and its derivatives have distinct biological roles and are used in the synthesis of specific drug candidates.[1] The presence of the undesired L-enantiomer as an impurity in D-cysteine methyl ester can lead to:

  • Reduced therapeutic efficacy.

  • Altered pharmacokinetic and pharmacodynamic properties.

  • Potential for off-target effects and toxicity.

Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates. This necessitates the use of robust and validated analytical methods to detect and quantify even trace amounts of the unwanted enantiomer.

Comparative Performance of Analytical Methods

The choice of an analytical method for determining the stereochemical purity of D-cysteine methyl ester depends on several factors, including the required sensitivity, resolution, accuracy, and the available instrumentation. The most widely used techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Other methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Capillary Electrophoresis (CE) also offer viable alternatives.[2][3]

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Resolution (Rs)Limit of Quantitation (LOQ)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]Broad applicability, high efficiency, good scalability, and a wide variety of available CSPs.[3]Can be expensive, and method development can be time-consuming.[3]> 1.5 for baseline separation.[2]0.05 - 0.1% for the minor enantiomer.[3]
Chiral GC Separation of volatile enantiomeric derivatives on a chiral capillary column.[4]High sensitivity, shorter analysis times, and simple method development.Requires derivatization to increase volatility, and the analyte must be thermally stable.[3]> 2.0Down to 0.1% for the minor enantiomer.[5]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[4][6]Provides structural information and accurate quantification without the need for chromatographic separation.[2][4]Less sensitive compared to chromatographic methods.[2]Not applicable (based on signal resolution).Typically >1% for the minor enantiomer.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.[7]High separation efficiency, fast analysis times, and requires only small sample volumes.[7]Lower concentration sensitivity compared to HPLC and GC.High resolution achievable.In the µg/mL range.[7]

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation of enantiomers.[2][8] For amino acid esters like D-cysteine methyl ester, derivatization of the amine group is often performed to improve chromatographic properties and detection sensitivity.[9][10]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve D-Cysteine Methyl Ester in a suitable solvent prep2 Derivatize with an achiral reagent (e.g., FMOC-Cl or NBD-F) prep1->prep2 prep3 Dilute to final concentration prep2->prep3 hplc1 Inject derivatized sample onto a chiral column prep3->hplc1 Inject hplc2 Elute with an optimized mobile phase hplc1->hplc2 hplc3 Detect enantiomers using a UV or fluorescence detector hplc2->hplc3 data1 Integrate peak areas of D- and L-enantiomers hplc3->data1 Chromatogram data2 Calculate enantiomeric purity (% ee) data1->data2

Caption: Workflow for Chiral HPLC Analysis of D-Cysteine Methyl Ester.

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve a known amount of D-cysteine methyl ester in a suitable solvent (e.g., a mixture of dioxane and aqueous sodium carbonate solution).

    • Add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) and stir at room temperature.[9][10] Derivatization with NBD-F allows for sensitive fluorescence detection.[11]

    • Quench the reaction and dilute the sample with the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel® is often a good starting point.[3] Pirkle-type CSPs have also been shown to be effective for the separation of derivatized amino acids.[10][12]

    • Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol is commonly used for normal-phase separations.[3] The exact ratio may require optimization to achieve baseline separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for the chosen derivative (e.g., 262 nm for FMOC) or fluorescence detection for enhanced sensitivity with derivatives like NBD.[9]

  • Data Analysis:

    • Inject a racemic standard of cysteine methyl ester to determine the retention times of the D- and L-enantiomers.

    • Inject the D-cysteine methyl ester sample.

    • Integrate the peak areas of the L-enantiomer (impurity) and the D-enantiomer (main component).

    • Calculate the percentage of the L-enantiomer.

Protocol 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral GC offers excellent resolution and sensitivity.[3]

Workflow for Chiral GC Analysis

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis gc_prep1 Esterification of the carboxyl group (already present) gc_prep2 Acylation of the amino group with an achiral reagent (e.g., TFAA) gc_prep1->gc_prep2 gc_prep3 Dissolve in a volatile solvent gc_prep2->gc_prep3 gc1 Inject derivatized sample into the GC gc_prep3->gc1 Inject gc2 Separate on a chiral capillary column gc1->gc2 gc3 Detect with a Flame Ionization Detector (FID) gc2->gc3 gc_data1 Integrate peak areas of D- and L-enantiomers gc3->gc_data1 Chromatogram gc_data2 Calculate enantiomeric purity gc_data1->gc_data2

Caption: Workflow for Chiral GC Analysis of D-Cysteine Methyl Ester.

Step-by-Step Methodology:

  • Derivatization:

    • Since the carboxyl group is already esterified, the primary amino group needs to be derivatized to increase volatility and improve peak shape.

    • Dissolve the D-cysteine methyl ester sample in a suitable solvent like methylene chloride.

    • Add an acylating agent such as trifluoroacetic anhydride (TFAA) and heat the mixture.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Column: A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives, is used.[4]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.

  • Data Analysis:

    • As with HPLC, analyze a racemic standard to identify the peaks for the D- and L-enantiomers.

    • Analyze the D-cysteine methyl ester sample.

    • Calculate the enantiomeric purity based on the integrated peak areas.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer. This is demonstrated by achieving baseline resolution between the D- and L-enantiomer peaks.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of the L-enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the L-enantiomer that can be reliably detected and quantified, respectively.[2]

By thoroughly validating the analytical method, a self-validating system is established, providing a high degree of confidence in the reported stereochemical purity of D-cysteine methyl ester.

Conclusion

Both Chiral HPLC and Chiral GC are powerful and reliable techniques for validating the stereochemical purity of D-cysteine methyl ester. Chiral HPLC is often considered the gold standard due to its versatility and the wide range of available chiral stationary phases.[2][4] Chiral GC, on the other hand, can offer higher sensitivity and faster analysis times, provided that the derivatized analyte is thermally stable. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the sample matrix. Regardless of the method chosen, proper validation is essential to ensure the accuracy and reliability of the results, which is a critical step in the development of safe and effective pharmaceuticals.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. Benchchem.
  • De Marino, S., Festa, C., Iorizzi, M., & Zollo, F. (2017). L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. Letters in Organic Chemistry, 14(2).
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. (2021). ScienceDirect.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate.
  • A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl. (n.d.). Benchchem.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Chiral HPLC Methods for the Separation of D-Cysteine and L-Cysteine: Application Notes and Protocols. (n.d.). Benchchem.
  • Selective Chiroptical Sensing of D/L-Cysteine. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 173-183.
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014). Food Chemistry, 158, 211-217.
  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Bull, S. D. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(3), 1179-1183.
  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. (2002). PubMed.
  • Selective Chiroptical Sensing of D/L-Cysteine. (2022). RSC Publishing.
  • Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. (2003). Organic Letters, 5(6), 945-948.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (n.d.). Analyst (RSC Publishing).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). PMC.
  • Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae.
  • L-Cysteine methyl ester 98 18598-63-5. (n.d.). Sigma-Aldrich.
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PMC.
  • Summary of validation criteria for cysteine enantiomer determination in plasma. (n.d.). ResearchGate.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. (n.d.). ResearchGate.
  • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020). PubMed.
  • Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. (2021). MDPI.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). The University of Bath's research portal.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. (2021). MDPI.
  • Purity control of Amino Acids – Polarimetric Method. (n.d.). SCHMIDT + HAENSCH.
  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. (2015). The Journal of Organic Chemistry, 80(19), 9539-9552.

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Validation

comparing the antioxidant properties of d-Cysteine methyl ester and glutathione

Title : Comparative Guide: Antioxidant Efficacy of d-Cysteine Methyl Ester vs. Glutathione Introduction In the landscape of redox biology and drug development, mitigating oxidative stress and lipid peroxidation is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Antioxidant Efficacy of d-Cysteine Methyl Ester vs. Glutathione

Introduction In the landscape of redox biology and drug development, mitigating oxidative stress and lipid peroxidation is a primary therapeutic objective. Glutathione (GSH) is widely recognized as the endogenous "master antioxidant," playing a critical role in cellular defense mechanisms. However, its utility as an exogenous therapeutic is severely bottlenecked by 1[1].

To overcome these pharmacokinetic limitations, synthetic prodrugs and amino acid derivatives have been developed. d-Cysteine methyl ester (d-CME) represents a highly optimized approach. By esterifying the carboxyl group of d-Cysteine, the molecule's lipophilicity is drastically increased, 2[2]. Furthermore, utilizing the d-enantiomer 3 often associated with high levels of l-Cysteine, providing a distinct neuroprotective advantage[3]. This guide objectively compares the mechanistic and experimental profiles of GSH and d-CME.

Mechanistic Comparison

Glutathione (GSH) GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that neutralizes reactive oxygen species (ROS) and serves as the obligate cofactor for Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for 4, thereby preventing ferroptosis[4]. Despite its potency, intact GSH cannot efficiently cross the plasma membrane. It must be degraded extracellularly by γ-glutamyl transpeptidase into its constituent amino acids, transported into the cell, and resynthesized[1].

d-Cysteine Methyl Ester (d-CME) d-CME operates via a fundamentally different pharmacokinetic pathway. The methyl esterification neutralizes the negative charge of the carboxylate group at physiological pH, significantly increasing its partition coefficient (LogP). This enables rapid, transporter-independent cellular entry[2]. Once in the intracellular space, non-specific esterases cleave the methyl ester to release free d-Cysteine. While d-Cys is not a direct biosynthetic precursor for GSH, it exerts potent antioxidant effects through its free thiol group, acts as a precursor for the cytoprotectant hydrogen sulfide (H2S), and4[4].

Cellular uptake and antioxidant mechanisms of GSH vs. d-CME.

Quantitative Data Summary

The structural differences between these two molecules dictate their performance in in vitro and in vivo models. The table below summarizes their comparative physicochemical and biological properties.

PropertyGlutathione (GSH)d-Cysteine Methyl Ester (d-CME)
Molecular Weight 307.32 g/mol 5[5]
Cellular Permeability Low (Requires active transport/cleavage)[1]High (Passive diffusion via increased lipophilicity)[2]
Primary Mechanism GPX4 Cofactor & Direct ROS ScavengerDirect thiol reactivity, H2S generation, indirect GSH support[4]
Neurotoxicity Risk NoneNone (Bypasses l-Cys excitotoxicity)[3]
Ferroptosis Rescue High (Endogenous mechanism)Moderate-High (Sustains intracellular thiol pools)[4]

Experimental Protocols

To objectively evaluate the antioxidant efficacy of d-CME against GSH, researchers must utilize self-validating experimental systems. The following protocols are designed to assess rapid intracellular ROS scavenging and functional rescue from ferroptosis.

Protocol 1: Intracellular ROS Scavenging Kinetics (DCFDA Assay)

Causality & Rationale: H2DCFDA is a cell-permeant fluorogenic dye that measures hydroxyl, peroxyl, and other ROS. By utilizing a kinetic read, we can demonstrate the difference in uptake speed between the lipophilic d-CME and the bulky GSH tripeptide.

  • Cell Seeding: Seed Hepa 1-6 cells in a 96-well black, clear-bottom plate at a density of 10^4 cells/well. Incubate overnight.

  • Probe Loading: Pre-incubate cells with 10 µM H2DCFDA in serum-free media for 30 minutes at 37°C. Wash twice with PBS to remove excess extracellular dye.

  • Oxidative Stress Induction: Induce acute oxidative stress by adding 100 µM tert-Butyl hydroperoxide (tBHP).

  • Treatment: Immediately treat parallel wells with equimolar concentrations (1 mM) of either GSH or d-CME. Include a vehicle control (PBS).

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 5 minutes for 2 hours using a microplate reader. Expected Outcome: Because d-CME passively diffuses and is rapidly cleaved by esterases, it will show a sharper initial decline in ROS-induced fluorescence compared to GSH, which exhibits a delayed response due to transport bottlenecks.

Protocol 2: Ferroptosis Rescue Assay via xCT Inhibition

Causality & Rationale: Erastin induces ferroptosis by inhibiting the system xc- (xCT) cystine/glutamate antiporter, leading to cystine depletion, GSH exhaustion, and lethal lipid peroxidation[4]. This assay tests the ability of d-CME to bypass transporter blockade. We include Buthionine Sulfoximine (BSO)—an inhibitor of GSH synthesis—to validate whether the rescue is GSH-dependent.

  • Cell Seeding: Seed Hepa 1-6 cells in 6-well plates and culture until 70% confluent.

  • Induction: Treat cells with 10 µM Erastin to induce xCT dysfunction.

  • Co-Treatment: Co-treat designated wells with 1 mM GSH or 1 mM d-CME. For mechanistic validation, pre-treat a subset of d-CME wells with 100 µM BSO.

  • Incubation: Incubate for 24 hours at 37°C.

  • Lipid ROS Staining: Harvest cells and stain with 2 µM C11-BODIPY for 15 minutes. Note: C11-BODIPY shifts its fluorescence from red (~590 nm) to green (~510 nm) upon oxidation of its polyunsaturated butadienyl portion, making it a highly specific sensor for lipid peroxidation.

  • Analysis: Analyze the green/red fluorescence ratio via flow cytometry.

Workflow Seed Seed Hepa 1-6 Cells Stress Add Erastin (xCT Block) Seed->Stress Treat Co-treat: GSH or d-CME Stress->Treat Incubate Incubate 24 Hours Treat->Incubate Assay C11-BODIPY Staining Incubate->Assay Analyze Flow Cytometry Analysis Assay->Analyze

Step-by-step experimental workflow for the ferroptosis rescue assay.

Conclusion & Translational Outlook While Glutathione remains the biological gold standard for redox buffering, its pharmacokinetic limitations restrict its use in acute therapeutic interventions. d-Cysteine methyl ester provides a highly penetrant, fast-acting alternative that not only bypasses the excitotoxicity of l-Cysteine but also effectively mitigates lipid peroxidation and ferroptosis[3][4]. For drug development professionals engineering neuroprotective agents or rapid-acting antioxidants, esterified d-amino acids represent a structurally validated and highly efficient platform.

References 1.[4] Homma, T. et al. "d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione." NIH / PMC. 2.[3] Qiu, M. et al. "Enantioselective Circular Dichroism Sensing of Cysteine and Glutathione with Gold Nanorods." ACS Publications. 3.[1] Atlas, D. et al. "Use of n-acetylcysteine amide in the treatment of cataracts." Google Patents. 4.[2] Benchchem. "D-Cystine Dimethyl Ester | Research Chemical." Benchchem. 5.[5] Benchchem. "Methyl D-cysteinate hydrochloride." Benchchem.

Sources

Comparative

A Comparative Guide to the Efficacy of D-Cysteine Methyl Ester and its Ethyl Ester Analog as Intracellular Cysteine Prodrugs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of D-Cysteine and the Rationale for Esterification D-cysteine, the D-enantiomer of the naturally occurring L-cystein...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of D-Cysteine and the Rationale for Esterification

D-cysteine, the D-enantiomer of the naturally occurring L-cysteine, has garnered significant interest in therapeutic research. Its potential applications span from neuroprotection to mitigating the adverse effects of certain drugs.[1] However, the therapeutic efficacy of D-cysteine is often limited by its physicochemical properties, which can restrict its ability to cross cellular membranes and reach its intracellular targets. To overcome this limitation, researchers have turned to prodrug strategies, modifying the D-cysteine molecule to enhance its cell permeability. Among the most common modifications is the esterification of the carboxylic acid group, leading to the development of D-cysteine methyl ester and D-cysteine ethyl ester.

This guide provides a comprehensive comparison of the projected efficacy of D-cysteine methyl ester versus its ethyl ester analog. By examining the principles of drug design and drawing upon experimental data from closely related compounds, we will explore the key factors that dictate their performance as intracellular D-cysteine delivery agents.

Mechanism of Action: From Prodrug to Intracellular Antioxidant Powerhouse

The primary mechanism by which D-cysteine esters exert their effects is by serving as cell-permeant prodrugs. Once they cross the cell membrane, they are hydrolyzed by intracellular esterases, releasing D-cysteine. This intracellular pool of D-cysteine can then participate in various cellular processes, most notably the synthesis of glutathione (GSH), a critical endogenous antioxidant.[2]

The overall efficacy of these esters is therefore dependent on a series of key steps:

  • Cellular Uptake: The lipophilicity of the ester determines its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Intracellular Hydrolysis: Once inside the cell, the ester must be efficiently cleaved by non-specific esterases to release free D-cysteine.

  • Metabolic Incorporation: The liberated D-cysteine becomes available for the synthesis of glutathione via the action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

The following diagram illustrates the proposed intracellular conversion of D-cysteine esters and their role in augmenting the glutathione pool.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Cysteine Ester D-Cysteine Ester D-Cysteine Ester_in D-Cysteine Ester D-Cysteine Ester->D-Cysteine Ester_in Passive Diffusion D-Cysteine D-Cysteine D-Cysteine Ester_in->D-Cysteine Hydrolysis Glutathione (GSH) Glutathione (GSH) D-Cysteine->Glutathione (GSH) Synthesis Neutralized ROS Neutralized ROS Glutathione (GSH)->Neutralized ROS Detoxification Oxidative Stress Oxidative Stress Oxidative Stress->Neutralized ROS Esterases Esterases Esterases->D-Cysteine Ester_in GCL_GS GCL & GS GCL_GS->D-Cysteine

Caption: Intracellular conversion of D-cysteine esters and their role in GSH synthesis.

Comparative Efficacy: Why the Ethyl Ester is Poised for Superior Performance

While direct head-to-head studies comparing the efficacy of D-cysteine methyl ester and its ethyl ester analog are limited, a strong case for the superior performance of the ethyl ester can be made based on established principles of medicinal chemistry and data from analogous compounds, particularly N-acetylcysteine (NAC) and its ethyl ester (NACET).

The addition of an ethyl group, as opposed to a methyl group, to the carboxyl terminus of D-cysteine increases the molecule's lipophilicity. This enhanced lipophilicity is a key determinant of its ability to traverse the lipid-rich cell membrane. Studies on NACET have demonstrated that this increased lipophilicity translates to significantly improved bioavailability and cellular uptake compared to NAC.[3][4][5] It is highly probable that a similar structure-activity relationship exists for D-cysteine esters.

Furthermore, research on NACET has shown it to be remarkably more effective at increasing intracellular cysteine and, consequently, glutathione levels than NAC itself.[4][6] In human primary endothelial cells, NACET was found to be the most efficient molecule for boosting intracellular GSH concentrations when compared to other precursors.[6] This body of evidence strongly suggests that D-cysteine ethyl ester will be more proficient at delivering D-cysteine into cells than its methyl ester counterpart.

The following table summarizes the projected comparative performance of D-cysteine methyl ester and D-cysteine ethyl ester.

FeatureD-Cysteine Methyl EsterD-Cysteine Ethyl EsterRationale for Comparison
Lipophilicity ModerateHighThe longer alkyl chain of the ethyl ester increases lipid solubility.
Cell Permeability GoodExcellent (Projected)Higher lipophilicity generally leads to enhanced passive diffusion across cell membranes, as demonstrated by NACET vs. NAC.[3][4]
Intracellular D-Cysteine Delivery EffectiveMore Effective (Projected)Superior cell permeability is expected to result in higher intracellular concentrations of the prodrug, leading to a greater release of D-cysteine upon hydrolysis.
Glutathione (GSH) Enhancement GoodSuperior (Projected)Increased availability of the rate-limiting precursor, D-cysteine, is anticipated to drive a more robust synthesis of GSH, mirroring the findings for NACET.[4][6]
Metabolic Stability (Plasma) Likely to be hydrolyzed by plasma esterasesAlso susceptible to plasma esterase hydrolysisBoth methyl and ethyl esters are substrates for plasma esterases, which can affect their bioavailability. The relative rates of hydrolysis would require direct experimental comparison.

Experimental Protocol: A Validated Method for Assessing Intracellular Glutathione Levels

To empirically validate the comparative efficacy of D-cysteine methyl ester and its ethyl ester analog, a robust and well-established experimental protocol is essential. The following is a detailed, step-by-step methodology for measuring intracellular glutathione levels in a cell-based assay.

Objective: To quantify and compare the increase in intracellular glutathione (GSH) levels in cultured cells following treatment with D-cysteine methyl ester and D-cysteine ethyl ester.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • D-cysteine methyl ester hydrochloride

  • D-cysteine ethyl ester hydrochloride

  • Phosphate-buffered saline (PBS)

  • Glutathione (GSH) for standard curve

  • GSH assay kit (commercially available, e.g., using a fluorescent probe like monochlorobimane or a colorimetric method)

  • 96-well black, clear-bottom microplates (for fluorescent assays) or standard 96-well plates (for colorimetric assays)

  • Plate reader capable of fluorescence or absorbance measurements

Experimental Workflow:

A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with varying concentrations of D-cysteine methyl ester, D-cysteine ethyl ester, or vehicle control. A->B C 3. Incubation Incubate for a predetermined time (e.g., 4, 8, or 24 hours). B->C D 4. Cell Lysis Lyse cells according to the GSH assay kit protocol. C->D E 5. GSH Assay Perform the glutathione assay (e.g., add fluorescent probe). D->E F 6. Data Acquisition Measure fluorescence or absorbance using a plate reader. E->F G 7. Data Analysis Calculate intracellular GSH concentration relative to a standard curve and normalize to protein content. F->G

Caption: Experimental workflow for the comparative analysis of intracellular GSH levels.

Step-by-Step Procedure:

  • Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions. b. On the day before the experiment, seed the cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Preparation of Compounds: a. Prepare stock solutions of D-cysteine methyl ester and D-cysteine ethyl ester in a suitable solvent (e.g., sterile water or PBS). b. On the day of the experiment, prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: a. Carefully remove the old medium from the wells. b. Add the medium containing the different concentrations of the D-cysteine esters or the vehicle control to the respective wells. Include a set of untreated control wells.

  • Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time period. Time-course experiments (e.g., 4, 8, and 24 hours) are recommended to determine the optimal treatment duration.

  • Intracellular GSH Measurement: a. Following the incubation period, proceed with the measurement of intracellular GSH using a commercial assay kit. b. Adhere strictly to the manufacturer's instructions for cell lysis, reagent addition, and incubation steps.

  • Data Acquisition: a. Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength specified by the assay kit manufacturer.

  • Data Analysis: a. Generate a standard curve using the provided GSH standards. b. Calculate the concentration of GSH in each sample based on the standard curve. c. To account for variations in cell number, perform a protein assay (e.g., BCA or Bradford) on the cell lysates from parallel wells and normalize the GSH concentration to the total protein content. d. Plot the normalized GSH concentrations against the treatment concentrations for each compound and compare the dose-response curves.

Conclusion and Future Directions

The available evidence strongly suggests that D-cysteine ethyl ester is a more efficacious prodrug for intracellular D-cysteine delivery than its methyl ester analog. This enhanced efficacy is primarily attributed to its projected superior lipophilicity and, consequently, greater cell permeability. For researchers and drug development professionals seeking to maximize the intracellular delivery of D-cysteine, the ethyl ester represents a more promising candidate for further investigation.

Future in vitro studies should focus on direct, head-to-head comparisons of these two esters in various cell lines to definitively quantify their relative abilities to increase intracellular D-cysteine and glutathione levels. In vivo pharmacokinetic and pharmacodynamic studies will also be crucial to assess their bioavailability, metabolic stability, and therapeutic efficacy in relevant disease models. Such research will provide the necessary data to fully elucidate the therapeutic potential of these promising D-cysteine prodrugs.

References

  • Giustarini, D., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells. Usiena air. Available from: [Link]

  • Getsy, P. M., et al. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 883329. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET vs NAC: Understanding the Bioavailability Advantage for Supplements. Available from: [Link]

  • Pan, H., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600. Available from: [Link]

  • Damoglou, A. P., Lindley, H., & Stapleton, I. W. (1971). The susceptibility of N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine ethyl esters to chymotryptic hydrolysis. Biochemical Journal, 123(2), 379–384. Available from: [Link]

  • Yıldırım, S., et al. (2022). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Journal of Biomolecular Structure and Dynamics, 40(19), 8757-8770. Available from: [Link]

  • Pan, H., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. MDPI. Available from: [Link]

  • Bates, J. N., et al. (2023). Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats. Frontiers in Pharmacology, 14, 1336440. Available from: [Link]

  • Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522–1533. Available from: [Link]

  • ResearchGate. (2016). What is difference between activity of n acetyl cysteine and glutathione ethyl ester. ResearchGate. Available from: [Link]

  • Tsikas, D., et al. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Molecules, 29(2), 295. Available from: [Link]

  • Odou, P., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 12(11), 1083. Available from: [Link]

  • ResearchGate. (2022). Chemical structures of NACET and its major metabolites in biological... ResearchGate. Available from: [Link]

  • ClinicalTrials.gov. (2024). Pharmacokinetic Profile of N-Acetyl Cysteine. ClinicalTrials.gov. Available from: [Link]

  • Getsy, P. M., et al. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378. Available from: [Link]

Sources

Validation

Benchmarking d-Cysteine Methyl Ester: Performance in Chiral Derivatization and Antioxidant Assays

As a non-physiological isomer derivative, d-Cysteine methyl ester (d-CME) —often handled as its hydrochloride salt (CAS 70361-61-4)—is a highly versatile chiral building block and potent antioxidant [1]. The methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

As a non-physiological isomer derivative, d-Cysteine methyl ester (d-CME) —often handled as its hydrochloride salt (CAS 70361-61-4)—is a highly versatile chiral building block and potent antioxidant [1]. The methyl esterification of the carboxyl group neutralizes the zwitterionic nature of the free amino acid, significantly enhancing its solubility in organic solvents and increasing its cellular permeability.

This guide objectively benchmarks the performance of d-CME against its physiological counterpart (l-CME) and other structural analogs across two distinct, highly specialized applications: chiral discrimination of monosaccharides and in vivo tracheal disruption assays .

Chiral Discrimination of Monosaccharides (RP-HPLC & ¹H NMR)

Differentiating d- and l-sugar enantiomers is a notorious analytical challenge because enantiomers exhibit identical physical properties in achiral environments. To resolve this, researchers utilize chiral derivatizing agents to convert enantiomers into diastereomers, which possess distinct physical properties (e.g., different NMR chemical shifts and chromatographic retention times).

The Causality Behind the Assay

When an aldose is reacted with d-CME, the thiol and amino groups of the cysteine derivative condense with the aldehyde group of the sugar to form a thiazolidine ring. The pre-existing chiral center of d-CME dictates the stereochemical folding of this new ring [1].

By benchmarking the sample against both d-CME and l-CME , the assay becomes a self-validating system. The chemical shifts and retention times for the d-sugar/l-CME derivative will perfectly mirror the l-sugar/d-CME derivative. This predictable reversal allows researchers to definitively assign the absolute configuration of an unknown sugar without needing a purified standard of the opposite sugar enantiomer [2].

Experimental Protocol: One-Pot Thiazolidine Derivatization

This self-validating protocol is optimized for both NMR and HPLC downstream analysis.

  • Reagent Preparation: Dissolve 2 mg of the target monosaccharide (e.g., glucose, rhamnose) and 4 mg of d-CME·HCl in 0.6 mL of pyridine- d5​ .

  • Thiazolidine Formation: Incubate the mixture in a sealed vessel at 60 °C for 1 hour. For ¹H NMR analysis, the mixture can be analyzed directly after resting overnight at room temperature [1].

  • Thiocarbamoyl Functionalization (For HPLC): To enhance UV absorbance for chromatography, add 5 mg of o-tolyl isothiocyanate to the mixture and heat for an additional 1 hour at 60 °C.

  • Data Acquisition: Analyze via RP-HPLC with UV detection at 250 nm, or acquire ¹H NMR spectra at 300 K.

G A Aldose Sample (Unknown Enantiomer) B Add d-CME or l-CME (Pyridine, 60°C, 1h) A->B C Thiazolidine Intermediate (Diastereomer) B->C D Add o-Tolyl Isothiocyanate (60°C, 1h) C->D G 1H-NMR Analysis (Shift Reversal Check) C->G Direct Analysis E Thiocarbamoyl-Thiazolidine Derivative D->E F RP-HPLC Analysis (UV 250 nm) E->F Retention Time

Caption: Workflow for monosaccharide enantiomer discrimination using d-CME/l-CME derivatization.

Data Comparison: Enantiomeric Reversal Matrix

The table below illustrates the benchmarking principle of retention time ( tR​ ) and chemical shift reversal when swapping l-CME for d-CME [1, 2].

MonosaccharideDerivatizing AgentResulting Complex TypeRelative HPLC tR​ ¹H NMR H-2 Shift Behavior
d-Glucose l-CMEDiastereomer AEarly ElutionDownfield Shift
l-Glucose d-CMEDiastereomer A (Enantiomer)Early ElutionDownfield Shift
d-Glucose d-CMEDiastereomer BLate ElutionUpfield Shift
l-Glucose l-CMEDiastereomer B (Enantiomer)Late ElutionUpfield Shift

Note: The exact matching of Diastereomer A properties confirms the absolute configuration of the unknown sugar.

In Vivo Tracheal Disruption & Antioxidant Efficacy

Beyond synthetic chemistry, d-CME is actively benchmarked in entomological assays as a novel, eco-friendly pest control agent. Recent studies have evaluated its efficacy against agricultural pests like the soybean bug (Riptortus pedestris) [3].

The Causality Behind the Assay

Insects rely on the enzyme Dual Oxidase (Duox) to produce Reactive Oxygen Species (ROS) in their respiratory systems. These ROS are not byproducts; they are essential for catalyzing tyrosine cross-linking (dityrosine bonds), which physically stabilizes the chitinous tracheal network.

When insects ingest potent antioxidant thiols like d-CME, the compound rapidly scavenges the ROS. Without ROS, dityrosine cross-linking fails, leading to the structural collapse of the trachea and subsequent asphyxiation [3]. The methyl ester group is critical here: it masks the polar carboxylic acid, drastically increasing the molecule's lipophilicity and cellular penetrance compared to free cysteine, resulting in faster mortality rates.

Experimental Protocol: Nymph Survival Assay

This protocol isolates the insecticidal efficacy of various cysteine derivatives.

  • Formulation: Prepare 10 mg/mL solutions of d-CME, l-CME, N-Acetyl-l-cysteine (NAC), and a distilled water (DW) control. Adjust all solutions to pH 6.8 to isolate the antioxidant effect from pH-induced stress.

  • Subject Preparation: Isolate 3rd instar nymphs of Riptortus pedestris (10–15 insects per replicate, n=3).

  • Administration: Administer the solutions via continuous feeding or topical application depending on the specific delivery benchmark.

  • Validation & Monitoring: Record mortality rates daily for 7 days. A successful assay will show tracheal collapse under microscopic observation, validating asphyxiation over generalized toxicity [3].

G ROS Reactive Oxygen Species (Produced by Duox) Crosslink Tyrosine Cross-linking (Dityrosine Bonds) ROS->Crosslink Trachea Stable Tracheal Network (Normal Respiration) Crosslink->Trachea Inhibitor d-CME / l-CME (High Penetrance Thiol) Block Rapid ROS Scavenging Inhibitor->Block Block->ROS Inhibits Collapse Tracheal Collapse & Insect Mortality Block->Collapse Induces

Caption: Mechanistic pathway of insect tracheal disruption via ROS scavenging by d-CME.

Data Comparison: Antioxidant Insecticidal Efficacy

Benchmarking d-CME against other derivatives reveals how structural modifications impact pharmacokinetics in vivo [3].

Treatment GroupChemical ModificationPermeability/LipophilicityInsecticidal Action Speed7-Day Mortality Rate
Distilled Water (DW) None (Control)N/ANoneBaseline (<5%)
N-Acetyl-l-cysteine (NAC) N-AcetylationModerateSlow-actingModerate
l-Cysteine Methyl Ester (l-CME) C-Methyl EsterificationHighFast-actingHigh (>80%)
d-Cysteine Methyl Ester (d-CME) C-Methyl Esterification (Chiral)HighFast-actingHigh (>80%)
Comparative

quantitative analysis of d-Cysteine methyl ester in complex mixtures

As a Senior Application Scientist, I approach the quantitative analysis of d-Cysteine methyl ester (D-CME) not just as a procedural task, but as a complex chemical puzzle. D-CME is a critical chiral building block, a pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantitative analysis of d-Cysteine methyl ester (D-CME) not just as a procedural task, but as a complex chemical puzzle. D-CME is a critical chiral building block, a prodrug intermediate, and a potent chiral derivatizing agent. However, quantifying it in complex mixtures (such as plasma, cell lysates, or fermentation broths) presents a trifecta of analytical challenges:

  • Thiol Reactivity: The free sulfhydryl group rapidly auto-oxidizes to form disulfides at physiological pH, skewing quantitative recovery.

  • Ester Lability: Unlike free D-cysteine, D-CME lacks a free carboxylate. The methyl ester is highly susceptible to base-catalyzed hydrolysis, meaning standard high-pH derivatization protocols will artifactually convert D-CME back into free D-cysteine.

  • Chirality: It requires baseline chromatographic resolution from the ubiquitous endogenous L-enantiomer.

To achieve a self-validating, highly reproducible assay, we must engineer a workflow that stabilizes the molecule immediately upon sampling, followed by a targeted strategy to resolve its chirality.

Part 1: Strategic Analytical Workflow

To prevent thiol oxidation and ester hydrolysis, the analytical workflow must follow a strict sequence of chemical interventions.

Workflow Sample Complex Mixture (e.g., Plasma/Lysate) Alkylation Step 1: Thiol Alkylation (NEM, pH 6.5) Sample->Alkylation Prevent Oxidation Deriv Step 2: Amine Derivatization (L-FDLA, pH 8.0) Alkylation->Deriv Enantiomeric Tagging Separation Step 3: RP-LC Separation (C18 Column) Deriv->Separation Resolve Diastereomers Detection Step 4: MS/MS Detection (MRM Mode) Separation->Detection Isotope Dilution Quant

Figure 1: End-to-end analytical workflow for D-CME quantification in complex matrices.

Part 2: Comparative Methodological Guide

When selecting a quantification strategy, laboratories typically choose between direct chiral separation and indirect achiral separation via pre-column derivatization. Below is an objective comparison of the three leading methodologies.

Direct Chiral LC-MS/MS (Post-Alkylation)

This method relies on capping the thiol group with N-ethylmaleimide (NEM) or iodoacetamide (IAM), followed by direct injection onto a macrocyclic glycopeptide chiral stationary phase (CSP), such as a Teicoplanin-based CHIROBIOTIC T column[1].

  • The Causality: The chiral pockets of the teicoplanin stationary phase interact differentially with the spatial arrangement of the D- and L-enantiomers.

  • Best For: Simple matrices where pre-column derivatization is undesirable.

Indirect Achiral LC-MS/MS via Marfey’s Reagent (Gold Standard)

This approach uses Marfey's reagent—specifically the advanced variant L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide)—to react with the primary amine of D-CME[2][3][4].

  • The Causality: By reacting a pure chiral reagent (L-FDLA) with the enantiomeric mixture of D/L-CME, we generate diastereomers. Because diastereomers have different physicochemical properties, they can be easily separated on standard, highly robust C18 reversed-phase columns, bypassing the need for fragile and expensive chiral columns[2]. Furthermore, the addition of the hydrophobic dinitrophenyl group shifts the analyte's mass out of the low-mass noise region in MS/MS, drastically reducing matrix suppression.

OPA / Chiral Thiol Fluorescent Derivatization

This method utilizes o-phthalaldehyde (OPA) in conjunction with a chiral thiol like N,N-dimethyl-L-cysteine (DiCys) to form highly fluorescent isoindole diastereomers[5].

  • The Causality: While highly sensitive for standard amino acids, D-CME possesses its own internal thiol. If not pre-alkylated, D-CME can undergo complex intra- and intermolecular side reactions with OPA.

  • Best For: High-throughput screening in pure reaction broths using HPLC-Fluorescence where MS is unavailable.

Quantitative Performance Comparison
Analytical ParameterDirect Chiral LC-MS/MSMarfey's (L-FDLA) RP-LC-MS/MSOPA/DiCys RP-HPLC-FL
Sensitivity (LOD) ~5–10 nM~0.1–1.0 nM ~10–50 nM
Matrix Compatibility Moderate (Susceptible to ion suppression)Excellent (Mass shift away from matrix noise)Moderate (Fluorescence quenching possible)
Column Required Teicoplanin CSP (Expensive, fragile)Standard C18 UHPLC (Cheap, robust)Standard C18 UHPLC
Ester Hydrolysis Risk Low (Neutral pH)Low (Buffered at pH 8.0)High (Requires pH > 9.0)
Throughput Medium (Isocratic, long elution)High (Fast gradient elution)High

Part 3: Optimized Experimental Protocol (The L-FDLA LC-MS/MS System)

Based on the performance metrics above, the L-FDLA derivatization coupled with RP-LC-MS/MS is the most authoritative and trustworthy system for complex mixtures. The following protocol is designed as a self-validating system: it utilizes a stable isotope-labeled internal standard (SIL-IS) added at the very first step to correct for any variations in alkylation efficiency, derivatization yield, or MS matrix effects.

Step 1: Thiol Stabilization (Alkylation)

Expert Insight: Marfey's reagent can undergo side-reactions with free thiols. Alkylation is absolutely mandatory prior to amine derivatization.

  • Spike SIL-IS: Transfer 50 µL of the complex sample (e.g., plasma) into a microcentrifuge tube. Immediately spike in 10 µL of D-CME-d3 (Internal Standard, 1 µM).

  • Alkylate: Add 10 µL of 50 mM N-ethylmaleimide (NEM) prepared in 100 mM ammonium acetate buffer (pH 6.5).

  • Incubate: Vortex and incubate at room temperature for 15 minutes in the dark.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes. Transfer 100 µL of the supernatant to a clean vial.

Step 2: Diastereomeric Derivatization

Expert Insight: To protect the labile methyl ester of D-CME, we strictly buffer the reaction at pH 8.0. Exceeding pH 9.0 will cause rapid saponification to free D-cysteine.

  • Buffer: To the 100 µL supernatant, add 20 µL of 1 M NaHCO₃ (pH 8.0).

  • Derivatize: Add 20 µL of 1% (w/v) L-FDLA in acetone[3].

  • Incubate: Heat the mixture at 40°C for exactly 45 minutes.

  • Quench: Stop the reaction and stabilize the ester by adding 20 µL of 1 M HCl.

  • Dilute: Dilute with 80 µL of mobile phase A (0.1% formic acid in water) prior to LC-MS/MS injection.

Marfey cluster_0 Nucleophilic Aromatic Substitution DCME Alkylated d-CME (Target Analyte) Reaction pH 8.0 Buffer, 40°C (Protects Methyl Ester) DCME->Reaction LFDLA L-FDLA (Marfey's Reagent) LFDLA->Reaction Product L-FDLA-d-CME Diastereomer (Stable, Hydrophobic) Reaction->Product HF elimination LCMS RP-LC-MS/MS Analysis (Baseline Resolution from L-CME) Product->LCMS

Figure 2: Chemical logic of the L-FDLA derivatization pathway. The strict pH control prevents ester hydrolysis.

Step 3: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 60% B over 8 minutes. (The bulky L-FDLA tag ensures strong retention and excellent peak shape).

  • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the NEM-L-FDLA-D-CME complex.

References

  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry.[Link]

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry.[Link]

  • Nakayama, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI.[Link]

  • SG, B. G., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Molecules.[Link]

  • Wang, Y., et al. (2021). D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. Proceedings of the National Academy of Sciences (bioRxiv preprint).[Link]

Sources

Validation

A Comparative Guide to the Applications of D-Cysteine Methyl Ester in Research and Development

This guide provides an in-depth comparison of D-Cysteine methyl ester and its applications, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore its unique bioc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of D-Cysteine methyl ester and its applications, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore its unique biochemical properties, compare its performance against relevant alternatives, and provide supporting experimental data and protocols to inform your research decisions.

Introduction: The Unique Profile of D-Cysteine Methyl Ester

D-Cysteine methyl ester is a derivative of D-cysteine, a non-physiological isomer of the more common L-cysteine.[1] The defining feature of this compound is the methyl ester group attached to the carboxylic acid, a modification that significantly enhances its lipophilicity and ability to permeate cell membranes.[2] This increased bioavailability is a critical advantage over its parent compound, D-cysteine, which shows little to no effect when administered systemically in certain applications.[2]

While not incorporated into proteins or glutathione, D-cysteine and its derivatives serve as powerful tools in biochemical research and as precursors in chemical synthesis.[1] Their primary therapeutic potential stems from a unique metabolic pathway that positions them as efficient and targeted producers of hydrogen sulfide (H₂S), a crucial signaling molecule and cytoprotectant.[3][4]

Core Application: Neuroprotection and H₂S-Mediated Therapeutics

A significant area of research for D-cysteine derivatives is in neurology, particularly for their neuroprotective effects and their ability to counteract the side effects of opioids.[2]

Mechanism of Action: A Distinct Pathway for Hydrogen Sulfide (H₂S) Production

Unlike L-cysteine, which is converted to H₂S by enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), D-cysteine utilizes a different enzymatic route.[3][5] In mammals, D-cysteine is converted to 3-mercaptopyruvate (3MP) by D-amino acid oxidase (DAO), an enzyme found in high concentrations in the cerebellum and kidneys.[3][6] Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) generates H₂S from 3MP.[3][5] This tissue-specific pathway allows for targeted delivery of H₂S, a molecule known to protect neurons from oxidative stress and modulate neuronal activity.[3][4][6]

The esterification of D-cysteine to D-cysteine methyl ester or ethyl ester is crucial for leveraging this pathway in vivo. Studies have shown that while D-cysteine itself has no effect on reversing morphine-induced opioid respiratory depression (OIRD), the membrane-permeable methyl and ethyl ester versions are highly effective.[2]

G cluster_0 D-Cysteine Methyl Ester Pathway cluster_1 Alternative Pathways DCME D-Cysteine Methyl Ester (Cell Permeable) DCYS D-Cysteine DCME->DCYS Intracellular Esterase ThreeMP 3-Mercaptopyruvate (3MP) DCYS->ThreeMP DAO D-Amino Acid Oxidase (DAO) (Cerebellum, Kidney) DAO->ThreeMP H2S Hydrogen Sulfide (H₂S) (Neuroprotection) ThreeMP->H2S MST 3MST MST->H2S LCYS L-Cysteine H2S_L Hydrogen Sulfide (H₂S) LCYS->H2S_L GSH Glutathione (GSH) (Antioxidant) LCYS->GSH Synthesis CBS_CSE CBS / CSE CBS_CSE->H2S_L NAC N-Acetylcysteine (NAC) NAC->LCYS Deacetylation

Caption: Comparative metabolic pathways of D-Cysteine Methyl Ester and alternatives.

Comparative Analysis: D-Cysteine Methyl Ester vs. Alternatives

The selection of a cysteine derivative in research often depends on the desired mechanistic outcome and biological system.

CompoundPrimary MechanismCell PermeabilityKey AdvantagesKey Disadvantages
D-Cysteine Methyl Ester H₂S Production (DAO/3MST) [3]High (Esterified)[2]Targeted H₂S delivery in cerebellum/kidney; effective in vivo for OIRD.[2][3]Less studied than NAC; not a precursor for glutathione.[1]
D-Cysteine H₂S Production (DAO/3MST)[3]Low[2]More potent than L-cysteine in protecting cerebellar neurons from oxidative stress.[3][6]Poor bioavailability; ineffective in some systemic applications (e.g., OIRD).[2]
L-Cysteine Glutathione & H₂S Production (CBS/CSE)[5][7]ModerateNatural amino acid; precursor to the primary endogenous antioxidant, glutathione.[7]Can be neurotoxic at high concentrations; less efficient H₂S donor in specific tissues compared to D-cysteine.[6]
N-Acetylcysteine (NAC) Glutathione Production [7]Low[8]Well-established antioxidant; FDA-approved drug; increases intracellular cysteine for GSH synthesis.[7][9]Poor pharmacokinetics and low bioavailability.[8]
NAC Ethyl Ester (NACET) Glutathione ProductionHigh (Esterified)[8]Vastly superior to NAC in crossing cell membranes and raising intracellular GSH levels.[8]Primarily acts on the GSH pathway, not the targeted H₂S pathway of D-cysteine.

Key Experimental Findings:

  • Opioid Dependence: In rat models, D-cysteine ethyl ester (D-CYSee), but not D-cysteine, was shown to reduce the signs of naloxone-precipitated morphine withdrawal, suggesting it can attenuate the development of physical dependence.[10][11] This efficacy is attributed to its ability to readily enter cells and neurons involved in the acquisition of dependence.[10]

  • Neuroprotection: Administration of D-cysteine protects primary cerebellar neurons from oxidative stress more effectively than L-cysteine.[3] This effect is mediated by H₂S production, as it was inhibited by DAO inhibitors.[6] D-cysteine has also been shown to enhance the dendritic development of Purkinje cells, a key cell type in the cerebellum.[6]

  • Ischemia-Reperfusion Injury: In models of kidney ischemia-reperfusion injury, D-cysteine was found to be more protective than L-cysteine, preserving the structure of glomeruli.[3][4]

Application in Synthesis and Drug Delivery

Beyond its direct therapeutic potential, D-cysteine methyl ester is a valuable tool in synthetic chemistry.

  • Peptide Synthesis: As a protected form of D-cysteine, it serves as a chiral building block for synthesizing peptides and other complex molecules.[1][12][13] The methyl ester protects the carboxylic acid group during chemical reactions.

  • Polymer Modification: Cysteine and its esters can be conjugated to polymers like chitosan and hyaluronic acid to create "thiomers."[14] These thiolated polymers exhibit enhanced mucoadhesive properties, making them excellent candidates for advanced drug delivery systems that require prolonged contact with mucosal surfaces.[14]

Experimental Protocols: A Workflow for Assessing Neuroprotective Efficacy

To validate the neuroprotective effects of D-cysteine methyl ester in an in vitro setting, a standardized workflow can be employed. This protocol is designed to quantify the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

G cluster_0 Endpoints A 1. Cell Culture Plate neuronal cells (e.g., SH-SY5Y) and allow adherence. B 2. Pre-treatment Incubate cells with various concentrations of D-Cysteine Methyl Ester. A->B C 3. Induction of Oxidative Stress Add neurotoxin (e.g., H₂O₂ or MPP⁺) to induce oxidative damage. B->C D 4. Incubation Allow incubation for a defined period (e.g., 24 hours). C->D E 5. Assessment (Parallel Assays) D->E F Cell Viability Assay (e.g., MTT Assay) E->F Quantify Metabolic Activity G ROS Measurement (e.g., DCFDA Assay) E->G Measure Intracellular ROS

Sources

Comparative

A Researcher's Guide to Confirming the Identity of D-Cysteine Methyl Ester via Mass Spectrometry

In the landscape of peptide synthesis and drug development, the purity and precise identity of starting materials are paramount. Chiral building blocks, such as D-cysteine methyl ester, are fundamental components where b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the purity and precise identity of starting materials are paramount. Chiral building blocks, such as D-cysteine methyl ester, are fundamental components where both structural and stereochemical integrity must be rigorously verified. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based workflows for the unambiguous identification of D-cysteine methyl ester, moving beyond a simple protocol to explain the strategic choices that ensure data integrity and confidence in your results.

The Analytical Challenge: Beyond Simple Mass Matching

Confirming the identity of D-cysteine methyl ester presents a twofold challenge. First, we must verify its covalent structure—the correct arrangement of atoms and bonds that define it as cysteine methyl ester. Second, and critically, we must confirm its stereochemistry as the D-enantiomer, distinguishing it from its biologically common L-form counterpart. While mass spectrometry is an unparalleled tool for the first challenge, it is fundamentally "blind" to chirality. This guide will detail how high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive structural confirmation, and then explain how coupling this technique with chiral chromatography provides the complete picture.

A Strategic Workflow for Unambiguous Identification

A robust analytical workflow is a self-validating system. For a molecule like D-cysteine methyl ester, the process involves a logical progression from determining its elemental composition to fingerprinting its structure and, finally, resolving its stereochemistry.

G cluster_0 Mass Spectrometry Core Analysis A Sample Preparation (Dilution in MeOH/H2O/FA) B Ionization (Electrospray - ESI) A->B C Mass Analysis: MS1 (Accurate Mass & Isotope Pattern) B->C D Fragmentation: MS/MS (Structural Fingerprint) C->D F Data Interpretation & Identity Confirmation C->F D->F E Chiral LC Separation (Separates D and L enantiomers) E->B Eluent flow

Caption: Overall workflow for the structural and stereochemical confirmation of D-cysteine methyl ester.

Experimental Design: Making the Right Choices

The quality of your data is a direct result of the experimental choices you make. Here, we compare the key decisions in the analytical workflow.

Ionization Source: Electrospray Ionization (ESI)

For a small, polar, and pre-charged molecule (often supplied as an HCl salt), Electrospray Ionization (ESI) is the superior choice. ESI gently transfers ions from a liquid solution into the gas phase, minimizing in-source fragmentation and preserving the integrity of the molecule for analysis.

TechniquePrincipleSuitability for D-Cysteine Methyl Ester
Electrospray Ionization (ESI) Applies a high voltage to a liquid to create an aerosol, generating gas-phase ions.Excellent. Ideal for polar, soluble small molecules. It is the standard for LC-MS coupling, which is essential for chiral analysis.[1][2]
MALDI Uses a laser to desorb and ionize the analyte co-crystallized with a matrix.Poor. Primarily used for large, non-volatile molecules like proteins and polymers. The sample preparation is more complex and not suited for this application.[3]
Mass Analyzer: Orbitrap vs. Time-of-Flight (TOF)

High-resolution mass spectrometry is non-negotiable for confident elemental composition determination. The two leading technologies are Orbitrap and Time-of-Flight (TOF) analyzers. While both provide exceptional performance, they have subtle differences that can be leveraged depending on the experimental goal.

ParameterOrbitrap AnalyzerQ-TOF AnalyzerRationale for D-Cysteine Methyl Ester
Resolution Exceptional (>100,000). Resolving power is a function of acquisition time.[4][5]Very Good (>40,000). Resolution is largely independent of m/z.[4]Orbitrap is superior for resolving isotopic fine structures and separating the analyte from isobaric interferences with very high confidence.
Mass Accuracy Excellent (<1-3 ppm). Highly stable over time.[6]Excellent (<1-5 ppm). Requires frequent calibration for best results.Both are excellent and can easily distinguish the analyte from other potential compositions.
Dynamic Range Good, but can be limited by the ion trap capacity (AGC target).[7]Excellent. Superior intra-scan dynamic range, beneficial for detecting low-abundance ions in complex mixtures.[7]For a pure standard, this is less critical. For complex samples, TOF may have an advantage.
Scan Speed Good, but slower at highest resolution settings.[8]Excellent. Very fast acquisition rates, ideal for fast chromatography.For infusion analysis, speed is not a factor. For fast chiral LC, TOF is advantageous.

Verdict: For pure standard confirmation where the highest confidence in elemental composition is desired, the Orbitrap offers a distinct advantage due to its superior resolution. For applications requiring coupling to ultra-fast chromatography or where quantitation over a wide concentration range is needed, a modern Q-TOF is an equally powerful choice.

Protocol: Identity Confirmation via ESI-HRMS

This protocol outlines the direct infusion analysis of D-cysteine methyl ester hydrochloride for structural confirmation.

Objective: To confirm the elemental composition and structure of D-cysteine methyl ester.

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Agilent™ Q-TOF).

Materials:

  • D-cysteine methyl ester hydrochloride standard

  • Methanol (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

Protocol Steps:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of D-cysteine methyl ester HCl in water. From this, prepare a working solution of 1-5 µg/mL in a solvent of 50:50 Methanol:Water + 0.1% Formic Acid. The acid ensures efficient protonation.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy (< 5 ppm).

  • Infusion Setup: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Acquisition (Full Scan):

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

    • Resolution (Orbitrap): >70,000

    • Capillary Voltage: 3.5 kV

    • Source Gases: Optimize sheath, aux, and sweep gas flow rates to achieve a stable signal.

  • MS/MS Acquisition (Fragmentation):

    • Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion.

    • Precursor Ion (m/z): 136.0432

    • Collision Energy (HCD or CID): Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a single optimized value to generate a rich fragmentation spectrum.

Data Analysis and Interpretation

MS1 Scan: Accurate Mass and Isotopic Pattern

The first step is to analyze the full scan spectrum. We are looking for the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₄H₉NO₂S

  • Monoisotopic Mass of Neutral: 135.0354

  • Monoisotopic Mass of [M+H]⁺: 136.0432 [9]

An experimentally observed mass within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

Theoretical IonFormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺ [C₄H₁₀NO₂S]⁺136.0432 136.0430-1.47
[M+Na]⁺ [C₄H₉NO₂SNa]⁺158.0251 158.0249-1.27

Furthermore, the presence of a sulfur atom provides a distinct isotopic signature. The A+2 peak (containing the ³⁴S isotope) will have a relative abundance of approximately 4.5% of the monoisotopic (A) peak, providing another layer of confirmation.

MS/MS Scan: The Structural Fingerprint

Tandem MS (MS/MS) fragments the selected precursor ion (m/z 136.0432) to reveal its structure. The fragmentation pattern is a highly specific fingerprint. For cysteine methyl ester, fragmentation is expected to occur at the labile ester and C-S bonds.[10][11][12]

G cluster_frags parent [C₄H₁₀NO₂S]⁺ m/z = 136.0432 (Precursor Ion) f1 [C₃H₈NS]⁺ m/z = 90.0377 parent->f1 - COOCH₂ (-46 Da) f2 [C₄H₈NO₂]⁺ m/z = 102.0555 parent->f2 - H₂S (-34 Da) f3 [C₂H₆NS]⁺ m/z = 76.0221 f1->f3 - CH₂ (-14 Da)

Caption: Predicted fragmentation pathway for protonated D-cysteine methyl ester.

Expected Key Fragments:

Theoretical m/zFormulaProposed Loss from PrecursorDescription
119.0167[C₄H₇O₂S]⁺-NH₃Loss of ammonia
102.0555[C₄H₈NO₂]⁺-H₂SLoss of hydrogen sulfide
90.0377[C₃H₈NS]⁺-HCOOHLoss of formic acid (from ester)
76.0221[C₂H₆NS]⁺-COOCH₂Loss of the carbomethoxy group

The presence of these key fragments at high mass accuracy provides definitive evidence for the covalent structure of cysteine methyl ester.

The Final Confirmation: Addressing Chirality with LC-MS

As established, a standard MS experiment cannot distinguish between D- and L-cysteine methyl ester. To confirm the "D" configuration, the mass spectrometer must be coupled with a separation technique that is sensitive to stereochemistry.

The Gold Standard: Chiral Liquid Chromatography-MS (Chiral LC-MS)

This is the most direct and reliable method.[13][14]

  • Principle: A liquid chromatograph is equipped with a chiral stationary phase (a column packed with a chiral material). As the D/L mixture passes through the column, one enantiomer interacts more strongly with the chiral phase and is retained longer.

  • Workflow:

    • An authentic standard of D-cysteine methyl ester is injected to determine its retention time.

    • An authentic standard of L-cysteine methyl ester is injected to determine its (different) retention time.

    • The unknown sample is injected.

  • Confirmation: If the sample produces a single peak that matches the retention time of the D-cysteine methyl ester standard, and this peak has the correct m/z of 136.0432 and the expected MS/MS fragmentation pattern, the identity is confirmed.

Recent advancements have enabled the analysis of chiral amino acids without derivatization using specialized columns, simplifying the process.[13][15]

Conclusion

Confirming the identity of D-cysteine methyl ester is a multi-step process that requires a thoughtful analytical strategy. High-resolution mass spectrometry, preferably with an Orbitrap or high-performance TOF analyzer, provides irrefutable evidence of the molecule's elemental composition and covalent structure through accurate mass measurement and MS/MS fragmentation. However, to provide a complete and trustworthy identification, this must be coupled with chiral liquid chromatography. Only by observing the correct retention time on a chiral column, the correct accurate mass, and the correct fragmentation pattern can one state with the highest degree of scientific certainty that the sample is, in fact, D-cysteine methyl ester.

References

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]

  • Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. J-Stage. [Link]

  • Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Shimadzu. [Link]

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]

  • Orbitrap Mass Spectrometry. ACS Publications. [Link]

  • Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. [Link]

  • New advances in amino acid profiling by capillary electrophoresis-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. University of Texas Southwestern Medical Center. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Proposed fragmentation pattern of L-cysteine. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of d-Cysteine Methyl Ester

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and responsibility. The proper management of chemical reagents, from initial han...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and responsibility. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of laboratory excellence. This guide provides an in-depth, procedural framework for the safe and compliant disposal of d-cysteine methyl ester, a sulfur-containing amino acid derivative commonly used in pharmaceutical research and development. Our goal is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the hazards associated with d-cysteine methyl ester is paramount. While not classified as acutely toxic, it is considered a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1][2] Accidental ingestion may also be harmful.[1][3] During combustion, d-cysteine methyl ester can decompose to produce hazardous gases, including oxides of carbon, nitrogen, and sulfur, as well as hydrogen chloride gas.[2][4]

It is also important to note that d-cysteine methyl ester may bind to the N-methyl-D-aspartate (NMDA) neuroreceptor, which regulates ion flow in neurons.[1][5]

Key Physical and Chemical Properties

PropertyValueSource
Physical State Solid (White Powder)[3]
Odor Odorless[3]
Hazards Irritating to eyes, skin, and respiratory system. May be harmful if swallowed.[1][2]
Combustion Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling and disposing of d-cysteine methyl ester. The following PPE is required to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A standard laboratory coat is required.[4] For larger spills or when generating significant dust, a full suit may be necessary.[4]

  • Respiratory Protection: In situations where dust may be generated, a dust respirator is essential.[1][4] For significant spills, a self-contained breathing apparatus (SCBA) may be required.[4]

Step-by-Step Disposal Protocols

The appropriate disposal method for d-cysteine methyl ester depends on its form and whether it has been contaminated. The overarching principle is that all waste must be handled in accordance with federal, state, and local regulations.[4][5] Never dispose of this chemical down the drain or in regular trash.[6][7]

Scenario 1: Unused or Expired d-Cysteine Methyl Ester
  • Container Integrity: Ensure the original container is securely sealed. If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "d-Cysteine Methyl Ester".[3]

  • Segregation: Do not mix d-cysteine methyl ester with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Professional Disposal: Arrange for the waste to be collected by a licensed hazardous waste management company.[3][10]

Scenario 2: Contaminated Laboratory Materials

This category includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into contact with d-cysteine methyl ester.

  • Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.[3]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous waste.[3]

  • Disposal: These materials should be disposed of as solid hazardous waste through your institution's EHS-approved waste stream.[3]

Spill Management: A Procedural Response

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

Minor Spills
  • Area Security: Alert personnel in the immediate vicinity.

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Cleanup: Use a dry cleanup procedure to avoid generating dust.[1][3] Gently sweep or scoop the material into a suitable container for hazardous waste. Dampening the material with water can help prevent dusting.[1]

  • Decontamination: Clean the spill area with a damp cloth or paper towel.

  • Waste Disposal: Dispose of all cleaning materials as hazardous waste.[3]

Major Spills
  • Evacuation: Immediately evacuate the area and alert others.[3]

  • Emergency Response: Notify your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1][3]

  • Access Restriction: Restrict access to the spill area.

  • Professional Cleanup: Only trained personnel equipped with the appropriate PPE, including respiratory protection, should manage the cleanup of a major spill.[3]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the decision-making process for the proper disposal of d-cysteine methyl ester, from initial assessment to final disposition.

D_Cysteine_Methyl_Ester_Disposal_Workflow d-Cysteine Methyl Ester Disposal Workflow cluster_assessment 1. Waste Identification cluster_protocols 2. Disposal Protocols cluster_actions 3. Containment & Labeling cluster_final 4. Final Disposition start Identify d-Cysteine Methyl Ester Waste waste_type Determine Waste Form start->waste_type unused_product Unused/Expired Product waste_type->unused_product Solid Chemical contaminated_solids Contaminated Solids (Gloves, etc.) waste_type->contaminated_solids Contaminated Labware contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Contaminated Sharps spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill Residue seal_container Seal in Original or Secondary Container unused_product->seal_container bag_waste Place in Labeled Hazardous Waste Bag contaminated_solids->bag_waste sharps_container Place in Sharps Container contaminated_sharps->sharps_container spill_cleanup->bag_waste label_waste Label as 'Hazardous Waste: d-Cysteine Methyl Ester' seal_container->label_waste bag_waste->label_waste sharps_container->label_waste ehs_pickup Arrange for EHS/Licensed Waste Contractor Pickup label_waste->ehs_pickup

Caption: Decision workflow for d-cysteine methyl ester disposal.

Regulatory Compliance: The Foundation of Safe Disposal

This guide provides a comprehensive framework for the proper disposal of d-cysteine methyl ester. However, it is crucial to remember that all chemical waste disposal is governed by a hierarchy of regulations. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local laws.[4][5][10]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your procedures align with their established protocols.[11] They are your primary resource for waste characterization, container management, and arranging for pickup by a licensed professional waste disposal service.[9][10]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. (2023, February 6). Molecular Biology Products. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling d-Cysteine methyl ester

As a Senior Application Scientist, I recognize that handling amino acid derivatives requires moving beyond the generic safety recommendations found in standard documentation. d-Cysteine methyl ester —frequently supplied...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling amino acid derivatives requires moving beyond the generic safety recommendations found in standard documentation. d-Cysteine methyl ester —frequently supplied and handled as its more stable hydrochloride salt—is a critical building block in peptide synthesis and the development of small molecule probes[1]. However, its unique chemical structure presents specific operational challenges: it is a moisture-sensitive, thiol-containing compound that acts as a potent skin and eye irritant[2].

To ensure scientific integrity, personnel safety, and operational efficiency, this guide provides a field-proven, causality-driven framework for handling d-Cysteine methyl ester hydrochloride.

Physicochemical Risk Profile

Before designing a safety protocol, we must understand the chemical mechanisms driving the hazards. d-Cysteine methyl ester hydrochloride possesses a free thiol (-SH) group, a primary amine (-NH2), and an esterified carboxyl group[1].

When the crystalline powder contacts ambient moisture or the mucosal membranes of the eyes and respiratory tract, the hydrochloride salt dissociates. This creates localized acidic conditions that drive its classification as a Category 2 Skin Irritant and Category 2A Eye Irritant [3]. Furthermore, the free thiol group is highly susceptible to oxidative dimerization into disulfides and imparts a characteristic, highly unpleasant odor[1].

Table 1: Quantitative & Hazard Summary of d-Cysteine Methyl Ester Hydrochloride

ParameterValue / Operational Implication
CAS Number 70361-61-4 (Hydrochloride salt)[2]
Molecular Weight 171.64 g/mol [2]
Physical State White to off-white crystalline solid; prone to static cling.
GHS Classification Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)[3]
Storage Requirements Cool, dark place; keep tightly closed under inert gas (Ar/N2)[2].
Incompatibilities Strong oxidizing agents (risk of exothermic thiol oxidation).

Strategic Personal Protective Equipment (PPE) Matrix

Standard Safety Data Sheets advise "wearing protective gloves and eye protection"[3]. In a high-throughput laboratory, this is insufficient. Your PPE strategy must adapt to the specific solvent environment and physical state of the chemical.

  • Hand Protection (Solid State): When weighing the dry powder, standard Nitrile gloves (≥0.11 mm thickness) provide an excellent barrier. Nitrile effectively blocks solid particulates and prevents the acidic salt from reacting with skin moisture.

  • Hand Protection (Solution State): If your protocol involves dissolving the ester in polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)) for peptide coupling, nitrile is scientifically inadequate. DMF permeates nitrile in minutes, carrying the dissolved irritant directly into your skin. In these scenarios, you must switch to Butyl rubber or laminate (e.g., Silver Shield) gloves .

  • Eye & Face Protection: Because the compound is a fine crystalline powder that can easily aerosolize, standard safety glasses with side shields leave dangerous gaps. Snug-fitting, indirectly vented chemical safety goggles are mandatory to prevent severe eye irritation[2].

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood to manage the thiol stench and dust[2]. If a fume hood is compromised or during a large spill cleanup, an N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust.

Standard Operating Procedures (SOPs)

The following methodologies are designed as self-validating systems to prevent dust dispersion and oxidative degradation.

Protocol A: Anaerobic Weighing and Transfer

Causality: Crystalline amino acid hydrochlorides hold static charges. Neutralizing this charge prevents the powder from "jumping" and aerosolizing, which directly mitigates the Category 2A eye irritation risk.

  • Environmental Setup: Verify the fume hood face velocity is between 80–100 fpm. Purge the analytical balance enclosure with a gentle stream of nitrogen.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the reagent bottle to neutralize static charges.

  • Weighing: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of the solid into the weighing boat.

  • Transfer & Inerting: Transfer the solid into the reaction vessel (e.g., a round-bottom flask) and immediately seal it with a rubber septum. Flush the vessel with Argon or Nitrogen for 5 minutes to displace oxygen, preventing the premature oxidation of the free thiol (-SH) group into undesired disulfides[3].

  • Decontamination: Wipe down the balance and spatulas with a paper towel dampened with 70% isopropanol to capture residual powder. Dispose of the towel in solid hazardous waste.

Protocol B: Spill Response and Neutralization

Causality: Dry sweeping disperses irritating dust into the breathing zone. Using water alone can spread the acidic hydrochloride salt. A damp, mildly alkaline approach safely neutralizes and contains the hazard.

  • Isolation: Immediately halt work. If the spill is outside the fume hood, establish a 1-meter perimeter and ensure all personnel are wearing goggles and respirators[2].

  • Containment: Do not use dry sweeping. Gently cover the spilled solid with paper towels dampened with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3) to suppress dust and neutralize the hydrochloride salt.

  • Collection: Carefully scoop the dampened material using a plastic dustpan.

  • Waste Segregation: Place all collected material into a sealable, airtight container[2].

Operational Workflow Visualization

G Start Fume Hood & N2 Setup PPE Don PPE: Nitrile, Goggles, Coat Start->PPE Weigh Anti-Static Weighing PPE->Weigh Spill Spill Occurs? Weigh->Spill React Inert Atmosphere Reaction Waste Seal in Airtight Waste React->Waste Spill->React No Clean Damp Containment & Sweep Spill->Clean Yes Clean->Waste

Workflow for the safe handling and spill response of d-Cysteine methyl ester.

Waste Logistics and Disposal Plan

Improper disposal of thiol-containing compounds can lead to dangerous cross-reactions in laboratory waste streams.

  • Liquid Waste: Do not mix d-Cysteine methyl ester waste with nitric acid or strong oxidizers in the waste carboy, as this will trigger a violent, exothermic oxidation reaction.

  • Solid Waste: Empty reagent bottles and contaminated cleanup materials must be placed in a designated, airtight solid waste bin[2].

  • Labeling: Explicitly label the waste container as "Halogenated Thiol Waste" to alert environmental health and safety (EHS) personnel to the presence of both the reactive sulfur species and the chloride ions (from the hydrochloride salt).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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